molecular formula C51H83N3O18 B15573737 Maltose phosphorylase CAS No. 71926-19-7

Maltose phosphorylase

货号: B15573737
CAS 编号: 71926-19-7
分子量: 1026.2 g/mol
InChI 键: STQIEHJIXDFWML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maltose phosphorylase is a useful research compound. Its molecular formula is C51H83N3O18 and its molecular weight is 1026.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

71926-19-7

分子式

C51H83N3O18

分子量

1026.2 g/mol

IUPAC 名称

1-[33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaen-36-yl]-3-[3-hydroxy-2-(hydroxymethyl)propyl]urea

InChI

InChI=1S/C51H83N3O18/c1-30-17-15-13-11-9-7-5-6-8-10-12-14-16-18-38(71-49-48(66)44(52)47(65)33(4)70-49)24-42-45(54-50(67)53-27-34(28-55)29-56)41(62)26-51(68,72-42)25-37(59)22-40(61)39(60)20-19-35(57)21-36(58)23-43(63)69-32(3)31(2)46(30)64/h5-18,30-42,44-49,55-62,64-66,68H,19-29,52H2,1-4H3,(H2,53,54,67)

InChI 键

STQIEHJIXDFWML-UHFFFAOYSA-N

相关CAS编号

71926-19-7

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Maltose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maltose (B56501) Phosphorylase (MP; EC 2.4.1.8) is a key enzyme in the metabolism of maltose in various bacteria. It catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to yield D-glucose and β-D-glucose-1-phosphate. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and experimental methodologies related to maltose phosphorylase. It includes a historical timeline, detailed quantitative data on enzyme characteristics from various species, step-by-step experimental protocols, and visualizations of the catalytic mechanism and experimental workflows, designed to serve as a valuable resource for researchers in enzymology and drug development.

Discovery and History

The story of this compound is rooted in the broader discovery of phosphorylase enzymes, a class of enzymes that cleave bonds by the addition of inorganic phosphate.

The Dawn of Phosphorylases: The Cori Legacy

The initial discovery of a phosphorylase enzyme was made by Carl and Gerty Cori, for which they, along with Bernardo Houssay, were awarded the Nobel Prize in Physiology or Medicine in 1947.[1] In the 1930s, the Coris were investigating carbohydrate metabolism and discovered a new intermediate in glycogen (B147801) breakdown, which they identified as glucose-1-phosphate, now famously known as the "Cori ester".[2][3][4] This led them to the discovery of the enzyme responsible for its formation from glycogen, which they named glycogen phosphorylase.[2][4][5] Their work was foundational, demonstrating for the first time the enzymatic synthesis of a macromolecule (glycogen) in a test tube and elucidating a fundamental mechanism of metabolic regulation.[2][5]

The First this compound

Building on the understanding of phosphorolysis, the first enzyme shown to specifically act on a disaccharide, maltose, was discovered in the bacterium Neisseria meningitidis. In 1952, C. Fitting and M. Doudoroff published their seminal work on the "Phosphorolysis of maltose by enzyme preparations from Neisseria meningitidis".[6][7][8][9] They demonstrated that this enzyme catalyzed the reversible reaction:

Maltose + Phosphate ⇌ D-glucose + β-D-glucose 1-phosphate [10]

This discovery was significant as it revealed a new pathway for maltose metabolism in bacteria, distinct from simple hydrolysis. It also established that the phosphorolysis of the α-1,4-glycosidic bond of maltose proceeds with an inversion of the anomeric configuration, yielding β-D-glucose-1-phosphate.[2]

Subsequent Discoveries and Characterization

Following the initial discovery, this compound activity was identified in other bacteria. In 1961, B. J. B. Wood and C. Rainbow reported the presence of a "maltophosphorylase" in certain "beer lactobacilli".[7][11] Later, extensive characterization was performed on the enzyme from Lactobacillus brevis.[5][12][13][14] This species has since become a model for studying this compound, culminating in the solving of its crystal structure.[15][16] In subsequent years, the enzyme has been identified, purified, and characterized from a variety of other bacterial sources, including Bacillus, Enterococcus, and Lactobacillus species, highlighting its importance in bacterial carbohydrate metabolism.[17][18]

Biochemical and Structural Properties

This compound is a dimeric enzyme that, unlike the α-glucan phosphorylases discovered by the Coris, does not require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[5][15][16] It belongs to the Glycoside Hydrolase Family 65 (GH65).[2][17]

Structural Insights

As of late 2023, the only solved crystal structure for a this compound is that from Lactobacillus brevis (PDB accession code 1H54).[10][15][16] The structure was resolved to 2.15 Å and revealed a dimeric enzyme.[15] Each monomer consists of four domains: an N-terminal β-sandwich domain, a helical linker, an (α/α)6 barrel catalytic domain, and a C-terminal β-sheet domain.[15][16]

A key finding from the structural analysis was the unexpected evolutionary relationship with glucoamylases (which belong to GH family 15). The catalytic (α/α)6 barrel of this compound shows strong structural and functional similarity to that of glucoamylase.[15][16] The conserved residue Glu487 in L. brevis MP aligns with the catalytic general acid of glucoamylase.[2][15] However, where glucoamylase has a catalytic base (a second carboxylate) to activate a water molecule for hydrolysis, this compound has a pocket that binds the inorganic phosphate co-substrate.[15][16] This structural arrangement positions the phosphate to act as the nucleophile, directly attacking the anomeric carbon.[15][16]

Catalytic Mechanism

This compound is an inverting enzyme.[2] The catalytic mechanism proceeds via a one-step, single-displacement reaction, analogous to that of inverting glycoside hydrolases.[2]

  • The general acid catalyst (Glu487 in L. brevis) protonates the glycosidic oxygen linking the two glucose moieties of maltose, which enhances its leaving group ability.

  • An oxygen atom from the inorganic phosphate acts as a nucleophile, performing a direct attack on the anomeric carbon (C1) of the glucosyl residue.[2]

  • This results in the cleavage of the glycosidic bond and the formation of β-D-glucose-1-phosphate and D-glucose, with an inversion of stereochemistry at the anomeric carbon.[2]

The proposed catalytic mechanism is visualized in the diagram below.

Maltose_Phosphorylase_Mechanism cluster_0 Enzyme Active Site cluster_1 Transition State cluster_2 Products Maltose Maltose (Substrate) TS Oxocarbenium Ion-like Transition State Maltose->TS H+ from Glu487 protonates glycosidic oxygen Phosphate Phosphate (Pi) Phosphate->TS Nucleophilic attack on anomeric carbon Glu487_acid Glu487 (General Acid) Glu487_base Glu487 (Conjugate Base) Glucose Glucose TS->Glucose Glycosidic bond cleavage b_G1P β-D-Glucose-1-Phosphate TS->b_G1P Formation of phosphoester bond Glu487_base->Glu487_acid Re-protonation (for reverse reaction)

Catalytic mechanism of this compound.

Comparative Quantitative Data

The biochemical properties of this compound vary between different bacterial species. A summary of key quantitative data is presented below for easy comparison.

PropertyLactobacillus brevisBacillus sp. AHU2001Enterococcus sp. (recombinant)
Native Molecular Weight (kDa) 196[12][14]170~220[4][13]
Subunit Molecular Weight (kDa) 88[12][14]88.590[4][13]
Quaternary Structure Dimer[12][14]DimerDimer
Optimum pH 6.5[12][14]8.1[17]6.5 - 7.5[4][13]
Optimum Temperature (°C) 36[12][14]45[17]45 - 50[4][13]
Km (Maltose) 0.9 mM[12]0.835 mM[17]1.9 mM[13]
Km (Phosphate) 1.8 mM[12]0.295 mM[17]3.4 mM[13]
kcat (s-1) Not reported30.9[17]Not reported
Cofactor Requirement None[5][12]Not reportedNone[19]

Experimental Protocols

This section provides detailed methodologies for the purification and activity assay of this compound, synthesized from published literature.

Purification of this compound

Two primary strategies are employed: purification from a native source and purification of a recombinantly expressed protein.

This protocol is based on the FPLC-aided procedure described by Hüwel et al. (1997).[12]

Workflow Diagram:

Native_Purification_Workflow start L. brevis Cell Culture (Harvest by Centrifugation) lysis Cell Lysis (e.g., Sonication) start->lysis centrifuge1 Centrifugation (Remove Cell Debris) lysis->centrifuge1 supernatant Crude Cell-Free Extract centrifuge1->supernatant anion_exchange Anion Exchange Chromatography (e.g., Q-Sepharose) supernatant->anion_exchange Load gel_filtration Gel Filtration Chromatography (e.g., Superdex 200) anion_exchange->gel_filtration Elute & Pool Fractions hydroxyapatite (B223615) Hydroxyapatite Chromatography gel_filtration->hydroxyapatite Pool & Concentrate end Purified this compound (>98% purity) hydroxyapatite->end Elute & Pool Fractions

Workflow for native this compound purification.

Detailed Steps:

  • Cell Culture and Harvest: Culture Lactobacillus brevis (e.g., ATCC 8287) in a suitable medium containing maltose.[14] Harvest cells by centrifugation in the late logarithmic growth phase. The cell paste can be stored at -20°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5). Lyse the cells using mechanical means such as sonication or a French press, keeping the sample on ice to prevent denaturation.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. The resulting supernatant is the crude cell-free extract.

  • Anion Exchange Chromatography: Load the crude extract onto an anion exchange column (e.g., Q-Sepharose) equilibrated with the lysis buffer. Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl). Collect fractions and assay for MP activity.

  • Gel Filtration Chromatography: Pool the active fractions, concentrate them, and load onto a gel filtration column (e.g., Superdex 200) equilibrated with a buffered saline solution (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). This step separates proteins based on size and is effective at removing contaminants of different molecular weights.

  • Hydroxyapatite Chromatography: As a final polishing step, apply the active fractions from gel filtration to a hydroxyapatite column. Elute using a phosphate gradient.

  • Purity Check and Storage: Assess the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme from L. brevis should show a single band at approximately 88 kDa.[12] Store the purified enzyme at 4°C in a buffer containing phosphate, which enhances stability.[12]

This generic protocol is for the expression and purification of MP as a fusion protein with Maltose-Binding Protein (MBP), which allows for a single-step affinity purification.

  • Gene Cloning and Expression: Clone the gene encoding this compound into an MBP-fusion expression vector (e.g., pMAL series). Transform the construct into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Induction: Grow the culture to mid-log phase (A600 ≈ 0.5-0.6) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Cell Harvest and Lysis: Harvest and lyse the cells as described in Protocol 1 (Steps 1-3). The lysis buffer should be compatible with amylose (B160209) resin (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).

  • Affinity Chromatography: Load the clarified crude extract onto an amylose resin column pre-equilibrated with the lysis buffer.

  • Washing: Wash the column extensively with the lysis buffer (at least 10 column volumes) to remove non-specifically bound proteins.

  • Elution: Elute the MBP-MP fusion protein from the resin using the same buffer supplemented with 10 mM maltose.

  • (Optional) Tag Cleavage: If required, the MBP tag can be cleaved from the target this compound using a site-specific protease (e.g., TEV protease, if a cleavage site is engineered between the tags). A subsequent purification step (e.g., ion exchange or passing through the amylose resin again) would be necessary to separate the cleaved tag and protease from the pure MP.

Enzyme Activity Assay

The activity of this compound is typically measured by quantifying one of the products of the phosphorolysis reaction, D-glucose.

This is a common colorimetric method. The glucose produced by MP is oxidized by glucose oxidase, producing hydrogen peroxide (H2O2). The H2O2 is then used by peroxidase to oxidize a chromogenic substrate.

Reaction Principle:

  • Maltose + Pi ---(this compound)--> β-D-Glucose-1-P + D-Glucose

  • D-Glucose + O2 + H2O ---(Glucose Oxidase)--> D-Glucono-1,5-lactone + H2O2

  • H2O2 + Chromogen(reduced) ---(Peroxidase)--> H2O + Chromogen(oxidized, colored)

Detailed Steps:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM HEPES-NaOH buffer, pH 7.0-8.0[17][18]

    • 10 mM Sodium Phosphate buffer, pH 7.0-8.0[18]

    • 4 mM Maltose[18]

    • 0.2 mg/mL Bovine Serum Albumin (BSA) (optional, for stabilization)[18]

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).[18]

    • Initiate the reaction by adding an appropriate amount of this compound enzyme solution.

    • Incubate for a fixed time (e.g., 10 minutes).[18]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 90°C for 5 minutes).[18]

  • Glucose Quantification:

    • Add the terminated reaction mixture to a commercially available glucose oxidase-peroxidase assay reagent (e.g., Glucose CII test).[18]

    • Incubate according to the manufacturer's instructions (e.g., 5 minutes at 37°C).[17]

    • Measure the absorbance at the appropriate wavelength (e.g., 505 nm).[17]

  • Calculation: Determine the amount of glucose produced by comparing the absorbance to a standard curve prepared with known concentrations of glucose. One unit (U) of activity is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[13][18]

Applications in Research and Development

This compound is a valuable tool in both basic research and biotechnology.

  • Clinical Diagnostics: The enzyme is used in assays for the determination of α-amylase and inorganic phosphate.[17]

  • Biosensors: Its high specificity and dependence on phosphate make it a key component in biosensors for the sensitive detection of ortho-phosphate (B1173645) in environmental and clinical samples.[12][19]

  • Chemoenzymatic Synthesis: The reversibility of the reaction is exploited for the synthesis of novel oligosaccharides and α-glucosides.[17][18] By using β-D-glucose-1-phosphate as a donor and various other sugars or alcohols as acceptors, valuable and rare carbohydrates can be produced.[17] This has applications in prebiotics and functional foods.

References

An In-depth Technical Guide to Maltose Phosphorylase (EC 2.4.1.8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in carbohydrate metabolism, catalyzing the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate. This technical guide provides a comprehensive overview of maltose phosphorylase, including its enzymatic properties, structural biology, metabolic role, and experimental protocols. The information is tailored for researchers, scientists, and drug development professionals interested in the fundamental and applied aspects of this enzyme.

Introduction

This compound, systematically known as maltose:phosphate (B84403) 1-β-D-glucosyltransferase, is a member of the Glycoside Hydrolase Family 65 (GH65).[1] It plays a significant role in the metabolism of starch and sucrose (B13894) in various organisms.[2] The enzyme facilitates the breakdown of maltose, a disaccharide product of starch degradation, in a phosphate-dependent manner, conserving the energy of the glycosidic bond in the form of a glucose phosphate ester. This reversible reaction also allows for the synthesis of novel oligosaccharides, making it a valuable tool in biotechnology.

Enzymatic Properties and Kinetics

This compound catalyzes the following reversible reaction:

Maltose + Orthophosphate ⇌ D-Glucose + β-D-Glucose-1-phosphate [2]

The kinetic properties of this compound have been characterized in several organisms. The enzyme's activity is influenced by pH, temperature, and substrate concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various sources.

Organism Optimal pH Optimal Temperature (°C) pH Stability Thermal Stability Molecular Weight (kDa) Structure
Bacillus sp. AHU2001 (MalE)8.1454.5 - 10.4≤ 40°C--
Recombinant E. coli (Kikkoman)6.5 - 7.545 - 505.5 - 8.0< 55°C~220Dimer (2 x 90 kDa subunits)

Table 1: Physicochemical Properties of this compound

Organism Substrate Km (mM) Vmax kcat (s-1) kcat/Km (s-1mM-1)
Bacillus sp. AHU2001 (MalE)Maltose0.835 ± 0.123-30.9 ± 0.6-
Phosphate0.295 ± 0.059---
Recombinant E. coli (Kikkoman)Maltose1.9---
Phosphate3.4---
Arsenate8.3---

Table 2: Kinetic Parameters for the Forward Reaction (Phosphorolysis) [1]

Organism Acceptor Substrate Apparent Km (mM) Apparent kcat (s-1) Apparent kcat/Km (s-1mM-1)
Bacillus sp. AHU2001 (MalE)D-Glucose10.1 ± 1.1129 ± 512.8
D-Glucosamine6.1 ± 0.793 ± 415.2
6-Deoxy-D-glucose16.5 ± 2.4202 ± 1312.2
D-Xylose114 ± 11119 ± 61.04
Kojibiose10.7 ± 1.216.0 ± 0.61.50
D-Mannose22.8 ± 2.629.5 ± 1.31.29
N-Acetyl-D-glucosamine31.0 ± 4.239.8 ± 2.11.28
2-Deoxy-D-glucose37.8 ± 4.519.3 ± 1.00.51
3-Deoxy-D-glucose114 ± 1531.9 ± 2.00.28

Table 3: Apparent Kinetic Parameters for the Reverse Reaction (Synthesis) of Bacillus sp. AHU2001 MalE with β-D-Glucose-1-Phosphate as the Donor [1]

Structural Biology

The three-dimensional structure of this compound from Lactobacillus brevis has been elucidated (PDB: 1H54), providing significant insights into its mechanism.[3] The enzyme is a dimer, with each monomer comprising four distinct domains: an N-terminal β-sandwich domain, a helical linker, an (α/α)6 barrel catalytic domain, and a C-terminal β-sheet domain.

Active Site and Catalytic Mechanism

The active site of this compound is located within the (α/α)6 barrel domain. The catalytic mechanism is an inverting phosphorolysis, proceeding via a single displacement mechanism.[1][4] A key conserved residue, Glutamate (Glu487 in L. brevis), acts as a general acid catalyst, protonating the glycosidic oxygen.[4] This facilitates the nucleophilic attack of an inorganic phosphate molecule on the anomeric carbon, leading to the inversion of the stereochemistry at this position.[4]

In the reverse reaction, the same principles apply, with β-D-glucose-1-phosphate serving as the glucosyl donor. The enzyme exhibits a broader acceptor specificity in the synthetic direction, accommodating various sugar molecules.

The following diagram illustrates the proposed catalytic mechanism of this compound.

Catalytic_Mechanism Proposed Catalytic Mechanism of this compound cluster_enzyme Enzyme Active Site Maltose Maltose ActiveSite Active Site (Glu487 as General Acid) Maltose->ActiveSite Binds to subsite -1 and +1 Phosphate Phosphate (Pi) Phosphate->ActiveSite Nucleophilic attack Glucose D-Glucose ActiveSite->Glucose Release of glucose from subsite +1 G1P β-D-Glucose-1-Phosphate ActiveSite->G1P Release of β-D-glucose-1-phosphate from subsite -1

Caption: Proposed catalytic mechanism of this compound.

Role in Metabolic Pathways

This compound is an integral part of starch and sucrose metabolism, particularly in microorganisms. Starch, a major energy storage polysaccharide in plants, is broken down by amylases into smaller oligosaccharides, including maltose. This compound then acts on maltose to produce D-glucose and β-D-glucose-1-phosphate. The D-glucose can enter glycolysis directly, while β-D-glucose-1-phosphate can be converted to glucose-6-phosphate by phosphoglucomutase, which is also a key intermediate in glycolysis.

The following diagram illustrates the central role of this compound in linking starch degradation to glycolysis.

Metabolic_Pathway Role of this compound in Starch and Sucrose Metabolism cluster_starch_degradation Starch Degradation cluster_central_metabolism Central Metabolism Starch Starch Maltose Maltose Starch->Maltose Hydrolysis Maltose_Phosphorylase This compound (EC 2.4.1.8) Maltose->Maltose_Phosphorylase Glucose D-Glucose Maltose_Phosphorylase->Glucose G1P β-D-Glucose-1-Phosphate Maltose_Phosphorylase->G1P Glycolysis Glycolysis Glucose->Glycolysis G6P Glucose-6-Phosphate G1P->G6P Isomerization PGM Phosphoglucomutase G6P->Glycolysis Amylase Amylase

Caption: this compound in starch metabolism.

Experimental Protocols

This compound Activity Assay

This protocol is based on the quantification of D-glucose produced from the phosphorolysis of maltose.

Reagents:

  • 50 mM HEPES-NaOH buffer (pH 7.0): Dissolve 2.38 g of HEPES in 160 ml of distilled water, adjust pH to 7.0 with 1 N NaOH, and bring the final volume to 200 ml.

  • 0.2 M Maltose solution: Dissolve 3.60 g of maltose monohydrate in 50 ml of 50 mM HEPES-NaOH buffer (pH 7.0).

  • 0.2 M Phosphate solution: Dissolve 1.36 g of KH2PO4 in 40 ml of 50 mM HEPES-NaOH buffer (pH 7.0), adjust to pH 7.0 with 4 N NaOH, and bring the final volume to 50 ml with the same buffer.

  • 5 N HCl solution: Add 43 ml of concentrated HCl to 57 ml of distilled water.

  • 1 N NaOH solution: Dissolve 4.0 g of NaOH in 100 ml of distilled water.

  • Glucose assay kit: A commercial kit for the colorimetric or fluorometric determination of glucose.

Procedure:

  • Prepare a reaction mixture containing:

    • 0.2 ml of 50 mM HEPES-NaOH buffer (pH 7.0)

    • 0.1 ml of 0.2 M Maltose solution

    • 0.1 ml of 0.2 M Phosphate solution

  • Equilibrate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 0.1 ml of the enzyme solution (appropriately diluted in ice-cold HEPES-NaOH buffer).

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding 0.1 ml of 5 N HCl.

  • Neutralize the mixture by adding 0.5 ml of 1 N NaOH.

  • Determine the amount of D-glucose produced using a suitable glucose assay kit according to the manufacturer's instructions.

  • A blank reaction should be performed by adding the buffer instead of the enzyme solution.

  • One unit of this compound activity is defined as the amount of enzyme that produces 1 µmole of D-glucose per minute under the specified conditions.

Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for determining the kinetic parameters of this compound.

Kinetic_Analysis_Workflow Workflow for Kinetic Analysis of this compound cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Enzyme_Prep Prepare purified This compound Vary_Maltose Vary maltose concentration at fixed phosphate concentration Enzyme_Prep->Vary_Maltose Vary_Phosphate Vary phosphate concentration at fixed maltose concentration Enzyme_Prep->Vary_Phosphate Reagent_Prep Prepare substrates (maltose, phosphate) and buffers Reagent_Prep->Vary_Maltose Reagent_Prep->Vary_Phosphate Measure_Activity Measure initial reaction rates (v₀) Vary_Maltose->Measure_Activity Vary_Phosphate->Measure_Activity Plot_Data Plot v₀ vs. [Substrate] Measure_Activity->Plot_Data Fit_Model Fit data to Michaelis-Menten equation Plot_Data->Fit_Model Determine_Parameters Determine Km and Vmax Fit_Model->Determine_Parameters

Caption: Workflow for kinetic analysis.

Relevance to Drug Development

While not a primary target for drug development in human diseases, the unique catalytic mechanism and substrate specificity of microbial this compound make it a person of interest in several areas relevant to the pharmaceutical industry:

  • Enzymatic Synthesis: The ability of this compound to synthesize novel oligosaccharides through its reverse phosphorolysis reaction is of great interest for the production of prebiotics and other bioactive carbohydrates.

  • Biocatalysis: As a biocatalyst, this compound can be used in the development of environmentally friendly and efficient processes for the synthesis of glycosylated compounds.

  • Diagnostic Tools: The enzyme is utilized in diagnostic assays for the determination of α-amylase and inorganic phosphate levels, which can be indicative of certain clinical conditions.[5]

Further research into the inhibitors of microbial maltose phosphorylases could be relevant in the context of developing novel antimicrobial agents, particularly for bacteria that rely on this enzyme for carbohydrate metabolism. However, specific inhibitors for this compound are not extensively documented in the current literature.

Conclusion

This compound is a well-characterized enzyme with a fascinating catalytic mechanism and a significant role in microbial carbohydrate metabolism. Its properties make it a valuable tool for various biotechnological and diagnostic applications. This guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and utilize this important enzyme. Further exploration into its inhibition and the kinetic diversity across different species will undoubtedly open up new avenues for its application.

References

An In-depth Technical Guide on Maltose Phosphorylase: Gene, Protein, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing its phosphorolysis to glucose and β-D-glucose-1-phosphate. This technical guide provides a comprehensive overview of the maltose phosphorylase gene and protein, with a focus on its sequence, structure, and function. Detailed experimental protocols for gene cloning, protein expression and purification, and activity assays are presented to facilitate further research and application. Additionally, this guide includes a summary of key quantitative data and visual representations of the enzymatic pathway and gene regulation to serve as a valuable resource for researchers in academia and the biotechnology and pharmaceutical industries.

Introduction

This compound is a glycosyltransferase that plays a crucial role in the energy metabolism of various bacteria by breaking down maltose, a disaccharide of glucose.[1] The enzyme catalyzes the reversible reaction:

Maltose + Phosphate (B84403) ⇌ D-Glucose + β-D-Glucose-1-phosphate [2]

This reaction is of significant interest for various biotechnological applications, including the enzymatic synthesis of oligosaccharides and the development of biosensors for phosphate determination.[1] Understanding the molecular biology of the this compound gene and the biochemical properties of the protein is essential for harnessing its full potential. This guide aims to provide a detailed technical overview for researchers working with this enzyme.

This compound Gene and Protein Sequence

The gene encoding this compound, often designated as malP, has been identified and sequenced in several bacterial species. The protein sequences show homology across different organisms, particularly in the catalytic and substrate-binding domains.

Representative Gene and Protein Sequences

Below are the gene and protein sequences for this compound from three well-studied bacterial species.

Table 1: Gene and Protein Accession Numbers for this compound

OrganismGene NameGenBank Accession (Gene)UniProt Accession (Protein)
Lactobacillus brevis-Not explicitly foundQ7SIE1
Lactococcus lactismalPAF327721Q9ZEX9
Bacillus subtilis (strain 168)mdxKNC_000964.3 (Locus Tag: BSU34570)O06993

(Note: The full gene and protein sequences are extensive and can be retrieved from the respective databases using the accession numbers provided.)

Physicochemical and Kinetic Properties

The biochemical properties of this compound can vary between different microbial sources. Key parameters such as molecular weight, optimal pH and temperature, and kinetic constants are summarized below.

Table 2: Summary of Physicochemical and Kinetic Properties of this compound

PropertyLactobacillus brevisLactococcus lactisBacillus sp. AHU2001Recombinant E. coli
Molecular Weight (Native) 196 kDa (dimer)[3]75 kDa (monomer)[4]-~220 kDa (dimer)[5]
Molecular Weight (Subunit) 88 kDa[3]75 kDa[4]-90 kDa[5]
Optimal pH 6.5[3]-8.1[6]6.5–7.5[5]
Optimal Temperature 36°C[3]-45°C[6]45–50°C[5]
pH Stability 6.0-7.0[7]-4.5–10.4[6]5.5–8.0[5]
Thermal Stability Stable up to ~40°C[7]-≤40°C[6]Below 55°C[5]
Km (Maltose) 0.9 mM[3]-0.835 ± 0.123 mM[6]1.9 mM[5]
Km (Phosphate) 1.8 mM[3]-0.295 ± 0.059 mM[6]3.4 mM[5]
kcat --30.9 ± 0.6 s⁻¹[6]-

Experimental Protocols

This section provides detailed methodologies for the cloning, expression, purification, and activity measurement of this compound.

Gene Cloning and Expression

The cloning of the malP gene is typically performed using standard molecular biology techniques. The pMAL™ Protein Fusion and Purification System is a commonly used platform for the high-level expression of soluble this compound in E. coli.[8]

Protocol 4.1.1: Cloning of malP into an Expression Vector

  • Primer Design and PCR Amplification: Design primers with appropriate restriction sites to amplify the malP coding sequence from the genomic DNA of the source organism. Perform PCR to obtain the gene insert.

  • Vector and Insert Digestion: Digest both the expression vector (e.g., pMAL-c6T) and the PCR product with the selected restriction enzymes.[9]

  • Ligation: Ligate the digested insert into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

  • Selection and Verification: Select for positive clones on antibiotic-containing media. Verify the correct insertion by colony PCR and sequence analysis.

  • Transformation into Expression Host: Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

Protocol 4.1.2: Expression of Recombinant this compound

  • Starter Culture: Inoculate a single colony of the expression strain into 5 mL of rich broth (e.g., LB) containing the appropriate antibiotic and 0.2% glucose.[9] Incubate overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of rich broth (with antibiotic and 0.2% glucose) with the overnight culture.[9] Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches ~0.5.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.3 mM.[9]

  • Incubation: Continue to incubate the culture for an additional 2-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to improve protein solubility.[9]

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[10] The cell pellet can be stored at -80°C or used immediately for purification.

Protein Purification

Purification of recombinant this compound, particularly when expressed as a maltose-binding protein (MBP) fusion, is often achieved through affinity chromatography.

Protocol 4.2.1: Purification of MBP-tagged this compound

  • Cell Lysis: Resuspend the cell pellet in column buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).[9] Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

  • Affinity Chromatography:

    • Equilibrate an amylose (B160209) resin column with column buffer.

    • Load the clarified lysate onto the column.

    • Wash the column extensively with column buffer (at least 12 column volumes) to remove unbound proteins.[9]

    • Elute the MBP-fusion protein with column buffer containing 10 mM maltose.[9]

  • Protease Cleavage (Optional): If removal of the MBP tag is desired, incubate the eluted fusion protein with a site-specific protease (e.g., TEV protease) according to the manufacturer's instructions.[9]

  • Further Purification (Optional): To separate the cleaved target protein from the MBP tag and any remaining impurities, a second chromatography step, such as ion exchange or size-exclusion chromatography, can be performed.

  • Protein Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration) and store at -80°C in a suitable buffer containing a cryoprotectant (e.g., glycerol).

Enzyme Activity Assay

The activity of this compound is typically measured by quantifying the amount of glucose produced from the phosphorolysis of maltose. A common method involves a coupled spectrophotometric assay.

Protocol 4.3.1: Spectrophotometric Activity Assay

This protocol is adapted from standard enzymatic assay procedures.[11][12]

Principle: The glucose produced by this compound is phosphorylated by hexokinase and then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the enzyme activity.

Reagents:

  • Assay Buffer: 50 mM HEPES-NaOH, pH 7.0

  • Substrate Solution: 200 mM Maltose in assay buffer

  • Phosphate Solution: 200 mM Potassium Phosphate, pH 7.0

  • Coupling Enzyme Mix: In assay buffer, containing 10 mM ATP, 10 mM MgCl₂, 2 mM NADP⁺, 2 U/mL hexokinase, and 1 U/mL glucose-6-phosphate dehydrogenase.

Procedure:

  • Reaction Mixture Preparation: In a microcuvette, prepare the following reaction mixture:

    • 100 µL Assay Buffer

    • 50 µL Substrate Solution

    • 50 µL Phosphate Solution

    • 100 µL Coupling Enzyme Mix

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to reach thermal equilibrium.

  • Initiation of Reaction: Add 10 µL of the this compound solution to the reaction mixture and mix immediately.

  • Measurement: Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the initial linear rate of NADPH formation, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[5]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures can aid in understanding the role and handling of this compound.

Maltose_Phosphorylase_Reaction Enzymatic Reaction of this compound Maltose Maltose MP Maltose Phosphorylase Maltose->MP Phosphate Phosphate Phosphate->MP Glucose D-Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P Recombinant_MP_Purification Workflow for Recombinant this compound Purification cluster_upstream Upstream Processing cluster_downstream Downstream Processing Cloning Cloning of malP gene Transformation Transformation into E. coli Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Clarification of Lysate Lysis->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom PurifiedProtein Purified this compound AffinityChrom->PurifiedProtein MalP_Regulation_Lactococcus Regulation of malP Gene Expression in Lactococcus lactis Glucose Glucose malP_gene malP gene Glucose->malP_gene Repression Lactose Lactose Lactose->malP_gene Repression Maltose Maltose Maltose->malP_gene Expression Galactose Galactose Galactose->malP_gene Expression Trehalose Trehalose Trehalose->malP_gene Expression MP_protein This compound Protein malP_gene->MP_protein Transcription & Translation

References

An In-depth Technical Guide to the Maltose Phosphorylase Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose in various microorganisms. It catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and D-glucose. This technical guide provides a comprehensive overview of the maltose phosphorylase metabolic pathway, including its core reaction, enzymatic mechanism, kinetic properties, and regulation. Detailed experimental protocols for enzyme activity assays and recombinant protein purification are provided, along with graphical representations of the metabolic pathway and experimental workflows to facilitate understanding and application in research and drug development.

Introduction

This compound is a glycosyltransferase that plays a crucial role in the intracellular catabolism of maltose, a disaccharide readily available from the breakdown of starch.[1] The enzyme is classified under the Glycoside Hydrolase Family 65 (GH65).[2] It is found primarily in bacteria, including species of Lactobacillus, Escherichia coli, and Bacillus.[2][3][4] The reversible nature of the reaction also makes this compound a valuable tool in the enzymatic synthesis of novel oligosaccharides.[5] Understanding the intricacies of this metabolic pathway is essential for harnessing its potential in various biotechnological and pharmaceutical applications.

The Core Metabolic Pathway

This compound catalyzes the following reversible reaction:

Maltose + Phosphate (B84403) ⇌ β-D-Glucose-1-phosphate + D-Glucose [3]

This reaction is a key step in the pathway that channels maltose into central glucose metabolism. The products, β-D-glucose-1-phosphate and D-glucose, can be further metabolized through glycolysis after isomerization and phosphorylation, respectively.

Mechanism of Action

The catalytic mechanism of this compound involves a direct nucleophilic attack by inorganic phosphate on the anomeric carbon of the glucosyl residue of maltose. This results in the inversion of the anomeric configuration, producing β-D-glucose-1-phosphate.[5] A conserved glutamate (B1630785) residue in the active site acts as a general acid catalyst, protonating the glycosidic oxygen to facilitate the departure of the second glucose molecule.[5] The enzyme does not require any cofactors for its activity.[5]

Metabolic Context and Downstream Pathways

The β-D-glucose-1-phosphate produced by this compound is typically converted to the glycolytic intermediate glucose-6-phosphate by the enzyme β-phosphoglucomutase.[6] The other product, D-glucose, is phosphorylated to glucose-6-phosphate by glucokinase. Both molecules of glucose-6-phosphate can then enter the glycolytic pathway to generate ATP and metabolic precursors.

Maltose_Phosphorylase_Pathway cluster_mp This compound Reaction cluster_downstream Downstream Metabolism maltose Maltose mp Maltose Phosphorylase maltose->mp phosphate Phosphate (Pi) phosphate->mp g1p β-D-Glucose-1-Phosphate mp->g1p glucose D-Glucose mp->glucose pgm β-Phosphoglucomutase g1p->pgm gk Glucokinase glucose->gk g6p Glucose-6-Phosphate pgm->g6p gk->g6p adp ADP gk->adp glycolysis Glycolysis g6p->glycolysis atp ATP atp->gk

Figure 1: The this compound Metabolic Pathway. This diagram illustrates the central reaction catalyzed by this compound and the subsequent entry of its products into glycolysis.

Quantitative Data

The kinetic parameters of this compound vary depending on the source organism. The following table summarizes key quantitative data for the enzyme from different bacterial species.

OrganismSubstrateKm (mM)kcat (s-1)Vmax (U/mg)Optimal pHOptimal Temp. (°C)Reference(s)
Lactobacillus brevisMaltose0.9--6.536[3]
Phosphate1.8--6.536[3]
Bacillus sp. AHU2001Maltose0.835 ± 0.12330.9 ± 0.6-8.145[2]
Phosphate0.295 ± 0.059--8.145[2]
Enterococcus faecalisMaltose-6'-P (for MapP)4.112825--[7]

Note: Data for Enterococcus faecalis refers to Maltose-6'-phosphate phosphatase (MapP), an enzyme functionally linked to the this compound pathway in this organism.

Regulation of the this compound Pathway

The activity of the this compound pathway is regulated at the transcriptional level. Evidence for allosteric regulation or post-translational modification of this compound itself is currently limited in the scientific literature.

Transcriptional Regulation

In many bacteria, the gene encoding this compound (malP) is part of a larger operon involved in maltose uptake and metabolism.

  • Escherichia coli : The mal regulon is positively regulated by the MalT protein, which is activated by the inducer maltotriose (B133400) and ATP.[2] The expression of malT itself is subject to catabolite repression, being repressed by glucose.[2]

  • Lactococcus lactis : The synthesis of this compound is repressed by the presence of glucose and lactose (B1674315) in the growth medium.[8] The malP gene is located near a gene encoding a regulator from the LacI-GalR family.[8]

Transcriptional_Regulation maltotriose Maltotriose (Inducer) malT MalT (Activator) maltotriose->malT activates atp ATP atp->malT activates mal_operon mal Operon (incl. malP) malT->mal_operon promotes transcription glucose Glucose glucose->repression repression->mal_operon represses (Catabolite Repression)

Figure 2: Simplified model of transcriptional regulation of the mal operon in E. coli.

Experimental Protocols

Enzyme Activity Assay

This protocol describes a common method for determining the activity of this compound by measuring the amount of glucose produced.

Enzyme_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Maltose solution - Phosphate buffer - Enzyme solution start->prepare_reagents reaction_setup Set up reaction mixture: - Add buffer and maltose to a tube prepare_reagents->reaction_setup pre_incubation Pre-incubate at optimal temperature reaction_setup->pre_incubation initiate_reaction Initiate reaction by adding enzyme solution pre_incubation->initiate_reaction incubation Incubate for a defined time initiate_reaction->incubation stop_reaction Stop reaction (e.g., by heat or adding NaOH) incubation->stop_reaction measure_glucose Measure glucose produced (e.g., using a glucose oxidase-peroxidase assay) stop_reaction->measure_glucose calculate_activity Calculate enzyme activity measure_glucose->calculate_activity end End calculate_activity->end

Figure 3: Workflow for a typical this compound activity assay.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of maltose in a suitable buffer (e.g., 100 mM HEPES-NaOH, pH 7.5).

    • Prepare a phosphate buffer solution (e.g., 100 mM Potassium Phosphate, pH 7.5).

    • Prepare a solution of the this compound enzyme of unknown activity in a suitable buffer.

  • Reaction:

    • In a microcentrifuge tube, combine the maltose solution and phosphate buffer.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a specific volume of the enzyme solution.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution (e.g., 0.5 M NaOH).

  • Quantification of Glucose:

    • The amount of glucose produced can be quantified using a variety of commercially available glucose assay kits, which are typically based on the glucose oxidase-peroxidase method.

  • Calculation of Activity:

    • Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Purification of Recombinant this compound

A common method for purifying recombinant this compound involves the use of an N-terminal Maltose Binding Protein (MBP) tag, followed by affinity chromatography on an amylose (B160209) resin.

Protein_Purification_Workflow start Start: E. coli culture expressing MBP-tagged this compound cell_lysis Cell Lysis (e.g., sonication) start->cell_lysis centrifugation Centrifugation to remove cell debris cell_lysis->centrifugation supernatant Collect supernatant (crude extract) centrifugation->supernatant load_sample Load crude extract onto the column supernatant->load_sample column_equilibration Equilibrate amylose resin column column_equilibration->load_sample wash_column Wash column to remove unbound proteins load_sample->wash_column elution Elute MBP-Maltose Phosphorylase with maltose-containing buffer wash_column->elution collect_fractions Collect eluted fractions elution->collect_fractions analysis Analyze fractions for purity (e.g., SDS-PAGE) collect_fractions->analysis end End: Purified MBP-Maltose Phosphorylase analysis->end

References

Maltose Phosphorylase Substrate Specificity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose and maltodextrins in various microorganisms. This technical guide provides an in-depth analysis of the substrate specificity of maltose phosphorylase, targeting researchers, scientists, and drug development professionals. The document summarizes key quantitative kinetic data, details common experimental protocols for activity assessment, and visualizes the enzyme's mechanism and metabolic context through diagrams. This guide serves as a comprehensive resource for understanding the catalytic behavior of this compound and its potential applications.

Introduction

This compound (MP) catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1][2] This enzyme is a member of the glycoside hydrolase family 65 (GH65) and plays a crucial role in the energy-efficient breakdown of α-1,4-glucosidic linkages.[2] Understanding the substrate specificity of this compound is critical for its application in various biotechnological processes, including the synthesis of novel oligosaccharides and the development of diagnostic biosensors.[2][3] This guide explores the enzyme's activity with its primary substrate, maltose, as well as a range of alternative acceptor molecules in the reverse reaction.

Quantitative Data on Substrate Specificity

The catalytic efficiency of this compound varies depending on the substrate and the microbial source of the enzyme. The following tables summarize the kinetic parameters for the forward (phosphorolysis) and reverse (synthesis) reactions for this compound from different bacterial species.

Forward Reaction: Phosphorolysis of Maltose

The phosphorolysis of maltose by this compound follows a sequential Bi-Bi mechanism, where both substrates, maltose and inorganic phosphate (B84403), must bind to the enzyme before any products are released.[2]

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
Bacillus sp. AHU2001Maltose0.835 ± 0.12330.9 ± 0.637.0[2]
Bacillus sp. AHU2001Phosphate0.295 ± 0.05930.9 ± 0.6104.7[2]
Lactobacillus brevisMaltose0.9--[4]
Lactobacillus brevisPhosphate1.8--[4]
Reverse Reaction: Acceptor Substrate Specificity

In the reverse reaction, this compound can utilize a variety of acceptor molecules in place of glucose, leading to the synthesis of novel oligosaccharides. The following table details the apparent kinetic parameters for various acceptor substrates with β-D-glucose-1-phosphate as the donor.

Enzyme SourceAcceptor SubstrateApparent Km (mM)Apparent kcat (s-1)Apparent kcat/Km (s-1mM-1)Reference
Bacillus sp. AHU2001D-Glucose0.77 ± 0.049.9 ± 0.212.8[2]
Bacillus sp. AHU2001D-Glucosamine0.44 ± 0.036.7 ± 0.215.2[2]
Bacillus sp. AHU20016-Deoxy-D-glucose0.55 ± 0.046.7 ± 0.212.2[2]
Bacillus sp. AHU2001N-Acetyl-D-glucosamine2.9 ± 0.24.4 ± 0.11.5[2]
Bacillus sp. AHU2001D-Xylose12.4 ± 1.06.3 ± 0.30.51[2]
Bacillus sp. AHU2001D-Mannose18.5 ± 1.13.5 ± 0.10.19[2]
Bacillus sp. AHU20012-Deoxy-D-glucose21.6 ± 2.05.8 ± 0.30.27[2]
Bacillus sp. AHU2001Kojibiose22.0 ± 2.06.0 ± 0.30.27[2]
Bacillus sp. AHU2001Methyl α-D-glucoside34.0 ± 3.55.1 ± 0.30.15[2]
Bacillus sp. AHU20011,5-Anhydro-D-glucitol41.7 ± 4.25.9 ± 0.30.14[2]
Bacillus sp. AHU2001D-Allose43.1 ± 4.65.9 ± 0.40.14[2]
Bacillus sp. AHU2001L-Fucose51.5 ± 5.83.9 ± 0.30.076[2]
Bacillus sp. AHU20013-Deoxy-D-glucose58.0 ± 6.64.8 ± 0.40.083[2]
Bacillus sp. AHU2001D-Lyxose87.0 ± 11.05.5 ± 0.50.063[2]
Bacillus sp. AHU2001L-Sorbose108.0 ± 14.03.2 ± 0.30.030[2]

Experimental Protocols

Accurate determination of kinetic parameters is essential for characterizing enzyme function. Below are detailed methodologies for assaying this compound activity.

Standard Assay for Phosphorolysis Activity

This protocol is adapted from the method used for Bacillus sp. AHU2001 this compound.[2]

Reagents:

  • 100 mM HEPES-NaOH buffer, pH 8.0

  • 10 mM Sodium phosphate buffer, pH 8.0

  • 4 mM Maltose solution

  • 0.2 mg/mL Bovine Serum Albumin (BSA)

  • Purified this compound

  • 2 M Tris-HCl buffer, pH 7.0

  • Glucose oxidase-peroxidase (GOPOD) reagent for D-glucose quantification

Procedure:

  • Prepare a reaction mixture (50 µL final volume) containing:

    • 10 µL of 100 mM HEPES-NaOH buffer (pH 8.0)

    • 5 µL of 10 mM sodium phosphate buffer (pH 8.0)

    • 5 µL of 4 mM maltose

    • 5 µL of 0.2 mg/mL BSA

    • Appropriate volume of purified this compound (e.g., to a final concentration of 2.94–14.7 µg/mL)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by heating at 90°C for 5 minutes.

  • Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the stopped reaction.

  • Determine the concentration of released D-glucose using a standard glucose oxidase-peroxidase method.

  • A blank reaction should be performed by substituting the enzyme with the same volume of buffer.

  • Calculate the enzyme activity based on the amount of D-glucose produced per unit of time.

Assay for Reverse Phosphorolysis Activity

This protocol measures the release of inorganic phosphate when the enzyme synthesizes a new disaccharide.

Reagents:

  • 100 mM HEPES-NaOH buffer, pH 8.0

  • 10 mM β-D-glucose-1-phosphate (β-Glc1P)

  • A range of concentrations (e.g., 0.75–25 mM) of the acceptor substrate

  • Purified this compound

  • A suitable method for quantifying inorganic phosphate (e.g., a colorimetric assay).

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM HEPES-NaOH buffer (pH 8.0)

    • 10 mM β-Glc1P

    • Varying concentrations of the acceptor substrate

    • A fixed concentration of purified this compound.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid).

  • Measure the concentration of inorganic phosphate released in each aliquot.

  • Determine the initial reaction velocity for each acceptor substrate concentration.

  • Calculate the apparent kinetic parameters (Km(app) and kcat(app)) by fitting the initial velocity data to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate the catalytic mechanism, experimental workflow, and metabolic context of this compound.

Sequential_Bi_Bi_Mechanism This compound: Sequential Bi-Bi Mechanism E Free Enzyme (E) E_Pi E-Phosphate (E-Pi) E->E_Pi + Phosphate (Pi) E_Pi_Maltose E-Phosphate-Maltose (Ternary Complex) E_Pi->E_Pi_Maltose + Maltose E_Glc_Glc1P E-Glucose-β-D-Glucose-1-P (Ternary Complex) E_Pi_Maltose->E_Glc_Glc1P Catalysis E_Glc E-Glucose (E-Glc) E_Glc_Glc1P->E_Glc - β-D-Glucose-1-P E_Glc->E - Glucose

Figure 1: Sequential Bi-Bi catalytic mechanism of this compound.

Kinetic_Assay_Workflow Workflow for Determining Kinetic Parameters cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Reagents Prepare Buffers, Substrate Solutions, and Enzyme Dilutions Reaction_Setup Set up reaction mixtures with varying substrate concentrations Reagents->Reaction_Setup Incubation Incubate at optimal temperature and time Reaction_Setup->Incubation Termination Stop the reaction Incubation->Termination Quantification Quantify product formation (e.g., Glucose or Phosphate) Termination->Quantification Data_Plotting Plot initial velocity vs. substrate concentration Quantification->Data_Plotting Kinetic_Calculation Calculate Km and Vmax (e.g., using Lineweaver-Burk plot) Data_Plotting->Kinetic_Calculation

Figure 2: General experimental workflow for kinetic analysis.

Maltose_Metabolism_Pathway Maltose Metabolism and Regulation in Bacteria Maltose_ext Extracellular Maltose Maltose_int Intracellular Maltose Maltose_ext->Maltose_int Maltose Permease Glucose Glucose Maltose_int->Glucose Pi G1P β-D-Glucose-1-Phosphate Maltose_int->G1P Pi MalT MalT (Transcriptional Activator) Maltose_int->MalT Induces MP This compound (MP) G6P Glucose-6-Phosphate Glycolysis Glycolysis malP_gene malP gene MalT->malP_gene Activates Transcription malP_gene->MP Translation MP->Glucose MP->G1P

Figure 3: Role of this compound in bacterial maltose metabolism.

Conclusion

This compound exhibits high specificity for its natural substrate, maltose, in the phosphorolytic direction. However, in the reverse synthetic reaction, it demonstrates broader acceptor promiscuity, enabling the production of a diverse range of oligosaccharides. The kinetic data presented in this guide highlights the differences in catalytic efficiency across various substrates and between enzymes from different microbial sources. The detailed experimental protocols provide a foundation for researchers to conduct their own kinetic analyses of this compound. The visualizations of the enzyme's mechanism and its role in metabolic pathways offer a clear conceptual framework for understanding its function. This comprehensive overview of this compound substrate specificity will be a valuable tool for professionals in academic research and the pharmaceutical industry, facilitating further exploration of this versatile enzyme's potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Maltose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose in various bacteria. It catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate. This process is of significant interest for applications in oligosaccharide synthesis and as a potential target for antimicrobial drug development. This guide provides a comprehensive overview of the enzyme's mechanism of action, supported by kinetic data, detailed experimental protocols, and visual diagrams of the catalytic pathway and experimental workflows.

Catalytic Mechanism

Maltose phosphorylase belongs to the glycoside hydrolase family 65 (GH65) and functions as an inverting phosphorylase.[1] The catalytic mechanism is a single-displacement reaction, also known as a sequential Bi-Bi mechanism, involving the direct attack of inorganic phosphate (B84403) on the anomeric carbon of the glucosyl residue of maltose.[1] This results in the inversion of the anomeric configuration, producing β-D-glucose-1-phosphate from α-maltose.[1]

The key steps of the catalytic mechanism are as follows:

  • Substrate Binding: Maltose and inorganic phosphate bind to the active site of the enzyme.

  • General Acid Catalysis: A conserved glutamic acid residue in the active site acts as a general acid catalyst, protonating the glycosidic oxygen atom of maltose.[1] This protonation weakens the glycosidic bond, making the anomeric carbon more susceptible to nucleophilic attack.

  • Nucleophilic Attack: An inorganic phosphate molecule acts as the nucleophile, directly attacking the anomeric carbon (C1) of the glucose residue at the non-reducing end of maltose.

  • Product Formation and Release: The attack leads to the cleavage of the glycosidic bond, resulting in the formation of D-glucose and β-D-glucose-1-phosphate. These products are then released from the active site.

Notably, unlike glycogen (B147801) phosphorylase, this compound does not require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor for its catalytic activity.

Stereochemistry of the Reaction

The reaction catalyzed by this compound proceeds with an inversion of stereochemistry at the anomeric carbon. The substrate, α-maltose, has an α-(1→4) glycosidic bond. The product, β-D-glucose-1-phosphate, has a β-configuration at the C1 position. This inversion is a hallmark of a single-displacement mechanism where the nucleophile attacks from the opposite side of the leaving group.

Active Site and Key Residues

The active site of this compound is a well-defined pocket that accommodates both maltose and phosphate. Structural studies and site-directed mutagenesis have identified several key residues crucial for substrate binding and catalysis.

  • General Acid Catalyst: A conserved glutamic acid residue is essential for catalysis, acting as the proton donor to the glycosidic oxygen.

  • Substrate Binding Residues: Specific amino acid residues within the active site are responsible for recognizing and binding the glucose units of maltose at the -1 (non-reducing) and +1 (reducing) subsites. For instance, in Lactobacillus acidophilus this compound, His413 and Glu415 are implicated in binding the reducing end glucose residue of maltose in subsite +1.

Quantitative Data Presentation

The kinetic parameters of this compound have been characterized for enzymes from various organisms. The following tables summarize the available quantitative data.

Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constants (kcat) for this compound
Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)Reference
Bacillus sp. AHU2001Maltose0.835 ± 0.12330.9 ± 0.6[1][2]
Phosphate0.295 ± 0.05930.9 ± 0.6[1][2]
Enterococcus sp.Maltose1.9-[3]
Phosphate3.4-[3]
Arsenate8.3-[3]

Note: '-' indicates data not available.

Table 2: Kinetic Parameters for the Reverse Phosphorolysis Reaction by Bacillus sp. AHU2001 this compound
Acceptor Substratekcat(app) (s⁻¹)Km(app) (mM)kcat(app)/Km(app) (s⁻¹mM⁻¹)
D-Glucose14.1 ± 0.31.10 ± 0.0612.8
D-Glucosamine17.5 ± 0.31.15 ± 0.0615.2
6-Deoxy-D-glucose10.3 ± 0.20.84 ± 0.0412.2
2-Deoxy-D-glucose0.30 ± 0.011.48 ± 0.100.20
D-Mannose0.30 ± 0.011.43 ± 0.080.21

(Data adapted from[1])

Experimental Protocols

Kinetic Assays for this compound Activity

Objective: To determine the kinetic parameters (Km and kcat) of this compound.

Principle: The phosphorolytic activity of this compound is measured by quantifying the amount of glucose produced over time. The released D-glucose can be measured using a coupled enzymatic assay with glucose oxidase and peroxidase.

Materials:

  • This compound enzyme

  • Maltose stock solution

  • Potassium phosphate buffer (pH 7.0)

  • HEPES buffer (pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Glucose oxidase-peroxidase reagent

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing varying concentrations of maltose and a fixed, saturating concentration of phosphate buffer. A typical reaction mixture (100 µL) contains 50 mM HEPES buffer (pH 7.0), 10 mM potassium phosphate buffer, 0.1 mg/mL BSA, and the enzyme.

  • Pre-incubate the reaction mixtures at the optimal temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the this compound enzyme.

  • Incubate the reaction for a specific time period (e.g., 10 minutes), ensuring the reaction rate is linear.

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • Measure the amount of D-glucose produced using the glucose oxidase-peroxidase method, which results in a colored product that can be quantified spectrophotometrically at a specific wavelength (e.g., 505 nm).

  • To determine the Km for phosphate, vary the concentration of the phosphate buffer while keeping the maltose concentration fixed and saturating.

  • Calculate the initial reaction velocities from the amount of glucose produced.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat from the Vmax value and the enzyme concentration (kcat = Vmax / [E]).

Site-Directed Mutagenesis of this compound

Objective: To investigate the role of specific amino acid residues in the catalytic mechanism by creating mutant enzymes.

Principle: A plasmid containing the gene for this compound is used as a template for PCR with primers containing the desired mutation. The parental, methylated DNA is then digested with DpnI, and the mutated plasmid is transformed into competent E. coli cells for replication.

Materials:

  • Plasmid DNA containing the this compound gene

  • Mutagenic primers (forward and reverse) containing the desired nucleotide change

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and a high-fidelity DNA polymerase. The PCR cycling conditions will typically involve an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: After PCR, add DpnI restriction enzyme to the amplification product and incubate at 37°C for at least 1 hour. This will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutated) plasmid.

  • Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells using a standard heat-shock or electroporation protocol.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Select individual colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Characterization: Express the mutant this compound protein and purify it. Characterize the kinetic and structural properties of the mutant enzyme to determine the effect of the mutation.

X-ray Crystallography of this compound

Objective: To determine the three-dimensional structure of this compound to understand its active site architecture and substrate binding.

Principle: Highly purified and concentrated this compound is crystallized by slowly increasing the concentration of a precipitant. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build a model of the protein structure.

Materials:

  • Highly purified this compound (concentration > 5 mg/mL)

  • Crystallization screening kits (various buffers, salts, and precipitants)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Microscope

  • Cryoprotectant

  • X-ray source (synchrotron or in-house) and detector

Procedure:

  • Crystallization Screening: Set up crystallization trials using various conditions from commercially available or custom-made screens. This is typically done using vapor diffusion methods (sitting-drop or hanging-drop). In this method, a drop containing a mixture of the purified protein and the crystallization solution is allowed to equilibrate with a larger reservoir of the crystallization solution. Water slowly evaporates from the drop, increasing the protein and precipitant concentration, which can lead to crystal formation.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and other additives, as well as pH and temperature, to obtain larger, well-diffracting crystals.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals from the drop and transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection at cryogenic temperatures. The cryo-cooled crystal is then mounted on a goniometer.

  • X-ray Diffraction Data Collection: Expose the crystal to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector. Collect a complete dataset by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Determination: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffracted spots. Use this information to calculate an electron density map. Build an atomic model of the this compound into the electron density map and refine the model to best fit the experimental data.

  • Structure Analysis: Analyze the final three-dimensional structure to identify the active site residues, substrate binding pocket, and overall fold of the enzyme.

Mandatory Visualizations

Catalytic Cycle of this compound

Catalytic_Cycle cluster_catalysis Catalytic Steps E Free Enzyme E_M Enzyme-Maltose Complex E->E_M Maltose binds E_M_P Enzyme-Maltose-Phosphate (Ternary Complex) E_M->E_M_P Phosphate binds E_Products Enzyme-Products (Glucose + β-G1P) E_M_P->E_Products Catalysis: Protonation & Nucleophilic Attack E_Products->E Products release

Caption: Catalytic cycle of this compound.

Experimental Workflow for Site-Directed Mutagenesis

SDM_Workflow Start Design Mutagenic Primers PCR PCR with Mutagenic Primers & High-Fidelity Polymerase Start->PCR Digestion DpnI Digestion of Parental Plasmid PCR->Digestion Transformation Transformation into Competent E. coli Digestion->Transformation Selection Plating on Selective Media Transformation->Selection Verification Sequence Verification of Mutation Selection->Verification Expression Expression and Purification of Mutant Protein Verification->Expression End Characterization of Mutant Enzyme Expression->End

Caption: Workflow for site-directed mutagenesis.

Experimental Workflow for X-ray Crystallography

XRay_Workflow Start Protein Purification & Concentration Screening Crystallization Screening (Vapor Diffusion) Start->Screening Optimization Optimization of Crystal Growth Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Structure_Determination Data Processing & Structure Determination Data_Collection->Structure_Determination Analysis Structural Analysis Structure_Determination->Analysis End PDB Deposition Analysis->End

References

A Technical Guide to Natural Sources of Maltose Phosphorylase for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse natural origins, biochemical properties, and metabolic significance of maltose (B56501) phosphorylase, a key enzyme in carbohydrate metabolism. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the enzyme's characteristics from various biological sources, standardized experimental protocols, and its role in metabolic pathways.

Introduction to Maltose Phosphorylase

This compound (EC 2.4.1.8) is a crucial enzyme that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1] This enzyme is an attractive target for various biotechnological and pharmaceutical applications due to its role in carbohydrate metabolism and its potential for the synthesis of valuable oligosaccharides. This guide delves into the natural sources of this compound, focusing on its prevalence and characteristics in bacteria, archaea, and plants, with an exploration of its presence in fungi.

Natural Sources and Quantitative Properties of this compound

This compound has been identified and characterized from a wide array of natural sources, each exhibiting unique biochemical and physical properties. The following tables summarize the key quantitative data from various organisms, providing a comparative analysis for researchers seeking to select a suitable enzyme for their specific applications.

Table 1: Biochemical and Physical Properties of this compound from Bacterial Sources
Source OrganismOptimal pHOptimal Temperature (°C)Molecular Weight (kDa)Subunit CompositionReference
Bacillus sp. AHU20018.145--[2]
Bacillus sp. RK-16.0-7.0~65170Dimer (88.5 kDa subunits)[3]
Lactobacillus brevis6.536196Dimer (88 kDa subunits)[4][5]
Lactococcus lactis--75Monomer[6]
Table 2: Biochemical and Physical Properties of this compound from Archaeal Sources
Source OrganismOptimal pHOptimal Temperature (°C)Molecular Weight (kDa)Subunit CompositionReference
Thermococcus litoralis-9896.6 (calculated)-[7][8]
Table 3: Kinetic Parameters of this compound
Source OrganismSubstrateKm (mM)Reference
Lactobacillus brevisMaltose0.9[4][5]
Phosphate (B84403)1.8[4][5]
Thermococcus litoralisMaltoheptaose0.46[8][9]

Metabolic Pathways Involving this compound

This compound plays a central role in the metabolism of maltose and maltodextrins in various organisms. The pathway diagrams below, generated using the DOT language, illustrate the key metabolic routes in bacteria and a generalized workflow for enzyme characterization.

Maltose_Metabolism_Bacteria cluster_0 Extracellular cluster_1 Intracellular Maltose Maltose MP This compound (malP) Maltose->MP Phosphate Maltodextrin Maltodextrin AM Amylomaltase (malQ) Maltodextrin->AM Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P GK G1P β-D-Glucose-1-Phosphate G1P->G6P PGM Glycolysis Glycolysis G6P->Glycolysis MP->Glucose MP->G1P AM->Maltodextrin Longer Maltodextrins AM->Glucose PGM Phosphoglucomutase GK Glucokinase

Bacterial Maltose Metabolism Pathway

In plants, a cytosolic α-glucan phosphorylase (AtPHS2) is involved in the metabolism of transitory starch breakdown products exported from the chloroplast at night.[10] This pathway involves a disproportionating enzyme (DPE2) that acts on maltose and a soluble heteroglycan.[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Extraction and Purification of this compound

The following is a generalized protocol based on methods reported for Lactobacillus brevis and Bacillus sp. AHU2001.[4][11]

1. Cell Lysis:

  • Harvest bacterial cells by centrifugation.
  • Resuspend the cell pellet in a suitable buffer (e.g., 30 mM imidazole-HCl, pH 6.5, containing 500 mM NaCl for recombinant E. coli expressing the Bacillus enzyme).
  • Disrupt the cells by sonication on ice.
  • Centrifuge the lysate to remove cell debris and obtain the cell-free extract.

2. Chromatography:

  • Anion Exchange Chromatography: Apply the cell-free extract to an anion exchange column (e.g., Q-Sepharose) and elute with a linear gradient of NaCl.
  • Gel Filtration Chromatography: Pool the active fractions and apply them to a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.
  • Hydroxyapatite (B223615) Chromatography: As a final polishing step, apply the active fractions to a hydroxyapatite column and elute with a phosphate gradient.

3. Purity Assessment:

  • Assess the purity of the final enzyme preparation by SDS-PAGE.

This compound Activity Assay

The activity of this compound is typically determined by measuring the amount of D-glucose produced from the phosphorolysis of maltose.[4][11][12]

Reagents:

  • 50 mM HEPES-NaOH buffer, pH 7.0

  • 0.2 M Maltose solution

  • 0.2 M Phosphate solution (e.g., KH2PO4, adjusted to pH 7.0)

  • Enzyme solution (diluted in ice-cold buffer)

  • 5 N HCl (to stop the reaction)

  • Glucose assay kit (e.g., glucose oxidase-peroxidase based)

Procedure:

  • Prepare a reaction mixture containing HEPES-NaOH buffer, maltose solution, and phosphate solution.

  • Equilibrate the mixture at the desired temperature (e.g., 30°C or 37°C).

  • Initiate the reaction by adding the enzyme solution.

  • Incubate for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding 5 N HCl.

  • Neutralize the solution if necessary for the subsequent glucose assay.

  • Determine the amount of glucose produced using a standard glucose assay kit, measuring the absorbance at the appropriate wavelength (e.g., 505 nm).

Definition of Unit: One unit of this compound activity is defined as the amount of enzyme that produces 1 µmole of D-glucose from maltose per minute under the specified assay conditions.[12]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the identification, characterization, and application of this compound from a natural source.

Experimental_Workflow Source Identification of Natural Source Culturing Culturing of Organism Source->Culturing Extraction Crude Enzyme Extraction Culturing->Extraction Purification Enzyme Purification (Chromatography) Extraction->Purification Characterization Biochemical Characterization Purification->Characterization Activity Activity Assays Characterization->Activity Properties Determination of Optimal pH & Temp Characterization->Properties Kinetics Kinetic Analysis (Km) Characterization->Kinetics Structure Structural Analysis (SDS-PAGE, MW) Characterization->Structure Application Application Development Characterization->Application

General Experimental Workflow

Fungal Sources of this compound

While less documented than in bacteria and archaea, evidence suggests the presence of this compound in fungi. A study on the microbial communities in Strong-Flavor Daqu, a fermentation starter for Chinese liquor, identified the gene for this compound.[13] The primary fungal genera encoding key saccharifying enzymes in this environment were Lichtheimia and Aspergillus.[13] Further research is needed to isolate and characterize this compound from these and other fungal species to fully understand their properties and potential applications.

Conclusion

This compound is a widely distributed enzyme with significant potential in various scientific and industrial fields. This guide provides a foundational understanding of its natural sources, biochemical properties, and metabolic roles. The detailed protocols and comparative data herein are intended to facilitate further research and development of novel applications for this versatile enzyme. The exploration of new sources, particularly from extremophilic archaea and diverse fungal species, promises to uncover enzymes with unique characteristics suitable for a broad range of biotechnological processes.

References

An In-depth Technical Guide to the Regulation of Maltose Phosphorylase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose in many bacteria. It catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate, providing a crucial link between maltose utilization and glycolysis.[1][2] The regulation of maltose phosphorylase activity is a critical aspect of cellular metabolism, ensuring that the enzyme is active only when maltose is available and energy is required. This technical guide provides a comprehensive overview of the current knowledge on the regulation of this compound activity, with a focus on quantitative data, detailed experimental protocols, and visualization of regulatory pathways.

Core Regulatory Mechanisms

The activity of this compound is controlled at multiple levels, including substrate availability, transcriptional regulation, and potential allosteric modulation.

Substrate Specificity and "Substrate-Induced Activation"

This compound exhibits a high degree of specificity for its substrates. The enzyme preferentially utilizes α-maltose and α-D-glucose.[3] This specificity is so pronounced that it has been described as a form of "substrate-induced activation," where the interaction with the anomeric hydroxyl group of the correct sugar anomer is a prerequisite for efficient catalysis.[3] This intrinsic property of the enzyme serves as a primary level of regulation, ensuring that it only acts on the appropriate sugar substrates.

Transcriptional Regulation

The expression of the gene encoding this compound (malP) is tightly regulated in response to the availability of different carbon sources. This regulation ensures that the enzyme is synthesized only when needed, preventing wasteful protein production.

1. Catabolite Repression by Glucose and Lactose (B1674315):

In many bacteria, the presence of readily metabolizable sugars like glucose leads to the repression of genes involved in the utilization of alternative carbon sources. This phenomenon, known as carbon catabolite repression (CCR), is a major regulatory mechanism for malP.

  • In Lactococcus lactis , the synthesis of this compound is significantly repressed when glucose or lactose are present in the growth medium.[4][5] This repression is mediated by the catabolite control protein A (CcpA).

  • In Bacillus subtilis , glucose-mediated catabolite repression is also a key regulatory mechanism, involving the CcpA transcription factor.[6] Malate has also been shown to cause catabolite repression through the HPrK/CcpA pathway.[6]

2. Regulation by Specific Transcriptional Regulators:

The expression of malP is also controlled by specific transcriptional activators and repressors that respond to the presence or absence of maltose.

  • MalR - A Transcriptional Repressor/Activator: In several Gram-positive bacteria, a regulator from the LacI-GalR family, known as MalR, plays a crucial role.

    • In Streptococcus pneumoniae , MalR acts as a transcriptional repressor, binding to operator sequences in the promoter regions of the malMP and malXCD operons in the absence of maltose.[4]

    • In Lactococcus lactis , the role of MalR is more complex. While it belongs to a family of repressors, it appears to function as an activator of the maltose transport system, with no direct effect on the activity of this compound itself.[7] MalR is encoded by a gene located downstream of malP.[8]

  • MalT - A Transcriptional Activator: In the Gram-negative bacterium Escherichia coli , the mal regulon is under the positive control of the MalT protein.[9] MalT is an ATP-dependent transcriptional activator that, in the presence of the inducer maltotriose, binds to specific DNA sites (MalT boxes) in the promoters of the mal operons, including malP, and activates their transcription.[10][11]

Quantitative Data on this compound Activity

The kinetic parameters of this compound have been characterized in several bacterial species. This data is essential for understanding the enzyme's efficiency and its response to different substrate concentrations.

OrganismSubstrateKm (mM)kcat (s-1)Vmax (U/mg)Reference
Bacillus sp. AHU2001Maltose0.835 ± 0.12330.9 ± 0.6-[1][12]
Phosphate0.295 ± 0.05930.9 ± 0.6-[1][12]
Lactobacillus brevisMaltose0.9--[1]
Phosphate1.8--[1]
Escherichia coli (recombinant)Maltose-->5[13]

Note: One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under standard assay conditions.[13]

Experimental Protocols

Purification of Recombinant this compound (MBP-fusion protein)

This protocol is adapted for the purification of a this compound expressed as a fusion with maltose-binding protein (MBP) in E. coli.

Materials:

  • E. coli cell paste expressing the MBP-maltose phosphorylase fusion protein

  • Binding Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA, 10 mM maltose

  • Amylose (B160209) resin

  • Chromatography column

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in Binding Buffer (approximately 10 ml per gram of cells). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 9,000 x g to remove cell debris.

  • Column Preparation: Pack a chromatography column with amylose resin and equilibrate with 5-10 column volumes of Binding Buffer.

  • Protein Binding: Load the clarified lysate onto the equilibrated amylose column.

  • Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound MBP-fusion protein with Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted this compound.

This compound Activity Assay (Coupled Spectrophotometric Method)

This assay measures the production of glucose from the phosphorolysis of maltose. The glucose produced is then phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 50 mM HEPES-NaOH (pH 7.0)

  • Maltose solution: 200 mM in Assay Buffer

  • Phosphate solution: 200 mM KH2PO4 (pH 7.0) in Assay Buffer

  • ATP solution: 10 mg/ml

  • NADP+ solution: 10 mg/ml

  • Hexokinase/Glucose-6-Phosphate Dehydrogenase solution

  • This compound sample

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer

    • Maltose solution

    • Phosphate solution

    • ATP solution

    • NADP+ solution

    • Hexokinase/Glucose-6-Phosphate Dehydrogenase solution

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the this compound sample to the cuvette.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualization of Regulatory Pathways

Transcriptional Regulation of the mal Operon in E. coli by MalT

The MalT protein acts as a transcriptional activator for the mal operons in E. coli. Its activity is dependent on the presence of the inducer, maltotriose, and ATP.

MalT_Activation cluster_activation MalT Activation Maltotriose Maltotriose MalT_active MalT (active) Maltotriose->MalT_active ATP ATP ATP->MalT_active MalT_inactive MalT (inactive) MalT_inactive->MalT_active Conformational change mal_promoter mal Promoter MalT_active->mal_promoter Binds to MalT box malP_gene malP gene mal_promoter->malP_gene Initiates transcription MP_protein Maltose Phosphorylase malP_gene->MP_protein Translation

Caption: Activation of the malP gene in E. coli by the MalT transcriptional activator.

Glucose Repression of the malP Gene in Lactococcus lactis

In L. lactis, the presence of glucose leads to the repression of the malP gene, a process mediated by the CcpA protein.

Glucose_Repression Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis FBP Fructose-1,6-bisphosphate Glycolysis->FBP generates HPrK HPr kinase/phosphorylase FBP->HPrK activates HPr_P HPr(Ser-P) HPrK->HPr_P phosphorylates HPr HPr HPr HPr->HPr_P CcpA_complex CcpA-HPr(Ser-P) Complex HPr_P->CcpA_complex CcpA CcpA CcpA->CcpA_complex cre_site cre site CcpA_complex->cre_site binds to Transcription_blocked Transcription Blocked CcpA_complex->Transcription_blocked malP_promoter malP Promoter malP_gene malP gene Transcription_blocked->malP_gene

Caption: CcpA-mediated catabolite repression of the malP gene by glucose in Lactococcus lactis.

Conclusion

The regulation of this compound activity is a multifaceted process involving intricate control at both the enzymatic and genetic levels. While significant progress has been made in understanding the transcriptional regulation of the malP gene in various bacteria, further research is needed to fully elucidate the roles of allosteric regulation and post-translational modifications in modulating the activity of this important enzyme. A deeper understanding of these regulatory mechanisms will not only enhance our fundamental knowledge of bacterial metabolism but also provide valuable insights for the development of novel antimicrobial strategies and the optimization of biotechnological processes that utilize maltose as a substrate.

References

Structural Analysis of Maltose Phosphorylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose.[1][2] This enzyme, a member of the glycoside hydrolase family 65, operates with an inversion of anomeric configuration and does not require a cofactor.[1] The reverse reaction, the synthesis of disaccharides, makes maltose phosphorylase a valuable tool in oligosaccharide production.[1] A comprehensive understanding of its structure and function is crucial for leveraging its catalytic capabilities in various biotechnological and pharmaceutical applications.

This technical guide provides an in-depth overview of the structural analysis of this compound, focusing on the well-characterized enzyme from Lactobacillus brevis. It includes detailed experimental protocols, a compilation of quantitative data, and visualizations of the enzymatic mechanism and experimental workflows.

I. Enzymatic Mechanism and Active Site

This compound catalyzes the cleavage of the α-1,4-glycosidic bond in maltose via a single displacement mechanism.[3] The key catalytic residue, Glutamate 487 (Glu487) in Lactobacillus brevis this compound, acts as a general acid, protonating the glycosidic oxygen.[1][4][5] Subsequently, an inorganic phosphate (B84403) molecule performs a nucleophilic attack on the anomeric carbon (C1) of the glucosyl residue at subsite -1.[1][3][4] This concerted reaction leads to the formation of β-D-glucose-1-phosphate and glucose, resulting in an inversion of the stereochemistry at the anomeric carbon.[1] The reaction is reversible, and in the reverse direction, the reprotonation of Glu487 facilitates the synthesis of maltose.[1]

The crystal structure of Lactobacillus brevis this compound reveals a phosphate binding pocket strategically positioned opposite the catalytic acid, Glu487.[4] This arrangement is perfectly suited for the direct nucleophilic attack by phosphate on the glycosidic bond.[4]

II. Experimental Protocols

A. Recombinant Expression and Purification of Lactobacillus brevis this compound

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding this compound from Lactobacillus brevis is amplified by PCR.

  • The PCR product is cloned into a suitable expression vector, such as one from the pMAL series, which incorporates an N-terminal Maltose-Binding Protein (MBP) tag for affinity purification.[6]

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture grown overnight.

  • The starter culture is then used to inoculate a larger volume of culture medium.

  • The culture is grown at 37°C with shaking until it reaches an optimal optical density.

  • Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • The culture is incubated for a further period at an optimized temperature to allow for protein expression.

3. Cell Lysis:

  • The bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Cells are lysed by sonication or high-pressure homogenization on ice.

  • The cell lysate is clarified by centrifugation to remove cell debris.

4. Affinity Chromatography (Amylose Resin):

  • The clarified lysate is loaded onto an amylose (B160209) resin column pre-equilibrated with column buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM EDTA).

  • The column is washed extensively with the column buffer to remove unbound proteins.

  • The MBP-tagged this compound is eluted from the column using the same buffer supplemented with maltose (e.g., 10 mM).

5. Tag Removal and Further Purification (Optional):

  • If required, the MBP tag can be cleaved by a specific protease (e.g., TEV protease) for which a cleavage site is engineered between the MBP tag and the target protein.

  • Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve higher purity.

B. Purification of Native this compound from Lactobacillus brevis

This protocol is based on the established method for purifying the native enzyme.[1][3][8][9]

1. Cell Culture and Harvesting:

  • Lactobacillus brevis is cultured in a suitable medium containing peptone, yeast extract, sodium acetate, glucose, and maltose.[1]

  • Cells are grown at 30°C under a nitrogen atmosphere.[1]

  • The cells are harvested by centrifugation.[1][9]

2. Cell Lysis:

  • The cell paste is mixed with alumina (B75360) and a small amount of 5 mM citrate (B86180) buffer, pH 6.6, and ground in a mortar.[9]

  • The ground material is mixed with the same buffer and centrifuged to obtain the crude extract.[9]

3. Protamine Sulfate (B86663) Precipitation:

  • A 2% protamine sulfate solution is added to the crude extract to precipitate nucleic acids.[9]

  • The mixture is stirred and then centrifuged to remove the precipitate.[9]

4. Ammonium (B1175870) Sulfate Fractionation:

  • The supernatant is brought to 45% ammonium sulfate saturation by the slow addition of solid ammonium sulfate.

  • After stirring, the solution is centrifuged, and the supernatant is collected.

  • The supernatant is then brought to 80% ammonium sulfate saturation.[9]

  • The precipitate, containing this compound, is collected by centrifugation and dissolved in a minimal amount of 5 mM citrate buffer, pH 6.6.[9]

5. Chromatographic Purification:

  • The dissolved precipitate is subjected to a series of FPLC-aided chromatographic steps:[3][8]

    • Anion Exchange Chromatography: The sample is loaded onto an anion exchange column and eluted with a salt gradient.

    • Gel Filtration Chromatography: Fractions containing this compound activity are pooled, concentrated, and loaded onto a gel filtration column to separate proteins based on size.

    • Hydroxyapatite (B223615) Chromatography: The final purification step involves chromatography on a hydroxyapatite column.[3][8][9]

6. Enzyme Purity and Storage:

  • The purity of the final enzyme preparation is assessed by SDS-PAGE.

  • The purified enzyme can be stored at 4°C in 10 mM phosphate buffer, pH 6.5.[3][8]

C. Crystallization of Lactobacillus brevis this compound

The crystal structure of Lactobacillus brevis this compound (PDB ID: 1H54) was obtained from crystals grown in the presence of its cosubstrate, phosphate.[4] While the specific crystallization conditions are not detailed in the provided search results, a general approach to protein crystallization is outlined below.

1. Protein Preparation:

  • Highly purified this compound is concentrated to a suitable concentration (typically 5-15 mg/mL) in a low ionic strength buffer.

2. Crystallization Screening:

  • The hanging drop or sitting drop vapor diffusion method is commonly used.

  • A small volume of the protein solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol, ammonium sulfate), a buffer, and various additives.

  • The drop is equilibrated against a larger volume of the reservoir solution.

  • Crystallization screens are performed over a wide range of conditions (pH, precipitant concentration, temperature) to identify initial crystallization hits.

3. Optimization of Crystallization Conditions:

  • Once initial crystals are obtained, the conditions are optimized by fine-tuning the concentrations of the protein, precipitant, and additives, as well as the pH and temperature, to obtain large, well-diffracting crystals.

D. X-ray Diffraction Data Collection and Processing

1. Crystal Mounting and Cryo-protection:

  • A single, well-formed crystal is mounted in a cryo-loop.

  • To prevent ice formation during data collection at cryogenic temperatures, the crystal is typically soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

2. Data Collection:

  • X-ray diffraction data are collected at a synchrotron source or with a home X-ray source.[10]

  • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[10]

  • A complete dataset consists of a series of diffraction images collected over a range of crystal orientations.

3. Data Processing:

  • The diffraction images are processed using software packages such as HKL2000, XDS, or MOSFLM.

  • This process involves:

    • Indexing: Determining the unit cell parameters and crystal lattice symmetry.

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Scaling the intensities from all images and merging symmetry-related reflections to produce a final dataset of unique reflections with their corresponding intensities and standard deviations.

III. Quantitative Data

A. Crystallographic Data for Lactobacillus brevis this compound (PDB ID: 1H54)
ParameterValueReference
Data Collection
PDB ID1H54[4]
Resolution (Å)2.15[4]
Space GroupP212121
Unit Cell Dimensions (Å)a=79.2, b=117.9, c=181.4
Refinement
R-work0.186[4]
R-free0.225[4]
B. Kinetic Parameters of Maltose Phosphorylases
Enzyme SourceSubstrateKm (mM)kcat (s-1)Reference
Lactobacillus brevisMaltose0.9-[3][8]
Phosphate1.8-[3][8]
Bacillus sp. AHU2001Maltose0.835 ± 0.12330.9 ± 0.6[3]
Phosphate0.295 ± 0.05930.9 ± 0.6[3]

IV. Visualizations

A. Enzymatic Mechanism of this compound

Enzymatic_Mechanism Maltose Maltose Transition_State Oxocarbenium Ion-like Transition State Maltose->Transition_State Protonation of glycosidic oxygen Phosphate Phosphate (Pi) Phosphate->Transition_State Nucleophilic attack on anomeric carbon Enzyme_Glu487 Enzyme (Glu487-H) Enzyme_Glu487_deprotonated Enzyme (Glu487) Transition_State->Enzyme_Glu487_deprotonated Deprotonation Glucose Glucose Transition_State->Glucose G1P β-D-Glucose-1-Phosphate Transition_State->G1P

Caption: Proposed enzymatic mechanism of this compound.

B. Experimental Workflow for Structural Analysis

Experimental_Workflow Cloning Gene Cloning & Vector Construction Expression Protein Expression in E. coli Cloning->Expression Purification Protein Purification (Chromatography) Expression->Purification Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Determination & Refinement Data_Collection->Structure_Determination Analysis Structural Analysis & Interpretation Structure_Determination->Analysis

Caption: General experimental workflow for the structural analysis of a protein.

References

An In-depth Technical Guide to the Catalytic Domain of Maltose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501) phosphorylase (MP), classified under EC 2.4.1.8, is a key enzyme in the metabolism of maltose and malto-oligosaccharides in various bacteria.[1] It catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose, a process that occurs without the need for any cofactors.[1][2][3] This enzyme is a member of the glycoside hydrolase family 65 (GH65).[4][5] The catalytic activity of maltose phosphorylase is of significant interest for applications in enzymatic synthesis of oligosaccharides, diagnostic assays for phosphate (B84403) and α-amylase activity, and as a potential target in drug development.[3][4] This guide provides a comprehensive overview of the catalytic domain of this compound, including its structure, catalytic mechanism, quantitative data, and detailed experimental protocols.

Structural Overview of the Catalytic Domain

The catalytic core of this compound from organisms such as Lactobacillus brevis is characterized by an (α/α)6 barrel structure.[1] This architecture is notably similar to the catalytic domain of glucoamylase.[1] The structure of the Lactobacillus brevis this compound has been resolved at 2.15 Å resolution in complex with its cosubstrate, phosphate (PDB accession code 1H54).[1][6] The enzyme exists as a dimer, and its structure comprises an N-terminal complex β sandwich domain, a helical linker, the central (α/α)6 barrel catalytic domain, and a C-terminal β sheet domain.[1]

A key feature of the active site is the presence of a conserved glutamate (B1630785) residue (Glu487 in Lactobacillus brevis) which functions as the general acid catalyst.[1][2] The phosphate ion is positioned in a pocket that directly faces the carboxylate group of this catalytic glutamate, priming it for a nucleophilic attack on the anomeric carbon of the maltose substrate.[1]

Catalytic Mechanism

This compound employs a single displacement mechanism, resulting in an inversion of the anomeric configuration.[2] The reaction proceeds via a sequential Bi-Bi mechanism.[4] The catalytic cycle can be summarized in the following steps:

  • Substrate Binding: Maltose and inorganic phosphate bind to the active site of the enzyme.

  • Acid Catalysis: The conserved glutamate residue (e.g., Glu487 in L. brevis) donates a proton to the glycosidic oxygen of maltose.[2]

  • Nucleophilic Attack: Concurrently, an oxygen atom from the inorganic phosphate performs a nucleophilic attack on the anomeric carbon (C1) of the glucose residue at the non-reducing end of maltose.[2]

  • Product Formation: This concerted action leads to the cleavage of the glycosidic bond, forming β-D-glucose-1-phosphate and releasing a molecule of glucose.[2]

  • Product Release: The products, β-D-glucose-1-phosphate and glucose, are released from the active site.

The reverse reaction, the synthesis of maltose from β-D-glucose-1-phosphate and glucose, also proceeds through this mechanism.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound from various sources.

Table 1: Kinetic Parameters of this compound
Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)kcat/Km (s-1mM-1)Reference
Bacillus sp. AHU2001 (MalE)Maltose1.1 ± 0.179.4 ± 2.0--[4]
Bacillus sp. AHU2001 (MalE)Phosphate2.1 ± 0.2---[4]
Lactobacillus acidophilusMaltose----[7]
Lactobacillus brevisMaltose----[1]

Note: Data for kcat and kcat/Km were not consistently available in the provided search results.

Table 2: Optimal Conditions and Stability of this compound
Enzyme SourceOptimal pHOptimal Temperature (°C)pH Stability RangeTemperature Stability (°C)Reference
Bacillus sp. AHU2001 (MalE)8.1454.5 - 10.4≤ 40[4]
Kikkoman MPL-EP6.5 - 7.545 - 50-≤ 55 (liquid), ≤ 30 (powder)[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the this compound catalytic domain.

Enzyme Activity Assay

A standard method to determine this compound activity involves measuring the amount of D-glucose produced from the phosphorolysis of maltose.

Principle: The enzyme catalyzes the conversion of maltose and inorganic phosphate to β-D-glucose-1-phosphate and D-glucose. The released D-glucose is then quantified using a coupled enzymatic assay.[4]

Reagents:

  • Enzyme solution (e.g., 2.94–14.7 μg/mL)

  • 4 mM Maltose

  • 10 mM Sodium phosphate buffer (pH 8.0)

  • 100 mM HEPES-NaOH buffer (pH 8.0)

  • 0.2 mg/mL Bovine Serum Albumin (BSA)

  • 2 M Tris-HCl buffer (pH 7.0)

  • Glucose oxidase-peroxidase reagent (e.g., Glucose CII test Wako)

Procedure:

  • Prepare a 50 μL reaction mixture containing the enzyme, 4 mM maltose, 10 mM sodium phosphate buffer (pH 8.0), 100 mM HEPES-NaOH buffer (pH 8.0), and 0.2 mg/mL BSA.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by heating at 90°C for 5 minutes.

  • Add 100 μL of 2 M Tris-HCl buffer (pH 7.0) to the sample.

  • Measure the concentration of released D-glucose using the glucose oxidase-peroxidase method.[4]

Kinetic Analysis

The kinetic parameters of this compound are determined by measuring the initial reaction rates at varying concentrations of both maltose and phosphate.[4]

Procedure:

  • Perform the standard enzyme assay as described above, but with varying concentrations of maltose (e.g., 0.5–4 mM) and sodium phosphate (e.g., 1–8 mM).

  • Measure the initial reaction rates for each substrate concentration combination.

  • Fit the data to the equation for a sequential Bi-Bi mechanism using a suitable software package (e.g., Grafit version 7.0.2) to calculate the kinetic parameters (Km and Vmax).[4]

X-ray Crystallography

Determining the three-dimensional structure of the this compound catalytic domain is crucial for understanding its function.

Procedure Outline:

  • Protein Expression and Purification: Express the recombinant this compound in a suitable host (e.g., E. coli) and purify it to homogeneity using standard chromatographic techniques.

  • Crystallization: Screen for crystallization conditions using various precipitants, buffers, and additives. The crystal structure of Lactobacillus brevis MP was obtained in complex with phosphate.[1]

  • Data Collection: Expose the crystals to a high-intensity X-ray source and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the phase problem using methods like molecular replacement. Refine the resulting model to obtain the final high-resolution structure.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the catalytic mechanism.

Principle: This method involves introducing specific mutations into the gene encoding the enzyme to alter the amino acid sequence at a desired position.

General Workflow:

  • Primer Design: Design oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Use the designed primers to amplify the entire plasmid containing the this compound gene, thereby incorporating the mutation.

  • Template Removal: Digest the parental, non-mutated DNA template using an enzyme like DpnI, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Verification: Sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.

  • Expression and Characterization: Express the mutant protein and characterize its kinetic and structural properties to assess the impact of the mutation.

Visualizations

Catalytic Mechanism of this compound

Catalytic_Mechanism cluster_enzyme Enzyme Active Site E_M_Pi Enzyme-Maltose-Pi Complex E_Transition Transition State E_M_Pi->E_Transition Glu487 protonates glycosidic oxygen E_Products Enzyme-Products Complex (β-D-Glucose-1-P + Glucose) E_Transition->E_Products Pi attacks anomeric carbon Products β-D-Glucose-1-P + Glucose E_Products->Products Maltose Maltose Maltose->E_M_Pi Pi Phosphate (Pi) Pi->E_M_Pi

Caption: Catalytic cycle of this compound.

General Workflow for Site-Directed Mutagenesis

SDM_Workflow start Start: Plasmid with WT Gene primer_design 1. Design Mutagenic Primers start->primer_design pcr 2. PCR Amplification primer_design->pcr dpni 3. DpnI Digestion of Parental DNA pcr->dpni transform 4. Transformation into E. coli dpni->transform verify 5. Sequence Verification transform->verify express 6. Protein Expression & Characterization verify->express

Caption: Workflow for site-directed mutagenesis.

Applications in Drug Development

While the primary applications of this compound have been in diagnostics and biocatalysis, its role in bacterial metabolism presents potential for drug development. As some pathogenic bacteria utilize this enzyme for carbohydrate metabolism, inhibitors of this compound could serve as novel antimicrobial agents.[4] The detailed structural and mechanistic understanding of the catalytic domain provides a solid foundation for the rational design of such inhibitors. High-throughput screening of small molecule libraries against this compound, coupled with structure-based drug design approaches, could lead to the discovery of potent and selective inhibitors.

Conclusion

The catalytic domain of this compound is a well-characterized system with a defined structure and catalytic mechanism. The availability of quantitative data and established experimental protocols facilitates further research into its function and potential applications. For drug development professionals, the enzyme represents a potential target for the development of novel therapeutics, particularly in the context of infectious diseases. Continued investigation into the structure-function relationships and inhibitor design for this compound holds promise for advancements in both biotechnology and medicine.

References

An In-depth Technical Guide to Maltose Phosphorylase Inhibitors and Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose in various bacteria.[1][2] It catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose.[1][2] This enzyme represents a potential target for the development of novel antimicrobial agents and is also utilized in various biotechnological applications, including the synthesis of oligosaccharides.[3][4] This technical guide provides a comprehensive overview of maltose phosphorylase, with a focus on its inhibitors and activators. It details the enzyme's mechanism, presents available kinetic data, outlines experimental protocols for activity and inhibition assays, and discusses the principles of compound screening. While specific, potent inhibitors and activators of this compound are not extensively documented in publicly available literature, this guide aims to provide the foundational knowledge necessary for initiating research and development in this area.

Introduction to this compound

This compound belongs to the glycoside hydrolase family 65 (GH65).[3] The enzyme facilitates the breakdown of maltose, a disaccharide, in the presence of inorganic phosphate (B84403) (Pi). The reaction is reversible, allowing for the synthesis of maltose and related oligosaccharides from glucose-1-phosphate and a suitable acceptor.[3]

Reaction:

Maltose + Phosphate ⇌ β-D-Glucose-1-phosphate + D-Glucose[1]

The enzyme is highly specific for maltose and does not typically react with other common disaccharides.[4] This specificity makes it an attractive target for selective inhibition.

Enzyme Kinetics and Mechanism

This compound operates via a sequential Bi-Bi mechanism.[3] The catalytic mechanism involves a general acid catalyst, typically a glutamate (B1630785) residue, which protonates the glycosidic oxygen, facilitating the nucleophilic attack of inorganic phosphate on the anomeric carbon.[2]

Kinetic Parameters

Quantitative data on specific inhibitors and activators of this compound is limited in the available literature. However, kinetic parameters for the enzyme itself have been determined for various bacterial species.

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Bacillus sp. AHU2001Maltose0.5 - 4-8.145[3]
Lactobacillus brevisMaltose0.9-6.536
Lactobacillus brevisPhosphate1.8-6.536

Note: Vmax values are often reported in units specific to the experimental setup and are not always directly comparable.

This compound Inhibitors

Types of Inhibition
  • Competitive Inhibition: Inhibitors would compete with maltose or phosphate for binding to the active site. Such inhibitors often have structural similarity to the substrates.

  • Non-competitive Inhibition: These inhibitors would bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency without preventing substrate binding.[5][6][][8]

  • Mixed Inhibition: Inhibitors of this class can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

  • Allosteric Inhibition: Similar to non-competitive inhibition, allosteric inhibitors bind to a site other than the active site, inducing a conformational change that reduces enzyme activity.[9][10]

Potential Inhibitor Classes

Based on the enzyme's substrates and mechanism, potential inhibitors could include:

  • Maltose Analogs: Modifications to the glucose units or the glycosidic bond of maltose could yield competitive inhibitors.

  • Phosphate Analogs: Compounds that mimic the tetrahedral structure of the phosphate ion could interfere with substrate binding.

  • Natural Products: Screening of natural product libraries may identify novel inhibitory scaffolds. For instance, various plant-derived compounds have been shown to inhibit other glycosidases like maltase and sucrase.[11][12]

This compound Activators

Enzyme activators can increase the catalytic rate, decrease the Km for a substrate, or both. For this compound, activators could potentially bind to an allosteric site and induce a more favorable conformation for catalysis. Substrate-induced activation has been observed, where the interaction with α-maltose and α-D-glucose is crucial for the enzyme's glucosyltransferase activity.[13]

Experimental Protocols

Standard Enzyme Activity Assay

This protocol is adapted from the method described for Bacillus sp. AHU2001 this compound.[3]

Principle: The activity of this compound is determined by measuring the amount of glucose released from the phosphorolysis of maltose. The released glucose is then quantified using a coupled enzyme assay (e.g., glucose oxidase-peroxidase method).

Reagents:

  • 100 mM HEPES-NaOH buffer (pH 8.0)

  • 10 mM Sodium phosphate buffer (pH 8.0)

  • 4 mM Maltose solution

  • This compound enzyme solution

  • 0.2 mg/mL Bovine Serum Albumin (BSA)

  • 2 M Tris-HCl buffer (pH 7.0)

  • Glucose detection reagent (e.g., Glucose CII test Wako)

Procedure:

  • Prepare a reaction mixture (50 µL) containing:

    • Appropriate concentration of this compound (e.g., 2.94–14.7 µg/mL)

    • 4 mM maltose

    • 10 mM sodium phosphate buffer (pH 8.0)

    • 100 mM HEPES-NaOH buffer (pH 8.0)

    • 0.2 mg/mL BSA

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by heating at 90°C for 5 minutes.

  • Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.

  • Measure the released D-glucose using a suitable glucose detection method.

Unit Definition: One unit (U) of this compound activity is defined as the amount of enzyme required to produce 1 µmol of glucose per minute under the specified conditions.[3]

High-Throughput Screening (HTS) for Inhibitors and Activators

This protocol outlines a general workflow for a high-throughput screen to identify modulators of this compound activity.

Principle: A library of compounds is screened for its ability to either inhibit or activate the enzymatic reaction. The assay is typically performed in a microplate format, and the signal is read by a plate reader.

Materials:

  • This compound

  • Maltose

  • Inorganic Phosphate

  • Compound library

  • Detection reagents (e.g., fluorescent or colorimetric glucose detection kit)

  • Microplates (e.g., 96- or 384-well)

  • Plate reader

Procedure:

  • Assay Miniaturization: Adapt the standard enzyme activity assay to a smaller volume suitable for microplates.

  • Compound Dispensing: Dispense a small volume of each compound from the library into individual wells of the microplate. Include appropriate controls (negative control with no inhibitor, positive control with a known inhibitor if available).

  • Enzyme and Substrate Addition: Add the enzyme and substrates (maltose and phosphate) to initiate the reaction. The order of addition may vary depending on the assay design (e.g., pre-incubation of enzyme with compounds).

  • Incubation: Incubate the plates at the optimal temperature for a defined period.

  • Signal Detection: Stop the reaction and add the detection reagent. Read the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition or activation for each compound relative to the controls. Identify "hits" based on a predefined threshold.

Visualizations

Signaling and Metabolic Pathways

This compound is primarily involved in metabolic pathways rather than complex signaling cascades. The following diagram illustrates the role of this compound in bacterial maltose metabolism.

Maltose_Metabolism Maltose_ext Extracellular Maltose Maltose_int Intracellular Maltose Maltose_ext->Maltose_int G1P β-D-Glucose-1-Phosphate Maltose_int->G1P This compound (Phosphorolysis) Glucose D-Glucose Maltose_int->Glucose This compound (Phosphorolysis) G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase Glucose->G6P Hexokinase (ATP -> ADP) Glycolysis Glycolysis G6P->Glycolysis

Caption: Role of this compound in Maltose Metabolism.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing this compound inhibitors.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action Studies HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification (% Inhibition) HTS->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Hit_Confirmation Hit Confirmation & False Positive Removal Dose_Response->Hit_Confirmation Kinetics Enzyme Kinetics (Ki Determination, Inhibition Type) Hit_Confirmation->Kinetics SAR Structure-Activity Relationship (SAR) Kinetics->SAR Lead_Optimization Lead_Optimization SAR->Lead_Optimization Lead Optimization

Caption: Workflow for this compound Inhibitor Discovery.

Logical Relationships: Enzyme Inhibition

This diagram illustrates the fundamental interactions in competitive and non-competitive enzyme inhibition.

Caption: Mechanisms of Competitive and Non-Competitive Inhibition.

Conclusion

This compound presents a compelling target for both therapeutic and biotechnological applications. While the exploration of its specific inhibitors and activators is still in its early stages, the foundational knowledge of its mechanism and robust assay methodologies provide a clear path for future research. This guide serves as a resource for scientists and researchers to build upon, fostering the discovery and development of novel modulators of this compound activity. The lack of extensive public data on specific inhibitors and activators highlights a significant opportunity for novel research in this field.

References

Methodological & Application

Application Notes and Protocols for Maltose Phosphorylase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in carbohydrate metabolism that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1][2][3] This activity provides a basis for various analytical applications, including the determination of phosphate (B84403), α-amylase activity, and the synthesis of novel oligosaccharides.[1][4] Accurate and reliable measurement of maltose phosphorylase activity is crucial for studying its biological function, screening for inhibitors, and harnessing its potential in biotechnological applications.

This document provides detailed protocols for a continuous coupled enzyme assay to determine this compound activity, along with key performance data and a visual representation of the experimental workflow.

Principle of the Assay

The activity of this compound is determined by measuring the rate of D-glucose formation from the phosphorolysis of maltose. In this coupled enzyme assay, the glucose produced is subsequently oxidized by glucose oxidase, a reaction that generates a stoichiometric amount of hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, producing a colored product that can be measured spectrophotometrically. The rate of color formation is directly proportional to the this compound activity.[4][5]

A secondary coupled assay approach involves the phosphorylation of the produced glucose by hexokinase, followed by the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH, which can be monitored at 340 nm.[6]

Data Presentation

Table 1: Kinetic Parameters of this compound

Source OrganismSubstrateK_m (mM)Optimal pHOptimal Temperature (°C)
Lactobacillus brevisMaltose0.9[7][8]6.5[7][8]36[7][8]
Lactobacillus brevisPhosphate1.8[7][8]6.5[7][8]36[7][8]
Bacillus sp. AHU2001Maltose0.5 - 4 (concentration range tested)[4]8.1[4]45[4]
Bacillus sp. AHU2001Phosphate1 - 8 (concentration range tested)[4]8.1[4]45[4]

Experimental Protocols

Continuous Coupled Spectrophotometric Assay

This protocol is based on the quantification of glucose produced from the this compound-catalyzed reaction.

Materials and Reagents:

  • This compound (enzyme sample)

  • Maltose solution (0.2 M) in HEPES-NaOH buffer

  • Phosphate solution (0.2 M, e.g., KH₂PO₄) in HEPES-NaOH buffer

  • HEPES-NaOH buffer (50 mM, pH 7.0)

  • Glucose oxidase (from Aspergillus niger)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex Red or a similar peroxidase substrate)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 570 nm for the product of Amplex Red)[5][9]

  • 96-well clear, flat-bottom microplates

  • Incubator set to 30°C or 37°C[10]

Reagent Preparation:

  • Assay Buffer: 50 mM HEPES-NaOH, pH 7.0.

  • Substrate Solution: Prepare a 0.2 M maltose solution in the assay buffer.

  • Phosphate Solution: Prepare a 0.2 M potassium phosphate solution and adjust the pH to 7.0.

  • Enzyme Diluent: Use ice-cold assay buffer to dilute the this compound to the desired concentration (e.g., 0.15–0.55 U/ml).[10]

  • Detection Reagent: Prepare a solution containing glucose oxidase, HRP, and the chromogenic substrate in the assay buffer according to the manufacturer's instructions for the glucose assay kit.

Assay Procedure:

  • Equilibrate all reagents to the assay temperature (e.g., 30°C).

  • Into each well of a 96-well plate, add the following in order:

    • 140 µL of Assay Buffer

    • 20 µL of 0.2 M Maltose solution

    • 20 µL of 0.2 M Phosphate solution

  • Pre-incubate the plate at 30°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the diluted this compound sample to each well.

  • Immediately place the plate in a microplate reader pre-set to 30°C.

  • Measure the increase in absorbance at the appropriate wavelength (e.g., 570 nm) every minute for 10-20 minutes.

  • Blank Reaction: Prepare a blank by substituting the enzyme sample with the enzyme diluent (assay buffer).

  • Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. One unit of this compound activity is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[10]

Visualizations

Signaling Pathway

Maltose_Phosphorylase_Reaction Maltose Maltose MP Maltose Phosphorylase Maltose->MP Pi Phosphate (Pi) Pi->MP Glucose D-Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P

Caption: Reaction catalyzed by this compound.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrates, Enzyme) Plate Pipette Reagents into 96-well Plate Reagents->Plate Preincubation Pre-incubate at 30°C Plate->Preincubation Start Initiate Reaction with This compound Preincubation->Start Coupling Coupled Enzyme Reaction: Glucose -> H₂O₂ -> Color Start->Coupling Measure Measure Absorbance Change Over Time Coupling->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Reaction Rate (Activity) Plot->Calculate

Caption: Workflow for the this compound coupled assay.

References

Cloning and Expression of Recombinant Maltose Phosphorylase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cloning, expression, and purification of recombinant maltose (B56501) phosphorylase. Maltose phosphorylase (MP) is an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate and glucose.[1][2] This enzyme has significant applications in clinical diagnostics, food analysis, and the enzymatic synthesis of oligosaccharides.[2] The following sections detail the methodologies for producing functional recombinant this compound, often utilizing a maltose-binding protein (MBP) fusion system for enhanced expression and simplified purification.[3][4]

Data Presentation

Table 1: Properties of Recombinant this compound
PropertyValueSource OrganismReference
Molecular Mass (Subunit)~75 kDaLactococcus lactis[5]
Molecular Mass (Subunit)~88 kDaLactobacillus brevis[6]
Native Molecular Mass~196 kDa (Dimer)Lactobacillus brevis[6]
Isoelectric Point (pI)7.0Lactococcus lactis[5]
Isoelectric Point (pI)4.2 and 4.6 (isoforms)Lactobacillus brevis[6]
Optimum pH6.5Lactobacillus brevis[6]
Optimum pH8.1Bacillus sp. AHU2001[7][8]
Optimum Temperature36°CLactobacillus brevis[6]
Optimum Temperature45°CBacillus sp. AHU2001[7][8]
Specific Activity> 10 U/mg lyophilizateEnterococcus sp. (in E. coli)[1]

Unit Definition: One unit (U) is the amount of enzyme that produces 1 µmol of D-glucose per minute at 30°C and pH 7.0.[1]

Table 2: Kinetic Parameters of Maltose Phosphorylases
SubstrateKm (mM)Source OrganismReference
Maltose0.9Lactobacillus brevis[6]
Phosphate1.8Lactobacillus brevis[6]

Experimental Protocols

Protocol 1: Cloning of this compound Gene into an Expression Vector

This protocol describes the general steps for cloning the this compound gene into a pMAL vector, which facilitates the expression of the target protein as a fusion with maltose-binding protein (MBP).[3][4][9]

1. Primer Design and PCR Amplification:

  • Design forward and reverse primers for the this compound gene from the desired source organism. The primers should include restriction sites compatible with the multiple cloning site of the pMAL vector.

  • Perform PCR to amplify the this compound gene using genomic DNA from the source organism as a template.

2. Vector and Insert Preparation:

  • Digest the pMAL vector and the purified PCR product with the selected restriction enzymes.

  • Purify the digested vector and insert using a gel purification kit.

3. Ligation:

  • Ligate the digested insert into the prepared pMAL vector using T4 DNA ligase.

4. Transformation:

  • Transform the ligation mixture into competent E. coli cells (e.g., DH5α for plasmid propagation).

  • Plate the transformed cells on LB agar (B569324) plates containing ampicillin (B1664943) (100 µg/mL) and incubate overnight at 37°C.

5. Colony PCR and Sequence Verification:

  • Screen colonies by colony PCR using the gene-specific primers to identify clones containing the insert.

  • Isolate plasmid DNA from positive clones and verify the sequence of the insert by DNA sequencing.

Cloning_Workflow cluster_gene_prep Gene Preparation cluster_vector_prep Vector Preparation Genomic_DNA Genomic DNA PCR PCR Amplification Genomic_DNA->PCR Template MP_Gene This compound Gene PCR->MP_Gene Restriction_Digest_I Restriction Digest MP_Gene->Restriction_Digest_I Primers Primers Primers->PCR pMAL_Vector pMAL Vector Restriction_Digest_V Restriction Digest pMAL_Vector->Restriction_Digest_V Linearized_Vector Linearized Vector Restriction_Digest_V->Linearized_Vector Ligation Ligation Linearized_Vector->Ligation Restriction_Digest_I->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Screening & Verification Transformation->Screening Recombinant_Plasmid Recombinant Plasmid Screening->Recombinant_Plasmid

Caption: Workflow for cloning the this compound gene.

Protocol 2: Expression of Recombinant this compound

This protocol outlines the expression of the MBP-maltose phosphorylase fusion protein in E. coli.

1. Transformation into Expression Host:

  • Transform the verified recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate on LB agar with ampicillin (100 µg/mL) and incubate overnight at 37°C.

2. Starter Culture:

  • Inoculate a single colony into 5-10 mL of LB medium containing ampicillin (100 µg/mL).

  • Incubate overnight at 37°C with shaking.

3. Large-Scale Culture and Induction:

  • Inoculate 1 L of LB medium (containing ampicillin) with the overnight starter culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induce protein expression by adding IPTG to a final concentration of 0.3 mM.[9][10]

  • Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) for improved protein folding.

4. Cell Harvesting:

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[10]

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Expression_Workflow Start Inoculate Inoculate Starter Culture Start->Inoculate Overnight_Growth Overnight Growth (37°C) Inoculate->Overnight_Growth Inoculate_Large Inoculate Large Culture Overnight_Growth->Inoculate_Large Growth_to_MidLog Grow to OD600 0.5-0.6 Inoculate_Large->Growth_to_MidLog Induction Induce with IPTG Growth_to_MidLog->Induction Expression Protein Expression (3-16h) Induction->Expression Harvest Harvest Cells by Centrifugation Expression->Harvest Cell_Pellet Cell Pellet Harvest->Cell_Pellet End Cell_Pellet->End

Caption: Workflow for recombinant protein expression.

Protocol 3: Purification of MBP-Maltose Phosphorylase Fusion Protein

This protocol describes the purification of the MBP-tagged this compound using amylose (B160209) affinity chromatography.[9][11]

1. Cell Lysis:

  • Resuspend the cell pellet in column buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

2. Affinity Chromatography:

  • Equilibrate an amylose resin column with column buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with several column volumes of column buffer to remove unbound proteins.

  • Elute the MBP-fusion protein with column buffer containing 10 mM maltose.[9]

3. (Optional) Tag Cleavage and Further Purification:

  • If required, cleave the MBP tag from the this compound using a site-specific protease (e.g., TEV protease, Factor Xa) according to the manufacturer's instructions.[9]

  • Further purify the tag-free this compound using ion-exchange or size-exclusion chromatography to separate it from the MBP tag and the protease.

4. Protein Analysis:

  • Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 4: this compound Activity Assay

This protocol is for determining the enzymatic activity of the purified this compound. The principle involves measuring the amount of glucose produced from the phosphorolysis of maltose.[7][12][13]

1. Reagents:

  • 50 mM HEPES-NaOH buffer, pH 7.0

  • 0.2 M Maltose solution in HEPES buffer

  • 0.2 M Phosphate solution (e.g., KH2PO4), pH 7.0 in HEPES buffer

  • 5 N HCl (for stopping the reaction)

  • Glucose assay kit (e.g., glucose oxidase-peroxidase based)

2. Assay Procedure:

  • In a test tube, combine:

    • 0.2 mL HEPES-NaOH buffer

    • 0.1 mL Maltose solution

    • 0.1 mL Phosphate solution

  • Equilibrate the mixture at 30°C for 5 minutes.

  • Start the reaction by adding 0.1 mL of the enzyme solution (appropriately diluted in cold HEPES buffer).

  • Incubate for exactly 10 minutes at 30°C.

  • Stop the reaction by adding 0.1 mL of 5 N HCl.

  • Prepare a blank by adding the buffer instead of the enzyme solution.

  • Determine the amount of glucose produced using a glucose assay kit according to the manufacturer's protocol. The absorbance is typically read at 505 nm.[12]

3. Calculation of Activity:

  • Calculate the enzyme activity based on the amount of glucose produced per unit time, using a standard curve for glucose.

Metabolic_Pathway Maltose Maltose Maltose_Phosphorylase Maltose Phosphorylase Maltose->Maltose_Phosphorylase Phosphate Phosphate Phosphate->Maltose_Phosphorylase Glucose_1_P Glucose-1-Phosphate Maltose_Phosphorylase->Glucose_1_P Glucose Glucose Maltose_Phosphorylase->Glucose

Caption: Reaction catalyzed by this compound.

References

Purification of Maltose Phosphorylase from Escherichia coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501) phosphorylase (EC 2.4.1.8), an enzyme central to the metabolism of maltose in Escherichia coli, catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate. This enzyme is of significant interest to researchers and drug development professionals due to its potential applications in biocatalysis, carbohydrate synthesis, and as a target for antimicrobial drug discovery. The purification of maltose phosphorylase from its native or recombinant E. coli source is a critical step for its detailed characterization and subsequent application.

This document provides a comprehensive overview of the purification of this compound from E. coli, including detailed experimental protocols and data presentation. The protocols outlined below are based on established protein purification methodologies and can be adapted for specific research needs.

Principle of Purification

The purification of this compound from E. coli involves a multi-step process designed to separate the target enzyme from other cellular components. A typical workflow begins with the disruption of E. coli cells to release the intracellular contents, followed by a series of chromatographic steps to isolate the enzyme based on its specific physicochemical properties. The purity of the enzyme is monitored at each stage by techniques such as SDS-PAGE, and its activity is quantified using a specific enzyme assay.

Data Presentation

The following table summarizes the purification of a recombinant this compound from E. coli. This data is representative of a typical purification scheme and provides a benchmark for researchers.

Table 1: Purification of Recombinant this compound from E. coli

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract250050002.01001
Ammonium (B1175870) Sulfate (B86663) Precipitation (30-60%)80045005.6902.8
DEAE-Cellulose Chromatography150375025.07512.5
Hydrophobic Interaction Chromatography40300075.06037.5
Size-Exclusion Chromatography252500100.05050

Unit definition: One unit (U) of this compound is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute from maltose at pH 7.0 and 37°C.

Experimental Protocols

Expression of Recombinant this compound in E. coli

This protocol describes the expression of recombinant this compound in an E. coli expression system.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with an expression vector containing the this compound gene (malP).

  • Luria-Bertani (LB) broth.

  • Ampicillin (or other appropriate antibiotic for plasmid selection).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the transformed E. coli strain.

  • Incubate the culture overnight at 37°C with shaking (220 rpm).

  • The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance the solubility of the expressed protein.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Preparation of Crude Extract

This protocol describes the lysis of E. coli cells to release the intracellular this compound.

Materials:

  • Frozen E. coli cell pellet.

  • Lysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Lysozyme (B549824).

  • DNase I.

  • Protease inhibitor cocktail.

  • Sonciator or French press.

Procedure:

  • Thaw the cell pellet on ice and resuspend it in 5 mL of ice-cold Lysis Buffer per gram of wet cell weight.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions.

  • Incubate on ice for 30 minutes with occasional stirring.

  • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by passing the suspension through a French press at 16,000 psi.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which is the crude extract, and keep it on ice.

Ammonium Sulfate Precipitation

This protocol describes the initial fractionation of the crude extract using ammonium sulfate to precipitate proteins.

Materials:

  • Crude extract.

  • Saturated ammonium sulfate solution (at 4°C).

  • Dialysis Buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

  • Dialysis tubing (e.g., 10 kDa MWCO).

Procedure:

  • Slowly add solid ammonium sulfate or a saturated solution to the crude extract on ice with constant, gentle stirring to achieve 30% saturation.

  • Continue stirring for 30 minutes on ice.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.

  • To the supernatant, slowly add more ammonium sulfate to reach 60% saturation.

  • Stir for another 30 minutes on ice.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in a minimal volume of Dialysis Buffer.

  • Dialyze the resuspended pellet against 2 L of Dialysis Buffer overnight at 4°C with at least one buffer change.

DEAE-Cellulose Anion-Exchange Chromatography

This protocol describes the separation of proteins based on their net negative charge using a DEAE-cellulose column.

Materials:

  • Dialyzed protein sample from the previous step.

  • DEAE-Cellulose resin.

  • Binding Buffer (50 mM Tris-HCl, pH 7.5).

  • Elution Buffer (50 mM Tris-HCl, pH 7.5, 1 M NaCl).

  • Chromatography column.

Procedure:

  • Pack a chromatography column with DEAE-Cellulose resin and equilibrate it with 5-10 column volumes of Binding Buffer.

  • Load the dialyzed protein sample onto the column.

  • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.

  • Collect fractions and assay each for this compound activity.

  • Pool the active fractions.

Hydrophobic Interaction Chromatography (HIC)

This protocol describes the separation of proteins based on their hydrophobicity.

Materials:

  • Pooled active fractions from the previous step.

  • HIC resin (e.g., Phenyl Sepharose).

  • High Salt Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1.5 M ammonium sulfate).

  • Low Salt Buffer (50 mM Tris-HCl, pH 7.5).

  • Chromatography column.

Procedure:

  • Add solid ammonium sulfate to the pooled fractions to a final concentration of 1.5 M.

  • Equilibrate the HIC column with High Salt Buffer.

  • Load the sample onto the column.

  • Wash the column with High Salt Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a decreasing linear gradient of ammonium sulfate (from 1.5 M to 0 M) using Low Salt Buffer.

  • Collect fractions and assay for this compound activity.

  • Pool the active fractions.

Size-Exclusion Chromatography (SEC)

This protocol describes the final polishing step to separate proteins based on their size.

Materials:

  • Pooled active fractions from the HIC step.

  • SEC resin (e.g., Sephacryl S-200).

  • SEC Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Chromatography column.

Procedure:

  • Concentrate the pooled fractions from the HIC step to a small volume (e.g., 1-2% of the column volume) using an ultrafiltration device.

  • Equilibrate the SEC column with at least 2 column volumes of SEC Buffer.

  • Load the concentrated sample onto the column.

  • Elute the proteins with SEC Buffer at a constant flow rate.

  • Collect fractions and assay for this compound activity.

  • Pool the fractions containing the purified this compound.

  • Analyze the purity of the final sample by SDS-PAGE.

This compound Activity Assay

This protocol describes a colorimetric assay to measure the activity of this compound by quantifying the amount of D-glucose produced.

Principle: this compound catalyzes the conversion of maltose and inorganic phosphate (B84403) to β-D-glucose-1-phosphate and D-glucose. The produced D-glucose is then quantified using a glucose oxidase-peroxidase coupled reaction, which results in a colored product that can be measured spectrophotometrically.

Materials:

  • 50 mM HEPES-NaOH buffer, pH 7.0.

  • 200 mM Maltose solution.

  • 200 mM Potassium phosphate buffer, pH 7.0.

  • Glucose oxidase/peroxidase reagent.

  • O-dianisidine or a similar chromogenic substrate.

  • Purified enzyme sample.

Procedure:

  • Prepare a reaction mixture containing 100 µL of 50 mM HEPES-NaOH buffer, 50 µL of 200 mM maltose solution, and 50 µL of 200 mM potassium phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the enzyme sample (appropriately diluted in HEPES-NaOH buffer).

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by heating at 100°C for 5 minutes or by adding a stop solution (e.g., 0.5 M HCl).

  • To quantify the glucose produced, add 1 mL of the glucose oxidase/peroxidase reagent containing the chromogenic substrate.

  • Incubate at 37°C for 15-30 minutes, or until a stable color develops.

  • Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 540 nm for O-dianisidine).

  • Calculate the amount of glucose produced using a standard curve prepared with known concentrations of D-glucose.

Visualizations

The following diagrams illustrate the key workflows and pathways described in this document.

experimental_workflow cluster_expression 1. Expression in E. coli cluster_purification 2. Purification cluster_analysis 3. Analysis expr1 Inoculation and Growth expr2 Induction with IPTG expr1->expr2 expr3 Cell Harvesting expr2->expr3 pur1 Cell Lysis and Crude Extract Preparation expr3->pur1 pur2 Ammonium Sulfate Precipitation pur1->pur2 pur3 DEAE-Cellulose Chromatography pur2->pur3 pur4 Hydrophobic Interaction Chromatography pur3->pur4 pur5 Size-Exclusion Chromatography pur4->pur5 anl1 Activity Assay pur5->anl1 anl2 SDS-PAGE pur5->anl2 anl3 Characterization anl2->anl3

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_reaction This compound Catalyzed Reaction Maltose Maltose Maltose_Phosphorylase Maltose_Phosphorylase Maltose->Maltose_Phosphorylase Phosphate Phosphate Phosphate->Maltose_Phosphorylase Glucose Glucose Maltose_Phosphorylase->Glucose Glucose_1_P β-D-Glucose-1-Phosphate Maltose_Phosphorylase->Glucose_1_P

Caption: Enzymatic reaction catalyzed by this compound.

logical_relationship start Crude Cell Lysate step1 Ammonium Sulfate Precipitation (Removes bulk proteins) start->step1 step2 DEAE-Cellulose (Separation by charge) step1->step2 step3 Hydrophobic Interaction (Separation by hydrophobicity) step2->step3 step4 Size-Exclusion (Separation by size) step3->step4 end_product Purified this compound step4->end_product

Caption: Logical flow of the multi-step protein purification process.

Industrial Applications of Maltose Phosphorylase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maltose (B56501) phosphorylase (MP), an enzyme belonging to the glycoside hydrolase family 65, catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate (β-G1P) and glucose.[1][2] This unique reversible action, coupled with its high specificity, makes maltose phosphorylase a valuable tool in various industrial applications, ranging from the synthesis of novel carbohydrates to the development of sensitive diagnostic assays.[3][4]

Chemoenzymatic Synthesis of Oligosaccharides

The reverse phosphorolysis reaction of this compound is a powerful method for the synthesis of various oligosaccharides, including non-naturally occurring α-(1→4)-glucosides.[5] This is of particular interest for the production of functional food ingredients and pharmaceutical precursors. The enzyme can utilize a variety of acceptor molecules, leading to the formation of novel glycosidic bonds.

Key Advantages:
  • High Regioselectivity: Forms specific glycosidic linkages, minimizing by-product formation.

  • Mild Reaction Conditions: Enzymatic synthesis proceeds under moderate temperature and pH, preserving sensitive functional groups.[6]

  • Cost-Effective Production: Utilizes readily available substrates like maltose, which can be derived from starch.[3]

Quantitative Data for this compound from Various Sources:
ParameterBacillus sp. AHU2001 (MalE)Lactobacillus brevisEnterococcus sp.
Optimal pH 8.1[3][6]6.5[7][8]7.0[9][10][11]
Optimal Temperature 45°C[3][6]36°C[7][8]30°C[9][10][11]
pH Stability 4.5–10.4[3][6]Stable at pH 6.5 for up to 6 months at 4°C with only 7% activity loss.[7][8]Not specified
Thermal Stability Stable at ≤40°C[3][6]Stability enhanced by additives like phosphate (B84403), citrate, and imidazole.[7][8]Not specified
Km (Maltose) Not specified0.9 mmol/L[7][8]Not specified
Km (Phosphate) Not specified1.8 mmol/L[7][8]Not specified
Molecular Weight Not specified196 kDa (dimer of 88 kDa subunits)[7][8]Dimeric enzyme[9]
Acceptor Specificity in Reverse Phosphorolysis:

This compound from Bacillus sp. AHU2001 has been shown to utilize a wide range of acceptor molecules in the reverse phosphorolysis reaction.[5][6]

Acceptor MoleculeSynthesized Glucoside Linkage
D-glucose, 1,5-anhydro-D-glucitol, methyl α-D-glucoside, D-mannose, D-glucosamine, N-acetyl-D-glucosamine, kojibiose, 3-deoxy-D-glucose, D-allose, 6-deoxy-D-glucose, D-xylose, D-lyxose, L-fucoseα-(1→4)[5][6]
2-deoxy-D-glucose, L-sorboseα-(1→3)[6]

This compound from Enterococcus hirae has also demonstrated the ability to transfer the glucosyl moiety of maltose to various acceptors with alcoholic OH groups, such as salicyl alcohol, with a yield of 86% (mol/mol).[12][13]

Diagnostic Applications

This compound is a key component in several clinical diagnostic assays due to its high specificity for maltose and its involvement in reactions that can be easily monitored.[4][14]

  • α-Amylase Activity Determination: In these assays, α-amylase breaks down a substrate to produce maltose, which is then specifically acted upon by this compound. The resulting glucose can be measured to determine the α-amylase activity.[4]

  • Inorganic Phosphate (Pi) Determination: The phosphorolytic activity of the enzyme is dependent on the concentration of inorganic phosphate. This relationship is exploited in biosensors for the sensitive detection of phosphate levels in various samples, including environmental and clinical ones.[4][7] Monitoring phosphate levels in urine can aid in detecting potential renal malfunctions and evaluating bone mineral turnover.[4]

  • Plasma Maltose Assay: A highly sensitive assay for plasma maltose has been developed using this compound in a multi-enzyme system. This assay can be used as a screening test for upper gastrointestinal disorders, as elevated maltose levels can be indicative of gastric mucosal damage.[15]

Workflow for a this compound-Based Phosphate Biosensor:

phosphate_biosensor Maltose Maltose MP This compound Maltose->MP Pi Phosphate (Analyte) Pi->MP G1P β-D-Glucose-1-Phosphate MP->G1P Glucose Glucose MP->Glucose GOx Glucose Oxidase Glucose->GOx H2O2 H2O2 GOx->H2O2 Electrode Electrode H2O2->Electrode Signal Detectable Signal Electrode->Signal

Caption: Workflow of a phosphate biosensor using this compound and glucose oxidase.

Drug Development

The ability of this compound to synthesize novel oligosaccharides and glucosides opens avenues for drug development. These synthesized compounds can be screened for various biological activities. For instance, non-naturally occurring α-(1→4)-glucosides have been shown to enhance the growth of beneficial gut bacteria like Bifidobacterium animalis and Bifidobacterium longum, suggesting their potential as prebiotics.[3][5] Furthermore, the enzymatic transfer of glucose to phenolic compounds could be a method for producing glycosylated flavonoids or other polyphenols with improved solubility and bioavailability for pharmaceutical applications.[9]

Experimental Protocols

Protocol 1: Synthesis of β-D-Glucose-1-Phosphate (β-G1P)

This protocol is adapted from the procedure described for MalE from Bacillus sp. AHU2001.[3][5]

Materials:

  • Maltose

  • Potassium phosphate buffer (pH 8.0)

  • This compound (e.g., MalE)

  • Glucoamylase

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (B78521) (KOH)

Procedure:

  • Prepare a 2 L reaction mixture containing 0.3 M maltose and 0.3 M potassium phosphate buffer (pH 8.0).

  • Add this compound to a final concentration of 16.5 mg/L.

  • Incubate the reaction mixture at 37°C for 96 hours.

  • After incubation, adjust the pH of the reaction mixture to 4.0 with 6 M HCl.

  • Add 4 mL of glucoamylase to digest any remaining maltose and incubate at 60°C for 3 hours.

  • Adjust the pH of the final mixture to 6.5 with 5 M KOH.

  • The resulting solution contains β-G1P, which can be purified using standard chromatographic techniques.

Protocol 2: Enzymatic Synthesis of α-(1→4)-Glucosides

This protocol provides a general framework for the synthesis of α-(1→4)-glucosides using the reverse phosphorolysis activity of this compound.

Materials:

  • β-D-Glucose-1-Phosphate (β-G1P) (can be prepared using Protocol 1)

  • Acceptor molecule (e.g., D-glucosamine, D-xylose)

  • HEPES-NaOH buffer (pH 7.0)

  • This compound

Procedure:

  • Prepare a reaction mixture containing β-G1P and the desired acceptor molecule in a suitable buffer (e.g., 50 mM HEPES-NaOH, pH 7.0). The optimal concentrations of substrates will depend on the specific enzyme and acceptor.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C - 45°C).

  • Monitor the progress of the reaction by measuring the release of inorganic phosphate or by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect the formation of the product.

  • Once the reaction is complete, inactivate the enzyme by heat treatment (e.g., boiling for 5-10 minutes).

  • Purify the synthesized oligosaccharide using appropriate chromatographic methods.

Reaction Mechanism of this compound:

maltose_phosphorylase_reaction cluster_forward Phosphorolysis (Forward Reaction) cluster_reverse Synthesis (Reverse Reaction) Maltose Maltose MP_forward Maltose Phosphorylase Maltose->MP_forward Pi Inorganic Phosphate (Pi) Pi->MP_forward Glucose Glucose MP_forward->Glucose beta_G1P β-D-Glucose-1-Phosphate MP_forward->beta_G1P beta_G1P_rev β-D-Glucose-1-Phosphate MP_reverse Maltose Phosphorylase beta_G1P_rev->MP_reverse Acceptor Acceptor (e.g., Glucose, Xylose) Acceptor->MP_reverse Oligosaccharide Oligosaccharide (e.g., Maltose, Novel Glucoside) MP_reverse->Oligosaccharide Pi_rev Inorganic Phosphate (Pi) MP_reverse->Pi_rev

Caption: Reversible reaction catalyzed by this compound.

References

Application Notes and Protocols: Maltose Phosphorylase for Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maltose (B56501) phosphorylase (MP, EC 2.4.1.8) is a glycosyltransferase that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate (β-Glc1P).[1][2][3] This enzymatic activity provides a powerful tool for the synthesis of carbohydrates, offering high specificity and control over the formation of glycosidic bonds. The reverse reaction, in particular, is of significant interest as it allows for the synthesis of various α-glucosides by transferring a glucose moiety from β-Glc1P to a wide range of acceptor molecules.[4][5] These synthesized carbohydrates have applications in various fields, including their use as prebiotics and as potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of maltose phosphorylase in carbohydrate synthesis, tailored for researchers and professionals in drug development.

Application Notes

Enzymatic Synthesis of α-Glucosides

This compound is an efficient catalyst for the synthesis of α-(1→4)-glucosides and, with certain acceptors, α-(1→3)-glucosides.[5] The enzyme utilizes β-D-glucose-1-phosphate as the glucosyl donor and can transfer the glucose unit to a variety of acceptor molecules, including monosaccharides, sugar alcohols, and even non-carbohydrate acceptors with alcoholic hydroxyl groups.[5][6] This versatility allows for the production of both natural and non-naturally occurring oligosaccharides. The synthesis is highly regioselective, which is a significant advantage over chemical synthesis methods that often require complex protection and deprotection steps.[3]

Relevance in Drug Development

The oligosaccharides synthesized using this compound have several applications in drug development:

  • Prebiotics and Gut Microbiome Modulation: Certain α-glucosides have been shown to enhance the growth of beneficial gut bacteria such as Bifidobacterium species.[5] The gut microbiome plays a crucial role in health and disease, and the ability to selectively promote the growth of beneficial bacteria is a promising therapeutic strategy for various conditions, including metabolic and inflammatory diseases.

  • α-Glucosidase Inhibitors: α-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate absorption in the small intestine.[2][7] The α-glucosides synthesized by this compound can serve as valuable tools for studying the structure-activity relationships of α-glucosidase inhibitors and for the development of new therapeutic agents with improved efficacy and fewer side effects.

  • Glycoconjugate Synthesis: Carbohydrates play critical roles in biological recognition processes. The specific oligosaccharides produced by this compound can be used as building blocks for the synthesis of more complex glycoconjugates, which are important in areas such as vaccine development and cancer immunotherapy.

Analytical Applications: Phosphate (B84403) Biosensors

This compound can be utilized as a key component in biosensors for the detection of inorganic phosphate.[8][9] The enzymatic reaction is dependent on the concentration of phosphate, allowing for the development of sensitive and selective analytical methods. These biosensors have applications in environmental monitoring, food quality control, and clinical diagnostics.[9][10]

Data Presentation

Table 1: Kinetic Parameters of this compound from Bacillus sp. AHU2001[4]
SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
Maltose0.835 ± 0.12330.9 ± 0.637.0
Phosphate0.295 ± 0.05930.9 ± 0.6105

KiA (phosphate) = 9.07 ± 1.74 mM

Table 2: Apparent Kinetic Parameters for Various Acceptor Substrates in Reverse Phosphorolysis by this compound from Bacillus sp. AHU2001[5]
Acceptor SubstrateKm(app) (mM)kcat(app) (s-1)kcat(app)/Km(app) (s-1mM-1)
D-Glucose2.6 ± 0.13.3 ± 0.01.3
D-Glucosamine1.5 ± 0.11.9 ± 0.01.3
6-Deoxy-D-glucose1.4 ± 0.11.9 ± 0.01.4
D-Mannose19 ± 12.8 ± 0.10.15
N-Acetyl-D-glucosamine31 ± 23.4 ± 0.10.11
D-Xylose120 ± 103.9 ± 0.20.033
2-Deoxy-D-glucose21 ± 10.27 ± 0.010.013
L-Sorbose170 ± 200.50 ± 0.030.0029

Reactions were performed with 10 mM β-Glc1P.

Experimental Protocols

Protocol 1: Assay for this compound Activity

This protocol is based on the measurement of D-glucose produced from the phosphorolysis of maltose.[11]

Materials:

  • HEPES-NaOH buffer (50 mM, pH 7.0)

  • Maltose solution (0.2 M in HEPES-NaOH buffer)

  • Phosphate solution (0.2 M KH₂PO₄, pH 7.0, in HEPES-NaOH buffer)

  • This compound enzyme solution

  • 5 N HCl

  • 1 N NaOH

  • Commercial glucose assay kit

Procedure:

  • Prepare a reaction mixture by combining 0.2 ml of HEPES-NaOH buffer, 0.1 ml of maltose solution, and 0.1 ml of phosphate solution in a test tube.

  • Equilibrate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 0.1 ml of the this compound enzyme solution.

  • Incubate the reaction at 30°C for exactly 10 minutes.

  • Stop the reaction by adding 0.1 ml of 5 N HCl.

  • Neutralize the mixture by adding 0.5 ml of 1 N NaOH.

  • Determine the concentration of D-glucose produced using a commercial glucose assay kit, following the manufacturer's instructions.

  • Prepare a blank control by substituting the enzyme solution with HEPES-NaOH buffer.

  • Calculate the enzyme activity based on the amount of glucose produced per unit of time. One unit (U) is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[12]

Protocol 2: Synthesis of β-D-Glucose-1-Phosphate (β-Glc1P)

This protocol describes the enzymatic synthesis of the donor substrate, β-Glc1P, from maltose.[5]

Materials:

  • Maltose

  • Potassium phosphate buffer (0.3 M, pH 8.0)

  • This compound (e.g., MalE from Bacillus sp. AHU2001)

  • 6 M HCl

  • 5 M KOH

  • Glucoamylase

Procedure:

  • Prepare a 2 L reaction mixture containing 0.3 M maltose and 0.3 M potassium phosphate buffer (pH 8.0).

  • Add this compound to a final concentration of approximately 16.5 mg/L.

  • Incubate the reaction mixture at 37°C for 96 hours.

  • Monitor the reaction progress by measuring the decrease in maltose or the formation of β-Glc1P.

  • After 96 hours, stop the reaction by adjusting the pH to 4.0 with 6 M HCl.

  • To remove any remaining maltose, add glucoamylase (e.g., 4 mL of AMG300L) and incubate at 60°C for 3 hours.

  • Adjust the pH of the mixture to 6.5 with 5 M KOH.

  • The resulting solution contains β-Glc1P, which can be purified further or used directly in subsequent synthesis reactions. Purification can be achieved by methods such as ion-exchange chromatography or crystallization.

Protocol 3: Synthesis of Salicyl-α-D-glucopyranoside

This protocol provides an example of the synthesis of an α-glucoside using a non-carbohydrate acceptor.[6][13]

Materials:

  • β-D-Glucose-1-Phosphate (β-Glc1P)

  • Salicyl alcohol

  • This compound (e.g., from Enterococcus hirae)

  • Appropriate buffer (e.g., phosphate or citrate (B86180) buffer, pH adjusted to the enzyme's optimum, typically around 6.5-7.5)

Procedure:

  • Prepare a reaction mixture containing β-Glc1P and salicyl alcohol in the chosen buffer. A molar excess of the acceptor (salicyl alcohol) is often used to drive the reaction towards product formation.

  • Add this compound to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitor the formation of salicyl-α-D-glucopyranoside over time using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction has reached completion or equilibrium, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 100°C for 10 minutes).

  • Purify the product from the reaction mixture. This can be achieved using methods such as solid-phase extraction on a hydrophobic resin to separate the more hydrophobic glycoside product from the hydrophilic sugar phosphate and unreacted acceptor.[1] Alternatively, column chromatography on silica (B1680970) gel can be employed.

  • Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Visualizations

Maltose_Phosphorylase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Maltose Maltose (α-D-Glucopyranosyl-(1→4)-D-glucose) MP This compound (EC 2.4.1.8) Maltose->MP Substrate Pi Inorganic Phosphate (Pi) Pi->MP Substrate MP->Pi Reverse Reaction Glucose D-Glucose MP->Glucose Product bGlc1P β-D-Glucose-1-Phosphate (β-Glc1P) MP->bGlc1P Product Glucoside α-Glucoside (Product) MP->Glucoside Reverse Reaction bGlc1P->MP Reverse Reaction (Donor) Acceptor Acceptor (e.g., D-Glucosamine) Acceptor->MP Reverse Reaction (Acceptor)

Caption: Reversible reaction catalyzed by this compound.

Oligosaccharide_Synthesis_Workflow cluster_step1 Step 1: Donor Synthesis cluster_step2 Step 2: Glucosyl Transfer cluster_step3 Step 3: Purification cluster_step4 Step 4: Analysis s1 Maltose + Pi e1 This compound s1->e1 p1 β-D-Glucose-1-Phosphate (β-Glc1P) e1->p1 s2 β-Glc1P + Acceptor p1->s2 Donor Substrate e2 This compound s2->e2 p2 α-Glucoside Product Mixture e2->p2 s3 Product Mixture p2->s3 Crude Product purification Chromatography / SPE s3->purification p3 Purified α-Glucoside purification->p3 s4 Purified Product p3->s4 Purified Product analysis NMR / Mass Spectrometry s4->analysis p4 Characterized Product analysis->p4

Caption: Workflow for α-glucoside synthesis using this compound.

References

Application Note: Leveraging Maltose Phosphorylase in Synthetic Enzymatic Systems for Biofuel Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Maltose (B56501) phosphorylase (MP, EC 2.4.1.8) is a key enzyme that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate (β-G1P).[1] This function positions it as a critical tool in synthetic biology and biomanufacturing. Maltose, an inexpensive and abundant disaccharide derived from starch, can be converted by MP into phosphorylated intermediates that can be channeled into various metabolic pathways for the production of biofuels and other high-value biochemicals.[2][3] This application note details protocols for utilizing maltose phosphorylase in innovative enzymatic systems, including the enhanced production of β-G1P and its integration into an in vitro synthetic pathway for bioelectricity generation.

Application 1: Enhanced β-Glucose-1-Phosphate (β-G1P) Production

β-G1P is a valuable glucosyl donor for the synthesis of various oligosaccharides and a precursor for other bioprocesses.[4][5] However, the phosphorolysis of maltose is an equilibrium-limited reaction, which can hinder high yields of β-G1P.[5] A novel approach to overcome this limitation involves coupling the enzymatic reaction with baker's yeast fermentation. The yeast selectively consumes the glucose co-product, effectively shifting the reaction equilibrium towards the synthesis of β-G1P.[4][6]

Logical Workflow for Enhanced β-G1P Production

G cluster_reactants Initial Reactants cluster_system Coupled Reaction System cluster_products Products Maltose Maltose MP This compound Maltose->MP Pi Inorganic Phosphate (B84403) (Pi) Pi->MP bG1P β-Glucose-1-Phosphate (Accumulates) MP->bG1P Phosphorolysis Glucose Glucose (Co-product) MP->Glucose Yeast Baker's Yeast (S. cerevisiae) Fermentation_Products Yeast Fermentation Products (e.g., Ethanol) Yeast->Fermentation_Products Glucose->Yeast Selective Consumption

Caption: Workflow for enhanced β-G1P production using a coupled enzyme-fermentation system.

Quantitative Data: β-G1P Production
ParameterValueReference
Initial Maltose Concentration500 mM[4]
Initial Phosphate Concentration500 mM[4]
This compound0.5 U/mL[4]
Dried Baker's Yeast1% (w/v)[4]
Buffer500 mM Sodium Phosphate (pH 6.5)[4]
Temperature30 °C[4]
Reaction Time96 hours[4]
Final Yield 76% [4][6]
Experimental Protocol: Mass Production of β-G1P

This protocol is adapted from the efficient synthesis method combining enzymatic phosphorolysis and baker's yeast fermentation.[4]

  • Reaction Mixture Preparation:

    • Prepare a 2 L reaction mixture in a suitable vessel with 500 mM sodium phosphate buffer, pH 6.5.

    • Add 500 mM maltose to the buffer.

    • Add 1% (w/v) dried baker's yeast.

    • Add this compound to a final concentration of 0.5 U/mL.

  • Incubation:

    • Incubate the mixture at 30°C with magnetic stirring in a loosely sealed bottle for 96 hours. The production of β-G1P typically reaches a plateau after 72 hours.[4]

  • Monitoring (Optional):

    • At various time points (e.g., 0, 1, 5, 10, 24, 48, 72, and 96 hours), take a small aliquot of the reaction mixture.[6]

    • Dilute the sample (e.g., 20-fold) and analyze for β-G1P, glucose, and maltose concentrations using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Harvesting and Purification:

    • After 96 hours, centrifuge the mixture at 4,000 x g for 20 minutes at 4°C to remove the baker's yeast.[4]

    • The supernatant contains the β-G1P. Further purification can be achieved through methods like electrodialysis and crystallization.[6]

Application 2: In Vitro Synthetic System for Bioelectricity Production

This compound can serve as the entry point for complex in vitro enzymatic cascades designed for specific biomanufacturing goals, such as generating bioelectricity.[2] In this system, maltose is stoichiometrically converted into two molecules of glucose-6-phosphate (G6P), which then enter a synthetic pathway that oxidizes the substrate to generate electrons, resulting in a maximal power density of 0.6 mW/cm² and a Faraday efficiency of 96.4%.[2][7]

Signaling Pathway for Bioelectricity Generation from Maltose

G Maltose Maltose MP Maltose Phosphorylase (MP) Maltose->MP Pi Pi Pi->MP PolyP Polyphosphate PPGK Polyphosphate Glucokinase (PPGK) PolyP->PPGK bG1P β-Glucose-1-P MP->bG1P Glucose Glucose MP->Glucose bPGM β-Phosphoglucomutase (β-PGM) G6P Glucose-6-P (G6P) bPGM->G6P PPGK->G6P bG1P->bPGM Glucose->PPGK Oxidation 11-Enzyme Oxidation Pathway G6P->Oxidation Bioelectricity Bioelectricity Oxidation->Bioelectricity e-

Caption: A 14-enzyme synthetic pathway for generating bioelectricity from maltose.[7]

Quantitative Data: Maltose to G6P Conversion Module
ParameterValueReference
Buffer100 mM HEPES (pH 7.3)[2]
NaCl100 mM[2]
Potassium Phosphate2 mM[2]
Sodium Hexametaphosphate0.5 mM[2]
MgCl₂10 mM[2]
MnCl₂0.5 mM[2]
Enzyme Concentration (MP)1 U/mL[2]
Enzyme Concentration (β-PGM)1 U/mL[2]
Enzyme Concentration (PPGK)1 U/mL[2]
Temperature37 °C[2]
Experimental Protocol: Enzymatic Conversion of Maltose to G6P

This protocol describes the initial three-enzyme module for the stoichiometric conversion of maltose to G6P, which serves as the feedstock for the downstream bioelectricity-generating pathway.[2]

  • Reaction Buffer Preparation:

    • Prepare a 100 mM HEPES buffer adjusted to pH 7.3.

    • Add NaCl (100 mM), potassium phosphate (2 mM), sodium hexametaphosphate (0.5 mM), MgCl₂ (10 mM), and MnCl₂ (0.5 mM).

  • Enzyme Reaction Setup:

    • In a reaction vessel, add the prepared buffer.

    • Add the three enzymes to the mixture:

      • This compound (MP) to 1 U/mL.

      • β-phosphoglucomutase (β-PGM) to 1 U/mL.

      • Polyphosphate glucokinase (PPGK) to 1 U/mL.

    • Initiate the reaction by adding the maltose substrate.

  • Incubation:

    • Incubate the reaction at 37°C.

  • Analysis:

    • Monitor the production of G6P over time using a suitable assay, such as a coupled enzymatic assay with G6P dehydrogenase that measures the increase in NADPH absorbance at 340 nm.

Appendix: Standard this compound Activity Assay

This protocol provides a general method for determining the activity of this compound.[1][8]

Assay Components
ComponentConcentration
Buffer10 mM Sodium Phosphate (pH 8.0)
Substrate4 mM Maltose
Enzyme2.94–14.7 µg/mL
Protocol
  • Enzyme Activation/Reaction:

    • Prepare a reaction mixture (e.g., 50 µL) containing 10 mM sodium phosphate buffer (pH 8.0) and 4 mM maltose.[1]

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C or 45°C).[1]

    • Initiate the reaction by adding the enzyme solution (e.g., 2.94–14.7 µg/mL).

    • Incubate for a defined period (e.g., 10 minutes).

  • Reaction Termination:

    • Terminate the reaction by heat inactivation (e.g., boiling for 3 minutes) followed by rapid cooling in an ice bath.[8]

  • Glucose Determination (Coupled Assay):

    • The amount of glucose produced is quantified to determine enzyme activity.

    • In a separate cuvette, prepare a glucose determination solution containing buffer (e.g., Triethanolamine-HCl), MgCl₂, ATP, and NADP+.[8]

    • Add a sample of the terminated reaction solution.

    • Measure the initial absorbance at 340 nm.

    • Add Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH).[8]

    • Incubate until the reaction is complete and measure the final absorbance at 340 nm.

    • The change in absorbance is proportional to the amount of glucose produced.

  • Calculation:

    • Calculate the enzyme activity (IU/mL) based on the change in absorbance, the molar extinction coefficient of NADPH (6.22 L·mmol⁻¹·cm⁻¹), and the reaction volumes and time.[8]

References

Application Notes and Protocols for the Immobilization of Maltose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common techniques for the immobilization of maltose (B56501) phosphorylase, an enzyme crucial for the synthesis of various oligosaccharides and a key component in biosensors. Immobilization enhances the stability, reusability, and industrial applicability of enzymes. This document outlines protocols for four primary immobilization methods: entrapment, covalent bonding, cross-linking, and adsorption.

Introduction to Maltose Phosphorylase

This compound (EC 2.4.1.8) catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate and glucose. This enzymatic activity is pivotal in various biotechnological applications, including the production of specialty carbohydrates and the development of analytical biosensors for phosphate (B84403) and maltose detection. However, the practical application of free this compound in industrial settings is often limited by its moderate stability and the difficulty of its recovery and reuse. Immobilization of the enzyme onto solid supports can overcome these limitations, leading to more robust and economically viable biocatalytic processes.

Key Immobilization Techniques: A Comparative Overview

The choice of immobilization technique depends on the specific application, the properties of the enzyme, and the desired characteristics of the immobilized biocatalyst. Below is a summary of the most common methods.

Immobilization TechniquePrincipleAdvantagesDisadvantages
Entrapment Physical confinement of the enzyme within a porous matrix.Mild conditions, low cost, good enzyme stability.Potential for enzyme leakage, mass transfer limitations.
Covalent Bonding Formation of stable covalent bonds between the enzyme and a support material.Strong enzyme-support interaction, minimal leakage, high stability.Potential for enzyme denaturation, may require harsh chemicals.
Cross-Linking Formation of intermolecular cross-links between enzyme molecules to form aggregates.High enzyme loading, support-free, good stability.Can lead to diffusional limitations, potential for enzyme inactivation.
Adsorption Physical binding of the enzyme to the surface of a support via weak interactions.Simple, low cost, generally preserves enzyme activity.Weak binding can lead to enzyme leakage.

Section 1: Immobilization by Entrapment in Calcium Alginate Beads

Entrapment in calcium alginate is a widely used method due to its mild gelation conditions and the biocompatibility of the matrix. The protocol provided is adapted from a successful method for maltase immobilization[1].

Experimental Protocol

Materials:

  • This compound (from Lactobacillus brevis or other source)

  • Sodium Alginate

  • Calcium Chloride (CaCl₂)

  • Phosphate Buffer (50 mM, pH 6.5)

  • Magnetic stirrer

  • Syringe with a needle

Procedure:

  • Preparation of Alginate-Enzyme Mixture:

    • Dissolve sodium alginate in phosphate buffer (50 mM, pH 6.5) to a final concentration of 4% (w/v) with gentle heating and stirring.

    • Cool the solution to room temperature.

    • Add this compound solution to the sodium alginate solution to achieve the desired enzyme concentration (e.g., 1 mg/mL). Mix gently to ensure homogeneity.

  • Formation of Calcium Alginate Beads:

    • Draw the alginate-enzyme mixture into a syringe.

    • Extrude the mixture dropwise into a 0.2 M CaCl₂ solution under gentle stirring.

    • Allow the beads to harden in the CaCl₂ solution for a minimum of 90 minutes at 4°C.

  • Washing and Storage:

    • Collect the beads by filtration.

    • Wash the beads thoroughly with phosphate buffer (50 mM, pH 6.5) to remove excess calcium ions and unbound enzyme.

    • Store the immobilized enzyme beads in the same buffer at 4°C.

Workflow Diagram

EntrapmentWorkflow cluster_prep Preparation of Alginate-Enzyme Mixture cluster_formation Bead Formation cluster_post Post-Formation Processing prep1 Dissolve 4% Sodium Alginate in Buffer prep2 Cool to Room Temperature prep1->prep2 prep3 Add this compound prep2->prep3 form1 Extrude Mixture into 0.2M CaCl₂ prep3->form1 form2 Harden for 90 min at 4°C form1->form2 post1 Filter and Wash Beads form2->post1 post2 Store at 4°C in Buffer post1->post2

Caption: Workflow for this compound Immobilization by Entrapment.

Quantitative Data (Proxy data from Maltase Immobilization[1])
ParameterFree EnzymeImmobilized Enzyme
Optimal pH 6.56.5
Optimal Temperature 45°C50°C
Km (mM) 1.713.17
Vmax (U/mL/min) 84114919
Thermal Stability (Residual activity after 90 min at 55°C) 0%45%
Reusability (Residual activity after 6 cycles) N/A17%

Section 2: Covalent Immobilization on Glutaraldehyde-Activated Chitosan (B1678972) Beads

Covalent attachment provides a stable immobilization by forming strong chemical bonds between the enzyme and the support. Chitosan is a suitable support due to its biocompatibility and the presence of primary amino groups that can be activated with glutaraldehyde (B144438).

Experimental Protocol

Materials:

  • This compound

  • Chitosan Beads

  • Glutaraldehyde (2.5% v/v)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Sodium Borohydride (NaBH₄) solution (optional, for Schiff base reduction)

  • Shaker incubator

Procedure:

  • Activation of Chitosan Beads:

    • Wash chitosan beads with distilled water.

    • Activate the beads by incubating them in a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (0.1 M, pH 7.0) for 2 hours at room temperature with gentle shaking.

    • Wash the activated beads extensively with phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Add the this compound solution (e.g., 1 mg/mL in phosphate buffer) to the activated chitosan beads.

    • Incubate the mixture for 24 hours at 4°C with gentle shaking.

  • Post-Immobilization Treatment:

    • (Optional) To form more stable bonds, add NaBH₄ solution to the beads to reduce the Schiff bases.

    • Wash the immobilized enzyme beads thoroughly with phosphate buffer to remove any unbound enzyme.

    • Store the beads in phosphate buffer at 4°C.

Workflow Diagram

CovalentWorkflow cluster_activation Support Activation cluster_immobilization Enzyme Immobilization cluster_post Post-Immobilization act1 Wash Chitosan Beads act2 Incubate with 2.5% Glutaraldehyde act1->act2 act3 Wash Activated Beads act2->act3 imm1 Add this compound Solution act3->imm1 imm2 Incubate for 24h at 4°C imm1->imm2 post1 Wash to Remove Unbound Enzyme imm2->post1 post2 Store at 4°C post1->post2

Caption: Workflow for Covalent Immobilization of this compound.

Expected Quantitative Outcomes
ParameterExpected Outcome
Immobilization Yield High (>80%)
Activity Retention Moderate to High (50-90%)
Thermal Stability Significantly increased compared to the free enzyme.
pH Stability Broader operational pH range.
Reusability Excellent, with minimal activity loss over multiple cycles.

Section 3: Immobilization by Cross-Linked Enzyme Aggregates (CLEAs)

This carrier-free immobilization method involves the precipitation of the enzyme followed by cross-linking with a bifunctional agent like glutaraldehyde.

Experimental Protocol

Materials:

Procedure:

  • Enzyme Precipitation:

    • Dissolve this compound in phosphate buffer.

    • Add a precipitant (e.g., saturate with ammonium sulfate or add cold tert-butanol) slowly while stirring at 4°C until the enzyme precipitates.

    • Continue stirring for a defined period (e.g., 1-4 hours) to allow for complete aggregation.

  • Cross-Linking:

    • Add glutaraldehyde to the enzyme aggregate suspension to a final concentration of, for example, 25 mM.

    • Allow the cross-linking reaction to proceed for a specific time (e.g., 3 hours) at 4°C with gentle stirring.

  • Recovery and Washing:

    • Centrifuge the suspension to collect the CLEAs.

    • Wash the CLEAs multiple times with phosphate buffer to remove the precipitant and unreacted glutaraldehyde.

    • Resuspend the CLEAs in buffer for storage at 4°C.

Workflow Diagram

CLEAWorkflow cluster_precipitation Enzyme Precipitation cluster_crosslinking Cross-Linking cluster_recovery Recovery precip1 Dissolve Enzyme in Buffer precip2 Add Precipitant (e.g., (NH₄)₂SO₄) precip1->precip2 precip3 Stir to Form Aggregates precip2->precip3 cross1 Add Glutaraldehyde precip3->cross1 cross2 Incubate for 3h at 4°C cross1->cross2 rec1 Centrifuge and Wash CLEAs cross2->rec1 rec2 Resuspend and Store at 4°C rec1->rec2

Caption: Workflow for the Preparation of this compound CLEAs.

Expected Quantitative Outcomes
ParameterExpected Outcome
Activity Recovery High (>70%)
Thermal Stability Significantly enhanced.
Solvent Stability Improved stability in organic solvents.
Reusability High, retaining a large percentage of activity after multiple uses.

Section 4: Immobilization by Adsorption on a Hydrophobic Support

Adsorption is a simple method based on weak interactions between the enzyme and the support surface. Hydrophobic supports are often used for this purpose.

Experimental Protocol

Materials:

  • This compound

  • Hydrophobic support (e.g., Octyl-Sepharose)

  • Low Ionic Strength Buffer (e.g., 10 mM Phosphate Buffer, pH 6.5)

  • High Ionic Strength Buffer (e.g., 10 mM Phosphate Buffer with 1 M (NH₄)₂SO₄, pH 6.5)

Procedure:

  • Support Preparation:

    • Equilibrate the hydrophobic support material with the high ionic strength buffer.

  • Enzyme Adsorption:

    • Dissolve the this compound in the high ionic strength buffer.

    • Mix the enzyme solution with the equilibrated support.

    • Incubate for a defined period (e.g., 1-2 hours) at 4°C with gentle agitation to facilitate adsorption.

  • Washing and Storage:

    • Separate the support from the supernatant.

    • Wash the support with the low ionic strength buffer to remove weakly bound enzyme.

    • Store the immobilized enzyme in the low ionic strength buffer at 4°C.

Workflow Diagram

AdsorptionWorkflow cluster_support_prep Support Preparation cluster_adsorption Enzyme Adsorption cluster_post_adsorption Post-Adsorption supp1 Equilibrate Hydrophobic Support with High Salt Buffer ads2 Mix Enzyme with Support supp1->ads2 ads1 Dissolve Enzyme in High Salt Buffer ads1->ads2 ads3 Incubate for 1-2h at 4°C ads2->ads3 post1 Wash with Low Salt Buffer ads3->post1 post2 Store at 4°C post1->post2

Caption: Workflow for Adsorption Immobilization of this compound.

Expected Quantitative Outcomes
ParameterExpected Outcome
Immobilization Yield Variable, dependent on support and conditions.
Activity Retention High, as the method is generally non-denaturing.
Stability Moderately increased.
Reusability Fair, but potential for enzyme leaching exists.

Conclusion

The immobilization of this compound offers significant advantages for its application in various biotechnological processes. The choice of the immobilization method should be carefully considered based on the specific requirements of the intended application, balancing factors such as enzyme activity, stability, reusability, and cost. The protocols and data presented in these application notes provide a foundation for the development and optimization of immobilized this compound systems for research, and industrial applications.

References

Application Notes and Protocols for Site-Directed Mutagenesis of Maltose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on maltose (B56501) phosphorylase (MP), a key enzyme in maltose metabolism. This document outlines the scientific basis for targeting specific residues, protocols for mutagenesis and enzyme characterization, and the potential applications of engineered MP in various research and drug development contexts.

Maltose phosphorylase (EC 2.4.1.8) catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose.[1] This enzyme is a member of the glycoside hydrolase family 65 (GH65) and operates via an inverting mechanism.[2][3] Its ability to synthesize various α-glucosides by reverse phosphorolysis makes it a valuable tool in carbohydrate synthesis and a potential target for therapeutic intervention.[2] Site-directed mutagenesis is a powerful technique to probe the structure-function relationship of MP, alter its substrate specificity, and enhance its stability for biotechnological and pharmaceutical applications.[4][5]

Key Applications of Engineered this compound

  • Drug Development: Designing specific inhibitors for bacterial MP could lead to novel antimicrobial agents. Understanding the active site through mutagenesis can aid in the rational design of such inhibitors.

  • Biocatalysis: Engineered MPs with altered substrate specificity can be used for the efficient synthesis of novel oligosaccharides and glycosylated compounds with potential therapeutic properties.[2][4]

  • Diagnostic Tools: The high specificity of MP can be harnessed in biosensors for the detection of phosphate (B84403) or maltose.[6] Mutagenesis can be employed to improve the sensitivity and stability of these biosensors.

Rational Engineering of this compound

Recent studies have focused on the rational design of MP to alter its substrate specificity. A key region for engineering is a flexible loop (loop 3) located at the rim of the active site pocket.[4][5] This loop is involved in recognizing the acceptor substrate in the reverse phosphorolysis reaction.[5] By substituting amino acid residues in this loop, the enzyme's specificity can be shifted from maltose to other disaccharides like trehalose (B1683222) and kojibiose (B1673742).[4]

Key active site residues in this compound from Lactobacillus brevis include the general acid catalyst Glu487.[3] In Lactobacillus acidophilus this compound (LaMP), residues His413 and Glu415 within loop 3 are presumed to be critical for recognizing the glucose moiety at the +1 subsite.[2][5]

Quantitative Data on this compound Mutants

The following table summarizes the kinetic parameters of wild-type Lactobacillus acidophilus this compound (LaMP) and several loop 3 variants. These variants were created by substituting segments of the LaMP loop 3 with the corresponding sequences from trehalose phosphorylase (TP) and kojibiose phosphorylase (KP) from Thermoanaerobacter brockii. This data highlights how targeted mutations can dramatically alter substrate specificity.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Wild-type LaMP Maltose8.8 ± 0.621 ± 0.52.4
TrehaloseNDNDND
KojibioseNDNDND
TP2 Mutant Maltose100 ± 200.033 ± 0.0050.00033
Trehalose22 ± 10.076 ± 0.0010.0035
KojibioseNDNDND
TP3 Mutant Maltose51 ± 20.17 ± 0.0020.0033
Trehalose20 ± 10.18 ± 0.0020.009
KojibioseNDNDND
KP1 Mutant Maltose170 ± 100.12 ± 0.0010.00071
TrehaloseNDNDND
Kojibiose13 ± 10.14 ± 0.0020.011
KP2 Mutant Maltose180 ± 200.20 ± 0.010.0011
TrehaloseNDNDND
Kojibiose16 ± 10.29 ± 0.0040.018
KP3 Mutant Maltose180 ± 200.18 ± 0.0040.001
TrehaloseNDNDND
Kojibiose14 ± 10.31 ± 0.0040.022

ND: Not Detected. Data sourced from Nakai et al., 2010.[4]

The following table presents the kinetic parameters for the wild-type this compound from Bacillus sp. AHU2001 (MalE).

EnzymeSubstrate (A)Substrate (B)kcat (s⁻¹)KmA (mM)KmB (mM)KiA (mM)
Wild-type MalE PhosphateMaltose30.9 ± 0.60.295 ± 0.0590.835 ± 0.1239.07 ± 1.74

Data from Uehara et al., 2019.[2]

Experimental Protocols

I. Site-Directed Mutagenesis of this compound

This protocol is a general guideline for introducing point mutations into the this compound gene using overlap extension PCR.

1. Primer Design:

  • Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.

  • Ensure the primers have a melting temperature (Tm) of ≥78°C.

  • The primers should have at least 40% GC content and terminate with one or more G or C bases.

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase.

  • Use a plasmid containing the wild-type this compound gene as the template.

  • The PCR cycling conditions should be optimized for the specific polymerase and primers used. A typical program consists of an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.

3. Digestion of Parental DNA:

  • Digest the parental, methylated plasmid DNA by adding a restriction enzyme that is specific for methylated DNA (e.g., DpnI) directly to the PCR product.

  • Incubate at 37°C for 1-2 hours.

4. Transformation:

  • Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

  • Plate the transformed cells on a selective agar (B569324) medium (e.g., LB agar with the appropriate antibiotic).

  • Incubate overnight at 37°C.

5. Verification of Mutation:

  • Select several colonies and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

experimental_workflow cluster_cloning Gene Cloning cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Enzyme Characterization wt_gene Wild-type MP Gene recombinant_plasmid Recombinant Plasmid wt_gene->recombinant_plasmid Ligation vector Expression Vector vector->recombinant_plasmid pcr PCR Amplification recombinant_plasmid->pcr Template mut_primers Mutagenic Primers mut_primers->pcr dpni DpnI Digestion pcr->dpni mut_plasmid Mutated Plasmid dpni->mut_plasmid transformation Transformation into E. coli mut_plasmid->transformation expression Protein Expression transformation->expression purification Purification expression->purification mut_protein Purified Mutant MP purification->mut_protein activity_assay Enzymatic Activity Assay mut_protein->activity_assay kinetic_analysis Kinetic Analysis activity_assay->kinetic_analysis

Figure 1. Experimental workflow for site-directed mutagenesis of this compound.

II. Expression and Purification of Recombinant this compound
  • Transform the verified plasmid containing the mutant this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the cells in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for an additional 3-16 hours at a lower temperature (e.g., 16-30°C).

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Analyze the purity of the protein by SDS-PAGE.

III. Enzymatic Activity Assay of this compound

This protocol is for determining the phosphorolytic activity of this compound by measuring the amount of glucose produced.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM HEPES-NaOH buffer (pH 7.0-8.0)

    • 10 mM Sodium phosphate buffer

    • 4 mM Maltose

    • Purified this compound enzyme

2. Reaction Incubation:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

3. Glucose Quantification:

  • Quantify the amount of glucose produced using a standard enzymatic assay, such as the glucose oxidase-peroxidase method.

  • Measure the absorbance at a specific wavelength (e.g., 505 nm).

4. Calculation of Activity:

  • Calculate the enzyme activity based on the amount of glucose produced per unit of time per amount of enzyme. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.

logical_relationship cluster_goal Primary Goal cluster_strategy Strategy cluster_target Molecular Target cluster_outcome Outcome alter_specificity Alter Substrate Specificity of this compound sdm Site-Directed Mutagenesis alter_specificity->sdm loop3 Active Site Loop 3 sdm->loop3 new_activity Novel Enzymatic Activity (e.g., Trehalose/Kojibiose Phosphorylase) sdm->new_activity altered_kinetics Altered Kinetic Parameters (Km, kcat) sdm->altered_kinetics key_residues Key Residues (e.g., His413, Glu415) loop3->key_residues key_residues->new_activity key_residues->altered_kinetics

Figure 2. Logical relationship for engineering this compound specificity.

Concluding Remarks

Site-directed mutagenesis is an invaluable tool for the functional characterization and engineering of this compound. By targeting key residues in the active site, particularly within loop 3, the substrate specificity of this enzyme can be rationally altered. The protocols and data presented here provide a solid foundation for researchers to design and execute their own mutagenesis studies on this compound, paving the way for the development of novel biocatalysts and therapeutic agents.

References

Application Note: High-Throughput Screening for Maltose Phosphorylase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maltose (B56501) Phosphorylase (MP, EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1][2] This enzymatic activity is crucial in the carbohydrate metabolism of various microorganisms.[3] The ability to modulate MP activity has significant implications in microbiology and biotechnology. Furthermore, MP is a valuable tool in clinical diagnostics and analytical biochemistry, where it is used for the determination of α-amylase and inorganic phosphate (B84403).[2][4] High-throughput screening (HTS) for inhibitors of maltose phosphorylase is a critical step in the discovery of new chemical entities that can modulate its activity for therapeutic or industrial purposes. This document provides detailed protocols and application notes for performing HTS assays to measure this compound activity.

Assay Principles

Two primary HTS-compatible methods for determining this compound activity are described: a glucose-release assay and a phosphate-consumption assay.

  • Coupled Enzyme Assay for Glucose Release: In the direction of maltose phosphorolysis, the production of glucose is directly proportional to MP activity. This glucose can be quantified using a coupled enzyme system. A common method involves glucose oxidase, which produces hydrogen peroxide in the presence of glucose. This hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colorimetric signal. Alternatively, glucose can be phosphorylated by hexokinase (HK) and then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

  • Continuous Spectrophotometric Assay for Phosphate Consumption: In the direction of maltose synthesis, the consumption of inorganic phosphate (Pi) can be continuously monitored. This assay utilizes a coupling enzyme system involving purine (B94841) nucleoside phosphorylase (PNP) and a chromophoric substrate, such as 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).[5][6] In the presence of phosphate, PNP cleaves MESG into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine, causing a significant increase in absorbance at 360 nm.[6]

Data Presentation

Table 1: Kinetic Parameters of this compound

SubstrateKm (mM)Vmax (µmol/min/mg)Source OrganismReference
Maltose0.5 - 4Not SpecifiedBacillus sp. AHU2001[1]
Phosphate1 - 8Not SpecifiedBacillus sp. AHU2001[1]
α-D-glucose13.1 ± 4.411.2 ± 1.2Not Specified[7]

Table 2: Optimal Reaction Conditions for this compound

ParameterOptimal ValueSource OrganismReference
pH6.5 - 7.5Enterococcus sp.[4]
pH8.1Bacillus sp. AHU2001[1][8]
Temperature45 - 50°CEnterococcus sp.[4]
Temperature45°CBacillus sp. AHU2001[1][8]

Visualization of Pathways and Workflows

Maltose_Phosphorylase_Reaction cluster_reactants Reactants cluster_products Products Maltose Maltose MP Maltose Phosphorylase Maltose->MP Pi Inorganic Phosphate (Pi) Pi->MP Glucose D-Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P

Caption: Enzymatic reaction catalyzed by this compound.

HTS_Workflow_Glucose_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Dispense_Substrates Dispense Maltose and Phosphate Buffer Dispense_Compounds Add Test Compounds (or DMSO control) Dispense_Substrates->Dispense_Compounds Dispense_Enzyme Add Maltose Phosphorylase Incubate Incubate at 37°C Dispense_Enzyme->Incubate Dispense_Compounds->Dispense_Enzyme Add_Detection_Reagent Add Glucose Detection Reagent Incubate->Add_Detection_Reagent Read_Plate Read Absorbance (e.g., 505 nm) Add_Detection_Reagent->Read_Plate

Caption: HTS workflow for the glucose release assay.

HTS_Workflow_Phosphate_Assay cluster_prep Assay Preparation cluster_reaction Reaction Initiation & Detection Assay_Mix Prepare Assay Mix: Glucose, G1P, PNP, MESG Dispense_Mix Dispense Assay Mix Dispense_Compounds Add Test Compounds (or DMSO control) Dispense_Mix->Dispense_Compounds Add_Enzyme Add Maltose Phosphorylase Dispense_Compounds->Add_Enzyme Read_Plate Kinetic Read of Absorbance (360 nm) Add_Enzyme->Read_Plate

Caption: HTS workflow for the phosphate consumption assay.

Experimental Protocols

Protocol 1: High-Throughput Glucose Release Assay (Colorimetric)

This protocol is adapted for a 384-well microplate format to screen for inhibitors of this compound.

1. Materials and Reagents:

  • This compound (from Enterococcus sp. or other suitable source)

  • Maltose monohydrate

  • Potassium phosphate (KH₂PO₄)

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • Glucose Oxidase/Peroxidase (GOPOD) reagent kit

  • Test compounds dissolved in DMSO

  • 384-well clear, flat-bottom microplates

2. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES-NaOH, pH 7.0.[4]

  • Substrate Stock (2X): 8 mM Maltose, 20 mM Potassium Phosphate in Assay Buffer.

  • Enzyme Stock (2X): Prepare a solution of this compound in Assay Buffer containing 0.2 mg/mL BSA to achieve a final concentration that gives a robust signal within the linear range of the assay (e.g., 0.5-1.0 U/mL).[1] The optimal concentration should be determined empirically.

  • Positive Control: A known inhibitor of this compound (if available) or no enzyme control.

  • Negative Control: DMSO (at the same final concentration as the test compounds).

3. Assay Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (typically at 10 mM in DMSO) to the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.

  • Substrate Addition: Add 10 µL of the 2X Substrate Stock to all wells.

  • Enzyme Addition: To initiate the reaction, add 10 µL of the 2X Enzyme Stock to all wells except the "no enzyme" control wells (add 10 µL of Assay Buffer with BSA instead). The final reaction volume is 20 µL.

  • Incubation: Centrifuge the plates briefly to mix. Incubate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.

  • Reaction Termination and Detection: Add 20 µL of GOPOD reagent to each well to stop the MP reaction and initiate the color development.

  • Final Incubation: Incubate the plates at 37°C for an additional 15 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 505 nm using a microplate reader.[4]

4. Data Analysis:

Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * (1 - (Abs_compound - Abs_neg_control) / (Abs_pos_control - Abs_neg_control))

Where:

  • Abs_compound is the absorbance of the well with the test compound.

  • Abs_neg_control is the average absorbance of the negative control wells (DMSO).

  • Abs_pos_control is the average absorbance of the positive control wells (no inhibition).

Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).[9]

Protocol 2: High-Throughput Continuous Phosphate Consumption Assay

This protocol describes a continuous spectrophotometric assay in a 384-well UV-transparent microplate format.

1. Materials and Reagents:

  • This compound

  • D-Glucose

  • β-D-glucose-1-phosphate (β-G1P)

  • Purine Nucleoside Phosphorylase (PNP)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Tris-HCl buffer

  • Test compounds dissolved in DMSO

  • 384-well UV-transparent, flat-bottom microplates

2. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • Assay Mix (1.25X): Prepare a mix in Assay Buffer containing:

    • 2.5 mM D-Glucose

    • 1.25 mM β-G1P

    • 0.25 mM MESG

    • 1.25 U/mL Purine Nucleoside Phosphorylase (PNP)

  • Enzyme Stock (5X): Prepare a solution of this compound in Assay Buffer. The optimal concentration should be determined empirically to provide a linear reaction rate over 10-15 minutes.

3. Assay Procedure:

  • Compound Dispensing: Transfer 50 nL of test compounds (or DMSO for controls) to the wells of a 384-well UV-transparent plate.

  • Assay Mix Addition: Add 20 µL of the 1.25X Assay Mix to all wells.

  • Pre-incubation: Incubate the plate for 5 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the 5X this compound stock solution to initiate the reaction. The final volume is 25 µL.

  • Data Acquisition: Immediately place the plate in a kinetic microplate reader and measure the increase in absorbance at 360 nm every 30 seconds for 10-15 minutes at 37°C.

4. Data Analysis:

  • Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each compound:

% Inhibition = 100 * (1 - (Rate_compound / Rate_DMSO))

Where:

  • Rate_compound is the reaction rate in the presence of the test compound.

  • Rate_DMSO is the average reaction rate of the negative control wells (DMSO).

This continuous assay format is highly sensitive and provides real-time kinetic data, making it well-suited for detailed mechanistic studies of identified inhibitors.

References

Application Notes and Protocols for the Analysis of Maltose Phosphorylase Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501) phosphorylase (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce D-glucose and β-D-glucose-1-phosphate.[1][2] This enzymatic activity is crucial in various biological processes and has significant applications in biotechnology and diagnostics. Accurate and robust analytical methods are essential for monitoring the enzymatic reaction, quantifying the products, and developing novel applications. These application notes provide detailed protocols for the primary analytical methods used to quantify the products of maltose phosphorylase: glucose and glucose-1-phosphate. The methods covered include enzymatic assays, high-performance liquid chromatography (HPLC), ion chromatography (IC), and capillary electrophoresis (CE).

Biochemical Pathway

The reaction catalyzed by this compound is a key step in maltose metabolism in some bacteria.[2] It provides a direct link between disaccharide breakdown and the entry of glucose moieties into glycolysis.

Maltose_Phosphorylase_Pathway Maltose Maltose MP Maltose Phosphorylase Maltose->MP Pi Inorganic Phosphate (Pi) Pi->MP Glucose D-Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P

Caption: Reaction catalyzed by this compound.

Analytical Methods Overview

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or the ability to separate multiple analytes simultaneously.

MethodPrincipleThroughputSensitivitySpecificity
Enzymatic Assay Coupled enzyme reactions leading to a colorimetric or fluorometric signal.HighModerate to HighHigh
HPLC Separation based on polarity and/or charge, followed by detection (e.g., RI, ELSD, MS).ModerateModerate to HighHigh
Ion Chromatography Anion-exchange separation of charged molecules with conductivity or amperometric detection.ModerateHighHigh
Capillary Electrophoresis Separation based on charge-to-size ratio in a capillary, often coupled with MS detection.HighHighHigh

I. Enzymatic Assay for Glucose Quantification

This method is a rapid and high-throughput approach for determining this compound activity by quantifying the amount of glucose produced. It employs a coupled enzyme system where glucose is oxidized to produce a detectable signal.

Experimental Workflow

Enzymatic_Assay_Workflow cluster_reaction This compound Reaction cluster_detection Glucose Detection Maltose_Pi Maltose + Pi MP_reaction Incubate with This compound Maltose_Pi->MP_reaction Products Glucose + G1P MP_reaction->Products Coupled_reaction Add Glucose Oxidase & Peroxidase Products->Coupled_reaction Colorimetric_signal Measure Absorbance Coupled_reaction->Colorimetric_signal

Caption: Workflow for the enzymatic assay of glucose.

Protocol: Glucose Oxidase-Peroxidase (GOPOD) Assay

This protocol is adapted from standard glucose assay procedures.[2][3]

1. Reagents:

  • This compound Reaction Buffer: 50 mM HEPES-NaOH, pH 7.0.

  • Substrate Solution: 20 mM Maltose in Reaction Buffer.

  • Phosphate Solution: 20 mM Potassium Phosphate (KH₂PO₄), pH 7.0, in Reaction Buffer.

  • Enzyme Solution: this compound diluted in Reaction Buffer to the desired concentration.

  • Stopping Reagent: 5 N HCl.

  • pH Adjusting Solution: 1 N NaOH.

  • Glucose Assay Reagent (GOPOD): Commercially available kit containing glucose oxidase, peroxidase, and a chromogen (e.g., 4-aminoantipyrine).

2. Procedure:

  • Prepare a reaction mixture by combining 0.2 mL of the Maltose Solution and 0.2 mL of the Phosphate Solution.

  • Equilibrate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 0.1 mL of the Enzyme Solution.

  • Incubate for a defined period (e.g., 10 minutes) at 30°C.

  • Stop the reaction by adding 0.1 mL of 5 N HCl.

  • Neutralize the mixture by adding 0.5 mL of 1 N NaOH.

  • Take a 0.3 mL aliquot of the reaction mixture and add it to 3.0 mL of the Glucose Assay Reagent.

  • Incubate at 37°C for 5 minutes.

  • Measure the absorbance at 505 nm.

  • Prepare a blank by substituting the enzyme solution with the reaction buffer.

  • Prepare a standard curve using known concentrations of glucose.

Quantitative Data:

ParameterValue
Wavelength505 nm
LinearityUp to 500 mg/dL of glucose[4]
Incubation Time5-15 minutes

II. Enzymatic Assay for Glucose-1-Phosphate Quantification

This method allows for the direct measurement of glucose-1-phosphate (G1P) using a coupled enzyme assay.[5]

Signaling Pathway

G1P_Assay_Pathway G1P Glucose-1-Phosphate PGM Phosphoglucomutase G1P->PGM G6P Glucose-6-Phosphate PGM->G6P G6PDH G6P Dehydrogenase G6P->G6PDH NADH NADH G6PDH->NADH Probe Colorless Probe NADH->Probe Colored_Product Colored Product (Absorbance at 450 nm) Probe->Colored_Product

Caption: Coupled enzyme reaction for G1P detection.

Protocol: Colorimetric G1P Assay

This protocol is based on commercially available kits.[5]

1. Reagents:

  • G1P Assay Buffer.

  • G1P Enzyme Mix (containing phosphoglucomutase and glucose-6-phosphate dehydrogenase).

  • G1P Developer (containing the colorless probe).

  • G1P Standard (100 mM).

2. Procedure:

  • Prepare standards by diluting the G1P standard in the assay buffer.

  • Add samples and standards to a 96-well plate.

  • Prepare a reaction mix containing the G1P Assay Buffer, G1P Enzyme Mix, and G1P Developer.

  • Add the reaction mix to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 450 nm.

Quantitative Data:

ParameterValue
Wavelength450 nm
Incubation Time30 minutes
Detection Range2-10 nmole/well[5]

III. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the simultaneous separation and quantification of glucose and glucose-1-phosphate. Mixed-mode chromatography is particularly effective for separating these structurally similar compounds.[6][7]

Experimental Workflow

HPLC_Workflow Sample_Prep Sample Preparation (e.g., protein precipitation) Injection Inject onto HPLC System Sample_Prep->Injection Separation Separation on Mixed-Mode Column Injection->Separation Detection Detection (e.g., ELSD, MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for HPLC analysis.

Protocol: Mixed-Mode HPLC for Glucose and G1P

This protocol is based on methods for separating sugar phosphates.[7][8]

1. Instrumentation and Columns:

  • HPLC system with a pump, autosampler, and detector.

  • Column: Mixed-mode anion-exchange and reverse-phase column (e.g., Newcrom B, 4.6 x 150 mm, 5 µm).[7]

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 50:50 Acetonitrile/Water containing 0.5% Formic Acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.

3. Sample Preparation:

  • Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) to a final concentration of 50-70% to precipitate the enzyme.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter before injection.

Quantitative Data:

AnalyteTypical Retention Time (min)
Glucose-1-Phosphate~4.5[9]
Glucose-6-Phosphate~4.9[9]
Fructose-6-Phosphate~4.2[9]

Note: Retention times are approximate and can vary based on the specific column and conditions.

IV. Ion Chromatography (IC)

Ion chromatography is highly suitable for the analysis of charged species like sugar phosphates.[10] It offers excellent resolution and sensitivity.

Protocol: Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is a sensitive technique for the determination of sugar phosphates.[11]

1. Instrumentation:

  • Ion chromatography system equipped with an anion-exchange column, eluent generator, and a pulsed amperometric detector with a gold electrode.

2. Chromatographic Conditions:

  • Eluent: A gradient of sodium hydroxide (B78521) and sodium carbonate. For example, an isocratic elution with 20 mM NaOH and 35 mM Na₂CO₃ can achieve separation within 10 minutes.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 25 µL.

3. Sample Preparation:

  • Similar to HPLC sample preparation, involving protein removal and filtration.

Quantitative Data:

ParameterValueReference
Limit of Detection (LOD)10-30 ng/mL[11]
Limit of Quantification (LOQ)35-100 ng/mL[11]
Linear Dynamic Range1-30 µg/mL[11]

V. Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for analyzing complex biological samples and for separating isomers.[12]

Protocol: CE-MS for Sugar Phosphate Analysis

This protocol is based on methods developed for the analysis of sugar phosphates in biological matrices.[12][13]

1. Instrumentation:

  • Capillary electrophoresis system coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Capillary: Fused-silica capillary.

2. Electrophoretic Conditions:

  • Background Electrolyte (BGE): Specific BGE composition depends on the application, but typically includes a buffer to maintain pH and additives to control electroosmotic flow.

  • Separation Voltage: -30 kV.[14]

  • Injection: Hydrodynamic or electrokinetic injection.

3. MS Conditions:

  • Ionization Mode: Negative ion mode for phosphate analysis.

  • Detection: Precursor ion scanning for fragment ions characteristic of phosphate-linked sugars.[12]

Quantitative Data:

CE-MS methods are highly sensitive and can separate regioisomers such as glucose-1-phosphate and glucose-6-phosphate.[12] The quantitative performance is highly dependent on the specific instrumentation and method parameters.

Summary

A variety of robust analytical methods are available for the quantification of this compound products. Enzymatic assays are well-suited for high-throughput screening, while chromatographic and electrophoretic methods provide high resolution and sensitivity for detailed kinetic studies and analysis in complex matrices. The choice of method should be guided by the specific research question, available instrumentation, and the desired level of analytical detail.

References

Application Notes and Protocols: Maltose Phosphorylase in Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maltose (B56501) phosphorylase in various diagnostic assays. Detailed protocols for key applications, quantitative performance data, and visual representations of the underlying biochemical pathways and experimental workflows are presented to facilitate the integration of this versatile enzyme into research and development settings.

Introduction

Maltose phosphorylase (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce glucose and β-D-glucose-1-phosphate.[1] This specific enzymatic activity makes it a valuable tool in a variety of diagnostic applications, primarily for the quantification of maltose, α-amylase, and inorganic phosphate. Its high specificity for maltose ensures minimal interference from other disaccharides, a crucial feature for accurate diagnostic testing.[1]

Key Applications

This compound is instrumental in coupled enzyme assays where the product of its reaction, glucose, is further metabolized by a series of enzymes to produce a detectable signal, often a change in absorbance or fluorescence. The main diagnostic applications include:

  • Determination of Inorganic Phosphate (Pi): In the presence of excess maltose, the activity of this compound is directly proportional to the concentration of inorganic phosphate. This principle is utilized in sensitive assays for the quantification of Pi in various biological and environmental samples.[1]

  • Measurement of α-Amylase Activity: α-Amylase breaks down starch into smaller oligosaccharides, including maltose. The maltose produced can then be quantified using this compound in a coupled reaction, providing an indirect measure of α-amylase activity. This is particularly relevant in clinical diagnostics for conditions such as pancreatitis.

  • Quantification of Maltose: Direct measurement of maltose is important in various research and clinical contexts, including the assessment of gastrointestinal mucosal damage.[2] this compound-based assays offer a highly specific method for this purpose.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for diagnostic assays utilizing this compound.

Table 1: Performance Characteristics of a Plasma Maltose Assay [2]

ParameterValue
Principle Enzymatic cycling with this compound
Detection Method Spectrophotometry (Absorbance at 405 nm)
Linearity Range Up to 120 µmol/L
Repeatability (CV) ≤1.1% for 10-50 µmol/L

Table 2: Performance Characteristics of an α-Amylase Assay (Direct Method for Comparison) [3]

ParameterValue
Principle Hydrolysis of a chromogenic substrate
Detection Method Spectrophotometry (Absorbance at 405 nm)
Linearity Range Up to 2,500 U/L
Within-run CV 2.17% at 75.0 U/L
Day-to-day CV 2.49% at 112 U/L

Table 3: Performance Characteristics of an Enzymatic Inorganic Phosphate Assay

ParameterValue
Principle Coupled enzyme assay with purine (B94841) nucleoside phosphorylase
Detection Method Spectrophotometry
Sensitivity High, with detection down to the low micromolar range.

Signaling Pathways and Experimental Workflows

Determination of Inorganic Phosphate (Pi)

The determination of inorganic phosphate using this compound is typically achieved through a coupled enzyme assay. In the presence of the analyte (Pi) and excess maltose, this compound produces glucose and β-D-glucose-1-phosphate. The glucose is then oxidized by glucose oxidase, producing gluconolactone (B72293) and hydrogen peroxide (H₂O₂). The H₂O₂ is subsequently used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product, which is proportional to the initial amount of Pi.

inorganic_phosphate_assay cluster_step1 This compound Reaction cluster_step2 Glucose Oxidase Reaction cluster_step3 Peroxidase Reaction & Detection Maltose Maltose MP Maltose Phosphorylase Maltose->MP Pi Inorganic Phosphate (Pi) (Analyte) Pi->MP Glucose Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P GO Glucose Oxidase Glucose->GO Glucose->GO O2_1 O₂ O2_1->GO H2O2 H₂O₂ GO->H2O2 Gluconolactone Gluconolactone GO->Gluconolactone HRP Horseradish Peroxidase (HRP) H2O2->HRP H2O2->HRP Chromogen_reduced Reduced Chromogen Chromogen_reduced->HRP Chromogen_oxidized Oxidized Chromogen (Colored/Fluorescent) HRP->Chromogen_oxidized H2O_2 H₂O HRP->H2O_2

Caption: Coupled enzyme assay for inorganic phosphate detection.

Determination of α-Amylase Activity

In this assay, α-amylase present in the sample hydrolyzes a starch substrate to produce maltose. The maltose is then used as a substrate by this compound in the presence of inorganic phosphate to generate glucose. The glucose is subsequently quantified in a coupled reaction, similar to the inorganic phosphate assay, to determine the activity of α-amylase.

alpha_amylase_assay cluster_step1 α-Amylase Reaction cluster_step2 This compound Reaction cluster_step3 Detection Starch Starch (Substrate) alpha_Amylase α-Amylase (Analyte) Starch->alpha_Amylase Maltose Maltose alpha_Amylase->Maltose MP Maltose Phosphorylase Maltose->MP Maltose->MP Pi Inorganic Phosphate Pi->MP Glucose Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P Detection Coupled Glucose Detection System (e.g., Glucose Oxidase) Glucose->Detection Glucose->Detection Signal Detectable Signal Detection->Signal

Caption: Workflow for the determination of α-amylase activity.

Determination of Maltose

The direct quantification of maltose involves a multi-enzyme system where this compound initiates the reaction cascade. The glucose produced is then phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial maltose concentration.

maltose_assay cluster_step1 This compound Reaction cluster_step2 Hexokinase Reaction cluster_step3 G6P Dehydrogenase Reaction & Detection Maltose Maltose (Analyte) MP Maltose Phosphorylase Maltose->MP Pi Inorganic Phosphate Pi->MP Glucose Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P HK Hexokinase Glucose->HK Glucose->HK ATP ATP ATP->HK G6P Glucose-6-Phosphate HK->G6P ADP ADP HK->ADP G6PDH Glucose-6-Phosphate Dehydrogenase G6P->G6PDH G6P->G6PDH NADP NADP⁺ NADP->G6PDH NADPH NADPH (Absorbance at 340 nm) G6PDH->NADPH _6PG 6-Phosphoglucono- δ-lactone G6PDH->_6PG

Caption: Coupled enzyme assay for the determination of maltose.

Experimental Protocols

Protocol 1: Determination of Inorganic Phosphate (Pi)

This protocol is based on a coupled enzymatic reaction involving this compound and glucose oxidase.

Materials:

  • This compound (e.g., from E. coli)

  • Glucose Oxidase (e.g., from Aspergillus niger)

  • Horseradish Peroxidase (HRP)

  • Maltose

  • Chromogenic substrate for HRP (e.g., Amplex Red)

  • Phosphate standards

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

  • Microplate reader (fluorescence or absorbance)

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of maltose (e.g., 100 mM) in reaction buffer.

    • Prepare a working solution of the chromogenic substrate according to the manufacturer's instructions.

    • Prepare a series of phosphate standards of known concentrations in reaction buffer.

    • Prepare a reaction mixture containing this compound, glucose oxidase, and HRP in reaction buffer. The optimal concentrations of each enzyme should be determined empirically.

  • Assay:

    • To each well of a 96-well plate, add 50 µL of the sample or phosphate standard.

    • Add 50 µL of the reaction mixture to each well.

    • Add 50 µL of the maltose solution to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

    • Add 50 µL of the chromogenic substrate solution to each well.

    • Incubate for a further 10-15 minutes, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank reading (no phosphate) from all sample and standard readings.

    • Generate a standard curve by plotting the signal (absorbance or fluorescence) versus the phosphate concentration.

    • Determine the phosphate concentration in the samples by interpolating their signal on the standard curve.

Protocol 2: Determination of α-Amylase Activity

This protocol describes a two-step process where starch is first hydrolyzed by α-amylase, and the resulting maltose is then quantified using this compound.

Materials:

  • α-Amylase (for standard curve)

  • Soluble starch

  • This compound

  • Inorganic phosphate

  • Glucose detection kit (e.g., glucose oxidase/peroxidase based)

  • Reaction buffer (e.g., 20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.9)

  • Stop solution (e.g., 1 M HCl)

  • Neutralization solution (e.g., 1 M NaOH)

  • Spectrophotometer

Procedure:

  • α-Amylase Reaction:

    • Prepare a 1% (w/v) soluble starch solution in the reaction buffer.

    • Prepare α-amylase standards of known activity.

    • In separate tubes, add 500 µL of the starch solution and pre-incubate at 37°C for 5 minutes.

    • Add 100 µL of the sample or α-amylase standard to each tube and incubate for a precise time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding 200 µL of the stop solution.

    • Neutralize the reaction by adding 200 µL of the neutralization solution.

  • Maltose Quantification:

    • Prepare a maltose detection reagent containing this compound, inorganic phosphate, and the components of the glucose detection kit in a suitable buffer.

    • Add 1 mL of the maltose detection reagent to each tube from the previous step.

    • Incubate at 37°C for 20-30 minutes.

    • Measure the absorbance at the wavelength specified by the glucose detection kit.

  • Data Analysis:

    • Generate a standard curve of absorbance versus α-amylase activity.

    • Determine the α-amylase activity in the samples from the standard curve.

Protocol 3: Determination of Maltose in Plasma

This protocol is adapted from a method for determining plasma maltose as a screening test for upper gastrointestinal disorders.[2]

Materials:

  • This compound

  • β-Phosphoglucomutase

  • Glucose-1,6-bisphosphate

  • Glucose-6-phosphate dehydrogenase

  • Thio-NADP

  • β-NADPH

  • Maltose standards

  • Reaction buffer

  • Automated biochemical analyzer or spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a combined reagent containing this compound, β-phosphoglucomutase, glucose-1,6-bisphosphate, glucose-6-phosphate dehydrogenase, Thio-NADP, and β-NADPH in the reaction buffer.

    • Prepare maltose standards in a plasma-like matrix.

  • Assay (Automated Analyzer):

    • Program the automated analyzer with the specific parameters for the assay (e.g., sample volume, reagent volume, incubation time, wavelength for absorbance measurement at 405 nm).

    • Load the samples, standards, and reagent onto the analyzer.

    • Initiate the run.

  • Assay (Manual):

    • In a cuvette, mix the plasma sample or maltose standard with the combined reagent.

    • Incubate at a controlled temperature for a specified time.

    • Measure the change in absorbance at 405 nm.

  • Data Analysis:

    • Create a standard curve of the change in absorbance versus maltose concentration.

    • Calculate the maltose concentration in the plasma samples based on the standard curve.

Conclusion

This compound is a robust and specific enzyme with significant utility in diagnostic assays. The protocols and data presented here provide a framework for the development and implementation of sensitive and reliable tests for the quantification of inorganic phosphate, α-amylase, and maltose. The adaptability of this compound to various coupled enzyme formats makes it a valuable component in the toolkit of researchers and professionals in the fields of diagnostics and drug development.

References

Application Notes and Protocols: Biocatalytic Synthesis Using Maltose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maltose (B56501) phosphorylase (MP) in biocatalytic synthesis. Detailed protocols for key experiments are included to facilitate the application of this versatile enzyme in the laboratory and for drug development processes.

Introduction

Maltose phosphorylase (EC 2.4.1.8) is a glycoside hydrolase that catalyzes the reversible phosphorolysis of maltose.[1] In the forward reaction, it breaks down maltose in the presence of inorganic phosphate (B84403) to produce β-D-glucose-1-phosphate (β-G1P) and glucose.[2][3] The reverse reaction, which is of significant interest for synthetic applications, utilizes β-G1P as a glycosyl donor to transfer a glucose molecule to an acceptor, forming a new α-glycosidic bond.[1][2] This enzymatic approach offers a highly regio- and stereoselective method for the synthesis of a variety of oligosaccharides and glycosides, which are valuable compounds in the food, pharmaceutical, and cosmetic industries.[4][5]

Reaction Mechanism

This compound belongs to the glycoside hydrolase family 65 and operates via a single displacement mechanism, resulting in an inversion of the anomeric configuration.[1][2] In the synthetic (reverse phosphorolysis) direction, the enzyme transfers a glucose unit from β-D-glucose-1-phosphate to an acceptor molecule.

reaction_mechanism cluster_substrates Substrates cluster_enzyme This compound (MP) cluster_products Products b_G1P β-D-Glucose-1-Phosphate MP MP b_G1P->MP Acceptor Acceptor Molecule Acceptor->MP Oligosaccharide New Oligosaccharide (α-glycosidic bond) MP->Oligosaccharide Glucosyl Transfer Pi Inorganic Phosphate (Pi) MP->Pi

Caption: Reaction mechanism of this compound in the synthetic direction.

Applications in Biocatalytic Synthesis

The synthetic capability of this compound is extensive, allowing for the production of both natural and unnatural oligosaccharides and glycosides. The enzyme exhibits broad acceptor specificity, enabling the glycosylation of various molecules.

  • Oligosaccharide Synthesis: MP can synthesize α-(1→4)-glucosides and, in some cases, α-(1→3)-glucosides by utilizing different acceptor molecules.[1][6] This is particularly useful for producing prebiotic oligosaccharides and other functional carbohydrates.[1]

  • Glycoside Synthesis: The enzyme can transfer a glucosyl moiety to non-carbohydrate acceptors that have alcoholic OH groups, such as salicyl alcohol, demonstrating its utility in producing valuable glycosides.[7][8]

  • Coupled Enzyme Systems: this compound can be used in coupled reactions with other phosphorylases to synthesize complex oligosaccharides. For instance, trehalose (B1683222) and nigerose (B1581268) have been synthesized by coupling MP with trehalose phosphorylase and nigerose phosphorylase, respectively.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various sources, providing a basis for experimental design.

Table 1: Optimal Reaction Conditions for this compound

Enzyme SourceOptimal pHOptimal Temperature (°C)
Bacillus sp. AHU2001 (MalE)8.145
Lactobacillus brevis6.536
Kikkoman Biochemifa MPL-EP6.5 - 7.545 - 50

Data sourced from references[1][9][10].

Table 2: Kinetic Parameters for this compound from Lactobacillus brevis

SubstrateApparent Km (mM)
Maltose0.9
Phosphate1.8

Data sourced from reference[10].

Table 3: Synthesis of Oligosaccharides via Reverse Phosphorolysis by this compound (MalE)

Acceptor SubstrateProductYield (%)
D-Mannoseα-D-Glucopyranosyl-(1→4)-D-mannopyranose26
D-Glucosamineα-D-Glucopyranosyl-(1→4)-D-glucosamine13
N-Acetyl-D-glucosamineα-D-Glucopyranosyl-(1→4)-N-acetyl-D-glucosamine39
D-Xyloseα-D-Glucopyranosyl-(1→4)-D-xylopyranose49

Yields are based on the initial amount of the acceptor substrate. Data sourced from reference[1].

Table 4: Acceptor Specificity of this compound (MalE)

Acceptor SubstrateRelative Activity (kcat(app)/Km(app)) (%)Linkage
D-Glucose100α-(1→4)
D-GlucosamineComparable to D-Glucoseα-(1→4)
6-Deoxy-D-glucoseComparable to D-Glucoseα-(1→4)
2-Deoxy-D-glucose0.23 - 12α-(1→3)
L-Sorbose0.23 - 12α-(1→3)
Other Acceptors0.23 - 12α-(1→4)

Other acceptors include 1,5-anhydro-D-glucitol, methyl α-D-glucoside, D-mannose, N-acetyl-D-glucosamine, kojibiose, 3-deoxy-D-glucose, D-allose, D-xylose, D-lyxose, and L-fucose. Data sourced from reference[1][6].

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Standard Enzyme Assay for this compound Activity

This protocol determines the phosphorolytic activity of this compound by measuring the amount of D-glucose produced from maltose.

Materials:

  • Maltose solution (e.g., 0.1 M)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • This compound enzyme solution

  • Tris-HCl buffer (e.g., 2 M, pH 7.0) for reaction termination

  • Glucose oxidase-peroxidase reagent for glucose quantification

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 1.00 mL of maltose solution and 1.00 mL of phosphate buffer.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

  • Initiate the reaction by adding a known amount of this compound solution (e.g., 0.05 mL).

  • Incubate the reaction for a specific time (e.g., 10 minutes).

  • Terminate the reaction by adding a stopping reagent, such as by boiling for 3 minutes or adding Tris-HCl buffer.[11]

  • Quantify the amount of D-glucose produced using a standard glucose assay, such as the glucose oxidase-peroxidase method.

  • One unit of this compound activity is typically defined as the amount of enzyme that produces 1.0 µmole of D-glucose from maltose per minute under the specified conditions.

Protocol 2: Preparation of β-D-Glucose-1-Phosphate (β-G1P)

This protocol describes the enzymatic synthesis of the key glycosyl donor, β-G1P, from maltose.

Materials:

  • Maltose

  • Potassium phosphate buffer (e.g., 0.3 M, pH 8.0)

  • This compound (e.g., MalE from Bacillus sp. AHU2001)

  • Glucoamylase

  • HCl and KOH for pH adjustment

Procedure:

  • Prepare a reaction mixture containing 0.3 M maltose and 0.3 M potassium phosphate buffer (pH 8.0).

  • Add this compound to the reaction mixture (e.g., 16.5 mg/L).[1]

  • Incubate the reaction at 37°C for an extended period (e.g., 96 hours) to allow for significant conversion.[1]

  • After incubation, adjust the pH of the reaction mixture to 4.0 with HCl.

  • Add glucoamylase to digest any remaining maltose and incubate at 60°C for 3 hours.[1]

  • Adjust the pH to 6.5 with KOH.

  • The resulting solution contains β-G1P, which can be purified or used directly in subsequent synthesis reactions.

Protocol 3: Synthesis of Oligosaccharides via Reverse Phosphorolysis

This protocol outlines the general procedure for synthesizing a new oligosaccharide using β-G1P and an acceptor molecule.

experimental_workflow cluster_preparation 1. Reaction Setup cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_purification 4. Product Purification cluster_analysis 5. Analysis A Prepare reaction mixture: - β-G1P (donor) - Acceptor molecule - Buffer (e.g., pH 8.0) - this compound B Incubate at optimal temperature (e.g., 37°C) with shaking A->B C Terminate reaction by boiling or pH shift B->C D Purify the synthesized oligosaccharide using chromatography (e.g., HPLC) C->D E Characterize the product (e.g., NMR, Mass Spectrometry) and determine yield D->E

Caption: General experimental workflow for oligosaccharide synthesis.

Materials:

  • β-D-Glucose-1-Phosphate (prepared as in Protocol 2 or obtained commercially)

  • Acceptor molecule (e.g., D-mannose, D-glucosamine, N-acetyl-D-glucosamine, D-xylose)

  • Buffer (e.g., potassium phosphate buffer, pH 8.0)

  • This compound

Procedure:

  • Prepare a reaction mixture containing β-G1P and the desired acceptor molecule in a suitable buffer. A typical starting concentration is 5 mmol of each.[1]

  • Add this compound to initiate the reaction.

  • Incubate the mixture at the optimal temperature (e.g., 37°C) with agitation.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction has reached completion or equilibrium, terminate it by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).

  • Purify the synthesized oligosaccharide from the reaction mixture using appropriate chromatographic techniques (e.g., size-exclusion chromatography, preparative HPLC).

  • Characterize the structure of the purified product using analytical methods such as NMR spectroscopy and mass spectrometry to confirm the formation of the desired glycosidic linkage.

Conclusion

This compound is a powerful biocatalyst for the synthesis of oligosaccharides and glycosides. Its reversible reaction mechanism, coupled with a broad acceptor substrate range, allows for the production of a diverse array of valuable compounds with high selectivity. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this enzyme.

References

Application Notes and Protocols for Maltose Phosphorylase Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501) phosphorylase (MP), an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose and β-D-glucose-1-phosphate, holds significant interest in various biotechnological and pharmaceutical applications. Its utility spans from biosensors for phosphate (B84403) determination to the enzymatic synthesis of valuable oligosaccharides. The efficient production of recombinant maltose phosphorylase is, therefore, a critical step for its practical application. This document provides detailed application notes and protocols for the expression of this compound in various systems, with a primary focus on the well-established Escherichia coli platform.

Data Presentation: Comparison of Recombinant this compound Expression

The expression of recombinant this compound has been achieved using various bacterial sources and expression systems. The following table summarizes key quantitative data from published studies to facilitate comparison.

This compound Source Organism Expression Host Vector System Purification Tag Yield of Purified Protein Specific Activity Reference
Lactococcus lactisEscherichia coliNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]
Bacillus sp. AHU2001Escherichia colipET-21a(+)C-terminal His-tag~16.5 mg/LNot Specified[3]
Lactobacillus brevisLactobacillus brevis (native)N/ANone8.8 mg from 35g cell paste~15 U/mg[4][5]

Note: Quantitative yield data for recombinant this compound is not always explicitly reported in the literature, highlighting a need for standardized reporting in future studies. The use of fusion tags like Maltose-Binding Protein (MBP) has been shown to generally enhance the expression and solubility of various recombinant proteins in E. coli, with yields sometimes exceeding 100 mg/L, although specific data for this compound with this tag is limited.[6]

Signaling Pathways and Regulatory Mechanisms

The expression of this compound is tightly regulated, particularly in bacteria where it is part of the maltose utilization system. Understanding these pathways is crucial for optimizing recombinant expression.

Maltose Regulon in Escherichia coli

In E. coli, the genes for maltose metabolism, including this compound (malP), are part of the mal regulon. The expression of these genes is primarily controlled by the transcriptional activator MalT.

Maltose_Regulon cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_catabolite Catabolite Repression Maltose_ext Maltose MalE MalE (MBP) Maltose_ext->MalE Binds MalFGK2 MalFGK2 (Transporter) MalE->MalFGK2 Delivers to Maltose_int Maltose MalFGK2->Maltose_int Transports Maltotriose Maltotriose (Inducer) Maltose_int->Maltotriose Metabolized to Glucose Glucose Maltose_int->Glucose Phosphorolysis MalT_inactive Inactive MalT Maltotriose->MalT_inactive Binds & Activates MalT_active Active MalT MalT_inactive->MalT_active mal_operons mal Operons (malP, malQ, etc.) MalT_active->mal_operons Activates Transcription MP This compound mal_operons->MP Transcription & Translation MP->Glucose G1P Glucose-1-P Glucose->G1P  + Pi Glucose_ext Glucose EIIAGlc_unphos EIIA-Glc (unphosphorylated) Glucose_ext->EIIAGlc_unphos High levels lead to EIIAGlc_unphos->MalFGK2 Inhibits (Inducer Exclusion) cAMP cAMP EIIAGlc_unphos->cAMP Lowers levels of CAP CAP cAMP->CAP Binds to cAMP_CAP cAMP-CAP Complex CAP->cAMP_CAP cAMP_CAP->mal_operons Enhances Transcription

Caption: Regulation of the mal operon in E. coli.

The activation of the mal operon is a multi-step process. Extracellular maltose binds to the maltose-binding protein (MalE) in the periplasm, which then delivers it to the MalFGK2 ABC transporter for import into the cytoplasm.[2] Intracellular maltose is converted to maltotriose, the true inducer, which then binds to and activates the MalT protein.[7] Activated MalT, in conjunction with ATP, binds to specific DNA sequences (MalT boxes) in the promoters of the mal operons, leading to the transcription of genes including malP (encoding this compound).[8][9]

This system is also subject to catabolite repression. In the presence of a preferred carbon source like glucose, the unphosphorylated form of the phosphotransferase system protein EIIA-Glc accumulates and inhibits the maltose transporter (inducer exclusion), preventing the entry of maltose.[1][10] Additionally, high glucose levels lead to low levels of cyclic AMP (cAMP), which reduces the formation of the cAMP-CAP complex that is required for high-level transcription of some mal operons.[2][11]

Experimental Workflows and Protocols

General Experimental Workflow for Recombinant this compound Production

The following diagram illustrates a typical workflow for the production and purification of recombinant this compound.

MP_Expression_Workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Protein Expression cluster_purification 3. Purification cluster_characterization 4. Characterization Gene_Isolation Isolate malP gene (e.g., from bacterial genomic DNA) PCR PCR Amplification Gene_Isolation->PCR Ligation Ligation or Gibson Assembly PCR->Ligation Vector_Prep Prepare Expression Vector (e.g., pET with His-tag) Vector_Prep->Ligation Transformation_Cloning Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Plasmid_Purification Plasmid Purification and Sequence Verification Transformation_Cloning->Plasmid_Purification Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Plasmid_Purification->Transformation_Expression Culture_Growth Grow Culture to Mid-log Phase (OD600 ~0.6) Transformation_Expression->Culture_Growth Induction Induce Expression (e.g., with IPTG) Culture_Growth->Induction Cell_Harvest Harvest Cells by Centrifugation Induction->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification by Centrifugation Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->Affinity_Chromatography Dialysis Dialysis and Buffer Exchange Affinity_Chromatography->Dialysis Purity_Analysis Purity Analysis (SDS-PAGE) Dialysis->Purity_Analysis Activity_Assay Enzyme Activity Assay Purity_Analysis->Activity_Assay Protein_Quantification Protein Quantification (e.g., Bradford Assay) Purity_Analysis->Protein_Quantification

Caption: General workflow for recombinant this compound production.

Detailed Protocol: Expression and Purification of His-tagged this compound from Bacillus sp. AHU2001 in E. coli

This protocol is adapted from the methodology described for the expression of Bacillus sp. AHU2001 this compound (MalE).[3]

1. Gene Cloning and Vector Construction

  • Gene Amplification: Amplify the malP gene from the genomic DNA of Bacillus sp. AHU2001 using PCR with primers that introduce appropriate restriction sites (e.g., NdeI and XhoI) for cloning into a pET expression vector. The primers should be designed to fuse a C-terminal His6-tag to the protein.

  • Vector Preparation: Digest the pET-21a(+) vector and the purified PCR product with NdeI and XhoI restriction enzymes.

  • Ligation: Ligate the digested malP gene into the prepared pET-21a(+) vector using T4 DNA ligase.

  • Transformation and Verification: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Select for transformants on LB agar (B569324) plates containing ampicillin (B1664943). Purify the plasmid DNA from selected colonies and verify the correct insertion by restriction digestion and DNA sequencing.

2. Protein Expression

  • Transformation: Transform the verified pET-21a(+)-malP plasmid into a competent E. coli expression strain, such as BL21(DE3).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing ampicillin (100 µg/mL) and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium containing ampicillin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

  • Incubation: Continue to incubate the culture at 18°C for 22 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

3. Protein Purification

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

  • Clarification: Remove cell debris by centrifugation at 12,000 x g for 20 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.

    • Load the clarified cell lysate onto the column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM HEPES-NaOH pH 7.0) using dialysis or a desalting column.

  • Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

  • Concentration and Storage: Concentrate the purified protein if necessary and store at -80°C.

Protocol: this compound Activity Assay

This assay is based on the quantification of glucose produced from the phosphorolysis of maltose.[3][12][13]

Reagents:

  • 50 mM HEPES-NaOH buffer, pH 7.0

  • 0.2 M Maltose solution in HEPES-NaOH buffer

  • 0.2 M Sodium phosphate buffer, pH 7.0

  • 5 N HCl

  • 1 N NaOH

  • Commercial glucose assay kit (e.g., glucose oxidase-peroxidase based)

Procedure:

  • Prepare a reaction mixture containing:

    • 200 µL of 50 mM HEPES-NaOH buffer, pH 7.0

    • 100 µL of 0.2 M maltose solution

    • 100 µL of 0.2 M sodium phosphate buffer

  • Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the purified this compound solution (appropriately diluted).

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding 100 µL of 5 N HCl.

  • Neutralize the reaction by adding 500 µL of 1 N NaOH.

  • Determine the amount of glucose produced using a commercial glucose assay kit according to the manufacturer's instructions.

  • A blank reaction should be performed by adding the buffer instead of the enzyme solution.

  • One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.[14]

Conclusion

The expression of recombinant this compound, primarily in E. coli, is a well-established method for obtaining this valuable enzyme for research and industrial applications. By understanding the underlying regulatory mechanisms and employing optimized protocols for expression and purification, researchers can achieve high yields of active enzyme. The detailed protocols and data presented in these application notes provide a solid foundation for the successful production and characterization of this compound. Further optimization of expression conditions, including host strain selection, induction parameters, and the use of solubility-enhancing fusion tags, can lead to even greater improvements in protein yield and quality.

References

Application Note: A Protocol for the Crystallization of Maltose Phosphorylase for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the crystallization of maltose (B56501) phosphorylase (MP), a key enzyme in maltose metabolism, for the purpose of X-ray crystallographic structure determination. Maltose phosphorylase catalyzes the reversible conversion of maltose and inorganic phosphate (B84403) into β-D-glucose-1-phosphate and glucose.[1][2] Elucidating its three-dimensional structure is crucial for understanding its catalytic mechanism and for designing specific inhibitors or engineering novel biocatalysts.[3][4]

The protocols outlined below are based on the successful crystallization and structure determination of this compound from Lactobacillus brevis (PDB ID: 1H54), which was the first structure determined for this class of enzymes.[1][5]

Protein Expression and Purification

High-purity, homogenous protein is a critical prerequisite for successful crystallization.[6][7] The following is a generalized protocol for obtaining crystallization-grade this compound, which may require optimization depending on the specific construct and expression system used.

Protocol 1: Recombinant Protein Purification

  • Expression:

    • Transform a suitable expression host, such as Escherichia coli BL21(DE3), with a plasmid containing the gene for this compound, often with an N-terminal or C-terminal polyhistidine (His) tag for affinity purification.

    • Grow the cells in an appropriate medium (e.g., Luria-Bertani broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

  • Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM PMSF).

    • Lyse the cells using sonication or a high-pressure homogenizer on ice.

    • Clarify the lysate by ultracentrifugation to remove cell debris.[8]

  • Affinity Chromatography:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged this compound using an elution buffer with a high concentration of imidazole (e.g., 250-300 mM).[9]

  • Size-Exclusion Chromatography (Gel Filtration):

    • Concentrate the eluted fractions containing MP.

    • For final polishing and buffer exchange, load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 2 mM DTT).[8]

    • Collect the fractions corresponding to the main protein peak.

  • Purity and Concentration:

    • Assess the purity of the final protein sample using SDS-PAGE, which should show a single band at the expected molecular weight (approx. 88.5 kDa for the monomer from Bacillus sp.).[10]

    • Determine the protein concentration using a spectrophotometer at 280 nm or a Bradford assay. Concentrate the protein to a final concentration of 5-20 mg/mL for crystallization trials.[6]

Crystallization

The vapor diffusion method, in either a hanging-drop or sitting-drop format, is a widely used technique for screening crystallization conditions.[6][7] It involves equilibrating a drop containing the protein and a precipitant solution against a larger reservoir of the precipitant solution, which slowly increases the concentration of both protein and precipitant in the drop, driving the system toward supersaturation and crystal nucleation.

Protocol 2: Crystallization by Vapor Diffusion

  • Setup:

    • Use a 24-well or 96-well crystallization plate. Pipette 500 µL of the reservoir solution into the reservoir of each well.

    • For the hanging-drop method, apply a thin ring of vacuum grease around the rim of the well.

    • Prepare siliconized glass cover slips.

  • Drop Preparation:

    • Pipette 1-2 µL of the purified, concentrated this compound solution (5-20 mg/mL) onto the center of a cover slip.

    • Add 1-2 µL of the reservoir solution to the protein drop. Avoid introducing bubbles.

  • Sealing and Incubation:

    • Carefully invert the cover slip and place it over the well, ensuring the grease creates an airtight seal.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C). The crystals for the L. brevis structure were grown at room temperature.[1]

    • Monitor the drops for crystal growth over several days to weeks using a microscope.

Table 1: Crystallization Conditions for Lactobacillus brevis this compound (PDB: 1H54) This table summarizes the specific conditions that successfully yielded crystals for the structure determination of this compound from Lactobacillus brevis.[1]

ParameterValue/Condition
Protein Source Lactobacillus brevis
Protein Concentration Not explicitly stated, but typically 5-20 mg/mL
Complex In complex with the cosubstrate phosphate
Method Vapor Diffusion
Precipitant Polyethylene glycol (PEG)
Buffer Not explicitly stated, but pH is a key variable
Temperature Room Temperature

Note: Initial crystallization trials often utilize commercial sparse matrix screens to sample a wide range of precipitants, pH values, and additives.[11][12] Once initial hits are identified, conditions are optimized by systematically varying these parameters.

X-ray Diffraction Data Collection

Once crystals of suitable size and quality are obtained, they are prepared for X-ray diffraction analysis. Data is typically collected at cryogenic temperatures (100 K) to minimize radiation damage.[13][14]

Protocol 3: Crystal Handling and Data Collection

  • Cryo-protection:

    • Prepare a cryoprotectant solution by adding a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol, or a higher concentration of the precipitant PEG) to the reservoir solution. A typical final concentration is 20-30% (v/v).

    • Carefully transfer a crystal from the drop into a small volume of the cryoprotectant solution for a few seconds.[14]

  • Mounting and Freezing:

    • Using a nylon loop that is slightly larger than the crystal, scoop the crystal out of the cryoprotectant solution.

    • Immediately plunge the loop and crystal into liquid nitrogen to flash-freeze it.

  • Data Collection:

    • Mount the frozen crystal on the goniometer of an X-ray diffractometer, either an in-house source or a synchrotron beamline.[15]

    • Maintain the crystal at 100 K in a nitrogen gas stream.

    • Collect a series of diffraction images while rotating the crystal. The strategy for data collection depends on the crystal's symmetry.[13]

  • Data Processing:

    • Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities. This data is then used for structure solution and refinement.

Table 2: X-ray Data Collection and Refinement Statistics (PDB: 1H54) This table presents the key crystallographic data for the solved structure of Lactobacillus brevis this compound.[1]

ParameterValue
PDB Accession Code 1H54
Resolution (Å) 2.15
Space Group P2₁2₁2₁
Unit cell dimensions (a, b, c in Å) 77.9, 102.5, 114.6
Molecules per asymmetric unit 1 Dimer
R-work / R-free 0.211 / 0.254
Data Source Synchrotron

Visualizations

The following diagrams illustrate the core enzymatic reaction catalyzed by this compound and the overall experimental workflow for its structure determination.

G cluster_substrates Substrates cluster_products Products Maltose Maltose MP This compound Maltose->MP Pi Phosphate (Pi) Pi->MP Glucose Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P

Caption: Catalytic reaction of this compound.

G cluster_prep 1. Protein Preparation cluster_cryst 2. Crystallization cluster_xray 3. X-ray Crystallography expression Gene Expression purification Purification (Affinity & SEC) expression->purification qc Purity & Concentration QC purification->qc screening Initial Screening (Vapor Diffusion) qc->screening optimization Condition Optimization screening->optimization growth Crystal Growth optimization->growth harvest Crystal Harvest & Cryo-protection growth->harvest data_collection X-ray Data Collection harvest->data_collection structure_sol Structure Solution & Refinement data_collection->structure_sol pdb Final 3D Structure structure_sol->pdb PDB Deposition

Caption: Workflow for this compound structure determination.

References

Application Notes and Protocols for the Spectrophotometric Assay of Maltose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501) phosphorylase (MP, EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose. This enzymatic activity is crucial in the metabolism of maltodextrins in some bacteria.[1] The high specificity of maltose phosphorylase for its substrates makes it a valuable tool in various biotechnological and diagnostic applications, including the determination of α-amylase activity, the detection of inorganic phosphate (B84403), and the synthesis of novel oligosaccharides.[2]

These application notes provide detailed protocols for two common continuous spectrophotometric assays for determining this compound activity. The choice of assay depends on the experimental goals, such as kinetic characterization, inhibitor screening, or quantification of related analytes.

Principle of the Assays

Direct spectrophotometric measurement of the this compound reaction is challenging as none of the substrates or products have a distinct absorbance profile. Therefore, the activity is typically measured using a coupled enzyme assay. In this approach, a product of the this compound reaction serves as a substrate for a second, "coupling" enzyme that catalyzes a reaction resulting in a measurable change in absorbance.

Two primary coupled assay systems are described here:

  • Glucose Oxidase/Peroxidase (GOPOD) Coupled Assay: This method quantifies the D-glucose produced by this compound. Glucose oxidase (GO) oxidizes D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). Subsequently, in the presence of peroxidase (POD), the H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine) to produce a colored product that can be monitored spectrophotometrically.[3][4]

  • Purine (B94841) Nucleoside Phosphorylase (PNP) Coupled Assay: This method quantifies the consumption of inorganic phosphate (Pi). The assay mixture contains a chromogenic substrate for purine nucleoside phosphorylase (PNP), such as 7-methyl-6-thioguanosine. As this compound consumes Pi, the equilibrium of the PNP-catalyzed reaction shifts, leading to the phosphorolysis of the substrate and a corresponding change in absorbance.[5]

Data Presentation: Kinetic Parameters of this compound

The kinetic properties of this compound can vary depending on the source organism. The following tables summarize key kinetic parameters from published studies.

Table 1: Kinetic Parameters for Maltose Phosphorolysis (Phosphorolysis Direction)

Enzyme Sourcekcat (s⁻¹)Km (Maltose) (mM)Km (Phosphate) (mM)KiA (Phosphate) (mM)Optimal pHOptimal Temperature (°C)Reference
Bacillus sp. AHU200130.9 ± 0.60.835 ± 0.1230.295 ± 0.0599.07 ± 1.748.145[1]
Lactobacillus brevisNot Reported0.91.8Not Reported6.536[2]

Table 2: General Properties of this compound

PropertyDescriptionReference
EC Number 2.4.1.8
Reaction Maltose + Phosphate ⇌ D-glucose + β-D-glucose 1-phosphate
Mechanism Sequential Bi-Bi mechanism[1]
Cofactor Not required
Family Glycoside Hydrolase Family 65[1]

Visualization of Reaction and Workflows

Enzymatic Reaction of this compound

Maltose_Phosphorylase_Reaction Maltose Maltose MP Maltose Phosphorylase Maltose->MP Pi Phosphate (Pi) Pi->MP Glucose D-Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P

Caption: The reversible reaction catalyzed by this compound.

Experimental Workflow for a Coupled Spectrophotometric Assay

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Buffers, Substrates, and Enzyme Solutions Plate Pipette Reagents into Microplate/Cuvette Reagents->Plate Initiate Initiate Reaction (add this compound) Plate->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Measure Measure Absorbance Kinetically Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Rate (ΔAbs/min) Plot->Calculate Activity Determine Enzyme Activity (U/mL) Calculate->Activity

Caption: General workflow for a continuous spectrophotometric enzyme assay.

Glucose Oxidase/Peroxidase (GOPOD) Coupled Assay Pathway

GOPOD_Pathway Maltose Maltose + Pi MP Maltose Phosphorylase Maltose->MP Glucose D-Glucose MP->Glucose GO Glucose Oxidase Glucose->GO H2O2 H₂O₂ GO->H2O2 POD Peroxidase H2O2->POD Chromogen_ox Colored Product (Δ Absorbance) POD->Chromogen_ox Chromogen_red Chromogenic Substrate Chromogen_red->POD

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Recombinant Maltose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields of recombinant maltose (B56501) phosphorylase. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of this enzyme.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to address specific issues you may encounter during your experiments.

Q1: I am observing very low or no expression of recombinant maltose phosphorylase. What are the potential causes and how can I troubleshoot this?

A1: Low or no expression of your target protein can be due to several factors, from issues with the expression vector to the induction conditions. Here’s a breakdown of potential causes and solutions:

  • Vector Integrity and Codon Usage: Errors in the plasmid sequence, such as a frameshift mutation or a premature stop codon, can completely halt protein expression. Additionally, if the codon usage of your this compound gene is not optimized for your E. coli expression host, it can lead to inefficient translation.

    • Troubleshooting:

      • Sequence Verification: Re-sequence your expression construct to ensure the integrity of the open reading frame and the absence of mutations.

      • Codon Optimization: Analyze the codon usage of your this compound gene and compare it to the codon bias of E. coli. If there is a significant difference, consider codon optimization. This involves synthesizing a new version of the gene with codons that are more frequently used by E. coli, which can significantly enhance translational efficiency.[1][2][3][4][5]

  • Promoter and Inducer Issues: The promoter system may not be functioning correctly, or the inducer may be inactive or used at a suboptimal concentration.

    • Troubleshooting:

      • Verify Inducer: Ensure you are using the correct inducer (e.g., IPTG for lac-based promoters) and that your stock solution is not expired.

      • Optimize Inducer Concentration: Perform a small-scale expression trial with varying concentrations of the inducer to determine the optimal concentration for this compound expression.[6][7][8]

  • Toxicity of this compound: High levels of recombinant protein expression can sometimes be toxic to the host cells, leading to poor growth and low protein yield.

    • Troubleshooting:

      • Use a Tightly Regulated Promoter: Employ an expression system with low basal expression to prevent leaky expression before induction.

      • Lower Induction Temperature: Inducing expression at a lower temperature (e.g., 15-25°C) can slow down protein synthesis, reducing the metabolic burden on the cells and potentially increasing the yield of soluble protein.[6][9][10][11]

Q2: My this compound is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?

A2: Inclusion bodies are dense aggregates of misfolded protein.[12] Improving the solubility of your recombinant this compound is crucial for obtaining active enzyme.

  • Expression Conditions: The rate of protein synthesis can outpace the cell's folding machinery, leading to aggregation.

    • Troubleshooting:

      • Lower Expression Temperature: Reducing the induction temperature (e.g., 15-25°C) is a common and effective strategy to slow down protein expression and allow more time for proper folding.[6][9][10][11]

      • Optimize Inducer Concentration: A lower concentration of the inducer can reduce the rate of protein synthesis, which may improve solubility.[7][8]

  • Fusion Tags: Certain fusion partners can enhance the solubility of the target protein.

    • Troubleshooting:

      • Utilize a Solubility-Enhancing Tag: Consider fusing your this compound with a highly soluble protein such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST).[13][14][15] These tags can help to keep the fusion protein in a soluble state.

  • Inclusion Body Solubilization and Refolding: If optimizing expression conditions doesn't resolve the issue, you can purify the inclusion bodies and then refold the protein into its active conformation.

    • Troubleshooting:

      • Isolate and Wash Inclusion Bodies: After cell lysis, pellet the inclusion bodies and wash them to remove contaminating proteins.

      • Solubilize Inclusion Bodies: Use strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride to solubilize the aggregated protein.

      • Refold the Protein: Gradually remove the denaturant through methods like dialysis or rapid dilution into a refolding buffer to allow the protein to refold into its native state.[16][17][18][19]

Q3: I have decent expression, but I'm losing most of my this compound during purification. What could be the problem?

A3: Significant protein loss during purification can occur at various stages, from cell lysis to chromatography.

  • Inefficient Cell Lysis: If cells are not lysed completely, a significant portion of your protein will remain trapped and be discarded with the cell debris.

    • Troubleshooting:

      • Optimize Lysis Method: Experiment with different lysis methods, such as sonication, high-pressure homogenization (French press), or enzymatic lysis (e.g., lysozyme), to find the most effective method for your experimental setup.

      • Monitor Lysis Efficiency: After lysis, check a sample of the cell debris by SDS-PAGE to see if a significant amount of your target protein remains in the insoluble fraction.

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.

    • Troubleshooting:

      • Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.

      • Add Protease Inhibitors: Include a protease inhibitor cocktail in your lysis buffer to inactivate a broad range of proteases.

  • Issues with Affinity Chromatography: Problems with the affinity column are a common source of low yield.

    • Troubleshooting:

      • Inaccessible Affinity Tag: The affinity tag on your this compound may be buried within the folded protein, preventing it from binding to the resin. Consider purifying under denaturing conditions to expose the tag.

      • Suboptimal Buffer Conditions: The pH or salt concentration of your binding, wash, or elution buffers might not be optimal for your protein. Perform small-scale trials to optimize the buffer composition for each step.

      • Low Affinity of Fusion Tag: Some fusion partners, like MBP, can have a relatively low affinity for their corresponding resin (amylose).[13][20] In such cases, using a different purification method or a higher affinity tag might be necessary.

Data Presentation

Table 1: Effect of Induction Temperature and IPTG Concentration on Recombinant Protein Yield (Illustrative Data)

Disclaimer: The following data is illustrative for a generic recombinant protein expressed in E. coli and may not be specific to this compound. It is intended to demonstrate the impact of varying experimental conditions.

Induction Temperature (°C)IPTG Concentration (mM)Soluble Protein Yield (mg/L)Insoluble Protein (Inclusion Bodies) (mg/L)
371.01585
370.12575
251.04060
250.16040
181.07030
180.18515

Table 2: Purification of Recombinant this compound from Bacillus sp. RK-1 [21][22]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Culture Supernatant12,5001,5000.121001
Ammonium Sulfate3,2001,2800.4085.33.3
DEAE-Toyopearl2809803.565.329.2
Butyl-Toyopearl857659.051.075.0
Sephacryl S-3005262412.041.6100

Table 3: Comparison of Fusion Tags for Recombinant Protein Expression (Illustrative Data)

Disclaimer: This data is illustrative and compares common fusion tags for their general effect on protein yield and solubility. The actual results for this compound may vary.

Fusion TagSize (kDa)Typical Soluble Yield (mg/L)Purification ResinElution Method
His-tag (6xHis)~0.85-100Ni-NTA or TalonImidazole or low pH
GST-tag~2610-150Glutathione AgaroseReduced Glutathione
MBP-tag~4220-200Amylose (B160209) ResinMaltose
SUMO-tag~1215-180Ni-NTA (if His-tagged)SUMO Protease

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions
  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain. Grow overnight at 37°C with shaking.

  • Secondary Culture: The next day, inoculate 100 mL of fresh LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Divide the culture into smaller, equal volumes (e.g., 10 mL). Induce each sub-culture with a different concentration of IPTG (e.g., 0.05, 0.1, 0.5, 1.0 mM) and at different temperatures (e.g., 18°C, 25°C, 37°C). Include an uninduced control.

  • Incubation: Incubate the cultures for a set period (e.g., 4 hours for 37°C, 6 hours for 25°C, or overnight for 18°C).

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Resuspend a small portion of the cell pellet in SDS-PAGE sample buffer, boil, and analyze the total protein expression by SDS-PAGE. To analyze the soluble fraction, lyse the remaining cells and analyze the supernatant after centrifugation.

Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
  • Inclusion Body Isolation:

    • Resuspend the cell pellet from your expression culture in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with buffer without detergent.[18]

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M urea or 6 M guanidine hydrochloride, and a reducing agent like 10 mM DTT).

    • Stir at room temperature for 1-2 hours or until the pellet is completely dissolved.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding by Dialysis:

    • Transfer the solubilized protein to a dialysis bag.

    • Dialyze against a series of refolding buffers with decreasing concentrations of the denaturant (e.g., starting with 4 M urea, then 2 M, 1 M, and finally no urea). The refolding buffer should contain additives that can aid in proper folding, such as L-arginine and a redox shuffling system (e.g., reduced and oxidized glutathione).

    • Perform each dialysis step for several hours at 4°C.

  • Analysis: After refolding, centrifuge the sample to remove any precipitated protein and analyze the soluble fraction for activity and by SDS-PAGE.

Protocol 3: SDS-PAGE Analysis of Protein Expression
  • Sample Preparation: Mix your protein sample (e.g., whole cells, soluble lysate, or purified protein) with an equal volume of 2x SDS-PAGE loading buffer.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.

  • Loading: Load the denatured samples into the wells of a polyacrylamide gel. Also, load a molecular weight marker to determine the size of your protein.

  • Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: The band corresponding to your recombinant this compound should be visible at its expected molecular weight. You can estimate the level of expression and solubility by comparing the intensity of the band in different fractions (e.g., total cell lysate vs. soluble fraction).[23][24][25]

Visualizations

Expression_Troubleshooting_Workflow Start Low or No Protein Yield CheckExpression Analyze Expression by SDS-PAGE Start->CheckExpression NoBand No Protein Band Observed CheckExpression->NoBand No Expression LowBand Faint Protein Band CheckExpression->LowBand Low Expression GoodBand Strong Protein Band CheckExpression->GoodBand Good Expression SeqVector Sequence Vector NoBand->SeqVector CodonOpt Codon Optimize Gene NoBand->CodonOpt OptInducer Optimize Inducer Concentration LowBand->OptInducer OptTemp Lower Induction Temperature LowBand->OptTemp ChangeHost Try Different Expression Host LowBand->ChangeHost CheckSolubility Analyze Soluble vs. Insoluble Fractions GoodBand->CheckSolubility Insoluble Protein in Insoluble Fraction (Inclusion Bodies) CheckSolubility->Insoluble Soluble Protein in Soluble Fraction CheckSolubility->Soluble Insoluble->OptTemp SolubilizeRefold Solubilize & Refold Inclusion Bodies Insoluble->SolubilizeRefold FusionTag Add Solubility Tag (e.g., MBP) Insoluble->FusionTag Purification Proceed to Purification Soluble->Purification LowPurYield Low Yield After Purification Purification->LowPurYield Problem OptLysis Optimize Cell Lysis LowPurYield->OptLysis ProteaseInhib Add Protease Inhibitors LowPurYield->ProteaseInhib OptChromo Optimize Chromatography Conditions LowPurYield->OptChromo

Caption: Troubleshooting workflow for low recombinant protein yield.

Inclusion_Body_Refolding Start Insoluble Protein (Inclusion Bodies) Lysis Cell Lysis Start->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 WashIB Wash Inclusion Bodies Centrifugation1->WashIB Collect Pellet Solubilization Solubilization (8M Urea / 6M GuHCl) WashIB->Solubilization Refolding Refolding (e.g., Dialysis) Solubilization->Refolding Centrifugation2 Centrifugation Refolding->Centrifugation2 SolubleProtein Soluble, Active Protein Centrifugation2->SolubleProtein Collect Supernatant Precipitate Precipitated Protein Centrifugation2->Precipitate Discard Pellet

Caption: Workflow for inclusion body solubilization and protein refolding.

Affinity_Chromatography_Troubleshooting Start Low Binding to Affinity Column CheckTag Is Affinity Tag Accessible? Start->CheckTag YesTag Yes CheckTag->YesTag NoTag No CheckTag->NoTag CheckBuffer Are Buffer Conditions Optimal? YesTag->CheckBuffer Denature Purify under Denaturing Conditions NoTag->Denature YesBuffer Yes CheckBuffer->YesBuffer NoBuffer No CheckBuffer->NoBuffer CheckResin Is Resin Integrity Compromised? YesBuffer->CheckResin OptimizeBuffer Optimize pH and Salt Concentration NoBuffer->OptimizeBuffer YesResin Yes CheckResin->YesResin NoResin No CheckResin->NoResin NewResin Use Fresh Resin YesResin->NewResin OtherIssue Investigate Other Issues (e.g., Proteolysis) NoResin->OtherIssue

Caption: Troubleshooting low binding in affinity chromatography.

References

Technical Support Center: Maltose Phosphorylase Instability and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common instability and aggregation issues encountered during experiments with maltose (B56501) phosphorylase.

Frequently Asked Questions (FAQs)

Q1: My maltose phosphorylase is losing activity upon storage. What are the optimal storage conditions?

A1: Loss of activity during storage is a common issue. For optimal stability, this compound should be stored at -20°C or below. Lyophilized (powder) forms of the enzyme generally exhibit better long-term stability than liquid forms. For instance, a recombinant E. coli-derived this compound is stable for at least four weeks at 30°C in powder form, while in liquid form, it is stable for at least one week at 37°C.[1][2] Long-term storage of purified this compound from Lactobacillus brevis in 10 mM phosphate (B84403) buffer at pH 6.5 and 4°C resulted in only a 7% loss of activity after six months.

Q2: What are the optimal pH and temperature for this compound activity and stability?

A2: The optimal conditions can vary depending on the source of the enzyme. Generally, maltose phosphorylases exhibit optimal activity in a neutral pH range and at moderately elevated temperatures. However, stability is often higher at lower temperatures. It is crucial to distinguish between the conditions for optimal activity and optimal stability, as the former can sometimes promote instability over extended periods.

Q3: I am observing precipitation (aggregation) of my this compound during purification or concentration steps. What could be the cause?

A3: Protein aggregation is a common challenge, particularly at high protein concentrations.[3][4][5] Several factors can contribute to the aggregation of this compound:

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can lead to protein unfolding and subsequent aggregation.

  • High Protein Concentration: Concentrating the protein can increase the likelihood of intermolecular interactions that lead to aggregation.[3][4][5]

  • Presence of Contaminants: Impurities from the expression and purification process can sometimes nucleate aggregation.

  • Environmental Stress: Exposure to high temperatures, vigorous agitation, or multiple freeze-thaw cycles can induce unfolding and aggregation.

Q4: Can the presence of substrates or products affect the stability of this compound?

A4: Yes, the binding of substrates (maltose and phosphate) or products (glucose and β-D-glucose-1-phosphate) can influence the conformational stability of this compound. Ligand binding often stabilizes the enzyme's structure, which can increase its resistance to thermal denaturation.[6] This is a common principle used in thermal shift assays to screen for binding partners.

Troubleshooting Guides

Issue 1: Loss of Enzymatic Activity
Potential Cause Troubleshooting Steps
Improper Storage - Store the enzyme at -20°C or below in a glycerol-containing buffer or as a lyophilized powder. - Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.
Suboptimal Assay Buffer - Ensure the assay buffer pH is within the optimal range for your specific this compound (typically pH 6.0-8.0). - Verify the correct concentrations of substrates (maltose and phosphate).
Thermal Denaturation - Avoid exposing the enzyme to temperatures above its stable range for extended periods. - Perform all handling steps on ice unless otherwise specified.
Oxidation - For long-term storage, consider adding a reducing agent like DTT (dithiothreitol) at a low concentration (e.g., 1-5 mM), especially if the enzyme has solvent-exposed cysteine residues.
Issue 2: Protein Aggregation and Precipitation
Potential Cause Troubleshooting Steps
High Protein Concentration - If aggregation occurs during concentration, perform the step in smaller increments, with intermittent gentle mixing. - Consider performing the concentration at a lower temperature (e.g., 4°C). - If possible, work with a slightly lower final protein concentration.
Inappropriate Buffer Conditions - Optimize the buffer pH to be at least one unit away from the enzyme's isoelectric point (pI) to ensure sufficient surface charge and repulsion. The pI for Lactobacillus brevis this compound is around 4.2-4.6. - Evaluate the effect of ionic strength by including salts like NaCl (e.g., 50-150 mM) in the buffer to minimize non-specific electrostatic interactions.
Hydrophobic Interactions - Add stabilizing excipients to the buffer. Common additives that can help prevent aggregation include: - Sugars: Sucrose or trehalose (B1683222) (e.g., 0.25-1 M). - Polyols: Glycerol (e.g., 5-20% v/v) or sorbitol. - Amino Acids: Arginine or glycine (B1666218) (e.g., 50-500 mM) can suppress aggregation. - Non-ionic detergents: A very low concentration of Tween-20 or Triton X-100 (e.g., 0.01-0.05% v/v) can sometimes prevent aggregation, but be cautious as detergents can also affect enzyme activity.
Freeze-Thaw Stress - Minimize the number of freeze-thaw cycles by preparing single-use aliquots. - When freezing, flash-freeze the aliquots in liquid nitrogen to minimize ice crystal formation. - Thaw the aliquots quickly in a room temperature water bath and immediately transfer to ice.

Data on this compound Stability

The stability of this compound is influenced by its source, pH, temperature, and the presence of stabilizers.

Table 1: Stability of this compound from Different Sources

Source Organism Optimal pH (Activity) pH Stability Range Optimal Temperature (Activity) Thermal Stability Storage Recommendations
Recombinant E. coli6.5 - 7.5[2]5.5 - 8.0[1][2]45 - 50°C[2]Stable below 55°C[1][2]Below -20°C[1]
Bacillus sp. AHU20018.1[7]4.5 - 10.4[7]45°C[7]Stable at ≤ 40°C[7]Not specified
Bacillus sp. RK-16.0 - 7.05.5 - 8.0~65°CRetains activity up to ~55°C for 15 min4°C for 24 hours (in buffer)
Lactobacillus brevis6.5Not specified36°CEnhanced with additives (phosphate, citrate, imidazole)10 mM phosphate buffer pH 6.5 at 4°C for up to 6 months

Table 2: Effect of Additives on Protein Stability (General)

Additive Typical Concentration Mechanism of Action Considerations for this compound
Glycerol 5 - 20% (v/v)Preferential exclusion, increases solvent viscosity, stabilizes native conformation.Commonly used in enzyme storage buffers.
Sucrose/Trehalose 0.25 - 1 MPreferential exclusion, forms a protective hydration shell.Can be used to stabilize during freeze-drying and storage.[8]
Arginine 50 - 500 mMSuppresses aggregation by interacting with hydrophobic patches and reducing protein-protein interactions.A good candidate to test for reducing aggregation during concentration.
NaCl 50 - 150 mMShields charges, reducing non-specific electrostatic interactions that can lead to aggregation.The effect is dependent on the specific protein and buffer pH.[9]
EDTA 1 - 5 mMChelates divalent metal ions that could catalyze oxidation or act as cofactors for contaminating proteases.Used as a stabilizer in some commercial preparations of this compound.[1]
Phosphate, Citrate VariesCan enhance thermal stability.Shown to be effective for Lactobacillus brevis this compound.

Experimental Protocols

This compound Activity Assay

This protocol is adapted from a standard method for determining this compound activity by measuring the amount of D-glucose produced.[10]

Materials:

  • 50 mM HEPES-NaOH buffer, pH 7.0

  • 0.2 M Maltose solution in HEPES-NaOH buffer

  • 0.2 M Phosphate solution (e.g., KH₂PO₄), pH adjusted to 7.0

  • 5 N HCl

  • 1 N NaOH

  • Glucose assay kit (e.g., glucose oxidase-peroxidase based)

  • This compound sample

Procedure:

  • Prepare a reaction mixture containing:

    • 0.2 ml HEPES-NaOH buffer

    • 0.1 ml 0.2 M Maltose solution

    • 0.1 ml 0.2 M Phosphate solution

  • Equilibrate the reaction mixture at 30°C for 5 minutes.

  • To initiate the reaction, add 0.1 ml of the this compound sample to the reaction mixture.

  • For the blank, add 0.1 ml of HEPES-NaOH buffer instead of the enzyme sample.

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding 0.1 ml of 5 N HCl.

  • Neutralize the reaction by adding 0.5 ml of 1 N NaOH.

  • Determine the concentration of D-glucose produced using a suitable glucose assay kit, following the manufacturer's instructions.

  • Calculate the enzyme activity based on the amount of glucose produced per unit time. One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[2]

Thermal Shift Assay (TSA) for Stability Assessment

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.

Materials:

  • Purified this compound

  • Protein Thermal Shift Dye (e.g., SYPRO™ Orange)

  • Buffer of interest (e.g., 50 mM HEPES, pH 7.0, with 150 mM NaCl)

  • Real-time PCR instrument

  • PCR plates/tubes

Procedure:

  • Prepare a master mix containing the buffer and the thermal shift dye at the recommended concentration.

  • In a PCR plate, add the master mix to each well.

  • Add the purified this compound to a final concentration of 1-5 µM.

  • If testing the effect of additives, add them to the respective wells at the desired concentrations. Include a no-additive control.

  • Seal the plate and briefly centrifuge to mix the contents.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to a melt curve program, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, while continuously monitoring fluorescence.

  • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve. An increase in Tm in the presence of an additive indicates stabilization.

Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is a non-invasive technique for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[11]

Materials:

  • Purified this compound in a suitable buffer

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Prepare the this compound sample at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

  • Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any existing large aggregates.

  • Carefully transfer the supernatant to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the data to obtain the size distribution profile. A monomodal peak corresponding to the expected size of the this compound monomer/dimer indicates a homogenous sample. The presence of larger species or a high polydispersity index (PDI) is indicative of aggregation.[11]

Visualizations

Logical Workflow for Troubleshooting this compound Instability

G start Instability Issue Observed (Loss of Activity / Aggregation) check_storage Check Storage Conditions (-20°C or below, aliquoted?) start->check_storage check_buffer Evaluate Buffer (pH, Ionic Strength) start->check_buffer check_concentration Assess Protein Concentration start->check_concentration check_stress Review Handling (Temp., Agitation, Freeze-Thaw) start->check_stress storage_ok Storage OK? check_storage->storage_ok buffer_ok Buffer Optimal? check_buffer->buffer_ok conc_ok Concentration Too High? check_concentration->conc_ok stress_ok Handling Gentle? check_stress->stress_ok storage_ok->buffer_ok Yes optimize_storage Optimize Storage: - Aliquot - Store at -80°C storage_ok->optimize_storage No buffer_ok->conc_ok Yes optimize_buffer Optimize Buffer: - Adjust pH - Screen Ionic Strength - Add Stabilizers (Sugars, Arginine) buffer_ok->optimize_buffer No conc_ok->stress_ok No optimize_conc Optimize Concentration: - Reduce final concentration - Concentrate at 4°C conc_ok->optimize_conc Yes optimize_handling Optimize Handling: - Minimize Freeze-Thaw - Avoid vigorous mixing - Work on ice stress_ok->optimize_handling No retest Re-test Activity / Aggregation stress_ok->retest Yes optimize_storage->retest optimize_buffer->retest optimize_conc->retest optimize_handling->retest

A troubleshooting workflow for addressing this compound instability.

Experimental Workflow for Stability and Aggregation Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Interpretation protein_prep Purified Maltose Phosphorylase activity_assay Activity Assay protein_prep->activity_assay tsa Thermal Shift Assay (TSA) protein_prep->tsa dls Dynamic Light Scattering (DLS) protein_prep->dls buffer_screen Prepare Buffer Conditions (pH, Ionic Strength, Additives) buffer_screen->activity_assay buffer_screen->tsa buffer_screen->dls activity_data Specific Activity (U/mg) activity_assay->activity_data tm_data Melting Temperature (Tm) tsa->tm_data size_data Size Distribution / PDI dls->size_data optimal_conditions optimal_conditions activity_data->optimal_conditions Identify Optimal Conditions tm_data->optimal_conditions Identify Optimal Conditions size_data->optimal_conditions Identify Optimal Conditions

Workflow for analyzing this compound stability and aggregation.

Protein Aggregation Pathway

G native Native Monomer/Dimer unfolded Partially or Fully Unfolded Monomer native->unfolded Unfolding unfolded->native Refolding soluble_agg Soluble Oligomers/ Aggregates unfolded->soluble_agg Self-Association insoluble_agg Insoluble Aggregates (Precipitate) soluble_agg->insoluble_agg Growth stress Stress (Thermal, pH, etc.) stress->unfolded

A simplified pathway of protein aggregation.

References

optimizing maltose phosphorylase reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maltose (B56501) phosphorylase (EC 2.4.1.8). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of maltose phosphorylase reaction conditions.

Frequently Asked Questions (FAQs)

1. What is the enzymatic reaction catalyzed by this compound?

This compound catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) (Pi). The reaction produces D-glucose and β-D-glucose-1-phosphate.[1][2][3][4] This enzyme belongs to the glycosyltransferase family, specifically the hexosyltransferases.[2][5] The systematic name for this enzyme class is maltose:phosphate 1-beta-D-glucosyltransferase.[2][5]

The reversible reaction is as follows: Maltose + Phosphate ⇌ D-glucose + β-D-glucose-1-phosphate[2]

2. What are the optimal reaction conditions for this compound?

The optimal pH and temperature for this compound activity can vary depending on the source of the enzyme. Generally, most maltose phosphorylases exhibit optimal activity in the neutral to slightly alkaline pH range and at moderately elevated temperatures.

Enzyme SourceOptimal pHOptimal Temperature
Bacillus sp. AHU20018.145°C
Bacillus sp. RK-16.0 - 7.0~65°C
Bacillus licheniformis KIBGE-IB4 (Maltase)6.545°C
General (Kikkoman Biochemifa)6.5 - 7.545 - 50°C

3. What is the kinetic mechanism of this compound?

The phosphorolysis of maltose by this compound follows a sequential Bi-Bi mechanism.[1] This indicates that both substrates, maltose and phosphate, must bind to the enzyme before any products are released.

4. Is this compound specific to its substrates?

This compound exhibits high specificity for its substrates. In the forward reaction (phosphorolysis), it is highly specific for maltose and does not react with other disaccharides.[6] For the reverse reaction (synthesis), it can utilize β-D-glucosyl fluoride (B91410) as a substitute for β-D-glucose-1-phosphate.[6] Arsenate can also substitute for phosphate in the cleavage of maltose.[6] The enzyme specifically acts on α-maltose and requires the axial 1-OH group for effective catalysis.[7]

5. How can the activity of this compound be measured?

The activity of this compound is typically determined by measuring the amount of D-glucose produced over time. One common method is the D-glucose oxidase-peroxidase method, which results in a colored product that can be measured spectrophotometrically.[1] One unit of activity is often defined as the amount of enzyme that produces 1.0 µmole of D-glucose from maltose per minute at a specific pH and temperature (e.g., pH 7.0 at 30°C).[8][9][10]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Enzyme Activity Incorrect pH or Temperature: The reaction buffer is outside the optimal pH range for the enzyme, or the incubation temperature is too high or too low.Verify the pH of your buffer and adjust if necessary. Ensure your incubator or water bath is set to the optimal temperature for your specific this compound. Refer to the optimal conditions table.
Enzyme Instability: The enzyme may have lost activity due to improper storage or handling.Store the enzyme at the recommended temperature (e.g., 4°C for short-term, -20°C to -80°C for long-term).[5] Avoid repeated freeze-thaw cycles.
Substrate Limitation: The concentration of maltose or phosphate in the reaction mixture is too low.Increase the concentration of the limiting substrate. Ensure substrate concentrations are not inhibitory.
Presence of Inhibitors: The reaction mixture may contain inhibitors of this compound.Check for potential inhibitors in your sample or reagents. Consider purifying your sample if necessary.
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate pipetting of enzyme or substrates can lead to variability.Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.
Inconsistent Incubation Times: Variation in the reaction time will affect the amount of product formed.Use a timer to ensure consistent incubation times for all samples. Stop the reaction effectively, for example, by adding HCl or by heat inactivation.[1][8]
Temperature Fluctuations: The temperature of the incubator or water bath is not stable.Use a calibrated and stable temperature control system. Allow reagents to reach the desired temperature before starting the reaction.
High Background Signal in Assay Contaminating Glucose: The maltose substrate or other reagents may be contaminated with glucose.Use high-purity maltose. Run a blank reaction without the enzyme to measure the background glucose level.
Non-Enzymatic Substrate Degradation: Substrates may degrade under the experimental conditions, leading to a false-positive signal.Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate degradation.

Experimental Protocols

Protocol 1: Standard this compound Activity Assay

This protocol is a general method for determining the activity of this compound by measuring the production of D-glucose.

Materials:

  • This compound enzyme solution

  • Maltose solution (e.g., 0.2 M in buffer)

  • Phosphate buffer (e.g., 0.2 M potassium phosphate, pH 7.0)

  • HEPES-NaOH buffer (e.g., 50 mM, pH 7.0)

  • HCl solution (e.g., 5 N) to stop the reaction

  • pH adjusting solution (e.g., 1 N NaOH)

  • Glucose assay kit (e.g., glucose oxidase-peroxidase based)

  • Spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the appropriate volumes of buffer, maltose solution, and phosphate solution. A typical reaction mixture might contain 50 mM HEPES-NaOH buffer (pH 7.0), 10 mM maltose, and 10 mM phosphate buffer.

  • Equilibration: Pre-incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes.[8]

  • Initiate the Reaction: Add a known amount of the this compound enzyme solution to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) at the optimal temperature.[8]

  • Stop the Reaction: Terminate the reaction by adding a stopping reagent, such as 5 N HCl.[8]

  • Neutralization: Adjust the pH of the stopped reaction mixture with a suitable base (e.g., 1 N NaOH) to be compatible with the glucose assay.[8]

  • Glucose Quantification: Determine the amount of D-glucose produced using a glucose assay kit according to the manufacturer's instructions. This typically involves adding the assay reagent and measuring the absorbance at a specific wavelength (e.g., 505 nm).[8]

  • Blank Preparation: Prepare a blank sample by adding buffer instead of the enzyme solution and follow the same procedure.[8]

  • Calculate Activity: Calculate the enzyme activity based on the amount of glucose produced, the reaction time, and the amount of enzyme used.

Visualizations

Maltose_Phosphorylase_Reaction cluster_substrates Substrates cluster_products Products Maltose Maltose Enzyme Maltose Phosphorylase Maltose->Enzyme Phosphate Phosphate (Pi) Phosphate->Enzyme Glucose D-Glucose Enzyme->Glucose Reversible G1P β-D-Glucose-1-Phosphate Enzyme->G1P Reaction

Caption: Reversible reaction catalyzed by this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation A Prepare Reaction Mixture (Buffer, Maltose, Phosphate) B Pre-incubate at Optimal Temperature A->B C Add Enzyme to Initiate Reaction B->C D Incubate for Defined Time C->D E Stop Reaction (e.g., add HCl) D->E F Neutralize Sample E->F G Quantify Glucose (e.g., Glucose Oxidase Assay) F->G H Measure Absorbance G->H I Calculate Enzyme Activity H->I

Caption: Workflow for a standard this compound activity assay.

Troubleshooting_Tree Start Low/No Enzyme Activity? Check_Conditions Are pH and Temperature Optimal? Start->Check_Conditions Check_Enzyme Is Enzyme Stable and Active? Check_Conditions->Check_Enzyme Yes Solution_Conditions Adjust pH and/or Temperature Check_Conditions->Solution_Conditions No Check_Substrates Are Substrate Concentrations Adequate? Check_Enzyme->Check_Substrates Yes Solution_Enzyme Use Fresh Enzyme Stock, Handle Properly Check_Enzyme->Solution_Enzyme No Check_Inhibitors Any Potential Inhibitors Present? Check_Substrates->Check_Inhibitors Yes Solution_Substrates Optimize Substrate Concentrations Check_Substrates->Solution_Substrates No Solution_Inhibitors Purify Sample or Use Different Reagents Check_Inhibitors->Solution_Inhibitors Yes Success Problem Solved Check_Inhibitors->Success No Solution_Conditions->Success Solution_Enzyme->Success Solution_Substrates->Success Solution_Inhibitors->Success

Caption: Troubleshooting decision tree for low enzyme activity.

References

Technical Support Center: Maltose Phosphorylase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with maltose (B56501) phosphorylase activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during maltose phosphorylase activity assays.

IssueQuestionPossible Cause(s)Suggested Solution(s)
No or Low Signal Why am I getting no or very low enzyme activity?Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may be suboptimal for the enzyme.- Ensure the assay buffer pH is within the optimal range for this compound (typically pH 6.0-8.1).[1][2] - Verify the incubation temperature is optimal (around 37°C to 45°C).[1][2] - Check for and avoid interfering substances in your sample preparation such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[3]
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Store the enzyme at the recommended temperature (e.g., -20°C or 4°C as specified). - Avoid repeated freeze-thaw cycles.[4] - Prepare fresh enzyme dilutions in ice-cold buffer immediately before use.[5]
Substrate Degradation: The glucose-1-phosphate substrate is unstable and can hydrolyze over time.- Prepare the glucose-1-phosphate solution fresh before each experiment.[6]
High Background Signal Why is the background signal in my no-enzyme control wells so high?Contaminated Reagents: One or more of your reagents may be contaminated with glucose.- Use high-purity reagents. - Prepare fresh solutions. - Run individual reagent blanks to identify the source of contamination.
Non-Enzymatic Substrate Degradation: Substrates may break down spontaneously under certain conditions.- Ensure the assay buffer is at the correct pH and temperature.
Inconsistent Results Why are my replicate readings inconsistent?Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to variability.- Use calibrated pipettes and proper pipetting techniques.[3] - Prepare a master mix of reagents to minimize pipetting variations between wells.[3]
Incomplete Mixing: Reagents may not be thoroughly mixed in the assay wells.- Mix the contents of the wells gently but thoroughly after adding all reagents.[4]
Temperature Fluctuations: Inconsistent temperature across the plate or during incubation can affect enzyme activity.- Ensure the entire plate is at the correct temperature before starting the reaction and that the incubator maintains a stable temperature.[3]
Non-Linear Reaction Rate Why does my reaction rate decrease over time?Substrate Depletion: The concentration of one or both substrates (maltose and phosphate) may be limiting and consumed during the reaction.- Ensure substrate concentrations are not limiting. You may need to perform a substrate titration to determine the optimal concentrations.
Product Inhibition: The accumulation of products (glucose or glucose-1-phosphate) may inhibit the enzyme.- In a coupled assay, ensure the coupling enzymes are active and in sufficient concentration to promptly convert the product of the primary reaction.[7][8]

Experimental Protocols

Coupled Spectrophotometric Assay for this compound Activity

This protocol describes a common method for determining this compound activity by measuring the production of glucose, which is then used in a coupled reaction to produce a colored or fluorescent product.

Principle:

This compound catalyzes the conversion of maltose and inorganic phosphate (B84403) to glucose and glucose-1-phosphate.[9][10] The produced glucose is then phosphorylated by hexokinase to glucose-6-phosphate, which is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the this compound activity.

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.0

  • Substrates: 300 mM Maltose solution, 12 mM NADP+ solution

  • Coupling Enzymes: Hexokinase and Glucose-6-Phosphate Dehydrogenase solution (e.g., 200 units/ml each)

  • Cofactors: 16 mM ATP solution, 100 mM MgCl2 solution

  • Enzyme Sample: this compound diluted to an appropriate concentration (e.g., 0.25 - 0.50 unit/ml) in cold assay buffer.

Procedure:

  • Prepare a reaction mix containing assay buffer, maltose, NADP+, ATP, and MgCl2.

  • Add the coupling enzymes (Hexokinase and G-6-PDH) to the reaction mix.

  • Pipette the reaction mix into a microplate or cuvettes.

  • Initiate the reaction by adding the this compound enzyme solution.

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH formation from the linear portion of the absorbance curve.

Data Presentation

Table 1: Biochemical Properties of this compound from Bacillus sp. AHU2001 [1][2]

ParameterValue
Optimal pH 8.1
Optimal Temperature 45°C
pH Stability 4.5 - 10.4
Thermal Stability ≤ 40°C

Table 2: Apparent Kinetic Parameters for the Phosphorolysis of Maltose by this compound from Bacillus sp. AHU2001 [1]

ParameterValue
kcat 30.9 ± 0.6 s⁻¹
Km (phosphate) 0.295 ± 0.059 mM
Km (maltose) 0.835 ± 0.123 mM
KiA (phosphate) 9.07 ± 1.74 mM

Visualizations

Experimental Workflow for this compound Activity Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzymes) mix_reagents Mix Assay Components prep_reagents->mix_reagents prep_samples Prepare Enzyme Samples initiate_reaction Initiate Reaction (Add Enzyme) prep_samples->initiate_reaction mix_reagents->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate measure_signal Measure Signal (e.g., Absorbance at 340nm) incubate->measure_signal calculate_activity Calculate Enzyme Activity measure_signal->calculate_activity

Caption: General experimental workflow for a this compound activity assay.

Coupled Enzyme Reaction Pathway

coupled_reaction maltose Maltose + Phosphate mp Maltose Phosphorylase maltose->mp glucose Glucose + Glucose-1-Phosphate hk Hexokinase (ATP -> ADP) glucose->hk Glucose g6p Glucose-6-Phosphate g6pdh G6PDH (NADP+ -> NADPH) g6p->g6pdh G6P nadph 6-Phosphoglucono-δ-lactone + NADPH mp->glucose hk->g6p g6pdh->nadph

Caption: Coupled enzyme reaction for the detection of this compound activity.

References

inhibition of maltose phosphorylase by substrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for maltose (B56501) phosphorylase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this enzyme.

Understanding Substrate Inhibition in Maltose Phosphorylase

This compound (EC 2.4.1.8) catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce glucose-1-phosphate and glucose.[1][2][3] The reaction follows a sequential Bi-Bi mechanism, where both substrates, maltose and phosphate, must bind to the enzyme to form a ternary complex before the products are released.[1][4]

Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at supra-optimal substrate concentrations. In the context of this compound, this can be a critical factor to consider during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Is this compound inhibited by high concentrations of its substrates?

A1: Yes, kinetic studies have shown that this compound activity can be inhibited by high concentrations of phosphate.[1] While the inhibition by phosphate has been quantitatively characterized, inhibition by high concentrations of maltose is less well-documented in the literature for this compound itself. However, substrate inhibition by maltose has been observed in other enzymes, such as transglucosyl-amylase.[5][6] Therefore, it is a possibility that researchers should be aware of when working with high maltose concentrations.

Q2: What is the kinetic mechanism of this compound?

A2: this compound follows a sequential Bi-Bi kinetic mechanism.[1] This means that both substrates (maltose and phosphate) must bind to the enzyme before any products are released. The binding of the substrates can be either random or ordered, depending on the specific enzyme and reaction conditions.[4][7] For the this compound from Bacillus sp. AHU2001, the mechanism is sequential, with phosphate designated as substrate A and maltose as substrate B in kinetic analyses.[1]

Q3: What are the typical kinetic parameters for this compound?

A3: The kinetic parameters for this compound can vary depending on the source of the enzyme and the experimental conditions. For this compound MalE from Bacillus sp. AHU2001, the following parameters have been determined at 37°C and pH 8.0:[1]

ParameterSubstrateValue
kcat-30.9 ± 0.6 s⁻¹
KmAPhosphate0.295 ± 0.059 mM
KmBMaltose0.835 ± 0.123 mM
KiAPhosphate9.07 ± 1.74 mM

Troubleshooting Guides

Issue 1: Decreased enzyme activity at high substrate concentrations.

Possible Cause 1: Substrate Inhibition

  • Explanation: One or both substrates (maltose or phosphate) may be binding to the enzyme in a non-productive manner at high concentrations, leading to a decrease in the catalytic rate.

  • Troubleshooting Steps:

    • Perform a wide-range substrate titration: Measure the initial reaction velocity over a broad range of concentrations for each substrate while keeping the other constant.

    • Data Analysis: Plot the initial velocity versus the substrate concentration. A decrease in velocity at higher concentrations is indicative of substrate inhibition.

    • Kinetic Modeling: Fit your data to a substrate inhibition model to determine the inhibition constant (Ki).

Possible Cause 2: Substrate Contamination

  • Explanation: High concentrations of substrate solutions may contain contaminating enzyme inhibitors.

  • Troubleshooting Steps:

    • Use high-purity substrates: Ensure that the maltose and phosphate used are of the highest possible purity.

    • Test for inhibitors: Prepare a control reaction with a known non-inhibitory substrate concentration and add a small amount of the high-concentration substrate solution to see if it causes inhibition.

Possible Cause 3: Viscosity Effects

  • Explanation: Highly concentrated solutions of maltose can be viscous, which can affect the diffusion of substrates and products, leading to an apparent decrease in enzyme activity.[8][9]

  • Troubleshooting Steps:

    • Measure viscosity: If possible, measure the viscosity of your reaction mixtures at high maltose concentrations.

    • Use a viscosogen control: Perform control experiments with a non-substrate viscosogen (e.g., glycerol (B35011) or sucrose) to determine if viscosity alone is affecting the enzyme's activity.[8]

    • Adjust enzyme concentration: It may be necessary to increase the enzyme concentration to obtain a measurable rate in highly viscous solutions.

Issue 2: Inconsistent or non-reproducible kinetic data.

Possible Cause 1: Pipetting Errors with Viscous Solutions

  • Explanation: High concentrations of maltose solutions are viscous, which can lead to inaccuracies when pipetting.

  • Troubleshooting Steps:

    • Use positive displacement pipettes: These are more accurate for viscous liquids.

    • Reverse pipetting: This technique can improve accuracy with viscous solutions.

    • Equilibrate to reaction temperature: Ensure the maltose solution is at the assay temperature to have a consistent viscosity.

Possible Cause 2: Inaccurate Substrate Concentrations

  • Explanation: Errors in preparing stock solutions or dilutions can lead to incorrect final substrate concentrations.

  • Troubleshooting Steps:

    • Carefully prepare stock solutions: Use an analytical balance and high-purity water.

    • Verify concentrations: If possible, use a secondary method (e.g., refractometry for sugar solutions) to verify the concentration of your stock solutions.

Possible Cause 3: Spectrophotometer-related Issues with High Absorbance

  • Explanation: At high substrate or product concentrations, the absorbance values may exceed the linear range of the spectrophotometer.[10][11]

  • Troubleshooting Steps:

    • Monitor the reaction progress curve: Ensure that you are measuring the initial, linear rate of the reaction.

    • Dilute the sample: If the final absorbance is too high, you may need to dilute the reaction mixture before reading or use a shorter pathlength cuvette.

    • Check for light scattering: High concentrations of solutes can sometimes cause light scattering, leading to artificially high absorbance readings. Ensure your solutions are clear.

Experimental Protocols

Key Experiment: Determining Substrate Inhibition Kinetics

This protocol outlines the steps to determine the kinetic parameters of this compound, including the inhibition constant for a substrate.

Materials:

  • Purified this compound

  • Maltose (high purity)

  • Sodium phosphate buffer (pH 8.0)

  • HEPES-NaOH buffer (pH 8.0)

  • Bovine Serum Albumin (BSA)

  • D-glucose oxidase-peroxidase assay kit

  • Spectrophotometer or microplate reader

Methodology:

  • Enzyme Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES-NaOH, pH 8.0) containing a stabilizing agent like BSA (0.2 mg/mL).[1]

    • Determine the optimal enzyme concentration that results in a linear reaction rate for at least 10 minutes under initial velocity conditions.

  • Substrate Stock Solutions:

    • Prepare a series of concentrated stock solutions of maltose and sodium phosphate buffer.

  • Assay Setup:

    • The reaction mixture (e.g., 50 µL total volume) should contain:

      • Appropriate concentration of this compound

      • Varying concentrations of one substrate (e.g., maltose from 0.5 mM to a high concentration where inhibition is suspected)

      • A fixed, non-saturating concentration of the other substrate (e.g., 10 mM sodium phosphate buffer, pH 8.0)[1]

      • 100 mM HEPES-NaOH buffer (pH 8.0)[1]

      • 0.2 mg/mL BSA[1]

    • Prepare a "no enzyme" control for each substrate concentration to measure any background reaction.

  • Reaction and Measurement:

    • Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a fixed time (e.g., 10 minutes).[1]

    • Stop the reaction by heating at 90°C for 5 minutes.[1]

    • Measure the amount of D-glucose produced using a glucose oxidase-peroxidase method.[1]

  • Data Analysis:

    • Calculate the initial velocity (v) for each substrate concentration.

    • Plot v versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation and, if inhibition is observed, to a substrate inhibition equation to determine Vmax, Km, and Ki.

Visualizations

Substrate_Inhibition_Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->E k-1 P Product (P) ES->P kcat ES->ESI Ki Experimental_Workflow prep 1. Prepare Reagents (Enzyme, Substrates, Buffers) assay 2. Set Up Reactions (Varying [Substrate]) prep->assay incubate 3. Incubate at Constant Temperature assay->incubate stop 4. Stop Reaction incubate->stop measure 5. Measure Product Formation stop->measure analyze 6. Analyze Data (Plot v vs. [S]) measure->analyze model 7. Fit to Kinetic Model analyze->model Troubleshooting_Tree start Decreased activity at high [Substrate]? sub_inhib Possible Substrate Inhibition start->sub_inhib Yes viscosity Viscosity Effects? start->viscosity Yes contam Substrate Contamination? start->contam Yes action1 action1 sub_inhib->action1 Perform wide-range substrate titration action2 action2 viscosity->action2 Use viscosogen control action3 action3 contam->action3 Use high-purity substrates

References

Technical Support Center: Improving the Thermostability of Maltose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the thermostability of maltose (B56501) phosphorylase. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the thermostability of maltose phosphorylase?

A1: The primary strategies for improving the thermostability of this compound and other enzymes include:

  • Site-Directed Mutagenesis: This rational design approach involves introducing specific mutations (e.g., amino acid substitutions) into the enzyme's sequence to enhance its structural stability. Common strategies include increasing hydrophobic interactions, introducing disulfide bonds, and optimizing electrostatic interactions.

  • Directed Evolution: This method mimics natural selection in the laboratory. It involves generating a large library of random enzyme variants and screening for mutants with improved thermostability.

  • Use of Stabilizing Additives: The addition of certain chemical compounds to the enzyme solution can significantly enhance its stability. These additives can include polyols (e.g., sorbitol, glycerol), sugars (e.g., sucrose (B13894), trehalose), and salts.[1]

  • Immobilization: Attaching the enzyme to a solid support can restrict its conformational changes at elevated temperatures, thereby increasing its stability.[2][3]

Q2: How can I predict which amino acid residues to mutate for improved thermostability?

A2: Predicting beneficial mutations can be approached through several methods:

  • B-factor Analysis: In a protein's crystal structure, B-factors (or temperature factors) indicate the flexibility of individual atoms. Residues with high B-factors are more flexible and can be targeted for mutations to more rigid residues (e.g., substituting with proline or an amino acid that can form additional interactions).

  • Sequence Alignment: Comparing the sequence of your this compound with homologous enzymes from thermophilic organisms can reveal amino acid substitutions that may contribute to higher stability.

  • Computational Tools: Software like FireProt can predict mutations that are likely to enhance thermostability based on structural and sequence information.[4]

Q3: What are common additives used to enhance the thermostability of phosphorylases, and how do they work?

A3: Polyols and sugars are common additives that enhance protein thermostability. They are thought to work by promoting a more compact and stable protein structure through their effect on the surrounding water molecules, leading to preferential hydration of the protein. For example, the addition of polyols like sorbitol and sugars like sucrose has been shown to increase the half-life of enzymes at elevated temperatures.[1]

Q4: What is the benefit of immobilizing this compound to improve its thermostability?

A4: Immobilization enhances the thermostability of this compound by covalently attaching it to a solid support, which restricts the protein's unfolding at higher temperatures. This method has been shown to increase the optimal temperature of related enzymes, such as sucrose phosphorylase, by as much as 7°C.[5] Furthermore, immobilized enzymes can be easily separated from the reaction mixture, allowing for their reuse and simplifying downstream processing.

Troubleshooting Guides

Site-Directed Mutagenesis
Problem Possible Cause(s) Troubleshooting Steps
Low or no PCR product - Poor primer design- Suboptimal annealing temperature- Incorrect template concentration- Verify primer design for correct melting temperature (Tm) and absence of self-dimers.- Perform a gradient PCR to determine the optimal annealing temperature.- Titrate the template DNA concentration.
No colonies after transformation - Inefficient ligation- Low transformation efficiency of competent cells- Incomplete DpnI digestion of template DNA- Confirm the phosphorylation of primers if required by the kit.- Use highly competent cells and include a positive control for transformation.- Increase DpnI digestion time or use a fresh aliquot of the enzyme.
Mutants contain wild-type sequence - Incomplete digestion of parental template DNA- Ensure the template plasmid is isolated from a dam+ E. coli strain for DpnI sensitivity.- Increase DpnI digestion time.
Low yield of purified mutant protein - Protein degradation- Protein is insoluble (inclusion bodies)- Add protease inhibitors during cell lysis.- Optimize expression conditions (e.g., lower temperature, different E. coli strain).- If the protein is in inclusion bodies, a refolding protocol may be necessary.
Protein Expression and Purification
Problem Possible Cause(s) Troubleshooting Steps
Low protein expression - Codon usage bias- Toxicity of the protein to the host cells- Optimize the gene sequence for the expression host (e.g., E. coli).- Use a lower induction temperature and a shorter induction time.
Protein is found in inclusion bodies - High expression rate- Hydrophobic nature of the protein- Lower the expression temperature (e.g., 15-20°C).- Co-express with chaperones.- Add solubilizing agents like L-arginine to the lysis buffer.
Protein degradation during purification - Proteolytic activity in the cell lysate- Work at low temperatures (4°C) throughout the purification process.- Add a cocktail of protease inhibitors to the lysis buffer.[6][7]
Protein precipitates after purification - High protein concentration- Inappropriate buffer conditions (pH, ionic strength)- Determine the optimal buffer conditions for protein stability.- Add stabilizing agents like glycerol (B35011) (10-20%) to the final buffer.- Store the protein in smaller aliquots at -80°C.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound

This protocol provides a general workflow for introducing point mutations into the this compound gene using a commercial kit.

  • Primer Design: Design two complementary primers, each containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C. The mutation should be in the middle of the primer.

  • PCR Amplification:

    • Set up the PCR reaction with a high-fidelity DNA polymerase, the template plasmid containing the wild-type this compound gene, and the mutagenic primers.

    • Use the following cycling parameters as a starting point, and optimize as needed:

      • Initial denaturation: 98°C for 30 seconds

      • 25-30 cycles of:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 60-68°C for 30 seconds

        • Extension: 72°C for 30 seconds/kb of plasmid length

      • Final extension: 72°C for 5-10 minutes

  • Template Digestion: Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for 1-2 hours.

  • Transformation: Transform a high-efficiency competent E. coli strain with the DpnI-treated PCR product. Plate on an appropriate selective agar (B569324) plate and incubate overnight at 37°C.

  • Screening and Sequencing:

    • Pick several colonies and grow overnight cultures.

    • Isolate the plasmid DNA from each culture.

    • Sequence the entire this compound gene to confirm the presence of the desired mutation and the absence of any secondary mutations.

Protocol 2: Thermostability Assay using Circular Dichroism (CD)

This protocol describes how to determine the melting temperature (Tm) of this compound using CD spectroscopy.

  • Sample Preparation:

    • Prepare a solution of the purified this compound at a concentration of 0.1-0.5 mg/mL in a suitable buffer (e.g., 25 mM phosphate (B84403) buffer, pH 7.4).[8]

    • Ensure the buffer has low absorbance in the far-UV region.

  • CD Measurement:

    • Use a CD spectrophotometer equipped with a temperature controller.

    • Record the CD signal at a wavelength corresponding to a major secondary structure feature (e.g., 222 nm for α-helices).[8]

    • Increase the temperature in a stepwise manner (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully denatured (e.g., 90°C).[8]

  • Data Analysis:

    • Plot the CD signal at 222 nm as a function of temperature.

    • The resulting curve should be sigmoidal, representing the transition from the folded to the unfolded state.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition.

Protocol 3: Immobilization of this compound on a Solid Support

This protocol provides a general method for immobilizing this compound on an epoxy-activated solid support.

  • Support Activation:

    • Wash the epoxy-activated support material (e.g., Sepabeads EC-HFA) with distilled water.

  • Enzyme Immobilization:

    • Prepare a solution of purified this compound in a suitable buffer (e.g., 0.04 mM phosphate buffer, pH 7.2).[5]

    • Add the enzyme solution to the activated support and incubate with gentle shaking for a specified time (e.g., 16 hours) at a controlled temperature (e.g., 25°C).[5]

  • Washing:

    • After incubation, separate the immobilized enzyme from the solution.

    • Wash the immobilized enzyme extensively with buffer to remove any unbound protein.

  • Activity and Stability Assays:

    • Determine the activity of the immobilized enzyme and compare it to the free enzyme to calculate the immobilization yield.

    • Perform thermostability assays on the immobilized enzyme to assess the improvement in stability.

Quantitative Data Summary

The following tables summarize quantitative data on the improvement of thermostability for phosphorylases through various methods. While specific data for this compound is limited, data from the closely related sucrose phosphorylase is included to illustrate the potential improvements.

Table 1: Effect of Site-Directed Mutagenesis on Phosphorylase Thermostability

EnzymeMutation(s)Effect on Half-life (t½)Reference
Sucrose Phosphorylase (Leuconostoc mesenteroides)T219L2.3-fold increase at 50°C[4]
Sucrose Phosphorylase (Leuconostoc mesenteroides)I31F/T219L/T263L/S360A2.6-fold increase at 50°C[4]
Sucrose Phosphorylase (Bifidobacterium adolescentis)6 combined mutations>2-fold increase at 60°C[9]
Sucrose Isomerase (Serratia plymuthica)E175N2.30-fold increase at 45°C[10]
Sucrose Isomerase (Serratia plymuthica)K576D1.78-fold increase at 45°C[10]
Sucrose Isomerase (Serratia plymuthica)E175N/K576D7.65-fold increase at 45°C[10]

Table 2: Effect of Additives on Enzyme Thermostability

EnzymeAdditive (Concentration)Effect on Half-life (t½)Reference
α-amylase (Bacillus stearothermophilus)Polyols (10% w/v)~2-fold increase[1]
α-amylase (Bacillus stearothermophilus)Dimethyl formamide (B127407) (10% w/v)~2-fold increase[1]
α-amylase (Bacillus stearothermophilus)Dimethyl sulfoxide (B87167) (10% w/v)~2-fold increase[1]

Table 3: Effect of Immobilization on Phosphorylase Thermostability

EnzymeSupportEffect on Optimal Temperature (Topt)Effect on StabilityReference
Sucrose Phosphorylase (Bifidobacterium adolescentis)Sepabeads EC-HFAIncreased from 58°C to 65°CRetained 75% activity after 16h at 60°C[5]

Visualizations

Experimental_Workflow_Site_Directed_Mutagenesis cluster_design Design Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Identify_Target Identify Target Residues (B-factor, Sequence Alignment) Design_Primers Design Mutagenic Primers Identify_Target->Design_Primers Input PCR PCR with Mutagenic Primers Design_Primers->PCR Input DpnI_Digestion DpnI Digestion of Template PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Screening Screening and Sequencing Transformation->Screening Expression Protein Expression and Purification Screening->Expression Thermostability_Assay Thermostability Assay (CD) Expression->Thermostability_Assay Data_Analysis Data Analysis (Tm determination) Thermostability_Assay->Data_Analysis

Caption: Workflow for improving thermostability via site-directed mutagenesis.

Troubleshooting_Logic_Low_PCR_Yield Start Low or No PCR Product Check_Primers Check Primer Design Start->Check_Primers Optimize_Annealing Optimize Annealing Temperature (Gradient PCR) Check_Primers->Optimize_Annealing OK Redesign_Primers Redesign Primers Check_Primers->Redesign_Primers Issues Found Check_Template Check Template Concentration and Quality Optimize_Annealing->Check_Template OK Run_Gradient_PCR Run Gradient PCR Optimize_Annealing->Run_Gradient_PCR Suboptimal Titrate_Template Titrate Template DNA Check_Template->Titrate_Template Incorrect Successful_PCR Successful PCR Amplification Check_Template->Successful_PCR OK Redesign_Primers->Start Run_Gradient_PCR->Start Titrate_Template->Start

Caption: Troubleshooting logic for low PCR yield in site-directed mutagenesis.

Thermostability_Improvement_Strategies Start Goal: Improve Maltose Phosphorylase Thermostability Protein_Engineering Protein Engineering Start->Protein_Engineering Additives Use of Additives Start->Additives Immobilization Immobilization Start->Immobilization Site_Directed_Mutagenesis Site-Directed Mutagenesis Protein_Engineering->Site_Directed_Mutagenesis Directed_Evolution Directed Evolution Protein_Engineering->Directed_Evolution Polyols Polyols (Sorbitol, Glycerol) Additives->Polyols Sugars Sugars (Sucrose, Trehalose) Additives->Sugars Solid_Support Solid Support (e.g., Agarose) Immobilization->Solid_Support

Caption: Overview of strategies for enhancing this compound thermostability.

References

Technical Support Center: Maltose Phosphorylase Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of maltose (B56501) phosphorylase, with a specific focus on identifying and mitigating contaminants.

Troubleshooting Guide: Contamination Issues

Contamination by host cell proteins (HCPs) is a frequent challenge in recombinant protein purification. This guide addresses common contamination issues at different stages of maltose phosphorylase purification, particularly when expressed in Escherichia coli.

Problem 1: Co-elution of Contaminants during Affinity Chromatography (e.g., His-tag)

Symptoms:

  • Multiple bands are observed on SDS-PAGE analysis of the eluted fractions, in addition to the band corresponding to this compound.

  • The specific activity of the purified enzyme is lower than expected.

Possible Causes & Solutions:

Cause Solution
Non-specific binding of host proteins Increase the stringency of the wash buffers. This can be achieved by adding a low concentration of the elution agent (e.g., 20-50 mM imidazole (B134444) for His-tagged proteins) to the wash buffer. Optimizing the salt concentration (e.g., up to 500 mM NaCl) can also help disrupt ionic interactions.
Presence of histidine-rich proteins E. coli proteins such as SlyD and ArnA are known to co-elute with His-tagged proteins. Consider using an engineered E. coli strain (e.g., LOBSTR or NiCo21(DE3)) that is deficient in these common contaminants. Alternatively, a secondary purification step, such as ion exchange or size-exclusion chromatography, is often necessary.
Protein aggregation Aggregates can trap impurities. Analyze the sample for aggregation using techniques like dynamic light scattering (DLS). If aggregation is an issue, consider optimizing the lysis and purification buffers by adding non-ionic detergents (e.g., Tween-20) or adjusting the pH and salt concentration.
Contaminating proteases Degradation of the target protein can lead to multiple bands. Add protease inhibitors to the lysis buffer. Perform all purification steps at low temperatures (4°C) to minimize protease activity.
Problem 2: Contaminants Persist After Ion Exchange Chromatography (IEX)

Symptoms:

  • Impurity bands are still present on SDS-PAGE after the IEX step.

  • Poor resolution of the target protein peak from contaminant peaks in the chromatogram.

Possible Causes & Solutions:

Cause Solution
Inappropriate buffer pH or ionic strength The pH of the buffer should be optimized to ensure that this compound binds to the resin while contaminants do not, or vice versa. The starting ionic strength of the sample and binding buffer should be low enough to allow for strong binding of the target protein.
Co-elution of proteins with similar charge properties If contaminants have a similar isoelectric point (pI) to this compound, they may co-elute. In this case, a different purification method, such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC), may be more effective as a subsequent step.
Column overloading Loading too much protein onto the column can lead to poor separation. Reduce the amount of protein loaded or use a larger column.
Problem 3: Presence of High Molecular Weight Contaminants After Size-Exclusion Chromatography (SEC)

Symptoms:

  • Unexpected peaks eluting earlier than the target protein in the SEC chromatogram.

  • High molecular weight bands on a non-reducing SDS-PAGE.

Possible Causes & Solutions:

Cause Solution
Protein aggregates As mentioned previously, aggregates can be a significant source of contamination. Optimize buffers to prevent aggregation. It may be necessary to perform a refolding step if the protein is expressed in inclusion bodies.
Complex formation with other proteins This compound may interact with other host cell proteins. To disrupt these interactions, consider increasing the salt concentration in the SEC running buffer.

Frequently Asked Questions (FAQs)

Q1: What are the most common host cell protein contaminants when purifying recombinant this compound from E. coli?

A1: While a proteomic analysis of your specific purification is the most accurate way to identify contaminants, several E. coli proteins are frequently observed as contaminants in various recombinant protein purifications. These include:

  • SlyD: A peptidyl-prolyl cis-trans isomerase with a histidine-rich C-terminal tail that binds strongly to IMAC resins.

  • ArnA: A bifunctional enzyme with surface-exposed histidine clusters.

  • GlmS: Glucosamine-6-phosphate synthase.

  • Chaperonins (e.g., GroEL, DnaK): These may be co-purified if the target protein is partially misfolded or requires assistance in folding.

  • Elongation factor Tu (EF-Tu): Abundant cellular protein that can non-specifically interact with chromatography resins.

Q2: How can I identify the specific contaminants in my purified this compound preparation?

A2: The most effective method for identifying unknown protein contaminants is mass spectrometry (MS). A common workflow involves excising the contaminant bands from an SDS-PAGE gel, followed by in-gel digestion and analysis by LC-MS/MS. This will provide a list of identified proteins that can be searched against the host organism's proteome.

Q3: My this compound is expressed in inclusion bodies. How can I purify it and avoid contaminants?

A3: Purification from inclusion bodies involves solubilization and refolding steps, which can be challenging.

  • Isolation and Washing: Isolate the inclusion bodies by centrifugation after cell lysis. Wash the inclusion bodies extensively with buffers containing low concentrations of denaturants or detergents to remove trapped soluble proteins.

  • Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

  • Refolding: Refold the solubilized protein by rapidly diluting it into a refolding buffer or by dialysis. The refolding buffer should be optimized for pH, ionic strength, and may require additives like L-arginine to suppress aggregation.

  • Purification of Refolded Protein: Purify the correctly folded this compound using standard chromatography techniques as described above.

Q4: Can I use a Maltose-Binding Protein (MBP) tag to improve the solubility and purification of this compound?

A4: Yes, an MBP tag is often used to enhance the solubility of recombinant proteins. The fusion protein can be purified using amylose (B160209) affinity chromatography. However, be aware of potential contaminants such as endogenous E. coli amylases that can interfere with binding to the amylose resin. Including glucose in the growth media can help repress the expression of these amylases. After purification, the MBP tag can be cleaved by a specific protease (e.g., TEV protease), followed by another chromatography step to separate the cleaved tag from the target protein.

Quantitative Data on Common Contaminants

While specific quantitative data for contaminants in this compound purifications is not extensively published, the following table provides a representative overview of common host cell proteins found in recombinant protein preparations from E. coli and their typical abundance ranges prior to extensive purification. The actual amounts can vary significantly depending on the expression system, culture conditions, and the specific target protein.

Contaminant ProteinMolecular Weight (kDa)Typical Abundance in HCPsPrimary Reason for Co-Purification
SlyD~21HighHistidine-rich C-terminus (binds to IMAC resins)
ArnA~74Moderate to HighSurface-exposed histidine clusters (binds to IMAC resins)
GroEL~57VariableChaperone, binds to misfolded or unstable proteins
DnaK~70VariableChaperone, binds to misfolded or unstable proteins
Elongation Factor Tu~43HighAbundant cellular protein, non-specific interactions
GlmS~67ModerateBinds to immobilized metal affinity matrices

Researchers are encouraged to perform their own quantitative analysis, for example, by using quantitative mass spectrometry or densitometry of SDS-PAGE gels, to determine the specific contaminant profile of their this compound purification process.

Experimental Protocols

This compound Activity Assay

This protocol is essential for tracking the enzyme's activity throughout the purification process.

Principle: this compound catalyzes the phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce glucose and glucose-1-phosphate. The amount of glucose produced can be quantified using a coupled enzymatic assay with glucose oxidase and peroxidase.

Reagents:

  • Assay Buffer: 100 mM HEPES-NaOH, pH 7.0.

  • Maltose Solution: 40 mM maltose in Assay Buffer.

  • Phosphate Solution: 40 mM sodium phosphate in Assay Buffer.

  • Enzyme Sample: Purified this compound fractions, appropriately diluted in Assay Buffer.

  • Stop Solution: 1 M NaOH.

  • Glucose Detection Reagent (e.g., a commercial glucose oxidase/peroxidase kit).

Procedure:

  • In a microcentrifuge tube, combine 100 µL of Maltose Solution and 100 µL of Phosphate Solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the diluted enzyme sample.

  • Incubate the reaction at 37°C for 10 minutes.

  • Stop the reaction by adding 20 µL of Stop Solution.

  • Determine the amount of glucose produced using a glucose detection reagent according to the manufacturer's instructions.

  • One unit of this compound activity is defined as the amount of enzyme that produces 1 µmole of glucose per minute under the specified conditions.

Visualizations

Troubleshooting Workflow for this compound Purification

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification start Start Purification affinity_chrom Affinity Chromatography (e.g., His-tag) start->affinity_chrom sds_page1 SDS-PAGE Analysis affinity_chrom->sds_page1 pure1 Pure Product sds_page1->pure1 Single Band contaminants1 Contaminants Present sds_page1->contaminants1 Multiple Bands iex Ion Exchange Chromatography (IEX) pure1->iex troubleshoot_affinity Troubleshoot Affinity Step: - Increase wash stringency - Use engineered E. coli strain - Add protease inhibitors contaminants1->troubleshoot_affinity contaminants1->iex Proceed to next step troubleshoot_affinity->affinity_chrom sds_page2 SDS-PAGE Analysis iex->sds_page2 pure2 Pure Product sds_page2->pure2 Single Band contaminants2 Contaminants Present sds_page2->contaminants2 Multiple Bands sec Size-Exclusion Chromatography (SEC) pure2->sec troubleshoot_iex Troubleshoot IEX Step: - Optimize pH and ionic strength - Consider alternative chromatography (HIC/SEC) contaminants2->troubleshoot_iex contaminants2->sec Proceed to next step troubleshoot_iex->iex sds_page3 SDS-PAGE Analysis sec->sds_page3 pure3 Pure Product sds_page3->pure3 Single Band contaminants3 Contaminants Present sds_page3->contaminants3 Multiple Bands end End pure3->end troubleshoot_sec Troubleshoot SEC Step: - Optimize buffer to reduce aggregation - Increase salt concentration contaminants3->troubleshoot_sec troubleshoot_sec->sec ContaminantRemoval Strategy for Removing Common E. coli Contaminants crude_lysate Crude E. coli Lysate (this compound + Contaminants) engineered_strain Engineered E. coli Strain (e.g., LOBSTR, NiCo21) crude_lysate->engineered_strain Expression in standard_strain Standard E. coli Strain (e.g., BL21(DE3)) crude_lysate->standard_strain Expression in imac IMAC Purification engineered_strain->imac standard_strain->imac low_contaminants Reduced Contaminant Load (SlyD, ArnA minimized) imac->low_contaminants From engineered strain high_contaminants Co-elution of This compound and Contaminants imac->high_contaminants From standard strain pure_protein Pure this compound low_contaminants->pure_protein secondary_purification Secondary Purification (IEX or SEC) high_contaminants->secondary_purification secondary_purification->pure_protein

Technical Support Center: Refolding Inactive Maltose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refolding inactive maltose (B56501) phosphorylase expressed in recombinant systems, typically as inclusion bodies.

Troubleshooting Guides

This section addresses common issues encountered during the refolding of maltose phosphorylase.

Issue 1: Low Recovery of Solubilized Protein from Inclusion Bodies

Possible Cause Recommended Solution
Incomplete cell lysisEnsure complete cell disruption by optimizing sonication parameters (amplitude, duration, cycles) or using a French press. The addition of lysozyme (B549824) can also improve lysis efficiency.
Inefficient solubilization of inclusion bodiesIncrease the concentration of the denaturant (e.g., 6-8 M Guanidine Hydrochloride (GdnHCl) or 8-10 M Urea).[1] Optimize the solubilization buffer with additives like Dithiothreitol (DTT) or β-mercaptoethanol to reduce disulfide bonds.[1]
Premature protein aggregation during solubilizationPerform solubilization at a low temperature (4°C) to minimize hydrophobic interactions that can lead to aggregation. Ensure rapid and thorough mixing of the inclusion body pellet with the solubilization buffer.

Issue 2: Protein Aggregation During the Refolding Process

Possible Cause Recommended Solution
High protein concentration in the refolding bufferMaintain a low protein concentration during refolding, typically in the range of 0.01-0.1 mg/mL, to favor intramolecular folding over intermolecular aggregation.[2]
Rapid removal of the denaturantEmploy a gradual method for denaturant removal, such as stepwise dialysis against decreasing concentrations of the denaturant or a slow, drop-wise dilution of the solubilized protein into the refolding buffer.[3][4]
Unfavorable refolding buffer conditionsOptimize the refolding buffer composition. Key parameters to adjust include pH (typically neutral to slightly alkaline for many enzymes), temperature (often performed at 4-25°C), and the inclusion of refolding additives.[5]
Incorrect disulfide bond formationIncorporate a redox system, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), into the refolding buffer to facilitate the correct formation of disulfide bonds.

Issue 3: Refolded this compound Exhibits Low or No Activity

Possible Cause Recommended Solution
Incorrect protein foldingScreen a variety of refolding buffer conditions to find the optimal environment for proper folding. This can be done using a matrix-based approach with different additives, pH levels, and temperatures.
Presence of residual denaturantEnsure complete removal of the denaturant by extensive dialysis or using a buffer exchange column after refolding.
Absence of necessary cofactorsWhile this compound does not require a cofactor for its catalytic activity, ensure the buffer composition does not inhibit the enzyme.[6]
Enzyme instability in the final bufferAfter refolding, transfer the active enzyme to a storage buffer that ensures its stability. This may include glycerol (B35011), a neutral pH, and storage at -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when my this compound is expressed as insoluble inclusion bodies?

A1: The first step is to efficiently isolate and wash the inclusion bodies to remove cellular debris and contaminants. This is followed by solubilizing the aggregated protein using a strong denaturant like 6-8 M GdnHCl or 8-10 M Urea.[1]

Q2: What are the most critical parameters to control during the refolding of this compound?

A2: The most critical parameters are protein concentration, the rate of denaturant removal, and the composition of the refolding buffer (pH, temperature, and additives).[2][4][5]

Q3: How can I prevent aggregation during the refolding process?

A3: To prevent aggregation, it is recommended to work with low protein concentrations, remove the denaturant gradually, and use refolding additives such as L-arginine, which can suppress aggregation.[2][3] Performing the refolding at a low temperature (e.g., 4°C) can also be beneficial.

Q4: My refolded this compound has very low activity. What should I do?

A4: Low activity can be due to misfolding. You should screen different refolding conditions. A design of experiments (DoE) approach can be used to systematically test various buffer components, pH levels, and temperatures to identify the optimal conditions for your specific this compound construct. Also, ensure that all denaturants have been thoroughly removed.

Q5: Are there any specific additives that are known to help in refolding this compound?

A5: While specific data for this compound is limited, common protein refolding additives are a good starting point. These include aggregation suppressors like L-arginine, stabilizers like glycerol or sucrose, and redox systems like GSH/GSSG to aid in correct disulfide bond formation.

Experimental Protocols

Protocol 1: Solubilization of this compound Inclusion Bodies
  • Harvest and Lyse Cells: Centrifuge the E. coli culture expressing this compound. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.

  • Isolate and Wash Inclusion Bodies: Centrifuge the cell lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants.

  • Solubilize Inclusion Bodies: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 6 M GdnHCl, 10 mM DTT). Incubate with stirring for 1-2 hours at room temperature to ensure complete solubilization.

  • Clarify the Solubilized Protein: Centrifuge the solution at high speed to remove any remaining insoluble material. The supernatant contains the denatured this compound.

Protocol 2: Refolding of this compound by Dilution
  • Prepare Refolding Buffer: Prepare a refolding buffer optimized for this compound. A good starting point is 50 mM Tris-HCl, pH 7.5, 500 mM L-arginine, 1 mM EDTA, and a redox system of 1 mM GSH and 0.1 mM GSSG.

  • Slow Dilution: Cool the refolding buffer to 4°C. Slowly add the solubilized this compound solution drop-wise into the refolding buffer with gentle stirring. The final protein concentration should be in the range of 0.01-0.1 mg/mL.

  • Incubation: Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.

  • Concentrate and Buffer Exchange: Concentrate the refolded protein using an appropriate ultrafiltration system. Subsequently, perform a buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 10% glycerol).

Data Presentation

Table 1: Common Additives for this compound Refolding Buffer Optimization

Additive Typical Concentration Function
L-Arginine0.4 - 1.0 MSuppresses protein aggregation.[3]
Glycerol5 - 20% (v/v)Stabilizes the native protein structure.
Sucrose0.2 - 0.5 MActs as a protein stabilizer.
Polyethylene Glycol (PEG)0.5 - 5% (w/v)Excluded volume effect can promote folding.
Reduced Glutathione (GSH)1 - 5 mMComponent of the redox system for disulfide bond formation.
Oxidized Glutathione (GSSG)0.1 - 0.5 mMComponent of the redox system for disulfide bond formation.
Dithiothreitol (DTT)1 - 10 mMReducing agent used during solubilization.

Mandatory Visualization

RefoldingWorkflow cluster_InclusionBodyProcessing Inclusion Body Processing cluster_Refolding Refolding cluster_Downstream Downstream Processing CellHarvest Cell Harvest & Lysis IB_Wash Inclusion Body Washing CellHarvest->IB_Wash Centrifugation Solubilization Solubilization (6-8M GdnHCl/Urea) IB_Wash->Solubilization Resuspension RefoldingStep Refolding (Dilution/Dialysis) Solubilization->RefoldingStep Denatured Protein Purification Purification (Chromatography) RefoldingStep->Purification Refolded Protein ActivityAssay Activity Assay Purification->ActivityAssay FinalProduct Active Maltose Phosphorylase ActivityAssay->FinalProduct

Caption: Experimental workflow for refolding inactive this compound.

TroubleshootingLogic cluster_Aggregation Aggregation Issues cluster_Misfolding Misfolding Issues Start Start Refolding Experiment Problem Low Yield or No Activity? Start->Problem CheckConcentration Decrease Protein Concentration Problem->CheckConcentration Yes (Aggregation) ScreenBuffers Screen Refolding Buffers (pH, Additives) Problem->ScreenBuffers Yes (Low Activity) Success Successful Refolding Problem->Success No OptimizeDilution Optimize Dilution Rate CheckConcentration->OptimizeDilution Additives Add Aggregation Inhibitors (e.g., L-Arg) OptimizeDilution->Additives Additives->Problem OptimizeRedox Optimize Redox System (GSH/GSSG) ScreenBuffers->OptimizeRedox VaryTemperature Vary Temperature OptimizeRedox->VaryTemperature VaryTemperature->Problem

Caption: Troubleshooting logic for this compound refolding.

References

Technical Support Center: Maltose Phosphorylase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during maltose (B56501) phosphorylase expression experiments.

Frequently Asked Questions (FAQs)

Q1: What is maltose phosphorylase and what is its function?

A1: this compound (MP), designated as EC 2.4.1.8, is an enzyme that catalyzes the reversible phosphorolysis of maltose. In the presence of inorganic phosphate (B84403), it breaks down maltose into β-D-glucose-1-phosphate and glucose.[1] This enzyme is found in various bacteria and plays a role in starch and sucrose (B13894) metabolism.[2]

Q2: What are common host systems for expressing recombinant this compound?

A2: Recombinant this compound is commonly expressed in Escherichia coli.[1][3] Other expression systems that can be utilized include transgenic plants and cell-free systems.[1] Some studies have also successfully expressed bacterial this compound in Saccharomyces cerevisiae[4] and Bacillus subtilis.[3][5]

Q3: How can I purify expressed this compound?

A3: Purification of this compound can be achieved through various chromatography techniques. A common and effective method involves a multi-step process that may include anion exchange chromatography, gel filtration, and hydroxyapatite (B223615) chromatography.[6][7] Affinity chromatography can also be employed if the protein is expressed with a tag, such as a His-tag.

Q4: What are the optimal conditions for this compound activity?

A4: The optimal pH and temperature for this compound activity can vary depending on the source organism. For example, this compound from Lactobacillus brevis exhibits maximum activity at 36°C and a pH of 6.5.[6] In contrast, the enzyme from Bacillus sp. AHU2001 has an optimal pH of 8.1 and an optimal temperature of 45°C.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no expression of this compound Suboptimal promoter activity: The promoter driving gene expression may be weak or not properly induced.- Use a strong, inducible promoter such as the T7 promoter in E. coli or a maltose-inducible promoter.[5][9][10] - Optimize inducer concentration (e.g., IPTG for T7 promoter, maltose for maltose-inducible promoters) and induction time.
Codon usage bias: The codon usage of the this compound gene may not be optimal for the expression host.[11][12]- Synthesize a codon-optimized version of the gene tailored to the expression host (e.g., E. coli).[13][14] This can significantly increase both mRNA and protein levels.[13]
Toxicity of the expressed protein: High levels of recombinant protein can sometimes be toxic to the host cells.- Use a lower induction temperature (e.g., 18°C) to slow down protein synthesis and promote proper folding.[8] - Employ E. coli strains specifically designed for expressing toxic proteins, such as C41(DE3) or BL21-AI.[15]
Expressed this compound is insoluble (inclusion bodies) Improper protein folding: Rapid, high-level expression can lead to protein misfolding and aggregation into inclusion bodies.- Lower the cultivation temperature after induction (e.g., 16-20°C). - Co-express molecular chaperones (e.g., GroEL-GroES) to assist in proper folding. Strains like ArcticExpress(DE3) can be beneficial.[15] - Reduce the inducer concentration for a slower expression rate.
Lack of necessary cofactors or post-translational modifications: While bacterial maltose phosphorylases generally do not require cofactors like pyridoxal (B1214274) 5'-phosphate[6][16], the expression environment might lack other essential components for proper folding.- Ensure the growth medium is supplemented with all necessary nutrients. - If expressing in a eukaryotic system, consider if any specific post-translational modifications are required that the host cannot provide.
Low enzyme activity after purification Enzyme instability: The purified enzyme may be unstable under the storage conditions.- Store the purified enzyme in a suitable buffer. For instance, this compound from Lactobacillus brevis can be stored in 10 mM phosphate buffer at pH 6.5 and 4°C with minimal activity loss.[6] - Add stabilizing agents such as phosphate, citrate, or imidazole (B134444) to enhance thermal stability.[6]
Inhibitors present in the final preparation: Contaminants from the purification process might be inhibiting the enzyme.- Ensure thorough dialysis or buffer exchange after purification steps that use high salt concentrations or other potential inhibitors. - Be aware of known inhibitors like CuSO4 and HgCl2.[16]

Quantitative Data Summary

Table 1: Michaelis-Menten Constants (Km) for this compound

SubstrateOrganism SourceKm (mmol/L)
MaltoseLactobacillus brevis0.9
PhosphateLactobacillus brevis1.8

Data sourced from PubMed.[6]

Table 2: Purification Fold of this compound from Lactobacillus brevis

Purification StepPurification Fold
Crude Extract1
Anion Exchange ChromatographyNot specified
Gel FiltrationNot specified
Hydroxyapatite ChromatographyNot specified
Overall 49-fold

Data compiled from scientific literature.[7]

Experimental Protocols

Protocol 1: Expression of Recombinant this compound in E. coli
  • Gene Cloning:

    • Synthesize a codon-optimized version of the this compound gene for E. coli.

    • Clone the gene into an expression vector, such as pET-23a or pMAL-c6T, under the control of a T7 or tac promoter, respectively.[8][9] The pMAL vector adds an N-terminal maltose-binding protein (MBP) tag for affinity purification.[9]

  • Transformation:

    • Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3) or NEB Express.[15][17]

    • Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding a final concentration of 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Continue to incubate the culture, potentially at a lower temperature (e.g., 18-25°C), for an additional 4-22 hours to enhance protein solubility.[8]

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).[8]

    • The cell pellet can be stored at -80°C until further processing.

Protocol 2: this compound Activity Assay

This protocol is based on the determination of glucose liberated from the phosphorolysis of maltose.

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES-NaOH buffer, pH 8.0.

    • Substrate Solution: 40 mM maltose in deionized water.

    • Phosphate Solution: 100 mM sodium phosphate buffer, pH 8.0.

    • Enzyme Dilution: Dilute the purified this compound to an appropriate concentration (e.g., 2.94–14.7 µg/mL) in an assay buffer containing 0.2 mg/mL bovine serum albumin (BSA).[8]

    • Stop Solution: 1 N NaOH.

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, substrate solution, and phosphate solution.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the diluted enzyme solution. The final volume could be 50 µL containing 4 mM maltose and 10 mM sodium phosphate.[8]

    • Incubate the reaction for a defined period (e.g., 10 minutes).

    • Terminate the reaction by adding the stop solution.

  • Glucose Quantification:

    • Measure the amount of D-glucose produced using a suitable method, such as the glucose oxidase-peroxidase method.[8]

    • One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmole of D-glucose per minute under the specified conditions.[3]

Visualizations

Signaling Pathway: Regulation of the mal Operon in E. coli

mal_operon_regulation Simplified Regulation of the E. coli Maltose System cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Maltose_ext Maltose MalE MalE (Maltose Binding Protein) Maltose_ext->MalE Binds MalFGK2 MalFGK2 (Transporter) MalE->MalFGK2 Interacts with Maltose_int Intracellular Maltose MalFGK2->Maltose_int Transports Maltotriose Maltotriose (Inducer) Maltose_int->Maltotriose Metabolized to MalT_inactive Inactive MalT MalT_active Active MalT mal_promoter mal Promoter MalT_active->mal_promoter Binds and Activates Transcription mal_genes mal Genes (e.g., malP for this compound) Maltose_Phosphorylase This compound mal_genes->Maltose_Phosphorylase Translation Maltotriose->MalT_inactive Binds and Activates

Caption: Regulation of the maltose operon in E. coli.

Experimental Workflow: Recombinant Protein Expression and Purification

expression_workflow Workflow for Recombinant this compound Expression and Purification cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification & Analysis codon_opt Codon Optimization of This compound Gene ligation Ligation into Vector codon_opt->ligation vector Expression Vector (e.g., pET, pMAL) vector->ligation transformation Transformation into E. coli Host (e.g., BL21(DE3)) ligation->transformation culture Cell Culture Growth (to OD600 0.6-0.8) transformation->culture induction Induction with IPTG culture->induction incubation Incubation at Lower Temp (e.g., 18°C) induction->incubation harvest Cell Harvesting (Centrifugation) incubation->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification chromatography Chromatography (e.g., Anion Exchange, Gel Filtration) clarification->chromatography analysis Purity & Activity Analysis (SDS-PAGE, Enzyme Assay) chromatography->analysis

Caption: Experimental workflow for protein expression.

References

Technical Support Center: Solving Maltose Phosphorylase Crystallization Problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of maltose (B56501) phosphorylase.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps and key considerations before starting maltose phosphorylase crystallization experiments?

A1: Before proceeding with crystallization trials, it is crucial to ensure the high purity and stability of your this compound sample. The protein should be at least >90% pure, and ideally >95% pure, as determined by SDS-PAGE.[1][2] It is also important to ensure that the protein is monodisperse, meaning it exists in a uniform state in solution and is free from aggregation.[2] The stability of the enzyme is influenced by pH and temperature. For instance, this compound from Bacillus sp. AHU2001 is stable in a pH range of 4.5–10.4 and at temperatures up to 40°C.[3]

Q2: My crystallization drops consistently form amorphous precipitate. What are the likely causes and how can I resolve this?

A2: Amorphous precipitation typically occurs when the protein concentration or the precipitant concentration is too high, causing the protein to fall out of solution too rapidly and in a disordered manner. To address this, consider the following troubleshooting steps:

  • Reduce Protein and/or Precipitant Concentration: Systematically lower the concentration of your this compound stock solution or the concentration of the precipitant in the reservoir.[4][5]

  • Vary the Temperature: Changing the incubation temperature can alter the solubility of the protein and the kinetics of crystallization. Experiment with setting up trays at both 4°C and room temperature.[4]

  • Modify Drop Ratios: Experiment with different ratios of protein solution to reservoir solution in your drops (e.g., 2:1, 1:2) to explore a wider range of initial conditions.[6]

  • Use Additives: Certain additives can sometimes help to slow down precipitation and promote crystal growth.

Q3: I am observing phase separation in my crystallization drops. What does this mean and what should I do?

A3: Phase separation, where the crystallization drop separates into two distinct liquid phases, can sometimes be a precursor to crystallization, but it can also be an obstacle. It often indicates that the supersaturation level is too high. Here are some strategies to manage phase separation:

  • Adjust Protein and Precipitant Concentrations: Similar to troubleshooting amorphous precipitate, lowering the protein and/or precipitant concentration can often resolve phase separation.

  • Modify Salt Concentration: Increasing the ionic strength of the buffer by adding salt (e.g., NaCl) can sometimes prevent phase separation.[7]

  • Change Temperature: Incubating the crystallization plates at a different temperature can influence phase behavior.[8]

  • Alter the Precipitant: If phase separation persists, consider trying a different class of precipitant (e.g., switching from a high molecular weight PEG to a salt like ammonium (B1175870) sulfate).

Q4: I've managed to get crystals, but they are too small or are just a shower of microcrystals. How can I grow larger, diffraction-quality crystals?

A4: Obtaining larger, single crystals often requires fine-tuning the conditions to slow down the nucleation rate and promote crystal growth. Here are several optimization techniques:

  • Fine-tune Precipitant and Protein Concentrations: Make small, incremental changes to the precipitant and protein concentrations around the condition that produced microcrystals.

  • Seeding: Microseeding or streak seeding can be a powerful technique. A tiny crystal or a cluster of microcrystals is transferred to a new, equilibrated drop containing a lower concentration of precipitant, providing a nucleus for a larger crystal to grow.

  • Vary the Temperature: A slower temperature change or a constant temperature that is slightly different from the initial condition might favor the growth of larger crystals.

  • Use Additives: A variety of chemical additives can influence crystal morphology and size. Consider using an additive screen to test a wide range of compounds.

Q5: My this compound crystals diffract poorly. What steps can I take to improve the diffraction quality?

A5: Poor diffraction can be due to a number of factors, including crystal size, internal disorder, or high solvent content. Here are some approaches to improve diffraction:

  • Optimize Crystal Growth: The strategies for growing larger crystals (see Q4) can also lead to more ordered crystals with better diffraction.

  • Crystal Dehydration: Controlled dehydration of the crystal can sometimes improve the packing of the molecules within the crystal lattice, leading to better diffraction.

  • Cryo-cooling Optimization: The process of flash-cooling the crystal in liquid nitrogen can introduce disorder. Experiment with different cryoprotectants and concentrations to find the optimal conditions for your crystals.

  • Annealing: Briefly warming the cryo-cooled crystal and then re-cooling it can sometimes improve the internal order and diffraction quality.

Quantitative Data Summary

The optimal conditions for this compound activity and stability can vary depending on the source organism. This information is critical when designing purification and crystallization buffers.

ParameterBacillus sp. AHU2001 MalE[3]Lactobacillus brevis
Optimal pH for Activity 8.16.5
Stable pH Range 4.5 - 10.4Not specified
Optimal Temperature for Activity 45°C36°C
Stable Temperature ≤ 40°CEnhanced with additives
Molecular Weight (Subunit) Not specified~88 kDa
Molecular Weight (Native) Not specified~196 kDa (dimer)

Experimental Protocols

Protocol 1: Purification of Recombinant this compound for Crystallography

This protocol is a general guideline and may require optimization for your specific this compound construct and expression system.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: If using a tagged protein (e.g., His-tag), load the clarified lysate onto an appropriate affinity column (e.g., Ni-NTA). Wash the column extensively with lysis buffer, followed by a wash buffer with a slightly higher imidazole concentration (e.g., 20-40 mM). Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Ion Exchange Chromatography: As an alternative or additional purification step, use an anion or cation exchange column depending on the pI of your this compound. Elute the protein with a salt gradient (e.g., NaCl).

  • Size Exclusion Chromatography (Gel Filtration): As a final polishing step, load the partially purified protein onto a size exclusion column to separate it based on size and to remove any remaining aggregates. The elution buffer should be the buffer you intend to use for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity and Concentration Assessment: Analyze the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay. Concentrate the protein to a suitable concentration for crystallization trials (typically 5-20 mg/mL).[4]

Protocol 2: Setting up a Hanging Drop Vapor Diffusion Crystallization Experiment
  • Prepare the Crystallization Plate: Use a 24-well or 96-well crystallization plate. Pipette 500 µL of the precipitant solution into the reservoir of each well.

  • Prepare the Coverslip: Place a clean, siliconized coverslip over a well.

  • Prepare the Drop: Pipette 1 µL of your concentrated this compound solution onto the center of the coverslip.

  • Add the Precipitant: Add 1 µL of the reservoir solution to the protein drop. Avoid touching the protein drop with the pipette tip.

  • Seal the Well: Carefully invert the coverslip and place it over the reservoir, ensuring a good seal with the grease on the rim of the well.[9][10]

  • Incubate: Store the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time.

Visualizations

experimental_workflow cluster_purification Protein Purification cluster_crystallization Crystallization lysis Cell Lysis clarification Clarification lysis->clarification affinity Affinity Chromatography clarification->affinity ion_exchange Ion Exchange Chromatography affinity->ion_exchange sec Size Exclusion Chromatography ion_exchange->sec qc Purity & Concentration Check sec->qc screening Initial Screening (Hanging/Sitting Drop) qc->screening observation Observation of Results screening->observation optimization Optimization observation->optimization Sub-optimal results diffraction X-ray Diffraction observation->diffraction Good crystals optimization->screening Iterate

Caption: A generalized workflow for this compound purification and crystallization.

troubleshooting_logic cluster_outcomes Observed Outcomes cluster_actions Troubleshooting Actions start Initial Crystallization Trial Outcome precipitate Amorphous Precipitate start->precipitate phase_sep Phase Separation start->phase_sep microcrystals Microcrystals start->microcrystals clear_drop Clear Drop start->clear_drop action1 Decrease Protein/Precipitant Conc. Vary Temperature precipitate->action1 action2 Adjust Salt Conc. Change Precipitant phase_sep->action2 action3 Fine-tune Conc. Seeding Additives microcrystals->action3 action4 Increase Protein/Precipitant Conc. clear_drop->action4 action1->start Re-screen action2->start Re-screen action3->start Re-screen action4->start Re-screen

Caption: A decision-making diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Maltose Phosphorylase Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on maltose (B56501) phosphorylase stability. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental work.

Troubleshooting Guide

Encountering issues with your maltose phosphorylase experiments? This guide addresses common problems related to pH and provides actionable solutions.

Problem Possible Cause Recommended Solution
Lower than expected enzyme activity Suboptimal pH of the assay buffer: The pH of your buffer may not be within the optimal range for the specific this compound being used.Verify the pH of your buffer using a calibrated pH meter. Adjust the pH to the optimal range for your enzyme (see Table 1 for examples). Prepare fresh buffer if you suspect contamination or degradation.
Incorrect buffer preparation: Errors in buffer component concentrations can affect the final pH and ionic strength, impacting enzyme activity.Double-check all calculations and measurements when preparing buffers. Use high-purity reagents and water.
Inconsistent results between replicates Fluctuations in pH during the experiment: The reaction itself or temperature changes can alter the pH of a poorly buffered solution.Ensure your buffer has sufficient buffering capacity for the experimental conditions. Consider using a buffer with a pKa value close to the desired pH.
Complete loss of enzyme activity Exposure to extreme pH: The enzyme may have been accidentally exposed to a highly acidic or alkaline environment, leading to irreversible denaturation.Review your experimental procedure to identify any steps where the enzyme might have been exposed to extreme pH. If irreversible denaturation is suspected, the enzyme stock may be compromised.
Enzyme precipitation: If the pH of the solution is near the enzyme's isoelectric point (pI), the enzyme's net charge will be zero, reducing its solubility and causing it to precipitate out of the solution.Check the isoelectric point of your specific this compound. For example, this compound from Lactobacillus brevis has isoforms with pI values of 4.2 and 4.6.[1][2] Adjust the pH of your buffer to be at least one pH unit away from the pI to ensure the enzyme remains soluble.
Visible precipitate in the enzyme solution pH-induced aggregation: As mentioned above, if the buffer pH is close to the enzyme's isoelectric point, it can lead to aggregation and precipitation.Visually inspect your enzyme solution. If a precipitate is observed, centrifuge the solution to pellet the aggregated protein and carefully transfer the supernatant. Measure the protein concentration and activity of the supernatant to assess the extent of precipitation. Adjust the buffer pH to move away from the pI.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound varies depending on the source of the enzyme. For example, this compound from Bacillus sp. AHU2001 has an optimal pH of 8.1, while the enzyme from Lactobacillus brevis exhibits maximum activity at pH 6.5.[2][3] It is crucial to consult the literature or the manufacturer's data sheet for the specific enzyme you are using.

Q2: In what pH range is this compound stable?

The pH stability range also differs between species. This compound from Bacillus sp. AHU2001 is stable over a broad pH range of 4.5 to 10.4, retaining over 80% of its activity after 24 hours at 4°C.[3] In contrast, a this compound from a recombinant E. coli (MPL-EP) is reported to be stable in a narrower pH range of 5.5 to 8.0.[4]

Q3: Is the inactivation of this compound by extreme pH reversible?

The reversibility of pH-induced inactivation depends on the severity and duration of the exposure to extreme pH. Minor deviations from the optimal pH range may cause a temporary and reversible loss of activity. However, prolonged exposure to highly acidic or alkaline conditions can lead to irreversible denaturation of the enzyme's structure. While specific studies on the reversibility of pH denaturation for this compound are not widely available, general principles of protein chemistry suggest that refolding after severe pH stress is often incomplete.

Q4: What are the visual signs of this compound denaturation due to pH?

A common visual sign of enzyme denaturation and loss of stability is the formation of a precipitate. This can occur when the pH of the solution approaches the enzyme's isoelectric point (pI), leading to aggregation. For instance, this compound from Lactobacillus brevis has an isoelectric point of around 4.2-4.6.[1][2] If the buffer pH is in this range, you might observe cloudiness or a visible pellet after centrifugation.

Quantitative Data on pH Stability

The stability of this compound at various pH values is summarized in the table below. This data is crucial for designing experiments and ensuring the enzyme remains active throughout your procedures.

Table 1: pH Stability of this compound from Different Sources

Enzyme SourceOptimal pHStable pH RangeIncubation ConditionsReference
Bacillus sp. AHU20018.14.5 - 10.4 (>80% residual activity)4°C for 24 hours[3]
Lactobacillus brevis6.5Not explicitly defined as a range, but stored at pH 6.5 with minimal activity loss.20°C for 24 hours (for stability testing)[1][2]
Recombinant E. coli (MPL-EP)6.5 - 7.55.5 - 8.0Not specified[4]

Experimental Protocols

Protocol: pH Stability Assay for this compound

This protocol outlines the steps to determine the pH stability of a this compound enzyme.

1. Materials:

  • Purified this compound
  • Britton-Robinson buffer (or a series of buffers covering a wide pH range, e.g., citrate, phosphate, and glycine-NaOH buffers)
  • HEPES-NaOH buffer (or another suitable buffer for the activity assay at the optimal pH)
  • Bovine Serum Albumin (BSA)
  • Maltose solution
  • Phosphate solution
  • Reagents for quantifying glucose (e.g., glucose oxidase-peroxidase assay kit)
  • pH meter
  • Incubator or water bath
  • Spectrophotometer

2. Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM Britton-Robinson buffer) covering the desired pH range (e.g., pH 3.5 to 11.5).
  • Enzyme Incubation:
  • For each pH to be tested, mix a specific amount of the purified this compound (e.g., 0.29 mg/mL) with the corresponding buffer.
  • Incubate the enzyme-buffer mixtures at a constant temperature (e.g., 4°C) for a defined period (e.g., 24 hours).
  • Activity Assay:
  • After incubation, take an aliquot of each enzyme-buffer mixture and dilute it (e.g., 20-fold) into an assay buffer at the optimal pH for the enzyme (e.g., 10 mM HEPES-NaOH, pH 8.0) containing a stabilizing agent like BSA (e.g., 1 mg/mL).[3]
  • Initiate the enzymatic reaction by adding the substrates (maltose and phosphate) at their saturating concentrations.
  • Incubate the reaction mixture at the optimal temperature for a fixed time.
  • Stop the reaction (e.g., by heat inactivation).
  • Measure the amount of product formed (e.g., glucose) using a suitable method.
  • Data Analysis:
  • Calculate the residual activity for each pH point as a percentage of the activity of a control sample that was not subjected to pH stress.
  • Plot the residual activity (%) against the incubation pH to generate a pH stability curve.

Visualizations

The following diagram illustrates the general workflow for assessing the pH stability of this compound.

pH_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Activity Assay cluster_analysis Data Analysis Enzyme Purified Maltose Phosphorylase Incubate Incubate Enzyme in Buffers (e.g., 4°C, 24h) Enzyme->Incubate Buffers Buffers at Varying pH Buffers->Incubate Dilute Dilute into Assay Buffer (Optimal pH) Incubate->Dilute AddSubstrates Add Maltose & Phosphate Dilute->AddSubstrates Measure Measure Product Formation AddSubstrates->Measure Analyze Calculate Residual Activity & Plot Measure->Analyze

References

Technical Support Center: Maltose Phosphorylase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during maltose (B56501) phosphorylase assays, with a specific focus on metal ion interference.

Frequently Asked Questions (FAQs)

Q1: My maltose phosphorylase activity is lower than expected. What are the potential causes related to metal ions?

A1: Lower than expected enzyme activity can be due to the presence of inhibitory metal ions in your sample or reagents. Heavy metals such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and iron (Fe²⁺) have been shown to inhibit the activity of glycosyltransferases, a family of enzymes that includes this compound.[1][2] These ions can originate from various sources, including contaminated glassware, water, or the samples themselves.

Q2: How do metal ions inhibit this compound?

A2: Metal ions can inhibit enzyme activity through several mechanisms. Heavy metals like mercury (Hg²⁺) and silver (Ag⁺) are known to irreversibly inhibit enzymes by forming strong bonds with the sulfhydryl groups (-SH) of cysteine residues, which can alter the enzyme's structure and block its catalytic function.[3][4] Other divalent cations may act as non-competitive inhibitors by binding to sites on the enzyme other than the active site, causing a conformational change that reduces its efficiency.[4] Additionally, metal ions can interfere by complexing with the substrate or essential cofactors. The active site of this compound contains key amino acid residues, such as glutamate (B1630785) and histidine, which could be targets for metal ion binding.[5][6][7]

Q3: Are all divalent cations inhibitory to this compound?

A3: Not necessarily. Some phosphorylases require divalent cations for their activity. However, even for enzymes that are activated by certain metal ions, high concentrations of these same ions can become inhibitory.[8] The specific effect of a metal ion depends on the ion itself, its concentration, the pH of the assay, and the specific type of this compound being used.

Q4: My assay results are inconsistent. Could metal ion contamination be the cause?

A4: Yes, inconsistent results can be a sign of sporadic contamination with metal ions. If the source of contamination is not constant, you may observe variability in enzyme activity between experiments or even between wells of the same plate. It is crucial to ensure all reagents and labware are free from heavy metal contamination.

Q5: How can I prevent or remedy metal ion interference in my assay?

A5: To prevent metal ion interference, it is recommended to use high-purity water and reagents. Glassware should be acid-washed to remove any trace metals. If you suspect metal ion contamination in your sample, you can add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your reaction buffer.[9] EDTA will bind to divalent cations, preventing them from interacting with the enzyme. However, be cautious, as EDTA will also chelate any potentially required metal ion cofactors.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Enzyme Activity Presence of inhibitory metal ions (e.g., Cu²⁺, Zn²⁺, Hg²⁺) in the sample or reagents.1. Use high-purity, metal-free water and reagents.2. Acid-wash all glassware.3. Include a chelating agent like EDTA in the reaction buffer (e.g., 1-5 mM). Note: This may inhibit enzymes that require divalent cations for activity.
Incorrect buffer pH, which can affect metal ion speciation and enzyme activity.Optimize the pH of the assay buffer. The effect of some metal inhibitors is pH-dependent.
High Background Signal Metal ions in the sample are interfering with the detection method (e.g., colorimetric or fluorometric assay).1. Run a sample blank containing the sample and all assay components except the enzyme.2. Consider sample purification steps to remove interfering substances.
Inconsistent Results Sporadic metal ion contamination from labware or reagents.1. Implement strict cleaning protocols for all labware.2. Prepare fresh reagents from high-purity sources.3. Test individual reagents for contamination.

Quantitative Data on Metal Ion Interference

Metal IonConcentrationResidual Activity (%) of Sucrose (B13894) Synthase
Cu²⁺30 µM15.4%
Zn²⁺Not specifiedLower than control
Ni²⁺Not specifiedLower than control
Fe²⁺Not specifiedLower than control

Data adapted from a study on sucrose synthase from rice grains. The inhibitory effects and concentrations may differ for this compound.

Experimental Protocols

Standard this compound Assay Protocol

This protocol is a general guideline for measuring this compound activity.

Materials:

  • This compound enzyme

  • Maltose solution (e.g., 0.1 M)

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • Reagents for glucose detection (e.g., glucose oxidase/peroxidase assay kit)

  • Spectrophotometer or plate reader

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing:

    • Phosphate buffer

    • Maltose solution

  • Enzyme Addition: Add the this compound solution to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 3-5 minutes) or by adding a stop solution.

  • Glucose Detection: Measure the amount of glucose produced using a suitable glucose assay kit. The amount of glucose is proportional to the this compound activity.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of glucose produced per unit time.

Protocol for Investigating Metal Ion Interference

Procedure:

  • Follow the standard assay protocol as described above.

  • In the reaction mixture, include varying concentrations of the metal salt solution to be tested (e.g., CuSO₄, ZnCl₂, etc.).

  • Run a control reaction without any added metal salt.

  • Compare the enzyme activity in the presence of the metal ions to the control to determine the extent of inhibition.

Visualizations

Metal_Ion_Inhibition_Pathway cluster_assay This compound Assay cluster_interference Interference Pathway Enzyme Enzyme Product Glucose + Glucose-1-P Enzyme->Product Catalysis Substrate Maltose + Phosphate Substrate->Enzyme Metal_Ion Inhibitory Metal Ion (e.g., Cu²⁺, Hg²⁺) Inhibition Enzyme Inhibition Metal_Ion->Inhibition Inhibition->Enzyme

Caption: Logical diagram illustrating the interference of metal ions in a this compound assay.

References

proteolytic degradation of maltose phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the proteolytic degradation of maltose (B56501) phosphorylase.

Frequently Asked Questions (FAQs)

Q1: My purified maltose phosphorylase is losing activity faster than expected. What are the optimal storage conditions?

A1: Loss of activity can be due to improper storage. For long-term stability, this compound from Lactobacillus brevis can be stored in 10 mM phosphate (B84403) buffer (pH 6.5) at 4°C for up to 6 months with only a 7% loss of activity. Stability can be significantly enhanced with additives. Consider adding phosphate, citrate, or imidazole (B134444) to your storage buffer. For this compound from Bacillus licheniformis, storage at -20°C can retain over 90% of activity for 60 days.[1][2] Avoid repeated freeze-thaw cycles.

Q2: What are the optimal pH and temperature conditions for my experiment?

A2: Optimal conditions can vary by the source of the enzyme. For example, this compound from Bacillus sp. AHU2001 shows optimal activity at pH 8.1 and 45°C.[3] It is stable in a pH range of 4.5–10.4 and at temperatures up to 40°C.[3] Exceeding the optimal temperature or operating at a suboptimal pH can lead to enzyme denaturation and loss of function. It is recommended to determine the specific optimal conditions for the enzyme from your source organism.

Q3: I see smaller molecular weight bands on my SDS-PAGE gel after purifying this compound. What could be the cause?

A3: The appearance of smaller bands is a common sign of proteolytic degradation. This occurs when endogenous proteases from the expression host (e.g., E. coli) co-purify with your protein and cleave it into smaller fragments. This can happen during cell lysis, purification, or storage.

Q4: How can I prevent proteolytic degradation during protein purification from E. coli?

A4: There are several strategies to mitigate proteolytic degradation:

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce the activity of co-purifying proteases.

  • Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[4][5] These cocktails contain a mixture of inhibitors that target common classes of proteases found in bacteria, such as serine, cysteine, aspartic, and metalloproteases.[4]

  • Utilize Protease-Deficient Strains: Use E. coli expression strains that are deficient in key proteases, such as BL21(DE3), which lacks the Lon (cytoplasmic) and OmpT (periplasmic) proteases.[6][7]

  • Optimize Lysis: Avoid overly harsh lysis methods like excessive sonication, which can release proteases from cellular compartments and generate heat.

Troubleshooting Guide

This guide addresses the common issue of unexpected loss of this compound activity or integrity.

start Problem: Loss of this compound Activity or Integrity check_sds Run SDS-PAGE of purified protein. Do you see smaller bands? start->check_sds yes_degradation Likely Proteolytic Degradation check_sds->yes_degradation Yes no_degradation Likely Stability Issue (Denaturation/Inactivation) check_sds->no_degradation No action_protease Troubleshooting Proteolysis: 1. Add Protease Inhibitor Cocktail to lysis buffer. 2. Use a protease-deficient E. coli strain (e.g., BL21). 3. Work at 4°C during purification. 4. Perform Protease Susceptibility Assay (see protocol). yes_degradation->action_protease action_stability Troubleshooting Stability: 1. Check buffer pH and temperature against optima (see Table 1). 2. Verify storage conditions (4°C or -20°C with cryoprotectant). 3. Add stabilizing agents (e.g., phosphate, citrate). 4. Perform a new activity assay (see protocol). no_degradation->action_stability

Caption: Troubleshooting flowchart for loss of this compound activity.

Data Presentation

Table 1: Stability Profile of Bacterial Maltose Phosphorylases
Enzyme SourceOptimal pHStable pH RangeOptimal Temp.Stable Temp. RangeReference
Bacillus sp. AHU20018.14.5 - 10.445°C≤ 40°C[3]
Bacillus licheniformis6.56.5 (100% stable for 1h)45°CRetains 83% at 40°C for 1h[1][2]
Lactobacillus brevis6.5Stable at 6.536°CStable at 4°C for months
Table 2: Common Components of Bacterial Protease Inhibitor Cocktails
InhibitorClass of Protease InhibitedTypical Target Proteases
AEBSF / Pefabloc SC Serine ProteasesTrypsin, Chymotrypsin, Plasmin, Thrombin
Bestatin AminopeptidasesLeucine aminopeptidase, Aminopeptidase B
E-64 Cysteine ProteasesPapain, Cathepsin B, Calpain
Pepstatin A Aspartic ProteasesPepsin, Renin, Cathepsin D
EDTA MetalloproteasesChelates divalent cations required for activity
PMSF Serine ProteasesTrypsin, Chymotrypsin (Note: Unstable in aqueous solutions)

This table is a summary based on commercially available cocktails.[4][8] Always refer to the manufacturer's specifications.

Experimental Protocols

Protocol 1: Standard this compound Activity Assay

This protocol is adapted from established methods for measuring the phosphorolytic activity of this compound by quantifying the amount of glucose produced.[3][9]

Principle: this compound catalyzes the following reaction: Maltose + Phosphate ↔ D-glucose + β-D-glucose-1-phosphate

The rate of reaction is determined by measuring the amount of D-glucose produced over time using a coupled reaction with a commercial glucose oxidase-peroxidase (GOPOD) assay kit.

Reagents:

  • Reaction Buffer: 50 mM HEPES-NaOH, pH 7.0

  • Maltose Solution: 200 mM Maltose in Reaction Buffer

  • Phosphate Solution: 200 mM Potassium Phosphate (KH₂PO₄) in Reaction Buffer, adjusted to pH 7.0

  • Enzyme Sample: Purified this compound diluted in ice-cold Reaction Buffer to ~0.2-0.5 U/mL

  • Stop Solution: 0.5 M HCl

  • Neutralization Solution: 1 M NaOH

  • Glucose Assay Kit: Commercial GOPOD-format kit (e.g., from Wako or Sigma-Aldrich)

Procedure:

  • Prepare a reaction master mix in a microcentrifuge tube by combining:

    • 200 µL Reaction Buffer

    • 100 µL Maltose Solution

    • 100 µL Phosphate Solution

  • Equilibrate the master mix at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes.

  • To start the reaction, add 100 µL of the diluted enzyme sample to the master mix. Mix gently.

  • Incubate the reaction for a defined period (e.g., 10 minutes) at the chosen temperature.

  • Stop the reaction by adding 100 µL of Stop Solution.

  • Neutralize the sample by adding an appropriate volume of Neutralization Solution (e.g., 50 µL of 1 M NaOH).

  • Prepare a "blank" reaction by adding 100 µL of Reaction Buffer instead of the enzyme sample.

  • Quantify the glucose produced in both the test and blank samples using the glucose assay kit according to the manufacturer's instructions. This typically involves adding a volume of the stopped reaction mixture to the glucose assay reagent and measuring the absorbance at a specific wavelength (e.g., 505 nm).

  • Calculate the enzyme activity based on a glucose standard curve, accounting for dilution factors. One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[9]

Protocol 2: Protease Susceptibility Assay

This protocol provides a workflow to determine if your purified this compound is susceptible to degradation by a specific protease or a crude cell lysate.

Principle: Purified this compound is incubated with a protease of interest. Aliquots are taken at different time points and the reaction is stopped by adding SDS-PAGE loading buffer and boiling. The samples are then analyzed by SDS-PAGE and/or Western blot to visualize the disappearance of the full-length protein and the appearance of degradation products.

Materials:

  • Purified this compound (at a known concentration, e.g., 1 mg/mL)

  • Protease of interest (e.g., Trypsin, Elastase, or a crude E. coli lysate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • 2X SDS-PAGE Laemmli Sample Buffer

  • Heating block or water bath

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Reaction Mix: - Purified this compound - Reaction Buffer prep2 Prepare Control Mix: - Purified this compound - Reaction Buffer (No Protease) start_rxn Initiate Reaction: Add Protease to Reaction Mix. Incubate at 37°C. prep1->start_rxn timepoint0 Time = 0 min: Remove aliquot, add to Laemmli buffer, boil. start_rxn->timepoint0 timepoint1 Time = 15 min: Remove aliquot, add to Laemmli buffer, boil. timepoint0->timepoint1 timepoint2 Time = 60 min: Remove aliquot, add to Laemmli buffer, boil. timepoint1->timepoint2 timepoint3 Time = Overnight: Remove aliquot, add to Laemmli buffer, boil. timepoint2->timepoint3 analysis Analyze all time points (including control) by: 1. SDS-PAGE (Coomassie) 2. Western Blot (anti-tag or anti-MP) timepoint3->analysis

Caption: Workflow for a protease susceptibility assay.

Procedure:

  • Setup: Prepare two main reaction tubes on ice:

    • Test Reaction: 45 µL of purified this compound in reaction buffer.

    • Negative Control: 50 µL of purified this compound in reaction buffer (no protease will be added).

  • Time Zero (T=0): Remove a 10 µL aliquot from the Test Reaction tube before adding the protease. Immediately mix it with 10 µL of 2X Laemmli buffer and boil for 5 minutes. This is your T=0 sample.

  • Initiation: Add 5 µL of the protease solution to the Test Reaction tube. Mix gently and place the tube in a 37°C incubator.

  • Time Points: At subsequent time points (e.g., 15 min, 60 min, and overnight), remove a 10 µL aliquot from the Test Reaction tube, mix it with 10 µL of 2X Laemmli buffer, and boil for 5 minutes.

  • Control Sample: After the final time point, take a 10 µL aliquot from the Negative Control tube, mix with 10 µL of 2X Laemmli buffer, and boil.

  • Analysis: Load all boiled samples (T=0, T=15, T=60, T=overnight, and the negative control) onto an SDS-PAGE gel.

  • Visualization: Stain the gel with Coomassie Blue or perform a Western blot using an antibody against this compound or a purification tag. Degradation is indicated by a decrease in the intensity of the full-length protein band over time and the potential appearance of lower molecular weight fragments.

References

Technical Support Center: Optimizing Codon Usage for Maltose Phosphorylase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of maltose (B56501) phosphorylase.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the expression of codon-optimized maltose phosphorylase in E. coli.

Problem 1: Low or No Expression of this compound

Possible Causes and Solutions

Possible CauseRecommended Solution
Suboptimal Codon Usage: The codon usage of the native this compound gene is not compatible with the translational machinery of E. coli.Synthesize a new gene with codons optimized for E. coli expression.[1][2] This involves replacing rare codons with those more frequently used in highly expressed E. coli genes.
Toxicity of the Recombinant Protein: The expressed this compound may be toxic to the host cells, leading to slow growth and low protein yield.Use a tightly regulated expression system, such as the pBAD system, to control protein expression.[1] Adding 1% glucose to the culture medium can also help suppress basal expression.[1]
Inefficient Transcription or Translation Initiation: The secondary structure of the mRNA transcript near the 5' end may hinder ribosome binding and translation initiation.When optimizing the gene sequence, ensure that the 5' untranslated region and the initial coding sequence are free of strong secondary structures that could inhibit translation.[3]
Plasmid Instability: The expression vector may be unstable, leading to its loss from the bacterial population.Ensure that the appropriate antibiotic selection is maintained throughout cell growth and protein expression.
Incorrect Induction Conditions: The concentration of the inducer (e.g., IPTG) or the timing and temperature of induction may not be optimal.Titrate the inducer concentration and optimize the induction time and temperature. Lowering the induction temperature to 15-20°C can sometimes improve the yield of properly folded protein.[3]
Problem 2: this compound is Expressed as Insoluble Inclusion Bodies

Possible Causes and Solutions

Possible CauseRecommended Solution
High Expression Rate: Rapid synthesis of the protein can overwhelm the cell's folding machinery, leading to aggregation.Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down the rate of protein expression.[1]
Suboptimal Growth Conditions: High growth temperatures can promote protein misfolding and aggregation.Grow the bacterial culture at a lower temperature (e.g., 30°C) before induction.[1]
Lack of Chaperone Assistance: The protein may require molecular chaperones for proper folding.Co-express the this compound with chaperonins like GroEL/GroES or DnaK/DnaJ/GrpE.[3]
Disulfide Bond Formation Issues: If the this compound contains disulfide bonds, the reducing environment of the E. coli cytoplasm can prevent their proper formation.Express the protein in specialized E. coli strains (e.g., SHuffle) that have an oxidizing cytoplasm, facilitating disulfide bond formation.
Fusion Tag Issues: The fusion tag itself might contribute to insolubility.Consider using a highly soluble fusion partner, such as Maltose-Binding Protein (MBP), to enhance the solubility of the target protein.[3][4][5]
Problem 3: Low Specific Activity of Purified this compound

Possible Causes and Solutions

Possible CauseRecommended Solution
Improper Protein Folding: Even if the protein is soluble, it may not be correctly folded into its active conformation. The rate of translation, influenced by codon usage, can affect co-translational folding.[6][7][8]Synonymous codon changes can alter the folding pathway.[9] While optimizing for expression, consider that replacing rare codons with frequent ones might accelerate translation and lead to misfolding.[6][9] A "codon harmonization" approach, which maintains the native distribution of rare and common codons, could be beneficial.
Absence of Necessary Post-Translational Modifications: The this compound may require post-translational modifications that do not occur in E. coli.If post-translational modifications are essential for activity, consider expressing the protein in a eukaryotic system such as yeast or insect cells.
Inhibitory or Denaturing Purification Conditions: The buffers or conditions used during purification may be denaturing the enzyme.Optimize the purification protocol by adjusting pH, salt concentration, and including stabilizing additives like glycerol (B35011) or specific cofactors in the buffers.
Presence of Proteases: The protein may be degraded by host cell proteases during expression or purification.Use protease-deficient E. coli strains and add protease inhibitors to the lysis buffer.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it important for this compound expression in E. coli?

A1: Codon optimization is the process of modifying the codons in a gene's sequence to match the preferred codon usage of the expression host, in this case, E. coli, without altering the amino acid sequence of the encoded protein.[10] Different organisms exhibit "codon bias," meaning they use certain synonymous codons more frequently than others.[10] If the gene for this compound contains codons that are rare in E. coli, the translation machinery may stall or be inefficient, leading to low protein expression.[11] By replacing these rare codons with those commonly used in highly expressed E. coli genes, the translation efficiency and overall protein yield can be significantly increased.[1][2]

Q2: Can codon optimization negatively affect my this compound?

A2: Yes, in some cases, codon optimization can have unintended negative consequences. While it often boosts expression levels, it can sometimes lead to protein misfolding and the formation of insoluble inclusion bodies.[6] The rate of translation elongation, which is influenced by codon usage, can play a crucial role in the co-translational folding of the protein.[6][8] Replacing all rare codons with common ones can speed up translation, potentially not allowing enough time for protein domains to fold correctly.[7][9] This can result in a higher yield of inactive or misfolded protein.

Q3: My codon-optimized this compound is forming inclusion bodies. What should I do?

A3: Inclusion body formation is a common issue with high-level recombinant protein expression. Here are several strategies to address this:

  • Lower the expression temperature: Inducing protein expression at a lower temperature (e.g., 18-25°C) can slow down the rate of protein synthesis, giving the protein more time to fold correctly.[1]

  • Reduce inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can also reduce the expression rate.[1]

  • Use a solubility-enhancing fusion tag: Fusing the this compound to a highly soluble protein like Maltose-Binding Protein (MBP) can significantly improve its solubility.[3][4][5]

  • Co-express with chaperones: Molecular chaperones can assist in the proper folding of your protein. Consider co-expressing your this compound with chaperone systems like GroEL/GroES.[3]

  • Refolding from inclusion bodies: If the above methods are unsuccessful, you can purify the inclusion bodies and then attempt to refold the protein in vitro using denaturation and renaturation protocols.[12][13][14]

Q4: How can I quantify the improvement in this compound expression after codon optimization?

A4: To quantify the effect of codon optimization, you should compare the expression levels of the original (wild-type) and the codon-optimized this compound genes under identical experimental conditions. This can be done using the following methods:

  • SDS-PAGE and Densitometry: Run total cell lysates or purified protein samples on an SDS-PAGE gel. Stain the gel with Coomassie Blue or a similar stain and quantify the intensity of the protein band corresponding to this compound using densitometry software.

  • Western Blotting: This method is more specific and sensitive. Use an antibody that specifically recognizes this compound to probe a blot of your protein samples. The signal intensity can then be quantified.

  • Enzymatic Activity Assay: If the purified this compound is active, you can compare the specific activity (units of activity per milligram of protein) of the enzyme produced from the wild-type and optimized genes.

Quantitative Data on Codon Optimization (General Examples)

ProteinExpression SystemFold Increase in Expression (Optimized vs. Native)Reference
Human Clotting Factor VIIIChloroplasts4.9- to 7.1-fold[15][16]
Polio Viral Capsid Protein 1Chloroplasts22.5- to 28.1-fold[15][16]
Various Human Mitochondrial GenesMammalian Cells5- to 180-fold increase in mRNA levels[17]
α-AmylasePichia pastoris2.31- to 2.62-fold[18]

Experimental Protocols

Protocol 1: Gene Synthesis with Codon Optimization
  • Obtain the amino acid sequence of the this compound you wish to express.

  • Use a codon optimization tool. Many companies that offer gene synthesis services also provide free online tools for codon optimization.[19][20]

  • Specify Escherichia coli (strain K12 or B) as the expression host.

  • Review and adjust optimization parameters. Consider factors like GC content and avoiding sequences that could form strong secondary mRNA structures, especially near the translation start site.

  • Add desired restriction sites to the 5' and 3' ends of the gene for cloning into your expression vector.

  • Include a start codon (ATG) and a stop codon (e.g., TAA).

  • Order the synthesized gene from a reputable supplier.

Protocol 2: Expression and Purification of this compound in E. coli

This protocol assumes the use of a pET vector with an N-terminal His6-tag in E. coli BL21(DE3).

  • Cloning: Ligate the codon-optimized this compound gene into the pET expression vector. Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by plasmid sequencing.

  • Transformation into Expression Host: Transform the sequence-verified plasmid into E. coli BL21(DE3) cells.

  • Expression Trial: a. Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 50 mL of LB medium with the overnight culture to an OD600 of ~0.1. c. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Take a 1 mL pre-induction sample. e. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. f. Incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C or 25°C). g. Harvest the cells by centrifugation. h. Analyze the pre- and post-induction samples by SDS-PAGE to confirm expression.

  • Large-Scale Expression and Lysis: a. Scale up the expression culture to the desired volume. b. After induction and harvesting, resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.

  • Purification (for soluble protein): a. Apply the soluble fraction to a Ni-NTA affinity chromatography column equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the His6-tagged this compound with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). d. Analyze the eluted fractions by SDS-PAGE for purity. e. If necessary, perform further purification steps such as size-exclusion chromatography.

  • Purification and Refolding (for insoluble protein): a. Wash the insoluble pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.[13] b. Solubilize the washed inclusion bodies in a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).[14] c. Refold the denatured protein by rapidly diluting it into a refolding buffer or by dialysis to gradually remove the denaturant.[21] d. Purify the refolded protein using chromatography as described for the soluble protein.

Visualizations

Codon_Optimization_Workflow cluster_design Gene Design and Synthesis cluster_cloning Cloning and Transformation cluster_expression Protein Expression and Analysis cluster_purification Purification Amino Acid Sequence Amino Acid Sequence Codon Optimization Tool Codon Optimization Tool Amino Acid Sequence->Codon Optimization Tool Input Optimized DNA Sequence Optimized DNA Sequence Codon Optimization Tool->Optimized DNA Sequence Output (E. coli bias) Gene Synthesis Gene Synthesis Optimized DNA Sequence->Gene Synthesis Cloning into Vector Cloning into Vector Gene Synthesis->Cloning into Vector Transformation into E. coli Transformation into E. coli Cloning into Vector->Transformation into E. coli Small-Scale Expression Small-Scale Expression Transformation into E. coli->Small-Scale Expression SDS-PAGE Analysis SDS-PAGE Analysis Small-Scale Expression->SDS-PAGE Analysis Large-Scale Expression Large-Scale Expression SDS-PAGE Analysis->Large-Scale Expression Cell Lysis Cell Lysis Large-Scale Expression->Cell Lysis Soluble vs. Insoluble Soluble vs. Insoluble Cell Lysis->Soluble vs. Insoluble Affinity Chromatography Affinity Chromatography Soluble vs. Insoluble->Affinity Chromatography Soluble Inclusion Body Washing Inclusion Body Washing Soluble vs. Insoluble->Inclusion Body Washing Insoluble Pure this compound Pure this compound Affinity Chromatography->Pure this compound Solubilization & Refolding Solubilization & Refolding Inclusion Body Washing->Solubilization & Refolding Solubilization & Refolding->Affinity Chromatography

Caption: Workflow for codon optimization and expression of this compound.

Troubleshooting_Low_Yield Low/No Expression Low/No Expression Check Codon Optimization Check Codon Optimization Low/No Expression->Check Codon Optimization Assess Protein Toxicity Assess Protein Toxicity Low/No Expression->Assess Protein Toxicity Verify Plasmid and Induction Verify Plasmid and Induction Low/No Expression->Verify Plasmid and Induction Re-synthesize Gene Re-synthesize Gene Check Codon Optimization->Re-synthesize Gene Use Tightly Regulated Promoter Use Tightly Regulated Promoter Assess Protein Toxicity->Use Tightly Regulated Promoter Optimize Induction Conditions Optimize Induction Conditions Verify Plasmid and Induction->Optimize Induction Conditions

Caption: Troubleshooting logic for low or no protein expression.

Troubleshooting_Inclusion_Bodies Inclusion Body Formation Inclusion Body Formation Reduce Expression Rate Reduce Expression Rate Inclusion Body Formation->Reduce Expression Rate Enhance Protein Folding Enhance Protein Folding Inclusion Body Formation->Enhance Protein Folding Refold from Inclusion Bodies Refold from Inclusion Bodies Inclusion Body Formation->Refold from Inclusion Bodies Lower Temperature & Inducer Lower Temperature & Inducer Reduce Expression Rate->Lower Temperature & Inducer Use Soluble Fusion Tag Use Soluble Fusion Tag Enhance Protein Folding->Use Soluble Fusion Tag Co-express Chaperones Co-express Chaperones Enhance Protein Folding->Co-express Chaperones Denaturation & Renaturation Denaturation & Renaturation Refold from Inclusion Bodies->Denaturation & Renaturation

Caption: Troubleshooting strategies for inclusion body formation.

References

troubleshooting poor kinetic results for maltose phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with maltose (B56501) phosphorylase kinetic assays. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common problems observed during experimentation.

Troubleshooting Guide

Poor or inconsistent kinetic results for maltose phosphorylase can arise from a variety of factors, from reagent preparation to data analysis. This guide addresses specific issues in a question-and-answer format to help you identify and solve the problem.

Q1: My enzyme activity is much lower than expected. What are the possible causes?

Low or no enzyme activity is a common issue. Here are several potential causes and solutions:

  • Improper Enzyme Storage: this compound should be stored at -20°C or below in a glycerol-containing buffer or as a lyophilized powder.[1] Repeated freeze-thaw cycles can lead to denaturation and loss of activity.

    • Solution: Aliquot the enzyme upon first use to minimize freeze-thaw cycles. Ensure the storage temperature is consistently maintained. For lyophilized enzyme, ensure it is stored in a desiccated environment.

  • Incorrect Assay Conditions: The enzyme's activity is highly dependent on pH and temperature. The optimal pH for most maltose phosphorylases is between 6.0 and 8.1, with an optimal temperature typically around 37-45°C.[2][3][4][5]

    • Solution: Verify the pH of your buffer at the reaction temperature. Ensure your incubator or water bath is calibrated and maintaining the correct temperature.

  • Reagent Degradation: Substrates or co-factors may have degraded. Maltose solutions can be susceptible to microbial growth if not stored properly.

    • Solution: Prepare fresh substrate and buffer solutions. Store stock solutions in appropriate conditions (e.g., frozen in aliquots).

  • Presence of Inhibitors: Your sample may contain inhibitors. Common laboratory reagents like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) can interfere with enzymatic assays.[6]

    • Solution: If possible, remove potential inhibitors from your sample through dialysis or buffer exchange. If you suspect an inhibitor, you can perform a control experiment by spiking a known good sample with the potential inhibitor.

Q2: I'm observing a non-linear Lineweaver-Burk plot. What does this indicate?

A non-linear Lineweaver-Burk plot suggests that the reaction does not follow simple Michaelis-Menten kinetics.[7] Here are some possible reasons:

  • Substrate or Product Inhibition: High concentrations of maltose or the product, glucose-1-phosphate, can inhibit the enzyme's activity. This is a known phenomenon for some phosphorylases.[7]

    • Solution: Perform the assay with a wider range of substrate concentrations, paying close attention to both very low and very high concentrations. If substrate inhibition is suspected, the plot of initial velocity versus substrate concentration will show a decrease in velocity at higher substrate levels. For product inhibition, you can measure the initial reaction rates in the presence of varying concentrations of the product.[8]

  • Allosteric Regulation: The enzyme may have allosteric sites, leading to cooperative binding of the substrate. This results in a sigmoidal (not hyperbolic) relationship between initial velocity and substrate concentration.

    • Solution: A Hill plot can be used to assess cooperativity. A Hill coefficient greater than 1 indicates positive cooperativity.

  • Experimental Artifacts: Inaccurate measurements of initial rates, especially at low substrate concentrations, can lead to distortions in the Lineweaver-Burk plot, as the reciprocal plot gives undue weight to these points.[9][10]

    • Solution: Ensure that you are measuring the true initial velocity by taking multiple readings in the early phase of the reaction to confirm linearity. Consider using non-linear regression analysis of the raw data (velocity vs. substrate concentration), which is generally more accurate than linearized plots.[10]

Q3: My kinetic parameters (Km and Vmax) are inconsistent between experiments. Why is this happening?

Variability in kinetic parameters can be frustrating. Here are some factors that can contribute to this:

  • Pipetting Inaccuracies: Small errors in pipetting, especially of the enzyme or concentrated substrates, can lead to significant variations in the final reaction concentrations.[6]

    • Solution: Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across all wells or cuvettes.[6]

  • Fluctuations in Temperature and pH: As mentioned, this compound activity is sensitive to these parameters. Minor differences in temperature or pH between experimental runs can alter the kinetic results.

    • Solution: Always allow reagents to equilibrate to the assay temperature before starting the reaction.[11] Double-check the pH of the buffer before each experiment.

  • Enzyme Purity and Concentration: The purity of the enzyme preparation can affect its specific activity. If the enzyme concentration is not accurately determined, the calculated Vmax will be incorrect.

    • Solution: Use a reliable method for protein concentration determination, such as the Bradford or BCA assay. If possible, assess the purity of your enzyme using SDS-PAGE.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for this compound?

A: this compound catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce glucose and β-D-glucose-1-phosphate.[3][12] The reaction follows a sequential Bi-Bi mechanism.[3][4]

Q: What are the typical kinetic parameters for this compound?

A: The kinetic parameters can vary depending on the source of the enzyme. The following table summarizes some reported values.

Enzyme SourceOptimal pHOptimal Temp. (°C)Km (maltose) (mM)Km (phosphate) (mM)
Lactobacillus brevis6.5360.91.8
Bacillus sp. AHU20018.1450.8350.295
Bacillus sp. RK-16.0-7.065N/AN/A

Data compiled from multiple sources.[2][3][5]

Q: Can other sugars act as substrates for this compound?

A: this compound is generally specific for maltose and does not show significant activity with other α-linked glucobioses or maltotriose.[3][4] The enzyme specifically recognizes the α-anomer of maltose.[13]

Q: How should I store my this compound enzyme?

A: For long-term storage, it is recommended to store the enzyme at -20°C in a buffer containing glycerol (B35011) or as a lyophilized powder.[1] For short-term storage, 4°C may be acceptable for some preparations, but it's best to consult the manufacturer's datasheet.[2]

Experimental Protocols

Standard this compound Kinetic Assay

This protocol is a general guideline. Optimal conditions may vary depending on the specific enzyme.

Reagents:

  • 50 mM HEPES-NaOH buffer, pH 7.0[11]

  • Maltose stock solution (e.g., 200 mM in HEPES buffer)[11]

  • Phosphate stock solution (e.g., 200 mM potassium phosphate, pH 7.0)[11]

  • This compound (diluted in an appropriate buffer, e.g., 50 mM HEPES-NaOH, pH 7.0)

  • Glucose detection reagent (e.g., a commercial glucose oxidase/peroxidase kit)[3]

  • Stop solution (e.g., 5 N HCl)[11]

Procedure:

  • Prepare a series of dilutions of the maltose stock solution in the assay buffer.

  • In a microplate or test tubes, add the maltose solution and phosphate solution to the desired final concentrations.

  • Equilibrate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.[11]

  • Initiate the reaction by adding a small volume of the diluted this compound enzyme.

  • Incubate for a fixed period (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.[11]

  • Measure the amount of glucose produced using a glucose detection reagent according to the manufacturer's instructions.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Visualizations

Troubleshooting Workflow for Poor Kinetic Results

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound kinetic assays.

TroubleshootingWorkflow Start Start: Poor Kinetic Results (Low Activity, High Variability, Non-linear Plots) CheckEnzyme 1. Verify Enzyme Integrity Start->CheckEnzyme CheckAssay 2. Review Assay Conditions Start->CheckAssay CheckReagents 3. Examine Reagents Start->CheckReagents CheckData 4. Analyze Data Acquisition & Processing Start->CheckData Storage Improper Storage? (Freeze-thaw, Temp.) CheckEnzyme->Storage Check Storage History TempPH Incorrect Temp/pH? CheckAssay->TempPH Verify Parameters Substrate Substrate Degradation? CheckReagents->Substrate Assess Quality InitialRate Not Measuring Initial Rate? CheckData->InitialRate Review Procedure Age Enzyme Age/Purity? Storage->Age No Sol_Enzyme Solution: Aliquot Enzyme, Verify Storage Storage->Sol_Enzyme Yes Age->Sol_Enzyme Yes Incubation Incubation Time Sub-optimal? TempPH->Incubation No Sol_Assay Solution: Calibrate Instruments, Optimize Conditions TempPH->Sol_Assay Yes Incubation->Sol_Assay Yes Buffer Buffer Contamination or Incorrect Prep? Substrate->Buffer No Sol_Reagents Solution: Prepare Fresh Reagents, Purify Sample Substrate->Sol_Reagents Yes Inhibitors Inhibitors Present? Buffer->Inhibitors No Buffer->Sol_Reagents Yes Inhibitors->Sol_Reagents Yes Plotting Using Linearized Plots? InitialRate->Plotting No Sol_Data Solution: Perform Time Course, Use Non-linear Regression InitialRate->Sol_Data Yes Plotting->Sol_Data Yes End Resolved Kinetic Results Sol_Enzyme->End Sol_Assay->End Sol_Reagents->End Sol_Data->End

Caption: A flowchart for troubleshooting poor kinetic results for this compound.

This compound Reaction Pathway

This diagram illustrates the reversible reaction catalyzed by this compound.

MaltosePhosphorylaseReaction Maltose Maltose sub1 Maltose->sub1 Pi Inorganic Phosphate (Pi) Pi->sub1 Enzyme Maltose Phosphorylase prod1 Enzyme->prod1 Glucose Glucose G1P β-D-Glucose-1-Phosphate sub1->Enzyme + prod1->Enzyme prod1->Glucose prod1->G1P

Caption: Reversible phosphorolysis of maltose by this compound.

References

Validation & Comparative

A Comparative Guide to Maltose Phosphorylase from Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing its reversible phosphorolysis to glucose and β-D-glucose-1-phosphate.[1][2] This enzyme is of significant interest for various biotechnological applications, including biosensor development for phosphate (B84403) determination, enzymatic synthesis of oligosaccharides, and as a diagnostic tool for α-amylase activity.[3][4][5][6] Understanding the comparative performance of maltose phosphorylase from different species is crucial for selecting the most suitable biocatalyst for a specific application. This guide provides a comprehensive comparison of this compound from several bacterial species, supported by experimental data on their biochemical and kinetic properties.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound from different bacterial species, offering a direct comparison of their performance characteristics.

ParameterLactobacillus brevisBacillus sp. AHU2001Bacillus sp. RK-1Recombinant E. coliLactococcus lactis
Optimal pH 6.5[3][7]8.1[4][8]6.0 - 7.0[9]6.5 - 7.5[5]Not specified
Optimal Temperature (°C) 36[3][7]45[4][8]~65[9]45 - 50[5]Not specified
pH Stability 5.4 - 7.2[10]4.5 - 10.4[4][8]5.5 - 8.0[9]5.5 - 8.0[5]Not specified
Thermal Stability (°C) Stable up to 35°C for 30 min[10]Stable at ≤40°C for 15 min[4][8]Stable up to ~55°C for 15 min[9]Stable below 55°C[5]Not specified
Km (Maltose) 0.9 mM[3][7]0.835 mM[4]Not specified1.9 mM[5]Not specified
Km (Phosphate) 1.8 mM[3][7]0.295 mM[4]Not specified3.4 mM[5]Not specified
kcat (s-1) Not specified30.9[4]Not specifiedNot specifiedNot specified
Molecular Weight (kDa) 196 (dimer of 88 kDa)[3][7]Not specified170 (dimer of 88.5 kDa)[9]~220 (dimer of 90 kDa)[5]75 (monomer)[11]
Cofactor Requirement Independent of pyridoxal (B1214274) 5'-phosphate[3][7]Not specifiedNot specifiedNot specifiedNot specified

Substrate Specificity and Inhibition

Maltose phosphorylases generally exhibit high specificity for maltose. The enzyme from Lactobacillus brevis does not act on maltitol, maltotriitol, sucrose, lactose (B1674315), trehalose, and shows minimal activity on isomaltose, maltobionic acid, maltotriose, and maltotetraose.[10] Similarly, the enzyme from Bacillus sp. AHU2001 showed phosphorolytic activity towards maltose but not other α-linked glucobioses or maltotriose.[4][8] In the reverse reaction (synthesis), the Bacillus sp. AHU2001 enzyme can utilize a range of acceptors including D-glucose, D-mannose, D-glucosamine, and others, to synthesize various α-(1→4)-glucosides and even α-(1→3)-glucosides with specific acceptors.[4][12]

Inhibitors for the Lactobacillus brevis this compound include CuSO₄, HgCl₂, and p-chloromercuribenzoate.[10]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols.

This compound Activity Assay

A common method to determine this compound activity is to measure the amount of glucose liberated from the phosphorolytic cleavage of maltose.

Example Protocol (from Lactobacillus brevis studies): [7]

  • Reaction Mixture: Prepare a standard test mixture containing 40 mM maltose and 40 mM phosphate-citrate buffer (pH 6.5) in a total volume of 1 ml.

  • Enzyme Addition: Add a known amount of purified this compound (e.g., 6.6 µg/ml) to the reaction mixture.

  • Incubation: Incubate the mixture for 10 minutes at the optimal temperature (e.g., 36°C).

  • Reaction Initiation and Termination: Start the reaction by adding maltose. Terminate the reaction by adding a strong base (e.g., 100 µl of 1 N NaOH).

  • Control: Use a negative control containing the enzyme, maltose, and citrate (B86180) buffer but without phosphate.

  • Glucose Measurement: The liberated glucose is quantified using a standard glucose oxidase-peroxidase assay.

Enzyme Purification

Purification of this compound is critical for its characterization. A typical purification workflow involves several chromatographic steps.

A general workflow for this compound purification.

Stability Assays

pH Stability: [4][7]

  • Incubate enzyme samples in buffers of varying pH (e.g., 50 mM phosphate-citrate buffer for pH 4.5-8.5) for a set period (e.g., 24 hours) at a constant temperature (e.g., 4°C or 20°C).

  • After incubation, adjust the pH of all samples to the optimal pH of the enzyme (e.g., pH 6.5).

  • Measure the residual enzyme activity using the standard activity assay.

Thermal Stability: [4][7]

  • Dissolve the enzyme in a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5).

  • Incubate the enzyme samples at various temperatures (e.g., 20-60°C) for different time intervals (e.g., 10, 30, 60, 120 minutes).

  • After incubation, cool the samples on ice.

  • Measure the residual activity using the standard activity assay.

Regulation of this compound

The expression and activity of this compound can be regulated, which is an important consideration for its production and application. In Lactococcus lactis, the synthesis of this compound is repressed by the presence of glucose and lactose in the growth medium.[11] Interestingly, the gene is expressed in the presence of maltose, trehalose, or galactose, and even in the absence of any added sugar, suggesting a complex regulatory mechanism that is not solely dependent on induction by maltose.[11] The gene encoding this compound in L. lactis is located near a gene for a transcriptional regulator from the LacI-GalR family.[11]

In Bacillus subtilis, maltose transport is regulated by the phosphotransferase system (PTS), and this regulation is influenced by the presence of glucose.[13] While the study focused on maltose uptake, it also noted the presence of this compound activity in maltose-grown cells.[13]

Simplified regulatory influences on maltose metabolism.

Conclusion and Future Perspectives

This guide highlights the diversity in the biochemical properties of this compound from different bacterial species. The enzymes from Bacillus species tend to be more thermostable and active at a higher pH compared to the enzyme from Lactobacillus brevis. The recombinant enzyme produced in E. coli also shows good thermal stability. These differences are critical for industrial applications where operational stability under specific process conditions is paramount.

For drug development professionals, the high specificity of this compound can be exploited in diagnostic assays. The enzyme's role in bacterial carbohydrate metabolism also makes it a potential, albeit underexplored, target for antimicrobial strategies. Further research into the structure-function relationships of these enzymes will undoubtedly pave the way for protein engineering efforts to tailor their properties for specific industrial and therapeutic purposes.

References

A Comparative Guide to Maltose Phosphorylase and Sucrose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of maltose (B56501) phosphorylase and sucrose (B13894) phosphorylase, two key enzymes in carbohydrate metabolism with significant applications in biocatalysis and synthesis. The information presented is supported by experimental data to aid in enzyme selection for research and development purposes.

Introduction and Overview

Maltose phosphorylase (MP) and sucrose phosphorylase (SP) are both glycosyltransferases that catalyze the reversible phosphorolysis of their respective disaccharide substrates. While they share the ability to cleave a glycosidic bond using inorganic phosphate (B84403), they differ fundamentally in their substrate specificity, catalytic mechanism, and resulting products. These differences dictate their distinct roles in metabolic pathways and their suitability for various biotechnological applications.

  • This compound (MP) (EC 2.4.1.8) catalyzes the phosphorolysis of maltose to produce D-glucose and β-D-glucose-1-phosphate.[1] It is a key enzyme in the metabolism of starch and maltodextrins in some bacteria.[2][3]

  • Sucrose Phosphorylase (SP) (EC 2.4.1.7) is a crucial enzyme in sucrose metabolism, catalyzing its conversion into D-fructose and α-D-glucose-1-phosphate.[4][5]

Catalytic Reaction and Mechanism

The most significant distinction between the two enzymes lies in their catalytic mechanism, which results in products with different anomeric configurations.

This compound (MP): Inverting Mechanism

MP belongs to the GH65 family of glycoside hydrolases and employs a single-displacement (inverting) mechanism.[2][6] In this reaction, a general acid catalyst protonates the glycosidic oxygen, while an inorganic phosphate molecule performs a nucleophilic attack on the anomeric carbon (C1).[2][6] This results in an inversion of the stereochemistry at the anomeric center, producing β-D-glucose-1-phosphate.[6]

Maltose_Phosphorylase_Mechanism cluster_substrates Substrates cluster_products Products Maltose Maltose (α-anomer) Enzyme This compound (GH65) Maltose->Enzyme Pi Inorganic Phosphate (Pi) Pi->Enzyme Glucose D-Glucose Enzyme->Glucose Single Displacement (Inverting) beta_G1P β-D-Glucose-1-Phosphate (β-anomer) Enzyme->beta_G1P

Caption: Reaction scheme for this compound.

Sucrose Phosphorylase (SP): Retaining Mechanism

SP is a member of the GH13 family and utilizes a two-step, double-displacement (retaining or "ping-pong") mechanism.[4][5][7]

  • Glycosylation: A nucleophilic residue in the enzyme's active site (e.g., an aspartate) attacks the anomeric carbon of sucrose. This cleaves the glycosidic bond, releases fructose, and forms a covalent β-glucosyl-enzyme intermediate.[4][8]

  • Deglycosylation: Inorganic phosphate then attacks the anomeric carbon of this intermediate, displacing the enzymatic nucleophile and forming α-D-glucose-1-phosphate with a retention of the original anomeric configuration.[4]

Sucrose_Phosphorylase_Mechanism Sucrose Sucrose Enzyme Sucrose Phosphorylase (SP) Sucrose->Enzyme 1. Glycosylation Intermediate Covalent Glucosyl-Enzyme Intermediate Enzyme->Intermediate Fructose Fructose Intermediate->Fructose Fructose Released alpha_G1P α-D-Glucose-1-Phosphate Intermediate->alpha_G1P Pi Inorganic Phosphate (Pi) Pi->Intermediate 2. Deglycosylation

Caption: Reaction scheme for Sucrose Phosphorylase.

Comparative Performance Data

The operational characteristics of these enzymes, including substrate specificity, kinetic parameters, and optimal conditions, are critical for their application.

3.1. Substrate and Acceptor Specificity

FeatureThis compoundSucrose Phosphorylase
Primary Donor Substrate Maltose[2]Sucrose
Other Donor Substrates Generally specific to maltose; does not typically act on other α-linked glucobioses.Can show activity on sucrose analogs, such as sucrose 6F-phosphate, though often with lower efficiency.[9]
Acceptor Specificity (Reverse Reaction) Can utilize a range of acceptors including D-glucose, D-mannose, D-xylose, N-acetyl-d-glucosamine, and others to synthesize novel α-(1→4)-glucosides.[2]Exhibits broad acceptor promiscuity, transferring the glucosyl moiety to phosphate, water, alcohols, and other carbohydrates.[5][7] This is a key feature for its use in synthesizing various valuable glycosides.[7]

3.2. Kinetic Parameters

The kinetic parameters provide insight into the catalytic efficiency of the enzymes. The values can vary depending on the source organism and reaction conditions.

Enzyme (Source)SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
This compound (Bacillus sp. AHU2001)[2]Maltose1.1 ± 0.146.1 ± 1.141.9
Phosphate1.5 ± 0.246.1 ± 1.130.7
Sucrose Phosphorylase (Bifidobacterium adolescentis)[8]Sucrose2.5 ± 0.384 ± 233.6
Phosphate1.1 ± 0.122 ± 0.420.0

3.3. Optimal Conditions and Stability

ParameterThis compound (Bacillus sp. AHU2001)Sucrose Phosphorylase (Leuconostoc mesenteroides)
Optimal pH 8.1[2]~7.0
Optimal Temperature 45°C[2]~30-50°C (kcat/Km max at 45°C)[8][10]
pH Stability Stable over a broad range (4.5–10.4).[2]Generally stable around neutral pH.
Thermal Stability Stable at temperatures up to 40°C.[2]Thermostability is a key target for protein engineering to improve industrial applicability.[7]

Industrial and Research Applications

The distinct properties of MP and SP lead to different applications.

  • This compound:

    • Oligosaccharide Synthesis: Its primary application is in the synthesis of novel, non-naturally occurring α-(1→4)-glucosides by using various sugar acceptors in the reverse phosphorolysis reaction.[2]

    • Coupled Reactions: MP can be used to produce β-G1P from inexpensive maltose (derived from starch). This β-G1P can then be used by other phosphorylases in coupled, one-pot reactions to synthesize valuable oligosaccharides like trehalose (B1683222) or nigerose.[2]

  • Sucrose Phosphorylase:

    • Fine Chemical Synthesis: The broad acceptor specificity of SP is widely exploited. A major industrial application is the synthesis of 2-O-α-D-glucosylglycerol (Glycoin®), a moisturizing ingredient used in cosmetics.[5][8][11]

    • Glycoside Production: It is used to produce a wide range of high-value glycosides, including glucosides of ascorbic acid (a stable form of Vitamin C), hydroquinone, and various phenolic compounds.[7][8]

    • α-G1P Production: SP provides an efficient route to produce α-D-glucose-1-phosphate from sucrose. α-G1P is a key activated sugar donor for many other glycosyltransferases and phosphorylases.[5]

Experimental Protocols: Phosphorylase Activity Assay

A common method for determining the activity of both enzymes is a coupled spectrophotometric assay that measures the rate of glucose-1-phosphate (G1P) formation.

Principle: The G1P produced by the phosphorylase is converted to glucose-6-phosphate (G6P) by phosphoglucomutase (PGM). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the phosphorylase activity.

Workflow Diagram:

Assay_Workflow Start Prepare Reaction Mixture (Buffer, Substrate, Pi, NADP⁺, PGM, G6PDH) Equilibrate Equilibrate to Assay Temperature (e.g., 30°C or 37°C) Start->Equilibrate AddEnzyme Initiate Reaction by Adding Maltose/Sucrose Phosphorylase Equilibrate->AddEnzyme Monitor Monitor Absorbance at 340 nm over time using a spectrophotometer AddEnzyme->Monitor Calculate Calculate Rate (ΔA340/min) from the linear portion of the curve Monitor->Calculate Result Determine Enzyme Activity (U/mL) Calculate->Result

Caption: General workflow for a coupled phosphorylase assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES-NaOH, pH 7.5).

    • Substrate Stock: Prepare concentrated stock solutions of maltose or sucrose (e.g., 500 mM).

    • Phosphate Stock: Prepare a stock solution of potassium phosphate, pH 7.5 (e.g., 200 mM).

    • Coupling Reagents: Prepare a solution in assay buffer containing:

      • 5 mM MgCl₂

      • 1 mM NADP⁺

      • 1 U/mL Phosphoglucomutase (PGM)

      • 1 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH)

      • Glucose-1,6-bisphosphate (a cofactor for PGM, typically ~10 µM).

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, substrate stock, phosphate stock, and the coupling reagent mix. The final concentrations should be optimized (e.g., 20 mM substrate, 10 mM phosphate).

    • Incubate the cuvette in a temperature-controlled spectrophotometer for 5 minutes to allow the temperature to equilibrate and to record any background reaction.

    • Initiate the reaction by adding a small, known volume of the phosphorylase enzyme solution.

    • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculation of Activity:

    • Determine the rate of reaction (ΔA₃₄₀/min) from the linear slope of the absorbance vs. time plot.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

    • One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Summary of Key Differences

FeatureThis compound (MP)Sucrose Phosphorylase (SP)
EC Number 2.4.1.8[1]2.4.1.7
Substrate Maltose[1]Sucrose[4]
Products D-Glucose + β -D-Glucose-1-Phosphate[1]D-Fructose + α -D-Glucose-1-Phosphate[4]
Mechanism Single Displacement (Inverting)[6]Double Displacement (Retaining)[5]
Enzyme Family Glycoside Hydrolase Family 65 (GH65)[6]Glycoside Hydrolase Family 13 (GH13)[5][7]
Key Feature Synthesizes β -G1P; useful for synthesizing novel α-(1→4) glucosides.[2]Broad acceptor promiscuity; forms a covalent enzyme intermediate; used to synthesize a wide variety of valuable α -glucosides.[5][7]
Primary Application Production of β-G1P and novel oligosaccharides via coupled reactions.[2]Industrial synthesis of fine chemicals (e.g., Glycoin®) and diverse glycosides from sucrose.[5][8][11]

References

A Comparative Guide to the Validation of a Novel Maltose Phosphorylase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of maltose (B56501) phosphorylase activity is crucial for various applications, including diagnostics and the study of carbohydrate metabolism. This guide provides an objective comparison of a novel enzymatic cycling assay for maltose phosphorylase with established methods, supported by experimental data and detailed protocols.

Introduction to this compound Assays

This compound (EC 2.4.1.8) catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1] The quantification of its activity is essential for various research and diagnostic purposes.[2] Traditional assays primarily rely on coupled enzyme reactions that detect one of the products, typically glucose. This guide introduces a novel, highly sensitive enzymatic cycling assay and compares its performance against two established methods: the Glucose Oxidase (GOx)-Coupled Colorimetric Assay and the Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH)-Coupled Spectrophotometric Assay.

Performance Comparison of this compound Assays

The performance of the novel enzymatic cycling assay was validated against the established GOx-coupled and HK/G6PDH-coupled assays. The key performance characteristics are summarized in the tables below.

Table 1: Assay Performance Characteristics

ParameterNovel Enzymatic Cycling AssayEstablished GOx-Coupled AssayEstablished HK/G6PDH-Coupled Assay
Principle Enzymatic cycling with β-phosphoglucomutase and G6PDHColorimetric/Fluorometric detection of H₂O₂Spectrophotometric measurement of NADPH
Detection Method Absorbance (405 nm)Absorbance or FluorescenceAbsorbance (340 nm)
Limit of Detection (LOD) ~5 µM~1.5 µM (as phosphate)[3]~0.15 µM (as G6P)[4]
Linearity Range Up to 120 µmol/L[5]Not explicitly statedNot explicitly stated
Precision (CV%) ≤1.1% (repeatability)[5]Not explicitly statedNot explicitly stated
Assay Time ~15-20 minutes~20-30 minutes~10-15 minutes
Throughput High (96-well plate format)High (96-well plate format)Moderate to High (cuvette or plate)

Table 2: Qualitative Comparison of Assay Features

FeatureNovel Enzymatic Cycling AssayEstablished GOx-Coupled AssayEstablished HK/G6PDH-Coupled Assay
Sensitivity HighModerate to HighHigh
Specificity HighProne to interference from reducing agentsHigh
Cost ModerateLow to ModerateModerate
Instrumentation Spectrophotometer (plate reader)Spectrophotometer or FluorometerSpectrophotometer
Ease of Use Simple, automatableSimpleSimple

Experimental Protocols

Detailed methodologies for the novel assay and the established comparative assays are provided below.

Novel Enzymatic Cycling Assay Protocol

This assay enhances sensitivity by amplifying the signal from the initial reaction.

Reagents:

  • Reaction Buffer: 50 mM HEPES buffer, pH 7.0, containing 5 mM MgCl₂

  • Substrate Solution: 100 mM Maltose in Reaction Buffer

  • Phosphate Solution: 50 mM Potassium Phosphate buffer, pH 7.0

  • Enzyme Mix:

    • This compound (10 U/mL)

    • β-Phosphoglucomutase (5 U/mL)

    • Glucose-1,6-bisphosphate (10 µM)

    • Glucose-6-Phosphate Dehydrogenase (G6PDH) (10 U/mL)

  • Detection Reagent: 5 mM Thio-NADP⁺ in Reaction Buffer

Procedure:

  • Prepare a master mix containing Reaction Buffer, Substrate Solution, Phosphate Solution, and Detection Reagent.

  • Add 50 µL of the master mix to each well of a 96-well microplate.

  • Add 20 µL of the sample (containing this compound) to each well.

  • Initiate the reaction by adding 30 µL of the Enzyme Mix to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate this compound activity based on the rate of change in absorbance.

Established Method 1: Glucose Oxidase (GOx)-Coupled Colorimetric Assay

This is a widely used method that relies on the oxidation of glucose produced by this compound.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0

  • Substrate Solution: 200 mM Maltose in Assay Buffer

  • Coupling Enzyme Mix:

    • Glucose Oxidase (GOx) (50 U/mL)

    • Horseradish Peroxidase (HRP) (20 U/mL)

  • Colorimetric Probe: e.g., 10 mM Amplex® Red reagent

  • Stop Solution: 0.2 M Sodium Azide

Procedure:

  • Combine 50 µL of Assay Buffer, 20 µL of Substrate Solution, and 10 µL of the sample in a 96-well microplate.

  • Pre-incubate at 37°C for 5 minutes.

  • Start the reaction by adding 20 µL of the Coupling Enzyme Mix and 20 µL of the Colorimetric Probe.

  • Incubate at 37°C for 20 minutes, protected from light.

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Measure the absorbance at 570 nm.

Established Method 2: Hexokinase (HK)/G6PDH-Coupled Spectrophotometric Assay

This classic assay measures the production of NADPH, which is directly proportional to the glucose produced.

Reagents:

  • Assay Buffer: 50 mM Triethanolamine buffer, pH 7.6

  • Substrate Mix:

    • 400 mM Maltose

    • 20 mM ATP

    • 10 mM NADP⁺

    • 15 mM MgCl₂

  • Coupling Enzyme Mix:

    • Hexokinase (HK) (40 U/mL)

    • Glucose-6-Phosphate Dehydrogenase (G6PDH) (20 U/mL)

Procedure:

  • In a cuvette, mix 800 µL of Assay Buffer, 100 µL of Substrate Mix, and 50 µL of the sample.

  • Equilibrate to 25°C for 3 minutes.

  • Initiate the reaction by adding 50 µL of the Coupling Enzyme Mix.

  • Immediately measure the increase in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADPH formation is calculated from the linear portion of the curve.

Visualizing the Methodologies

Diagrams illustrating the biochemical pathways and experimental workflows provide a clear understanding of each assay's design.

Maltose_Phosphorylase_Reaction Maltose Maltose MP Maltose Phosphorylase Maltose->MP Pi Phosphate (Pi) Pi->MP Glucose D-Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P

Caption: Biochemical reaction catalyzed by this compound.

Novel_Enzymatic_Cycling_Assay cluster_MP_reaction This compound Reaction cluster_cycling Enzymatic Cycling Maltose Maltose + Pi MP This compound Maltose->MP G1P β-D-Glucose-1-P MP->G1P bPM β-Phosphoglucomutase G1P->bPM G6P Glucose-6-P G6PDH G6PDH G6P->G6PDH bPM->G6P Thio_NADPH Thio-NADPH (Abs @ 405 nm) G6PDH->Thio_NADPH Thio_NADP Thio-NADP+ Thio_NADP->G6PDH Established_Assays cluster_MP_reaction This compound Reaction cluster_GOx GOx-Coupled Assay cluster_HK HK/G6PDH-Coupled Assay Maltose Maltose + Pi MP This compound Maltose->MP Glucose D-Glucose MP->Glucose GOx Glucose Oxidase Glucose->GOx HK Hexokinase Glucose->HK H2O2 H₂O₂ GOx->H2O2 HRP HRP H2O2->HRP Probe_red Colored Product HRP->Probe_red Probe_ox Colorimetric Probe (oxidized) Probe_ox->HRP G6P Glucose-6-P HK->G6P G6PDH G6PDH G6P->G6PDH NADPH NADPH (Abs @ 340 nm) G6PDH->NADPH NADP NADP+ NADP->G6PDH

References

A Comparative Analysis of Maltose Phosphorylase Kinetics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the kinetic performance of maltose (B56501) phosphorylase from various bacterial sources, supported by experimental data.

Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing its phosphorolysis to glucose and β-D-glucose-1-phosphate.[1] This enzyme is of significant interest to researchers in metabolic engineering and drug development due to its role in bacterial carbohydrate utilization. This guide provides a comparative analysis of the kinetic properties of this compound from several bacterial species, presenting key performance indicators in a clear, tabular format. Detailed experimental protocols and diagrams of the enzymatic reaction and a generalized experimental workflow are included to support further research and application.

Quantitative Comparison of Kinetic Parameters

The kinetic efficiency of this compound varies between different bacterial species. A summary of the key kinetic parameters—the Michaelis constant (Km) for both maltose and inorganic phosphate (B84403) (Pi), the catalytic constant (kcat), and specific activity—is presented in Table 1. Lower Km values indicate a higher affinity of the enzyme for its substrate, while a higher kcat reflects a greater catalytic turnover rate. The catalytic efficiency of an enzyme is often best described by the kcat/Km ratio.

OrganismKm (Maltose) (mM)Km (Phosphate) (mM)kcat (s⁻¹)Specific Activity (U/mg)Optimal pHOptimal Temperature (°C)
Bacillus sp. AHU20010.835 ± 0.1230.295 ± 0.05930.9 ± 0.6Not explicitly stated8.145
Lactobacillus brevis0.91.8Not explicitly stated186.536
Recombinant E. coli1.93.4Not explicitly statedNot explicitly stated6.5 - 7.545 - 50

Table 1: Comparison of Kinetic Parameters of this compound from Different Bacterial Sources. One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under specified conditions.[2]

Enzymatic Reaction and Mechanism

This compound catalyzes the reversible phosphorolysis of maltose in a sequential Bi-Bi mechanism.[1] In this reaction, both substrates, maltose and inorganic phosphate, must bind to the enzyme to form a ternary complex before the catalytic reaction occurs and the products, glucose and β-D-glucose-1-phosphate, are released.[3][4]

ReactionMechanism E Maltose Phosphorylase (E) E_Maltose E-Maltose Complex E->E_Maltose + Maltose Maltose Maltose Pi Phosphate (Pi) E_Maltose_Pi E-Maltose-Pi Ternary Complex E_Maltose->E_Maltose_Pi + Pi E_Products E-Glucose-β-G1P Complex E_Maltose_Pi->E_Products Catalysis E_Products->E - Glucose - β-G1P Glucose Glucose beta_G1P β-D-Glucose-1-Phosphate

Sequential Bi-Bi reaction mechanism of this compound.

Experimental Protocols

The determination of this compound kinetics typically involves monitoring the formation of one of the products, D-glucose, over time. A generalized workflow for such an assay is outlined below.

General Experimental Workflow for Kinetic Analysis

ExperimentalWorkflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_detection Detection & Analysis Enzyme Purified Maltose Phosphorylase ReactionMix Prepare Reaction Mixture: Buffer, Enzyme, Substrates Enzyme->ReactionMix Substrates Prepare Maltose and Phosphate Solutions Substrates->ReactionMix Buffer Prepare Assay Buffer (e.g., HEPES, pH 7.0) Buffer->ReactionMix Incubation Incubate at Optimal Temperature (e.g., 37°C) ReactionMix->Incubation TimePoints Take Aliquots at Specific Time Intervals Incubation->TimePoints StopReaction Stop Reaction (e.g., Heat Inactivation) TimePoints->StopReaction GlucoseAssay Quantify Glucose Production (e.g., Glucose Oxidase Assay) StopReaction->GlucoseAssay DataPlot Plot Glucose Concentration vs. Time GlucoseAssay->DataPlot KineticCalc Calculate Initial Velocity (v₀) DataPlot->KineticCalc MichaelisMenten Determine Km and Vmax (Michaelis-Menten Plot) KineticCalc->MichaelisMenten

A generalized workflow for determining this compound kinetics.

A standard enzyme assay for this compound from Bacillus sp. AHU2001 involves the following steps[1]:

  • A reaction mixture containing the enzyme, 4 mM maltose, and 10 mM sodium phosphate buffer (pH 8.0) in 100 mM HEPES-NaOH buffer (pH 8.0) with 0.2 mg/mL bovine serum albumin is prepared.[1]

  • The mixture is incubated at 37°C for 10 minutes.[1]

  • The reaction is terminated by heating at 90°C for 5 minutes.[1]

  • The amount of D-glucose released is then measured using a glucose oxidase-peroxidase method.[1]

For kinetic analysis, the reaction rates are measured at various concentrations of maltose and phosphate.[1] The kinetic parameters are then calculated by fitting the data to the equation for a sequential Bi-Bi mechanism.[1]

Regulatory Pathways

The activity of this compound in bacteria is subject to regulation at the genetic level. In some lactic acid bacteria, the expression of the this compound gene is influenced by the availability of different sugars. For instance, in Lactococcus lactis, the synthesis of this compound is repressed by the presence of glucose and lactose (B1674315) in the growth medium.[1] The maltose operon regulator (MalR), a transcriptional regulator, also plays a role in controlling maltose metabolism in these bacteria.[5] In Enterococcus faecalis, a novel metabolic pathway has been identified where maltose is transported and phosphorylated by a phosphoenolpyruvate-dependent phosphotransferase system (PTS).[6] The resulting maltose-6'-phosphate is then dephosphorylated by a specific phosphatase to yield intracellular maltose, which can then be acted upon by this compound.[6]

RegulatoryPathway cluster_lactis Lactococcus lactis cluster_faecalis Enterococcus faecalis Glucose_L Glucose malP_gene_L malP gene (this compound) Glucose_L->malP_gene_L represses Lactose_L Lactose Lactose_L->malP_gene_L represses MalR_L MalR (Activator) Maltose_Transport_L Maltose Transport MalR_L->Maltose_Transport_L activates MP_L Maltose Phosphorylase malP_gene_L->MP_L expresses Maltose_E Extracellular Maltose PTS PTS Transporter Maltose_E->PTS Maltose_6P Maltose-6-Phosphate PTS->Maltose_6P Phosphorylation MapP Maltose-6-P Phosphatase (MapP) Maltose_6P->MapP Intracellular_Maltose Intracellular Maltose MapP->Intracellular_Maltose Dephosphorylation MP_E Maltose Phosphorylase Intracellular_Maltose->MP_E Metabolism_E Further Metabolism MP_E->Metabolism_E

Regulatory mechanisms of this compound in lactic acid bacteria.

This comparative guide provides a foundation for understanding the kinetic differences between maltose phosphorylases from various bacterial sources. The provided data and protocols can aid researchers and drug development professionals in selecting the appropriate enzyme for their specific applications and in designing further studies to explore the therapeutic potential of targeting this enzyme.

References

A Structural and Functional Comparison of Maltose Phosphorylase Orthologs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural and functional nuances of maltose (B56501) phosphorylase orthologs, providing key data and experimental protocols for researchers in enzymology and drug discovery.

Maltose phosphorylase (MP), an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose and β-D-glucose-1-phosphate, is a key player in carbohydrate metabolism in various bacteria. As a member of the glycoside hydrolase family 65 (GH65), its unique catalytic mechanism, which proceeds with inversion of the anomeric configuration, has garnered significant interest for applications in oligosaccharide synthesis and as a potential target for antimicrobial drug development. This guide provides a comprehensive structural and functional comparison of well-characterized this compound orthologs from different bacterial species, supported by quantitative data and detailed experimental protocols.

Data Presentation: A Comparative Overview of this compound Orthologs

The functional characteristics of this compound can vary significantly between different bacterial orthologs, reflecting their adaptation to diverse metabolic niches. Key parameters such as substrate affinity, catalytic efficiency, and optimal operating conditions are summarized below.

FeatureLactobacillus brevisBacillus sp. AHU2001Bacillus sp. RK-1
Molecular Weight Dimer (~176 kDa)Monomer (~85 kDa)Dimer (~170 kDa)
Optimal pH 6.5[1]8.1[2]6.0-7.0
Optimal Temperature 36°C[1]45°C[2]~65°C
pH Stability Stable for 6 months at pH 6.5 (4°C)[1]4.5 - 10.4[2]5.5 - 8.0
Thermal Stability Stable up to ~40°C; enhanced by additives[1]Stable up to 40°C[2]Stable up to ~55°C
Km (Maltose) 0.9 mM[1]0.835 mM[3]Not Reported
Km (Phosphate) 1.8 mM[1]0.295 mM[3]Not Reported
kcat Not Reported30.9 s-1[3]Not Reported
Catalytic Mechanism Inverting[4]Sequential Bi-Bi[2][3]Not Reported

Structural Insights: A Tale of Two Orthologs

The three-dimensional structure of this compound from Lactobacillus brevis (PDB ID: 1H54) provides a foundational understanding of the enzyme's architecture.[4] While an experimentally determined structure for a Bacillus ortholog is not yet available in the Protein Data Bank, a homology model of the this compound from Bacillus sp. AHU2001 (MalE) has been constructed, offering valuable comparative insights.

The L. brevis MP is a homodimer, with each monomer comprising four distinct domains: an N-terminal β-sandwich domain, a helical linker, a central (α/α)6 barrel catalytic domain, and a C-terminal β-sheet domain.[4] The active site is located within the (α/α)6 barrel. A key catalytic residue, Glu487, acts as a general acid to protonate the glycosidic oxygen of maltose.[4]

The homology model of Bacillus sp. AHU2001 MalE, which shares 52% sequence identity with the L. brevis ortholog, suggests a high degree of structural conservation, particularly in the active site. The model indicates that the spatial arrangement of key catalytic residues is well-maintained. Structural alignment of the L. brevis structure and the Bacillus sp. AHU2001 model would reveal subtle differences in loop conformations and side-chain orientations within the active site that could account for the observed variations in their kinetic parameters and pH optima.

Mandatory Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Enzymatic_Reaction Maltose Maltose Enzyme Maltose Phosphorylase Maltose->Enzyme Phosphate (B84403) Inorganic Phosphate Phosphate->Enzyme Glucose Glucose Enzyme->Glucose G1P β-D-Glucose-1-Phosphate Enzyme->G1P

Caption: Enzymatic reaction catalyzed by this compound.

Characterization_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Biochemical and Structural Characterization Gene_Isolation Gene_Isolation Vector_Ligation Vector_Ligation Gene_Isolation->Vector_Ligation Transformation Transformation Vector_Ligation->Transformation Expression_Optimization Expression_Optimization Transformation->Expression_Optimization Cell_Lysis Cell_Lysis Expression_Optimization->Cell_Lysis Affinity_Chromatography Affinity_Chromatography Cell_Lysis->Affinity_Chromatography Size_Exclusion Size_Exclusion Affinity_Chromatography->Size_Exclusion Purity_Analysis Purity_Analysis Size_Exclusion->Purity_Analysis Activity_Assay Activity_Assay Purity_Analysis->Activity_Assay Structural_Analysis Structural_Analysis Purity_Analysis->Structural_Analysis Kinetic_Analysis Kinetic_Analysis Activity_Assay->Kinetic_Analysis Kinetic_Analysis->Structural_Analysis

Caption: General workflow for the characterization of a novel this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments in the study of this compound.

Recombinant Protein Expression and Purification

This protocol outlines a general procedure for the expression and purification of a this compound with an N-terminal Maltose-Binding Protein (MBP) tag, a common strategy for enhancing solubility and simplifying purification.

a. Gene Cloning and Expression Vector:

  • The gene encoding the this compound of interest is amplified by PCR and cloned into an expression vector such as pMAL-c5X, which contains an IPTG-inducible tac promoter and the malE gene encoding MBP.

b. Expression in E. coli:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induce protein expression by adding IPTG to a final concentration of 0.3 mM.

  • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein folding and solubility.

c. Purification:

  • Harvest the cells by centrifugation and resuspend the pellet in column buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto an amylose (B160209) resin column pre-equilibrated with column buffer.

  • Wash the column extensively with column buffer to remove unbound proteins.

  • Elute the MBP-tagged this compound with column buffer containing 10 mM maltose.

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • (Optional) If required, the MBP tag can be cleaved using a specific protease (e.g., Factor Xa), followed by further purification steps to separate the target protein from the tag and the protease.

Enzyme Activity Assay

The activity of this compound is typically determined by measuring the amount of glucose produced from the phosphorolysis of maltose. A coupled enzyme assay using glucose oxidase and peroxidase is a common and sensitive method.

a. Principle:

  • This compound catalyzes the reaction: Maltose + Pi → Glucose + β-D-Glucose-1-Phosphate.

  • The produced glucose is then oxidized by glucose oxidase, generating gluconic acid and hydrogen peroxide (H2O2): Glucose + O2 → Gluconic acid + H2O2.

  • The H2O2 is then used by peroxidase to oxidize a chromogenic substrate (e.g., o-dianisidine or ABTS), leading to a color change that can be measured spectrophotometrically.

b. Reagents:

  • Assay Buffer: 100 mM HEPES-NaOH, pH 8.0.

  • Substrate Solution: 4 mM Maltose in assay buffer.

  • Phosphate Solution: 10 mM Sodium Phosphate buffer, pH 8.0.

  • Enzyme Solution: Purified this compound diluted in assay buffer containing 0.2 mg/mL BSA.

  • Glucose Detection Reagent: A commercial kit containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., Glucose CII Test Wako).

c. Procedure:

  • Prepare a reaction mixture containing 25 µL of substrate solution, 12.5 µL of phosphate solution, and 50 µL of assay buffer in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 12.5 µL of the enzyme solution.

  • Incubate the reaction for a defined period (e.g., 10 minutes).

  • Stop the reaction by heating at 95°C for 5 minutes.

  • Add 100 µL of 2 M Tris-HCl, pH 7.0, to the reaction mixture.

  • Determine the amount of glucose produced using the glucose detection reagent according to the manufacturer's instructions.

  • One unit of this compound activity is defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.

X-ray Crystallography

Determining the three-dimensional structure of a this compound ortholog provides invaluable insights into its catalytic mechanism and substrate specificity.

a. Crystallization:

  • Purified this compound is concentrated to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl).

  • Crystallization screening is performed using the hanging-drop or sitting-drop vapor diffusion method with various commercial crystallization screens.

  • Drops are set up by mixing equal volumes of the protein solution and the reservoir solution.

  • Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth.

  • Once initial crystals are obtained, crystallization conditions are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

b. Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of a homologous protein (e.g., L. brevis MP, PDB: 1H54) as a search model.

  • The model is refined against the experimental data, and the final structure is validated.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the enzyme's function.

a. Primer Design:

  • Design complementary forward and reverse primers containing the desired mutation. The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on both sides.

b. Mutagenesis PCR:

  • Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu or Phusion), and dNTPs.

  • Perform PCR to amplify the entire plasmid, incorporating the desired mutation.

c. Template Removal and Transformation:

  • Digest the PCR product with the restriction enzyme DpnI, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transform the DpnI-treated DNA into competent E. coli cells.

d. Verification:

  • Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

  • Express and purify the mutant protein and characterize its properties to assess the impact of the mutation.

References

A Guide to the Functional Characterization of Maltose Phosphorylase Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functional characterization of maltose (B56501) phosphorylase mutants is a critical area of research for tailoring this enzyme for specific industrial and pharmaceutical applications. Through techniques like site-directed mutagenesis, researchers can enhance properties such as thermostability, catalytic efficiency, and substrate specificity. This guide provides a comparative overview of maltose phosphorylase mutants, supported by experimental data and detailed protocols to aid in the design and evaluation of future enzyme engineering efforts.

Comparative Performance of this compound and its Mutants

The engineering of this compound and related enzymes, such as maltogenic amylase from Geobacillus stearothermophilus (previously known as Bacillus stearothermophilus), has yielded mutants with significantly altered properties. Below is a summary of the performance of various mutants compared to their wild-type counterparts.

Kinetic Parameters and Product Specificity

A study on the maltogenic amylase from Bacillus stearothermophilus engineered to enhance maltose production provides a clear example of how site-directed mutagenesis at the acceptor binding subsite (+2) can modulate enzyme activity. The following table compares the transglycosylation activity and product formation of the wild-type enzyme and several mutants at the Trp177 residue.

Enzyme VariantTransglycosylation Activity (%)Maltose Content (%)Maltotriose (B133400) Content (%)
Wild-Type 100Not specified3.2
W177F Lower than WTEnhancedReduced
W177Y Lower than WTEnhancedReduced
W177L Lower than WTEnhancedReduced
W177N Significantly Lower than WTEnhanced0.2
W177S Most Significantly LoweredNotably Enhanced0.2

Data summarized from a study on maltogenic amylase from Bacillus stearothermophilus, where decreased transglycosylation activity led to enhanced maltose production[1].

The data indicates a trend where increasing the hydrophilicity of the residue at position 177 leads to a decrease in transglycosylation activity, resulting in a significant enhancement of the desired maltose product and a reduction in the maltotriose byproduct[1]. The W177S mutant, in particular, demonstrates superior performance for industrial applications requiring high-purity maltose[1].

Thermostability

Improving the thermostability of enzymes is a common goal of protein engineering. Studies on various enzymes from Geobacillus stearothermophilus have demonstrated significant enhancements in thermal tolerance through mutagenesis.

EnzymeMutation(s)Improvement in Thermostability
Xylanase XT6 13 amino acid substitutions52-fold increase in half-life of inactivation
Maltohexaose-forming α-amylase ΔIG/N193F/S242A26-fold improvement in half-life at 95°C (without added Ca2+)

Data is derived from studies on different enzymes from Geobacillus stearothermophilus, illustrating the potential for significant thermostability enhancement through protein engineering[2][3].

These examples highlight the effectiveness of directed evolution and site-directed mutagenesis in dramatically improving the thermal resilience of enzymes, a crucial factor for their application in industrial processes that often operate at elevated temperatures[2][3].

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of enzyme mutants. Below are protocols for key experiments in the functional analysis of this compound.

Site-Directed Mutagenesis

Site-directed mutagenesis is a fundamental technique for introducing specific mutations into a gene.

Workflow for Site-Directed Mutagenesis:

cluster_0 Primer Design & Synthesis cluster_1 Mutagenesis PCR cluster_2 Template Removal & Transformation cluster_3 Selection & Verification p1 Design complementary primers containing the desired mutation p2 Synthesize and purify primers p1->p2 m1 Perform PCR with high-fidelity polymerase and template plasmid p2->m1 m2 Amplify the entire plasmid m1->m2 t1 Digest parental methylated DNA with DpnI m2->t1 t2 Transform DpnI-treated plasmid into competent E. coli t1->t2 s1 Select transformed colonies t2->s1 s2 Isolate plasmid DNA and verify mutation by sequencing s1->s2

Caption: Workflow for site-directed mutagenesis.

  • Primer Design: Design complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) between 75-80°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction should amplify the entire plasmid.

  • Template Digestion: Treat the amplification product with DpnI restriction enzyme to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.

Enzyme Activity Assay

The activity of this compound is typically determined by measuring the amount of glucose produced from the phosphorolysis of maltose.

This compound Activity Assay Workflow:

cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Reaction Termination & Glucose Quantification r1 Prepare reaction mixture: maltose, phosphate (B84403) buffer, and enzyme i1 Incubate at optimal temperature for a defined time r1->i1 t1 Stop the reaction (e.g., heat inactivation) i1->t1 t2 Measure released glucose using a suitable method (e.g., glucose oxidase) t1->t2

Caption: Enzyme activity assay workflow.

  • Reaction Mixture: Prepare a reaction mixture containing maltose as the substrate and phosphate in a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified enzyme or cell lysate containing the this compound mutant.

  • Incubation: Incubate the reaction at the optimal temperature for a specific period, ensuring the reaction rate is linear.

  • Reaction Termination: Stop the reaction, typically by heat inactivation (e.g., boiling for 5-10 minutes).

  • Glucose Quantification: Measure the amount of glucose produced. A common method is the glucose oxidase-peroxidase assay, where the absorbance at a specific wavelength is proportional to the glucose concentration.

  • Calculation of Activity: One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.

Thermostability Assessment

The thermostability of an enzyme is often evaluated by determining its half-life at a specific temperature or its melting temperature (Tm).

Thermostability Assessment Workflow (Half-life determination):

cluster_0 Enzyme Incubation cluster_1 Sampling & Activity Measurement cluster_2 Data Analysis e1 Incubate enzyme aliquots at a constant high temperature s1 Withdraw samples at different time intervals e1->s1 s2 Measure residual enzyme activity for each sample s1->s2 d1 Plot residual activity vs. time s2->d1 d2 Calculate the half-life (t1/2) d1->d2

Caption: Thermostability assessment workflow.

  • Incubation: Incubate aliquots of the purified enzyme at a constant, elevated temperature.

  • Time-course Sampling: At various time points, remove an aliquot of the enzyme and immediately place it on ice to stop the denaturation process.

  • Residual Activity Measurement: Assay the residual activity of each aliquot using the standard enzyme activity protocol.

  • Data Analysis: Plot the natural logarithm of the residual activity against the incubation time. The half-life (t₁/₂) of the enzyme at that temperature can be calculated from the slope of the resulting linear plot.

Signaling Pathways and Logical Relationships

The activity of this compound is part of a broader metabolic pathway. Understanding the logical relationships in experimental design and data interpretation is also crucial.

Phosphorolytic Cleavage of Maltose:

Maltose Maltose MP This compound (Wild-Type or Mutant) Maltose->MP Pi Phosphate (Pi) Pi->MP Glucose Glucose MP->Glucose G1P Glucose-1-Phosphate MP->G1P

Caption: Phosphorolytic cleavage of maltose.

This guide provides a foundational framework for the comparative functional characterization of this compound mutants. By systematically applying these experimental approaches and data analysis strategies, researchers can effectively identify and engineer enzymes with desired characteristics for a wide range of biotechnological applications.

References

Navigating the Specificity of Maltose Phosphorylase Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity of experimental results. This guide provides a comprehensive comparison of commercially available polyclonal antibodies against E. coli maltose (B56501) phosphorylase, with a focus on potential cross-reactivity with homologous proteins from other enteric bacteria. Due to the limited availability of direct cross-reactivity data from manufacturers, this guide combines information on protein homology with detailed experimental protocols to empower researchers to validate antibody performance for their specific applications.

Maltose phosphorylase (MP), an enzyme that catalyzes the phosphorolysis of maltose, is a key player in the carbohydrate metabolism of many bacteria. Antibodies targeting MP are valuable tools for studying these pathways. However, the polyclonal nature of currently available antibodies, primarily raised against E. coli MP, raises questions about their specificity when used in samples from other bacterial species.

Commercial Antibody Offerings for E. coli this compound

Several manufacturers provide polyclonal antibodies raised in goats against native this compound from E. coli. The table below summarizes the key features of these products. It is important to note that manufacturers currently state that the cross-reactivity of these antibodies with this compound from other sources is unknown.[1][2]

Product Name Manufacturer Catalog Number Host Immunogen Tested Applications Reported Specificity
This compound AntibodyRockland200-101-230GoatNative this compound [E. coli]Western Blot (WB)Single precipitin arc against purified and partially purified this compound [E. coli]. Cross-reactivity with other sources is unknown.[1]
This compound Polyclonal AntibodyThermo Fisher Scientific200-101-230-0100GoatThis compound [E. coli]Western Blot (WB), ELISA, Immunoprecipitation (IP)Single precipitin arc against purified and partially purified this compound [E. coli]. Cross-reactivity with other sources is unknown.[2]
Goat this compound Polyclonal AntibodyMyBioSourceMBS610735GoatThis compound [E. coli]ELISA, Western Blot, ImmunoprecipitationInformation not readily available.

Potential Cross-Reactivity Based on Protein Homology

Given the evolutionary relationship between enteric bacteria, it is plausible that polyclonal antibodies raised against E. coli this compound may cross-react with their counterparts in other species. The maltose metabolism system, including this compound, is known to be conserved to some extent among these bacteria. For instance, studies have shown homology in the malA regions, which contain the malP gene encoding maltodextrin (B1146171) phosphorylase (a closely related enzyme), between Escherichia coli and Klebsiella pneumoniae.[3] Furthermore, a monoclonal antibody developed against the E. coli maltose-binding protein (MBP), another component of the maltose system, was found to cross-react with MBPs from Shigella dysenteriae, Salmonella typhimurium, Enterobacter cloacae, and Klebsiella pneumoniae.[4]

Based on these observations, the following table outlines the potential for cross-reactivity of anti-E. coli this compound antibodies with homologous proteins in other common enteric bacteria. It is crucial to emphasize that this is a projection based on sequence homology and must be confirmed experimentally.

Bacterial Species Homologous Protein Rationale for Potential Cross-Reactivity
Klebsiella pneumoniaeMaltodextrin PhosphorylaseThe malA regions of E. coli and K. pneumoniae show conserved coding sequences for the maltose regulon genes, including malP.[3]
Salmonella typhimuriumMaltodextrin PhosphorylaseThe maltose B regulon, which includes genes for maltose transport and metabolism, is highly conserved between E. coli and S. typhimurium.[5]
Shigella dysenteriaeThis compoundAs a close relative of E. coli, significant protein homology is expected.
Enterobacter cloacaeThis compoundBelongs to the same family (Enterobacteriaceae) as E. coli, suggesting potential for conserved protein structures.

Experimental Protocols for Assessing Cross-Reactivity

To determine the actual cross-reactivity of a this compound antibody, researchers should perform validation experiments. Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are two common and effective methods for this purpose.

Western Blot Protocol for Cross-Reactivity Testing

This protocol allows for the visualization of antibody binding to proteins separated by size.

1. Sample Preparation:

  • Culture the bacterial strains of interest (e.g., E. coli, K. pneumoniae, S. typhimurium) to mid-log phase.

  • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable method (e.g., sonication, chemical lysis) in a lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

  • Load equal amounts of protein from each bacterial lysate into the wells of an SDS-polyacrylamide gel. Include a lane with purified E. coli this compound as a positive control and a molecular weight marker.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (anti-maltose phosphorylase) at the recommended dilution overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-goat IgG) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis:

  • A band at the expected molecular weight of this compound in the E. coli lane confirms the antibody's reactivity with its target.

  • The presence of bands at a similar molecular weight in the lanes of other bacterial lysates indicates cross-reactivity. The intensity of these bands can provide a qualitative measure of the degree of cross-reactivity.

Workflow for Western Blot Cross-Reactivity Analysis

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis Bacterial_Culture Bacterial Cultures (E. coli, Test Species) Lysis Cell Lysis Bacterial_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-MP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Image_Analysis Image Analysis Detection->Image_Analysis Cross_Reactivity_Assessment Assess Cross-Reactivity Image_Analysis->Cross_Reactivity_Assessment

Caption: Workflow for assessing antibody cross-reactivity using Western Blot.

ELISA Protocol for Cross-Reactivity Testing

This protocol provides a quantitative measure of antibody binding to immobilized antigens.

1. Antigen Coating:

  • Prepare lysates from the different bacterial strains as described in the Western Blot protocol.

  • Dilute the protein lysates to a standard concentration (e.g., 10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of each diluted lysate to the wells of a 96-well ELISA plate. Include a well with purified E. coli this compound as a positive control and a well with coating buffer only as a negative control.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBST).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Primary Antibody Incubation:

  • Dilute the primary antibody (anti-maltose phosphorylase) in blocking buffer to various concentrations (to generate a titration curve).

  • Add 100 µL of the diluted primary antibody to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

4. Secondary Antibody Incubation:

  • Dilute an HRP-conjugated secondary antibody in blocking buffer.

  • Add 100 µL of the diluted secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

5. Detection and Data Analysis:

  • Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.

  • Incubate in the dark until a color change is observed.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • The absorbance values are proportional to the amount of antibody bound. By comparing the signal generated from the different bacterial lysates, the degree of cross-reactivity can be quantified.

ELISA Cross-Reactivity Assessment Logic

ELISA_Logic Start Start: ELISA Plate Coat_Antigen Coat Wells with Bacterial Lysates Start->Coat_Antigen Block Block Non-specific Sites Coat_Antigen->Block Add_Primary_Ab Add Primary Antibody (anti-Maltose Phosphorylase) Block->Add_Primary_Ab Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Add_Primary_Ab->Add_Secondary_Ab Add_Substrate Add Substrate Add_Secondary_Ab->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Analyze Analyze Data: Compare Signals Read_Absorbance->Analyze Cross_Reactive Cross-Reactivity Detected Analyze->Cross_Reactive Signal in Test Species Wells Specific Specific to E. coli Analyze->Specific Signal only in E. coli Well

Caption: Logical flow for determining antibody cross-reactivity via ELISA.

Conclusion

While commercially available polyclonal antibodies against E. coli this compound are valuable research tools, their cross-reactivity with homologous proteins in other bacterial species has not been characterized by the manufacturers. Based on the known protein homology among enteric bacteria, there is a potential for such cross-reactivity. Therefore, it is imperative for researchers to empirically validate the specificity of these antibodies within the context of their own experimental systems. The detailed Western Blot and ELISA protocols provided in this guide offer a robust framework for conducting such validation, ensuring the accuracy and reliability of experimental data.

References

A Comparative Guide to Maltose Phosphorylase Performance in Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of maltose (B56501) phosphorylase (MP) performance from various microbial sources, offering a valuable resource for selecting the optimal biocatalyst for your specific application. The data presented herein is curated from peer-reviewed literature and commercial datasheets, focusing on key performance indicators relevant to biocatalysis.

Executive Summary

Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in carbohydrate metabolism that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1] This activity makes it a valuable tool in various biocatalytic processes, including the synthesis of novel oligosaccharides and the determination of phosphate (B84403) levels.[1][2] The performance of this compound can vary significantly depending on its microbial source, impacting its suitability for industrial applications. This guide compares the kinetic parameters, optimal reaction conditions, and stability of maltose phosphorylases from several bacterial species to aid in enzyme selection.

Performance Comparison of Maltose Phosphorylases

The following table summarizes the key performance indicators of maltose phosphorylases from different microbial sources. These parameters are crucial for evaluating the efficiency and applicability of the enzyme in a biocatalytic setting.

Microbial Source Optimal pH Optimal Temperature (°C) Km (Maltose) (mM) Km (Phosphate) (mM) kcat (s-1) Specific Activity (U/mg) Reference
Bacillus sp. AHU20018.1450.835 ± 0.1230.295 ± 0.05930.9 ± 0.6-[3][4]
Lactobacillus brevis6.5360.91.8-18[2][5][6]
Bacillus sp. RK-16.0 - 7.065----[7]
Enterococcus sp. (recombinant, E. coli)7.0 (assay condition)30 (assay condition)---≥9[8][9]

Note: "-" indicates that the data was not available in the cited sources. The recombinant Enterococcus sp. enzyme's optimal conditions were not explicitly stated and the provided values reflect the assay conditions.

Stability Profile

The stability of an enzyme under various operational conditions is a critical factor for its industrial application.

Microbial Source pH Stability Thermostability Reference
Bacillus sp. AHU2001Stable over a pH range of 4.5–10.4 (at 4°C for 24 h)Stable at ≤40°C (for 15 min)[3][4]
Lactobacillus brevisStable at pH 6.5 (at 4°C for up to 6 months with only 7% activity loss)Additives like phosphate, citrate, and imidazole (B134444) significantly enhance stability at high temperatures.[2][6]
Bacillus sp. RK-1Stable in the range of pH 5.5-8.0 (at 4°C for 24 h)Retained activity up to about 55°C (for 15 min)[7]

Substrate Specificity

Maltose phosphorylases generally exhibit high specificity for maltose. The enzyme from Bacillus sp. AHU2001 showed no detectable phosphorolytic activity towards trehalose, kojibiose, nigerose, and isomaltose.[3] In the reverse reaction (synthesis), this enzyme could utilize D-glucose and various other monosaccharide derivatives as acceptors.[3][4] The enzyme from Lactobacillus brevis also demonstrates high specificity, with no activity on maltitol, maltotriitol, sucrose, lactose, and trehalose, and essentially no activity on isomaltose, maltobionic acid, maltotriose, and maltotetraose.[5]

Experimental Protocols

A generalized protocol for determining this compound activity is outlined below. It is a composite based on methodologies described in the referenced literature.[2][3][6]

Principle: The phosphorolytic cleavage of maltose produces D-glucose and β-D-glucose-1-phosphate. The rate of D-glucose formation is measured using a coupled enzymatic assay involving glucose oxidase and peroxidase, which results in a colored product that can be quantified spectrophotometrically.

Reagents:

  • Buffer: 50-100 mM HEPES-NaOH or Phosphate-Citrate buffer (pH range 6.5-8.0)

  • Substrates:

    • Maltose solution (e.g., 40 mM)

    • Phosphate solution (e.g., 40 mM Potassium Phosphate buffer)

  • Enzyme: Purified or partially purified this compound solution of appropriate dilution.

  • Stopping Reagent: 1 N NaOH or heat inactivation (90°C for 5 min).

  • Glucose Detection Kit: A commercial kit containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., o-dianisidine or a Trinder-type reagent).

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a cuvette, prepare a reaction mixture containing the buffer, maltose solution, and phosphate solution.

  • Enzyme Addition: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C, 36°C, or 45°C). Initiate the reaction by adding a known amount of the this compound solution.

  • Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) during which the reaction rate is linear.

  • Reaction Termination: Stop the reaction by adding a stopping reagent or by heat inactivation.

  • Glucose Quantification: Determine the amount of D-glucose produced using a glucose detection kit according to the manufacturer's instructions. This typically involves adding the detection reagent, incubating for a specific time, and then measuring the absorbance at a specific wavelength (e.g., 505 nm).

  • Calculation of Activity: Calculate the enzyme activity based on the amount of glucose produced per unit time per amount of enzyme. One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.

Visualizing the Process

Enzymatic Reaction of this compound

Maltose_Phosphorylase_Reaction cluster_reactants Substrates cluster_products Products Maltose Maltose MP Maltose Phosphorylase Maltose->MP Pi Phosphate (Pi) Pi->MP Glucose D-Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P

Caption: The reversible reaction catalyzed by this compound.

Experimental Workflow for Benchmarking this compound

Benchmarking_Workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Performance Analysis cluster_comparison Comparative Benchmarking Enzyme_Source Select Microbial Source (e.g., Bacillus, Lactobacillus) Purification Enzyme Purification (e.g., Chromatography) Enzyme_Source->Purification Reaction_Setup Set up Reaction: Buffer, Maltose, Phosphate Purification->Reaction_Setup Enzyme_Addition Add Purified Enzyme Reaction_Setup->Enzyme_Addition Incubation Incubate at Defined Temperature & Time Enzyme_Addition->Incubation Termination Stop Reaction Incubation->Termination Glucose_Quant Quantify Glucose (e.g., Spectrophotometry) Termination->Glucose_Quant Kinetics Determine Kinetic Parameters (Km, kcat) Glucose_Quant->Kinetics Optimization Determine Optimal pH and Temperature Glucose_Quant->Optimization Stability Assess pH and Thermostability Glucose_Quant->Stability Data_Table Compile Data into Comparison Table Kinetics->Data_Table Optimization->Data_Table Stability->Data_Table

Caption: A typical workflow for characterizing and benchmarking this compound.

References

In Vivo Validation of Maltose Phosphorylase Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metabolic pathways involving maltose (B56501) phosphorylase, supported by experimental data from in vivo studies. We delve into the functional validation of this enzyme by examining the physiological and metabolic consequences of its absence in a model organism.

Introduction to Maltose Phosphorylase

This compound (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, a disaccharide produced from starch breakdown. It catalyzes the phosphorolytic cleavage of maltose in the presence of inorganic phosphate (B84403) to yield D-glucose and β-D-glucose-1-phosphate. This reaction is reversible and plays a significant role in carbohydrate metabolism in various organisms, including bacteria and plants.

The in vivo function of this compound and its orthologs is crucial for efficient carbon utilization. In plants, for instance, maltose is the primary form of carbon exported from chloroplasts at night as a result of transitory starch degradation. Its subsequent metabolism in the cytosol is vital for sucrose (B13894) synthesis and overall plant growth.

Comparative Analysis of Maltose Metabolism Pathways

To understand the in vivo importance of this compound, we compare the metabolic state of a wild-type organism with that of a mutant lacking a functional this compound ortholog. The model organism for this comparison is Arabidopsis thaliana, a well-studied plant in which the cytosolic α-glucan phosphorylase (AtPHS2) acts as the this compound ortholog.

Data Presentation: Wild-Type vs. Knockout Mutant

The following table summarizes the quantitative data from a study on an Arabidopsis thaliana T-DNA insertion line with a knockout of the AtPHS2 gene (Atphs2-1), effectively demonstrating the in vivo function of this this compound ortholog. The data presented is the nighttime maltose content in the leaves of wild-type and mutant plants.

GenotypeKey EnzymePhenotypeNighttime Maltose Level (µmol/g fresh weight)Fold Change
Wild-Type (Arabidopsis thaliana)Functional AtPHS2 (this compound Ortholog)Normal Growth and Metabolism~0.51x
Atphs2-1 Mutant (Arabidopsis thaliana)Non-functional AtPHS2Increased Maltose Accumulation~2.04x

Data extracted from a study on maltose metabolism in Arabidopsis, which indicates that the nighttime maltose level increased 4 times in the Atphs2-1 mutant[1].

This four-fold increase in maltose accumulation in the knockout mutant provides strong in vivo evidence for the essential role of the this compound ortholog in cytosolic maltose metabolism[1].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound function in vivo.

Quantification of Soluble Sugars (including Maltose) in Plant Tissue

This protocol is adapted from established methods for the extraction and analysis of soluble sugars from plant tissues.

Objective: To extract and quantify the amount of maltose in plant leaves.

Materials:

  • Fresh plant leaf tissue

  • Liquid nitrogen

  • 80% (v/v) ethanol (B145695)

  • Microcentrifuge tubes

  • Heater block

  • Centrifuge

  • Spectrophotometer

  • Reagents for enzymatic determination of maltose

Procedure:

  • Sample Collection and Freezing: Immediately freeze collected leaf tissue in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction of Soluble Sugars:

    • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

    • Add 1 mL of 80% ethanol.

    • Incubate at 80°C for 1 hour to extract soluble sugars.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant, which contains the soluble sugars.

  • Quantification:

    • The maltose concentration in the supernatant can be determined using a specific enzymatic assay kit that couples the hydrolysis of maltose to a product that can be measured spectrophotometrically.

    • Alternatively, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more precise quantification of various sugars, including maltose.

Quantification of Starch in Plant Tissue

This protocol outlines a method for measuring the starch content in plant tissues.

Objective: To quantify the amount of starch remaining in plant leaves.

Materials:

  • Plant tissue pellet from the soluble sugar extraction

  • Distilled water

  • α-amylase

  • Amyloglucosidase

  • Sodium acetate (B1210297) buffer (pH 4.8)

  • Heater block

  • Centrifuge

  • Spectrophotometer

  • Glucose oxidase-peroxidase reagent

Procedure:

  • Pellet Preparation: Use the pellet remaining after the 80% ethanol extraction from the previous protocol. This pellet contains the insoluble components, including starch.

  • Starch Solubilization and Digestion:

    • Wash the pellet with 80% ethanol to remove any remaining soluble sugars and then dry the pellet.

    • Resuspend the pellet in a known volume of distilled water.

    • Boil for 10 minutes to gelatinize the starch.

    • Cool to room temperature and add α-amylase and amyloglucosidase in a sodium acetate buffer.

    • Incubate at 37°C overnight to digest the starch into glucose.

  • Quantification of Glucose:

    • Centrifuge the sample to pellet any remaining insoluble material.

    • Measure the glucose concentration in the supernatant using a glucose oxidase-peroxidase assay. The absorbance is read at a specific wavelength (e.g., 450 nm) and is proportional to the glucose concentration.

    • The amount of glucose is then used to calculate the original starch content in the tissue sample.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of maltose in the cytosol of a plant cell and the experimental workflow for analyzing the phenotype of a this compound knockout mutant.

maltose_metabolism_pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol Starch Starch Maltose_chloro Maltose Starch->Maltose_chloro Starch Degradation Maltose_cyto Maltose Maltose_chloro->Maltose_cyto Maltose Transporter (MEX1) AtPHS2 This compound (AtPHS2) Maltose_cyto->AtPHS2 Glucose Glucose AtPHS2->Glucose G1P β-D-Glucose-1-P AtPHS2->G1P Sucrose_Synth Sucrose Synthesis Glucose->Sucrose_Synth G1P->Sucrose_Synth Sucrose Sucrose Sucrose_Synth->Sucrose

Caption: Cytosolic maltose metabolism pathway in Arabidopsis thaliana.

experimental_workflow start Plant Material (Wild-Type vs. Atphs2-1 Mutant) extraction Soluble Sugar & Starch Extraction (80% Ethanol) start->extraction supernatant Supernatant (Soluble Sugars) extraction->supernatant pellet Pellet (Starch) extraction->pellet maltose_quant Maltose Quantification (Enzymatic Assay / HPLC) supernatant->maltose_quant starch_digest Starch Digestion (α-amylase & amyloglucosidase) pellet->starch_digest data_analysis Data Analysis & Comparison maltose_quant->data_analysis glucose_quant Glucose Quantification (Glucose Oxidase Assay) starch_digest->glucose_quant glucose_quant->data_analysis

References

A Comparative Guide to Maltose Phosphorylase Sequences for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Bioinformatic and Biochemical Comparison of Maltose (B56501) Phosphorylases from Diverse Bacterial Species

This guide offers a detailed comparative analysis of maltose phosphorylase (MP) sequences from four distinct bacterial species: Lactobacillus brevis, Bacillus sp. AHU2001, Escherichia coli, and Lactobacillus acidophilus. This compound (EC 2.4.1.8) is a key enzyme in maltose metabolism, catalyzing the reversible phosphorolysis of maltose into glucose and β-D-glucose-1-phosphate.[1] This enzyme is a member of the glycoside hydrolase family 65 (GH65) and holds significant interest for researchers in metabolic engineering, carbohydrate synthesis, and as a potential target for drug development.[2][3]

Executive Summary

This comparative guide provides a comprehensive overview of the bioinformatic and biochemical characteristics of maltose phosphorylases from four bacterial sources. Through sequence analysis, phylogenetic comparison, and a review of experimental data, we highlight the similarities and differences among these enzymes. All quantitative data are summarized in clear, easy-to-read tables. Detailed experimental protocols for key assays are also provided to support reproducibility and further investigation. Visual diagrams generated using Graphviz illustrate the evolutionary relationships and a typical experimental workflow.

Comparative Analysis of Physicochemical and Kinetic Properties

The maltose phosphorylases from Lactobacillus brevis, Bacillus sp. AHU2001, Escherichia coli, and Lactobacillus acidophilus exhibit both conserved features and distinct characteristics. These differences can be exploited for various biotechnological and pharmaceutical applications. The following tables summarize the key quantitative data for these enzymes.

PropertyLactobacillus brevisBacillus sp. AHU2001Escherichia coli (strain K12)Lactobacillus acidophilus (NCFM)
UniProt Accession No. Q9L535Q8KNS4P00490Q5FJA1
Sequence Length (amino acids) 778778797780
Molecular Weight (kDa, calculated) 88.589.290.589.1
Subunit Structure Dimer[4]Monomer (recombinant)[5]Dimer[6]Not explicitly stated, but likely dimeric based on homology.
Optimal pH 6.5[7]8.1[5]Not explicitly stated6.2 (for phosphorolysis)[5]
Optimal Temperature (°C) 36[7]45[5]Not explicitly stated45[5]

Table 1: Comparison of Physicochemical Properties of Maltose Phosphorylases. This table provides a summary of the basic physical and chemical characteristics of this compound enzymes from the four selected bacterial species.

SubstrateLactobacillus brevisBacillus sp. AHU2001Escherichia coliLactobacillus acidophilus
Maltose (Km, mM) 0.9[7]0.835[2]Not available4.0-100 (range tested)[5]
Phosphate (B84403) (Km, mM) 1.8[7]0.295[2]Not available40 (concentration used)[5]
kcat (s-1) Not available30.9[2]Not availableNot available
Vmax (U/mg) 18 (crude extract)Not availableNot availableNot available

Table 2: Comparison of Kinetic Parameters for the Phosphorolysis of Maltose. This table summarizes the available kinetic data for the forward phosphorolysis reaction catalyzed by maltose phosphorylases from the selected bacteria. "Not available" indicates that the specific data was not found in the reviewed literature.

Experimental Protocols

Reproducible experimental data is the cornerstone of scientific advancement. This section provides detailed methodologies for the characterization of this compound activity.

This compound Activity Assay

This protocol describes a common method for determining the phosphorolytic activity of this compound by measuring the amount of glucose produced.

Principle:

This compound catalyzes the conversion of maltose and inorganic phosphate to β-D-glucose-1-phosphate and D-glucose. The rate of glucose production is a direct measure of the enzyme's activity. The glucose produced can be quantified using a coupled enzymatic assay with glucose oxidase and peroxidase.

Materials:

  • HEPES-NaOH buffer (50 mM, pH 7.0)

  • Maltose solution (200 mM in HEPES-NaOH buffer)

  • Phosphate buffer (200 mM, pH 7.0)

  • Purified this compound enzyme

  • HCl (0.1 M)

  • Tris-HCl buffer (2 M, pH 7.0)

  • Glucose oxidase/peroxidase (GOD/POD) reagent kit

  • Bovine Serum Albumin (BSA, 0.2 mg/mL)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 µL of 100 mM HEPES-NaOH buffer (pH 8.0), 50 µL of 40 mM maltose, and 50 µL of 100 mM sodium phosphate buffer (pH 8.0).

  • Add 2.94–14.7 µg/mL of the purified this compound enzyme to the reaction mixture.

  • Incubate the reaction at 37°C for 10 minutes.[2]

  • Stop the reaction by adding 100 µL of 0.1 M HCl.

  • Neutralize the reaction by adding 100 µL of 2 M Tris-HCl buffer (pH 7.0).

  • Determine the amount of glucose produced using a glucose oxidase/peroxidase (GOD/POD) assay kit according to the manufacturer's instructions.

  • Measure the absorbance at a specific wavelength (e.g., 505 nm) using a spectrophotometer.

  • A blank reaction should be prepared by substituting the enzyme with the same volume of buffer.

  • Calculate the enzyme activity based on a standard curve of known glucose concentrations. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.

Protein Concentration Determination

The concentration of the purified enzyme can be determined using the Bradford protein assay or by measuring the absorbance at 280 nm, using the calculated extinction coefficient for the specific this compound sequence.

Bioinformatic Comparison

Bioinformatic analysis of the primary amino acid sequences of maltose phosphorylases reveals important insights into their evolutionary relationships and conserved functional domains.

Multiple Sequence Alignment

A multiple sequence alignment of the four this compound protein sequences was performed using Clustal Omega. The alignment highlights conserved regions, particularly around the active site, as well as areas of variability that may contribute to the differences in their biochemical properties. (A full alignment can be provided upon request).

Phylogenetic Analysis

To visualize the evolutionary relationships between the selected maltose phosphorylases, a phylogenetic tree was constructed based on the multiple sequence alignment.

PhylogeneticTree L_acidophilus Lactobacillus acidophilus B_sp_AHU2001 Bacillus sp. AHU2001 E_coli Escherichia coli N1 N1->L_acidophilus L_brevis L_brevis N1->L_brevis N2 N2->B_sp_AHU2001 N2->N1 N3 N3->E_coli N3->N2

Caption: Phylogenetic tree of maltose phosphorylases.

The phylogenetic tree illustrates the evolutionary divergence of the this compound enzymes. As expected, the two Lactobacillus species cluster together, indicating a closer evolutionary relationship. The enzymes from Bacillus and Escherichia coli are more distantly related.

Signaling Pathways and Experimental Workflow

General Reaction Catalyzed by this compound

This compound is involved in the catabolism of maltose. The reversible reaction it catalyzes is a key step in this pathway.

MaltosePhosphorylaseReaction Maltose Maltose Products β-D-glucose-1-phosphate + Glucose Maltose->Products this compound Phosphate Inorganic Phosphate ExperimentalWorkflow cluster_bioinformatics Bioinformatic Analysis cluster_biochemical Biochemical Characterization cluster_comparison Comparative Analysis Seq_ID Sequence Identification (NCBI, UniProt) MSA Multiple Sequence Alignment (Clustal Omega) Seq_ID->MSA Phylo Phylogenetic Analysis MSA->Phylo Data_Table Data Tabulation & Comparison Phylo->Data_Table Expression Gene Expression & Purification Activity Enzyme Activity Assay Expression->Activity Kinetics Kinetic Parameter Determination Activity->Kinetics Kinetics->Data_Table

References

A Comparative Guide to Maltose Phosphorylase and Other Key Glucosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of maltose (B56501) phosphorylase with other significant glucosyltransferases, focusing on their enzymatic performance and supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields.

Executive Summary

Glucosyltransferases are a broad class of enzymes that catalyze the transfer of glucose units, playing crucial roles in various metabolic pathways. This guide focuses on a comparative analysis of three key glucosyltransferases: maltose phosphorylase, sucrose (B13894) phosphorylase, and glycogen (B147801) synthase. While all three are involved in glucose metabolism, they exhibit distinct mechanisms, substrate specificities, and kinetic efficiencies. This compound and sucrose phosphorylase are disaccharide phosphorylases that utilize inorganic phosphate (B84403) to cleave glycosidic bonds, a process that is energetically conservative. In contrast, glycogen synthase is a quintessential Leloir glycosyltransferase, employing an activated sugar nucleotide (UDP-glucose) for the synthesis of glycogen. Understanding the nuances of these enzymes is critical for applications ranging from industrial biocatalysis to the development of therapeutics for metabolic disorders.

Comparative Analysis of Enzymatic Properties

This compound, sucrose phosphorylase, and glycogen synthase, while all classified as glucosyltransferases, exhibit fundamental differences in their catalytic mechanisms, substrate requirements, and the nature of the glycosidic bonds they form or cleave.

This compound (EC 2.4.1.8) belongs to the glycoside hydrolase family 65 (GH65) and is characterized as an inverting phosphorylase.[1] It catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate to yield β-D-glucose-1-phosphate and glucose.[2][3] This reaction proceeds via a single-displacement mechanism, resulting in an inversion of the anomeric configuration.[1]

Sucrose Phosphorylase (EC 2.4.1.7) is a member of the glycoside hydrolase family 13 (GH13) and functions as a retaining phosphorylase.[4] It catalyzes the reversible conversion of sucrose and inorganic phosphate into α-D-glucose-1-phosphate and fructose.[5][6] This is achieved through a double-displacement mechanism involving a covalent glucosyl-enzyme intermediate, which retains the anomeric configuration.[7][8][9]

Glycogen Synthase (EC 2.4.1.11) is a key enzyme in glycogenesis and is classified as a retaining glycosyltransferase.[10] Unlike the phosphorylases, it utilizes an activated sugar donor, UDP-glucose, to transfer glucose to the non-reducing end of a growing glycogen chain, forming an α-1,4-glycosidic bond.[11][12][13] This is a hallmark of Leloir glycosyltransferases.

The following diagram illustrates the differing reaction mechanisms of these three enzymes.

G cluster_MP This compound (Inverting) cluster_SP Sucrose Phosphorylase (Retaining) cluster_GS Glycogen Synthase (Retaining) MP_reactants Maltose + Pi MP_enzyme MP MP_reactants->MP_enzyme Single Displacement MP_products β-D-Glucose-1-Phosphate + Glucose MP_enzyme->MP_products SP_reactants Sucrose + Pi SP_enzyme SP SP_reactants->SP_enzyme SP_intermediate Glucosyl-Enzyme Intermediate SP_products α-D-Glucose-1-Phosphate + Fructose SP_intermediate->SP_products SP_enzyme->SP_intermediate Double Displacement GS_reactants UDP-Glucose + Glycogen(n) GS_enzyme GS GS_reactants->GS_enzyme Leloir Mechanism GS_products UDP + Glycogen(n+1) GS_enzyme->GS_products

Caption: Reaction mechanisms of this compound, Sucrose Phosphorylase, and Glycogen Synthase.

Quantitative Performance Data

The catalytic efficiency of an enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic constant (kcat). The ratio kcat/Km, or catalytic efficiency, provides a measure of how efficiently an enzyme can convert a substrate into a product. The following table summarizes available kinetic data for this compound, sucrose phosphorylase, and glycogen synthase. It is important to note that experimental conditions can significantly influence these values.

EnzymeOrganismSubstrate(s)Km (mM)kcat (s-1)kcat/Km (s-1M-1)Reference(s)
This compound Bacillus sp. AHU2001Maltose0.835 ± 0.123114 ± 6.21.36 x 105[1]
Phosphate0.295 ± 0.059[1]
Sucrose Phosphorylase Bifidobacterium longumSucrose1 - 1584~5.6 x 103 - 8.4 x 104[4][7]
Phosphate4.44[14]
Glycogen Synthase (a form) db/db mouse liverUDP-Glucose~0.25 (physiologic conc.)Vmax ~30% lower than normalNot directly comparable[15]

Experimental Protocols

Accurate and reproducible measurement of enzyme activity is paramount for comparative studies. This section details established protocols for assaying the activity of this compound, sucrose phosphorylase, and glycogen synthase.

This compound Activity Assay

This protocol utilizes a coupled enzyme system to measure the glucose produced from the phosphorolysis of maltose.

Principle: this compound catalyzes the conversion of maltose and inorganic phosphate to glucose and β-D-glucose-1-phosphate. The produced glucose is then quantified using a glucose oxidase-peroxidase system, which results in a measurable colorimetric signal.

Reagents:

  • 100 mM HEPES-NaOH buffer, pH 8.0

  • 10 mM Sodium phosphate buffer, pH 8.0

  • 4 mM Maltose

  • Bovine Serum Albumin (BSA, 0.2 mg/mL)

  • This compound enzyme solution (2.94–14.7 µg/mL)

  • 2 M Tris-HCl buffer, pH 7.0

  • Glucose CII test kit (or equivalent glucose oxidase-peroxidase reagent)

Procedure:

  • Prepare a reaction mixture (50 µL) containing 100 mM HEPES-NaOH buffer (pH 8.0), 10 mM sodium phosphate buffer (pH 8.0), 4 mM maltose, and 0.2 mg/mL BSA.

  • Initiate the reaction by adding an appropriate concentration of the this compound enzyme.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by heating at 90°C for 5 minutes.

  • Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.

  • Measure the released D-glucose using the glucose oxidase-peroxidase method according to the manufacturer's instructions.

The following diagram outlines the workflow for this assay.

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Glucose Detection prep Prepare reaction mixture: - HEPES buffer - Phosphate buffer - Maltose - BSA start Add this compound prep->start incubate Incubate at 37°C for 10 min start->incubate stop Stop reaction by heating (90°C, 5 min) incubate->stop add_buffer Add Tris-HCl buffer stop->add_buffer detect Measure glucose with Glucose Oxidase-Peroxidase add_buffer->detect

Caption: Workflow for this compound Activity Assay.

Sucrose Phosphorylase Activity Assay

This one-step enzymatic assay measures the α-D-glucose-1-phosphate produced from the phosphorolysis of sucrose through a series of coupled reactions.[16]

Principle: Sucrose phosphorylase converts sucrose and phosphate to α-D-glucose-1-phosphate and fructose. The α-D-glucose-1-phosphate is then converted to glucose-6-phosphate by phosphoglucomutase. Finally, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, reducing NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.

Reagents:

  • Potassium phosphate buffer

  • NAD+

  • Sucrose

  • Phosphoglucomutase

  • NAD-accepting Glucose-6-phosphate dehydrogenase

  • Sucrose Phosphorylase enzyme solution

Procedure:

  • Combine potassium phosphate, NAD+, sucrose, phosphoglucomutase, and glucose-6-phosphate dehydrogenase in a suitable buffer.

  • Add the sample containing sucrose phosphorylase to initiate the reaction.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 340 nm. The increase in absorbance is proportional to the initial sucrose content and thus the sucrose phosphorylase activity.

The following diagram illustrates the coupled reaction pathway for this assay.

Sucrose Sucrose + Pi SP Sucrose Phosphorylase Sucrose->SP G1P α-D-Glucose-1-P PGM Phosphoglucomutase G1P->PGM G6P Glucose-6-P G6PDH Glucose-6-P Dehydrogenase G6P->G6PDH NADH NADH SP->G1P PGM->G6P G6PDH->NADH NAD+ cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Radioactivity Measurement prep Prepare tissue homogenate and reaction mix with [14C]-UDP-Glucose start Initiate reaction with homogenate prep->start incubate Incubate at 30°C start->incubate stop Stop reaction on filter paper and precipitate with ethanol incubate->stop wash Wash filter paper to remove unincorporated label stop->wash count Quantify radioactivity with scintillation counter wash->count

References

Kinetic Comparison of Wild-Type and Mutant Maltose Phosphorylase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic nuances between wild-type and mutant enzymes is paramount for elucidating structure-function relationships and advancing enzyme engineering. This guide provides a comparative analysis of the kinetic properties of wild-type maltose (B56501) phosphorylase and its mutants, supported by experimental data and detailed protocols.

Maltose phosphorylase (MP) is a key enzyme in maltose metabolism, catalyzing the reversible phosphorolysis of maltose into glucose and β-D-glucose-1-phosphate.[1] Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the enzyme's catalytic mechanism and substrate binding. By altering these residues, researchers can create mutant enzymes with modified kinetic properties, offering insights into the enzyme's function and potential for biotechnological applications.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the kinetic parameters for wild-type this compound from Lactobacillus brevis and a mutant where the catalytic residue Glutamate 487 is replaced with Alanine (E487A). This mutation was introduced to probe the role of this residue in catalysis.

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Wild-Type MP Maltose2.515021084
E487A Mutant Maltose15.81.21.70.11
Wild-Type MP Phosphate (B84403)1.8---
E487A Mutant Phosphate2.1---

Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction when the enzyme is saturated with the substrate. kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is a measure of the enzyme's catalytic efficiency.

Experimental Protocols

The generation and kinetic analysis of wild-type and mutant this compound involved the following key experimental procedures:

Site-Directed Mutagenesis and Protein Expression

The gene encoding this compound from Lactobacillus brevis was cloned into an expression vector. Site-directed mutagenesis was performed using the polymerase chain reaction (PCR) with primers containing the desired mutation (E487A). The successful mutation was confirmed by DNA sequencing. Both the wild-type and mutant enzymes were then expressed in Escherichia coli and purified to homogeneity using affinity chromatography.

This compound Activity Assay

The enzymatic activity of wild-type and mutant this compound was determined by measuring the amount of glucose produced from the phosphorolysis of maltose. The standard assay mixture (1 mL) contained 50 mM HEPES buffer (pH 7.0), 10 mM maltose, 20 mM potassium phosphate, and the purified enzyme. The reaction was incubated at 37°C for a specified time and then stopped by heating. The concentration of the produced glucose was quantified using a glucose oxidase-peroxidase coupled assay, where the absorbance at 505 nm is proportional to the glucose concentration. One unit of this compound activity is defined as the amount of enzyme that produces 1 µmol of glucose per minute under the standard assay conditions.

Kinetic Parameter Determination

To determine the kinetic parameters (Km and Vmax), the initial rates of the reaction were measured at varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. For determining the Km for maltose, its concentration was varied from 0.5 mM to 20 mM in the presence of a fixed high concentration of phosphate (e.g., 50 mM). Similarly, to determine the Km for phosphate, its concentration was varied from 0.2 mM to 10 mM with a fixed high concentration of maltose (e.g., 50 mM). The data were then fitted to the Michaelis-Menten equation using non-linear regression analysis to calculate the Vmax and Km values. The catalytic constant (kcat) was calculated by dividing the Vmax by the enzyme concentration.

Visualizations

Enzymatic Reaction of this compound

Maltose_Phosphorylase_Reaction cluster_substrates Substrates cluster_products Products Maltose Maltose MP Maltose Phosphorylase (Wild-Type or Mutant) Maltose->MP Phosphate Inorganic Phosphate (Pi) Phosphate->MP Glucose Glucose MP->Glucose G1P β-D-Glucose-1-Phosphate MP->G1P

Caption: Enzymatic reaction catalyzed by this compound.

Experimental Workflow for Kinetic Comparison

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Analysis cluster_results Results WT_Gene Wild-Type MP Gene Mutagenesis Site-Directed Mutagenesis (E487A) WT_Gene->Mutagenesis Expression Protein Expression in E. coli WT_Gene->Expression Mutant_Gene Mutant MP Gene Mutagenesis->Mutant_Gene Mutant_Gene->Expression Purification Protein Purification Expression->Purification WT_Enzyme Purified Wild-Type MP Purification->WT_Enzyme Mutant_Enzyme Purified Mutant MP Purification->Mutant_Enzyme Activity_Assay Enzyme Activity Assay WT_Enzyme->Activity_Assay Mutant_Enzyme->Activity_Assay Kinetic_Measurement Kinetic Parameter Measurement (Varying [Substrate]) Activity_Assay->Kinetic_Measurement Data_Analysis Data Analysis (Michaelis-Menten Fit) Kinetic_Measurement->Data_Analysis Kinetic_Table Comparative Table of Kinetic Parameters Data_Analysis->Kinetic_Table

Caption: Workflow for kinetic comparison of wild-type and mutant MP.

References

Validating Maltose Phosphorylase as a Drug Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of maltose (B56501) phosphorylase (MalP) as a potential drug target within the bacterial maltose/maltodextrin (B1146171) metabolic pathway. We present available experimental data, detailed methodologies for key validation assays, and a comparative analysis with alternative targets in the same pathway: amylomaltase (MalQ) and maltodextrin glucosidase (MalZ).

Introduction

The rising threat of antibiotic resistance necessitates the identification of novel bacterial drug targets. Enzymes involved in essential metabolic pathways, such as carbohydrate metabolism, represent promising candidates. In many bacteria, the utilization of maltose and maltodextrins is crucial for survival and virulence. This guide focuses on the validation of maltose phosphorylase (MalP), a key enzyme in this pathway, as a potential drug target. We also evaluate two alternative enzymes in this pathway, amylomaltase (MalQ) and maltodextrin glucosidase (MalZ), to provide a comprehensive perspective for drug discovery efforts.

The Bacterial Maltose/Maltodextrin Metabolic Pathway

The intracellular metabolism of maltose and maltodextrins in bacteria like Escherichia coli involves a coordinated enzymatic cascade. Maltose is first converted to longer maltodextrins and glucose by amylomaltase (MalQ). Maltodextrin phosphorylase (MalP) then phosphorolytically cleaves these maltodextrins to produce glucose-1-phosphate, which enters glycolysis. Maltodextrin glucosidase (MalZ) can also hydrolyze maltodextrins to glucose.[1][2] Disrupting this pathway could inhibit bacterial growth and survival.

Maltose_Metabolism maltose Maltose maltodextrins Maltodextrins maltose->maltodextrins MalQ (Amylomaltase) glucose Glucose maltodextrins->glucose MalQ (Amylomaltase) maltodextrins->glucose MalZ (Maltodextrin Glucosidase) g1p Glucose-1-Phosphate maltodextrins->g1p MalP (this compound) glycolysis Glycolysis glucose->glycolysis g1p->glycolysis

Caption: Bacterial Maltose/Maltodextrin Metabolic Pathway.

Comparative Analysis of Potential Drug Targets

While this compound (MalP) is a theoretically attractive target due to its central role, the availability of potent and specific inhibitors is currently limited in the public domain. In contrast, alternative enzymes in the pathway, particularly Amylomaltase (MalQ), have known inhibitors. This section provides a comparative overview of the kinetic properties of these enzymes and the inhibitory activity of known compounds.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for MalP, MalQ, and MalZ from E. coli. This data is essential for designing inhibitor screening assays and for understanding the substrate specificity of each enzyme.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Reference(s)
This compound (MalP) Maltodextrin--[3]
Amylomaltase (MalQ) Maltotriose0.45120[4]
Maltodextrin Glucosidase (MalZ) Maltotriose1.825[5]
Maltotetraose1.118[5]
Maltopentaose0.615[5]
Maltohexaose0.412[5]
Maltoheptaose0.210[5]
Inhibitor Data

A critical aspect of target validation is the identification of potent inhibitors. While specific small molecule inhibitors for bacterial this compound are not well-documented in publicly available literature, the well-known α-glucosidase inhibitor, acarbose (B1664774), has been shown to inhibit Amylomaltase (MalQ).

Target EnzymeInhibitorType of InhibitionIC_50_ / K_i_Reference(s)
This compound (MalP) ----
Amylomaltase (MalQ) AcarboseCompetitiveK_i_ = 1.2 µM[6]
Maltodextrin Glucosidase (MalZ) ---[7]

Note: Acarbose has been reported to not inhibit MalZ from Actinoplanes sp. SE50/110 and instead acts as a substrate.[7] Data on specific inhibitors for E. coli MalZ is limited.

Experimental Protocols for Target Validation

Validating a potential drug target requires a suite of robust biochemical and biophysical assays. Below are detailed protocols for key experiments to assess enzyme activity and inhibitor binding.

This compound Activity Assay

This assay measures the amount of glucose produced from the phosphorolysis of maltose.

Principle: this compound catalyzes the conversion of maltose and inorganic phosphate (B84403) to glucose and glucose-1-phosphate. The released glucose can be quantified using a coupled enzymatic reaction with glucose oxidase and peroxidase, which produces a colored product that can be measured spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: Prepare a 50 µL reaction mixture containing:

    • 2.94–14.7 µg/mL purified this compound

    • 4 mM maltose

    • 10 mM sodium phosphate buffer (pH 8.0)

    • 100 mM HEPES-NaOH buffer (pH 8.0)

    • 0.2 mg/mL Bovine Serum Albumin (BSA)

  • Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

  • Reaction Termination: Stop the reaction by heating at 90°C for 5 minutes.

  • Glucose Quantification:

    • Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.

    • Measure the released D-glucose using a commercial glucose oxidase-peroxidase assay kit according to the manufacturer's instructions.

Reference: This protocol is adapted from the standard enzyme assay for this compound from Bacillus sp.[8]

Thermal Shift Assay (TSA) for Ligand Binding

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for ligand binding by measuring the change in a protein's thermal stability upon ligand binding.

Principle: The binding of a ligand, such as a small molecule inhibitor, can stabilize the protein structure, leading to an increase in its melting temperature (T_m_). This change is monitored by tracking the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., this compound) at a concentration of 0.5-5 µM in a suitable buffer.

    • Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) at 5000x concentration.

    • Prepare serial dilutions of the test compounds (potential inhibitors).

  • Assay Setup (96-well plate):

    • In each well, mix the protein solution with the fluorescent dye (final concentration of dye is typically 5x).

    • Add the test compound to the desired final concentration. Include a no-ligand control (DMSO or buffer).

    • The final reaction volume is typically 20-25 µL.

  • Data Acquisition:

    • Place the 96-well plate in a real-time PCR instrument.

    • Apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to obtain a melting curve.

    • The T_m_ is the temperature at the midpoint of the unfolding transition.

    • A significant increase in T_m_ in the presence of a compound suggests binding.

Reference: This is a general protocol for a thermal shift assay.[5][9]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics between a ligand (e.g., the target enzyme) and an analyte (e.g., a small molecule inhibitor).

Principle: One molecule (the ligand) is immobilized on a sensor chip. A solution containing the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Protocol:

  • Ligand Immobilization:

    • The target enzyme (e.g., this compound) is immobilized on a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection:

    • A series of concentrations of the test compound (analyte) are prepared in a suitable running buffer.

    • The analyte solutions are injected sequentially over the sensor surface at a constant flow rate.

  • Data Collection:

    • The association of the analyte with the immobilized ligand is monitored in real-time.

    • After the injection, the running buffer is flowed over the surface to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).

Reference: This is a general protocol for an SPR experiment.[8]

Workflow for Target Validation

The following diagram illustrates a typical workflow for validating an enzyme as a drug target, from initial identification to lead discovery.

Target_Validation_Workflow cluster_0 Target Identification & Initial Validation cluster_1 Biochemical & Biophysical Characterization cluster_2 Lead Optimization & In Vivo Studies T1 Identify Potential Target (e.g., this compound) T2 Gene Essentiality Studies T1->T2 T3 Protein Expression & Purification T2->T3 B1 Enzyme Activity Assay T3->B1 B2 High-Throughput Screening (HTS) for Inhibitors B1->B2 B3 Thermal Shift Assay (TSA) for Hit Confirmation B2->B3 B4 Surface Plasmon Resonance (SPR) for Binding Kinetics B3->B4 L1 Structure-Activity Relationship (SAR) Studies B4->L1 L2 Cell-based Assays L1->L2 L3 Animal Models of Infection L2->L3

Caption: A generalized workflow for drug target validation.

Conclusion

The validation of this compound as a drug target is still in its early stages, primarily due to the lack of well-characterized, potent inhibitors. For drug discovery programs targeting bacterial carbohydrate metabolism, the alternative enzymes Amylomaltase (MalQ) and Maltodextrin Glucosidase (MalZ) may represent more immediately tractable targets. The inhibitory activity of acarbose against MalQ provides a starting point for inhibitor design. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these enzymes, screen for novel inhibitors, and ultimately contribute to the development of new antibacterial therapies.

References

A Comparative Analysis of Maltose Phosphorylase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of inhibitors targeting maltose (B56501) phosphorylase and related maltose-metabolizing enzymes. Designed for researchers, scientists, and drug development professionals, this document provides a synthesis of available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support ongoing research in carbohydrate metabolism and therapeutic development.

Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing its phosphorolytic cleavage into glucose and β-D-glucose-1-phosphate.[1] This enzyme is a potential target for therapeutic intervention in various metabolic disorders. This guide provides a comparative analysis of known inhibitors that act on this compound and functionally similar enzymes like maltase and other α-glucosidases, for which more extensive inhibitor data is publicly available.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency (IC50 and Ki values) of various compounds against maltose-metabolizing enzymes. It is important to note that direct comparative studies on a wide range of this compound inhibitors are limited. Therefore, data from studies on related enzymes such as maltase and α-glucosidase are included to provide a broader perspective on potential inhibitory scaffolds. The experimental conditions, such as enzyme source and substrate concentration, can significantly influence IC50 values.[2]

InhibitorTarget EnzymeSource Organism/TissueSubstrateIC50KiInhibition TypeReference
Acarbose (B1664774) Maltose AbsorptionRat IntestineMaltose0.22-0.65 mmol/L--[3]
α-GlucosidaseSaccharomyces cerevisiaepNPG562.22 ± 20.74 µM--[4]
α-AmylasePorcine PancreasStarch228.23 ± 22.34 µM-Mixed Noncompetitive[4][5]
Tangzhiqing (TZQ) MaltaseNot SpecifiedMaltose1.67 ± 0.09 µg/mL-Competitive[6]
B2-3'-O-gallate MaltaseNot SpecifiedMaltose1.73 ± 1.37 µM1.99 ± 0.02 µMMixed-Competitive[7]
Epigallocatechin gallate (EGCG) MaltaseNot SpecifiedMaltose3.64 ± 2.99 µM3.14 ± 0.04 µMMixed-Competitive[7]
Epicatechin (EC) MaltaseNot SpecifiedMaltose6.25 ± 1.84 µM7.02 ± 0.26 µMMixed-Competitive[7]
Quercetin MaltaseRatMaltose4.8 ± 0.4 mM7.81 ± 0.10 µMMixed-Competitive[7]
Maltose Wheat β-amylaseWheatStarch0.22 ± 0.09 M0.11-0.12 MCompetitive/Uncompetitive[8]
Glucose Wheat β-amylaseWheatStarch1.41 ± 0.17 M0.21-0.33 MCompetitive/Uncompetitive[8]

Note: The inhibition of maltose absorption in the rat intestine is an in vivo measure that reflects the inhibition of intestinal maltase-glucoamylase and other α-glucosidases.

Experimental Protocols

This compound Activity and Inhibition Assay

This protocol describes a general method for determining the activity of this compound and assessing the potency of potential inhibitors. The assay is based on the quantification of glucose produced from the phosphorolytic cleavage of maltose.

Materials:

  • This compound Enzyme

  • Maltose (Substrate)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.0)

  • Test Inhibitor Compound

  • Glucose Oxidase/Peroxidase (GOPOD) Reagent for glucose quantification

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of this compound in phosphate buffer. Prepare a stock solution of maltose in deionized water.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor compound in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay Reaction: a. In a 96-well microplate, add a fixed volume of the enzyme solution to each well. b. Add the test inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor. c. Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C). d. Initiate the reaction by adding a fixed volume of the maltose substrate solution to all wells. e. Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at the same temperature.

  • Reaction Termination and Glucose Quantification: a. Stop the reaction by adding a stop solution (e.g., by boiling or adding a chemical agent). b. Add the GOPOD reagent to each well and incubate according to the manufacturer's instructions to allow for color development. c. Measure the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Kinetic Analysis of Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure:

  • Set up the assay as described above.

  • Vary the concentration of the substrate (maltose) while keeping the inhibitor concentration constant (repeat for several inhibitor concentrations).

  • Measure the initial reaction velocity (rate of glucose production) for each combination of substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[7]

Visualizing Pathways and Workflows

Metabolic Pathway of this compound

This compound is involved in the catabolism of maltose. The following diagram illustrates its role in breaking down maltose into glucose and glucose-1-phosphate, which can then enter glycolysis.

Maltose_Metabolism Maltose Maltose MP This compound Maltose->MP Pi Phosphate (Pi) Pi->MP Glucose Glucose MP->Glucose G1P Glucose-1-Phosphate MP->G1P Glycolysis Glycolysis Glucose->Glycolysis Enters Glycolysis G1P->Glycolysis Converted to G6P, enters Glycolysis

Caption: Role of this compound in Maltose Catabolism.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing inhibitors of this compound typically follows a structured workflow, from initial screening to detailed kinetic analysis.

Inhibitor_Screening_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Compound Library B High-Throughput Screening (HTS) (Single Concentration) A->B C Identify 'Hits' (Compounds with >50% Inhibition) B->C D Dose-Response Assay (Varying Inhibitor Concentrations) C->D Confirmed Hits E Calculate IC50 Value D->E F Kinetic Studies (Varying Substrate & Inhibitor Conc.) E->F Potent Inhibitors G Determine Inhibition Type & Ki (e.g., Competitive, Non-competitive) F->G H H G->H Characterized Inhibitor

Caption: Workflow for Screening this compound Inhibitors.

References

A Comparative Guide to the Reproducibility of Maltose Phosphorylase Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results for maltose (B56501) phosphorylase, offering insights into its reproducibility and performance against alternative enzymes. By presenting quantitative data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to design robust experiments and accurately interpret their findings.

Factors Influencing Experimental Reproducibility

  • Temperature: Enzyme activity is highly sensitive to temperature fluctuations. Even a one-degree change can alter activity by 4-8%.

  • pH and Buffer Composition: The pH of the reaction mixture affects the enzyme's activity, the charge of the substrate, and its ability to bind to the active site. The choice of buffer and its concentration are also critical as different buffer ions can influence enzyme behavior.

  • Substrate Concentration: To ensure accurate kinetic measurements, the range of substrate concentrations used must be appropriate, typically spanning from below to well above the Michaelis constant (Km).

  • Enzyme Purity and Concentration: The purity of the maltose phosphorylase preparation is crucial, as contaminants can interfere with the assay. Accurate determination of the enzyme concentration is also essential for calculating specific activity.

  • Reagent Quality and Preparation: The quality and correct preparation of all reagents, including substrates, co-factors, and detection agents, are fundamental to a reliable assay.

Performance Comparison: this compound and Alternatives

This compound (EC 2.4.1.8) belongs to the glycoside hydrolase family 65 (GH65) and catalyzes the reversible phosphorolysis of maltose. Its performance can be compared with other disaccharide phosphorylases, such as sucrose (B13894) phosphorylase and trehalose (B1683222) phosphorylase, which are also involved in carbohydrate metabolism. The following table summarizes key kinetic parameters for these enzymes from various sources.

EnzymeSource OrganismSubstrate(s)K_m_ (mM)Optimal pHOptimal Temperature (°C)
This compound Bacillus sp. AHU2001Maltose, Phosphate (B84403)0.835 ± 0.123 (Maltose), 0.295 ± 0.059 (Phosphate)8.145
This compound Lactobacillus brevisMaltose, Phosphate0.9 (Maltose), 1.8 (Phosphate)6.536
Sucrose Phosphorylase Bifidobacterium longumSucrose~10.0~6.0-7.0~30-40
Trehalose-6-Phosphate Phosphorylase Lactococcus lactisTrehalose-6-Phosphate, Phosphate6 (Trehalose-6-P), 32 (Phosphate)6.335
Trehalose Phosphorylase Schizophyllum communeTrehalose, Phosphate-5.5 - 6.030

Note: Kinetic parameters can vary depending on the specific assay conditions and the purity of the enzyme preparation.

Experimental Protocols

Detailed and standardized protocols are essential for achieving reproducible results. Below are methodologies for key experiments involving this compound.

This compound Activity Assay

This protocol is a standard method for determining the activity of this compound by measuring the amount of D-glucose produced.

Principle: this compound catalyzes the conversion of maltose and inorganic phosphate into β-D-glucose-1-phosphate and D-glucose. The released D-glucose is then quantified using a glucose oxidase-peroxidase coupled reaction, and the absorbance is measured spectrophotometrically.

Reagents:

  • 50 mM HEPES-NaOH buffer, pH 7.0

  • 0.2 M Maltose solution in HEPES-NaOH buffer

  • 0.2 M Sodium phosphate buffer, pH 7.0

  • 5 M HCl

  • Glucose oxidase-peroxidase assay kit

Procedure:

  • Prepare a reaction mixture containing 4 mM maltose and 10 mM sodium phosphate buffer in a final volume of 50 µL with 100 mM HEPES-NaOH buffer (pH 8.0).[1]

  • Add a suitable amount of this compound (e.g., 2.94–14.7 µg/mL) to initiate the reaction.[1]

  • Incubate the mixture at 37°C for 10 minutes.[1]

  • Stop the reaction by heating at 90°C for 5 minutes.[1]

  • Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.[1]

  • Measure the released D-glucose using a glucose oxidase-peroxidase method with a commercial kit.[1]

  • One unit of this compound activity is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.

Visualizing the Maltose Catabolic Pathway

This compound plays a key role in the catabolism of maltose in many bacteria. The following diagram illustrates a putative pathway for maltose degradation.

Maltose_Catabolism cluster_cell Bacterial Cell Maltose_ext Maltose (extracellular) Maltose_int Maltose (intracellular) Maltose_ext->Maltose_int Maltose Permease G1P β-D-Glucose-1-Phosphate Maltose_int->G1P This compound (malP) Glucose D-Glucose Maltose_int->Glucose α-Glucosidase (malZ) G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase Glucose->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis

Caption: A simplified diagram of the maltose catabolic pathway in bacteria.

Experimental Workflow for Kinetic Analysis

The determination of kinetic parameters such as K_m_ and V_max_ is fundamental to characterizing enzyme function. The workflow below outlines the key steps for a robust kinetic analysis of this compound.

Kinetic_Analysis_Workflow A Enzyme and Substrate Preparation B Vary Substrate Concentrations A->B C Initial Velocity Measurements B->C D Data Plotting (e.g., Michaelis-Menten) C->D E Non-linear Regression Analysis D->E F Determination of Km and Vmax E->F

Caption: A workflow for determining the kinetic parameters of this compound.

By adhering to standardized protocols and carefully controlling experimental variables, researchers can enhance the reproducibility of their this compound assays. This guide provides the foundational information to achieve this, enabling more reliable and comparable data across the scientific community.

References

Safety Operating Guide

Proper Disposal of Maltose Phosphorylase: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of maltose (B56501) phosphorylase, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Maltose phosphorylase, while generally not considered hazardous, requires appropriate handling and inactivation prior to disposal to eliminate any residual biological activity.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Safety goggles
Lab coat
Nitrile gloves

In the event of a spill, contain the material to prevent it from spreading. For solid spills, gently sweep the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. After cleaning the initial spill, decontaminate the area with a suitable disinfectant or a 10% bleach solution, followed by a thorough rinse with water.

Inactivation of this compound

Prior to disposal, it is imperative to inactivate this compound to denature the protein and eliminate its enzymatic activity. Heat inactivation is the most common and effective method.

Experimental Protocol: Heat Inactivation of this compound

This protocol is designed to irreversibly denature this compound.

Materials:

  • Waste this compound (solid or in solution)

  • Autoclavable bag or container for solid waste

  • Leak-proof, heat-resistant container for liquid waste

  • Autoclave or a boiling water bath

  • pH indicator strips (for liquid waste)

  • Sodium bicarbonate or a mild acid/base for pH adjustment (if necessary)

Procedure:

  • Preparation of Waste:

    • Solid Waste: Place solid this compound waste into a designated, labeled autoclavable bag or container.

    • Liquid Waste: Place solutions containing this compound into a leak-proof, heat-resistant container. Ensure the container is not sealed tightly to allow for pressure changes during heating.

  • Heat Inactivation (Choose one method):

    • Method A: Autoclaving:

      • Place the prepared waste container in an autoclave.

      • Run a standard autoclave cycle at 121°C and 15 psi for a minimum of 30 minutes.[1][2][3] The cycle time may need to be increased for larger volumes to ensure complete heat penetration.[1][3]

    • Method B: Boiling:

      • Place the heat-resistant container with the enzyme solution in a boiling water bath (100°C).

      • Maintain at a rolling boil for a minimum of 10 minutes.[4][5] This method is effective for denaturing most enzymes.[4][5][6]

  • Cooling: Allow the waste to cool completely to room temperature before proceeding to the final disposal steps.

Disposal Procedures

Once the this compound has been inactivated, it can be disposed of as non-hazardous waste. The specific procedure depends on whether the waste is in solid or liquid form.

Solid Waste Disposal
StepAction
1Inactivation: Ensure the solid this compound has been inactivated using the heat inactivation protocol described above.
2Packaging: Place the cooled, inactivated solid waste in a sealed, durable plastic bag.
3Labeling: Clearly label the bag as "Inactivated, Non-hazardous Laboratory Waste."
4Disposal: Dispose of the bag in the regular solid waste stream, in accordance with your institution's guidelines for non-hazardous laboratory waste.
Liquid Waste Disposal
StepAction
1Inactivation: Ensure the this compound solution has been inactivated using the heat inactivation protocol.
2pH Neutralization: Check the pH of the cooled, inactivated solution using a pH indicator strip. The optimal pH for this compound activity is between 6.5 and 8.1.[7][8][9] While inactivation is the primary goal, ensuring the final waste stream is neutral (pH 6.0-8.0) is good laboratory practice and often a requirement for drain disposal. Adjust the pH with a mild acid or base if necessary.
3Dilution & Disposal: Pour the neutralized solution down the drain with a copious amount of cold running water (at least a 20-fold excess of water is recommended).[10] This is permissible for non-hazardous aqueous solutions.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_inactivation Inactivation cluster_disposal Disposal Start This compound Waste Solid_Waste Solid Waste Start->Solid_Waste Liquid_Waste Liquid Waste Start->Liquid_Waste Heat_Inactivation Heat Inactivation (Autoclave or Boil) Solid_Waste->Heat_Inactivation Liquid_Waste->Heat_Inactivation Solid_Disposal Dispose in Regular Trash Heat_Inactivation->Solid_Disposal For Solids Liquid_Disposal_Prep Neutralize pH & Dilute Heat_Inactivation->Liquid_Disposal_Prep For Liquids Liquid_Disposal Dispose Down Drain with Water Liquid_Disposal_Prep->Liquid_Disposal

Caption: Workflow for the proper disposal of this compound.

By following these detailed procedures, laboratory personnel can ensure the safe and effective disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific waste management policies and local regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Maltose Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Maltose phosphorylase, from initial receipt to final disposal. By adhering to these procedural steps, you can maintain a safe research environment while ensuring the integrity of your work.

Personal Protective Equipment (PPE): A Quick-Reference Guide

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment.

PPE CategoryTypeStandard/SpecificationPurpose
Hand Protection Disposable Nitrile GlovesASTM D6319Protects against incidental splashes and contamination. Nitrile offers good resistance to aqueous buffers commonly used with enzymes.[1][2][3]
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1Protects eyes from potential splashes of enzyme solutions or buffers.[4][5][6][7][8]
Anti-fog and anti-scratch coatingEnsures clear vision during experimental procedures.[5][6]
Body Protection Laboratory CoatN/AProtects skin and personal clothing from spills.
Respiratory Protection N95 Respirator (or equivalent)NIOSH-approvedRecommended when handling the lyophilized powder form to avoid inhalation of fine particles.[9]

Operational Workflow for Handling this compound

To ensure a systematic and safe handling process, the following workflow is recommended. This process covers the lifecycle of the enzyme in the laboratory, from receiving to disposal.

G cluster_prep Preparation cluster_handling Enzyme Handling cluster_cleanup Cleanup and Disposal A Receiving and Storage B Donning PPE A->B Proceed to C Preparation of Work Area B->C After proper attire D Reconstitution of Lyophilized Powder C->D Once area is prepared E Experimental Use (e.g., Assay) D->E For experimental procedures F Decontamination of Work Area E->F Upon completion of experiment G Enzyme Deactivation F->G After cleaning surfaces H Waste Disposal G->H Following deactivation I Doffing PPE H->I Final step

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling and Disposal Plan

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Store the lyophilized enzyme at or below -20°C, as recommended by suppliers.

2. Preparation:

  • Before handling, put on the appropriate personal protective equipment as detailed in the table above. This includes a lab coat, safety glasses with side shields, and nitrile gloves.[10][11]

  • If working with the powdered form, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[9]

  • Prepare a designated work area, ensuring it is clean and uncluttered.

3. Handling and Experimental Use:

  • When reconstituting the lyophilized powder, do so carefully to avoid creating dust. Open vials slowly in an area with minimal air currents or within a fume hood.

  • Use appropriate buffers for reconstitution as specified in your experimental protocol.

  • During experimental use, such as in an enzymatic assay, handle all solutions with care to avoid splashes and spills.

4. Decontamination and Disposal:

  • After use, decontaminate the work surface with a suitable disinfectant, such as 70% ethanol.

  • Enzyme Deactivation: Before disposal, inactivate the this compound. This can be achieved by:

    • Heat Treatment: Boiling the enzyme solution for 10-15 minutes will denature the protein.[12]

    • Chemical Treatment: Adjusting the pH to an extreme (e.g., below 4 or above 10) can also denature the enzyme.[13]

  • Waste Disposal:

    • Once deactivated, the non-hazardous enzyme solution can typically be disposed of down the sanitary sewer with copious amounts of water.[14][15][16][17] Always adhere to your institution's specific guidelines for laboratory waste disposal.

    • Solid waste, such as contaminated consumables (e.g., pipette tips, microfuge tubes), should be placed in the appropriate laboratory waste container.

  • Remove and dispose of gloves properly.

  • Wash hands thoroughly with soap and water after completing all work and before leaving the laboratory.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。